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  • Product: Pyrazine-2-carbonyl chloride
  • CAS: 19847-10-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyrazine-2-carbonyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block In the landscape of medicinal chemistry and process development, the strategic selection of starting materials is paramount. Pyrazine-2-carbon...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and process development, the strategic selection of starting materials is paramount. Pyrazine-2-carbonyl chloride (CAS No. 19847-10-0) stands out as a deceptively simple yet powerful heterocyclic building block. Its pyrazine core, a bioisostere of benzene and pyridine, is a privileged scaffold found in numerous FDA-approved drugs, often serving as a critical hydrogen bond acceptor in interactions with protein kinases.[1] The true synthetic utility of this molecule, however, lies in the potent electrophilicity of its acyl chloride moiety. This functional group provides a reliable and efficient handle for forging amide and ester bonds, enabling the rapid diversification of molecular structures and the construction of complex pharmaceutical agents.[2] This guide offers an in-depth exploration of Pyrazine-2-carbonyl chloride, moving beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and pivotal role in the development of life-saving therapeutics.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical properties is a prerequisite for its effective use in any experimental setting. Pyrazine-2-carbonyl chloride is a solid material whose handling and storage are dictated by its chemical nature, particularly its sensitivity to moisture.

PropertyValueSource(s)
CAS Number 19847-10-0[3][4]
Molecular Formula C₅H₃ClN₂O[4][5]
Molecular Weight 142.55 g/mol [2]
Appearance Purple to dark purple solid/powder[4][6]
Purity Typically ≥90% - 95%[5][6]
Storage Conditions Room temperature, under inert gas, protect from moisture[2][5][7]
InChI Key TXJKATOSKLUITR-UHFFFAOYSA-N[5][6]
SMILES ClC(=O)C1=CN=CC=N1[6]

Synthesis and Purification: From Carboxylic Acid to Reactive Intermediate

The most direct and common laboratory-scale synthesis of Pyrazine-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, Pyrazine-2-carboxylic acid. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The causality behind this choice is rooted in reaction kinetics and process efficiency. Thionyl chloride reacts readily with the carboxylic acid to form a highly reactive acylium ion intermediate, which then undergoes nucleophilic attack by the chloride ion. The gaseous byproducts shift the equilibrium towards the product, driving the reaction to completion.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative method adapted from established chemical principles for converting carboxylic acids to acyl chlorides.[8]

Objective: To synthesize Pyrazine-2-carbonyl chloride from Pyrazine-2-carboxylic acid.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 - 10.0 eq, excess)

  • Anhydrous 1,4-Dioxane or Toluene (as solvent, optional)

  • Round-bottom flask with reflux condenser and gas outlet/scrubber

  • Heating mantle

  • Rotary evaporator

Procedure:

  • System Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture. A gas outlet leading to a basic scrubber (e.g., NaOH solution) is required to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add Pyrazine-2-carboxylic acid (1.0 eq). Slowly add excess thionyl chloride (5.0 - 10.0 eq) dropwise at room temperature.[8] A solvent such as anhydrous 1,4-dioxane may be used.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for neat thionyl chloride) and maintain for 2-4 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.

  • Purification: The crude Pyrazine-2-carbonyl chloride is often obtained as a solid residue. For many applications, this crude product is of sufficient purity to be used directly in the next step.[9] If higher purity is required, recrystallization from a non-protic solvent or vacuum distillation can be performed, though the latter is less common due to the compound's reactivity.

G cluster_setup System Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Flame-Dried Flask (Inert Atmosphere) Scrubber Gas Scrubber (NaOH soln) Flask->Scrubber Gas Outlet Add_Reagents 1. Add Pyrazine-2-carboxylic acid 2. Add SOCl₂ (dropwise) Flask->Add_Reagents Reflux Heat to Reflux (2-4 hours) Add_Reagents->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove excess SOCl₂ (Reduced Pressure) Cool->Evaporate Product Crude Product (Use directly or purify) Evaporate->Product

Caption: Workflow for the synthesis of Pyrazine-2-carbonyl chloride.

Chemical Reactivity and Mechanistic Insights

The synthetic value of Pyrazine-2-carbonyl chloride is dominated by the reactivity of the acyl chloride group, which is a powerful electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Amines: The Gateway to Bioactive Amides

The most significant reaction in the context of drug discovery is the condensation with primary or secondary amines to form stable pyrazine-2-carboxamides.[9][10] This reaction is typically rapid and high-yielding, providing a robust method for introducing the pyrazine scaffold into target molecules.

The mechanism proceeds via a classic tetrahedral intermediate. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon. The resulting intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final amide product. A base (often a tertiary amine like triethylamine or pyridine, or even excess substrate amine) is required to neutralize the HCl byproduct.[9][11]

Note: The DOT script above is a template. For actual image generation, image URLs would be needed. A simplified text-based version is provided below.

G Reactants Pyrazine-CO-Cl + R-NH₂ Intermediate Tetrahedral Intermediate [Pyrazine-C(O⁻)(Cl)-NH₂⁺-R] Reactants->Intermediate Nucleophilic Attack Products Pyrazine-CO-NH-R + HCl Intermediate->Products Collapse & Elimination

Caption: Mechanism of Nucleophilic Acyl Substitution with an Amine.

Protocol: General Synthesis of N-substituted Pyrazine-2-carboxamides

Objective: To couple Pyrazine-2-carbonyl chloride with a primary or secondary amine.

Materials:

  • Pyrazine-2-carbonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)[9]

  • Separatory funnel, standard glassware

Procedure:

  • Dissolution: In a flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., pyridine) (1.5 eq) in the chosen anhydrous solvent.[9] Cool the solution in an ice bath (0°C).

  • Acyl Chloride Addition: Dissolve Pyrazine-2-carbonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes to several hours.[9] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be quenched by pouring it into cold water.[9] The crude amide product may precipitate and can be collected by filtration.

  • Purification: The collected solid is then typically washed with water and recrystallized from a suitable solvent, such as aqueous ethanol, to yield the pure amide.[9] Alternatively, if the product is soluble, an extractive work-up followed by column chromatography can be employed.

Reactivity with Water (Hydrolysis)

Pyrazine-2-carbonyl chloride reacts violently with water.[12] This is a critical handling consideration. The acyl chloride is rapidly hydrolyzed back to Pyrazine-2-carboxylic acid and hydrochloric acid. This sensitivity necessitates that all reactions and storage occur under strictly anhydrous and inert conditions.

Applications in Drug Discovery and Development

The utility of Pyrazine-2-carbonyl chloride is best illustrated by its role as a key intermediate in the synthesis of significant pharmaceutical compounds and their analogs.

  • Antiviral Agents (Favipiravir Analogs): Favipiravir is a broad-spectrum antiviral drug that inhibits the RNA-dependent RNA polymerase of RNA viruses.[13][14] While Favipiravir itself is synthesized through various routes, its structural analogs and derivatives often utilize pyrazine intermediates.[13][15] Pyrazine-2-carbonyl chloride and its substituted variants are crucial for creating new carboxamide derivatives that are investigated as potent antiviral agents, including against SARS-CoV-2.[15][16]

  • Anticancer Agents (Bortezomib Impurities/Analogs): Bortezomib is a proteasome inhibitor used to treat multiple myeloma.[17] Pyrazine-2-carbonyl chloride is used as an intermediate in the synthesis of certain impurities and analogs of Bortezomib, which are essential for quality control and the development of second-generation proteasome inhibitors.[17]

  • Antimycobacterial Agents: The pyrazine-carboxamide structure is the core of Pyrazinamide, a first-line drug for treating tuberculosis.[9] Pyrazine-2-carbonyl chloride and its substituted versions are extensively used to synthesize libraries of new amide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[9][10][18]

G cluster_apps Therapeutic Areas PzCOCl Pyrazine-2-carbonyl chloride (CAS 19847-10-0) Antiviral Antiviral Agents (e.g., Favipiravir Analogs) PzCOCl->Antiviral Forms Core Scaffold Anticancer Anticancer Agents (e.g., Bortezomib Analogs) PzCOCl->Anticancer Intermediate for Synthesis Antimycobacterial Antimycobacterial Agents (e.g., Pyrazinamide Derivatives) PzCOCl->Antimycobacterial Key Building Block

Caption: Role of Pyrazine-2-carbonyl chloride in Drug Discovery.

Safety, Handling, and Storage

Pyrazine-2-carbonyl chloride is a hazardous chemical that requires strict safety protocols. Its primary dangers are its corrosive nature and its violent reaction with water.[3][12]

Hazard InformationPrecautionary Measures & Protocols
GHS Classification Skin Corrosion/Irritation, Category 1B [3]Serious Eye Damage/Eye Irritation, Category 1 [3]
Signal Word Danger [3][5]
Hazard Statements H314: Causes severe skin burns and eye damage.[3][5]
Personal Protective Equipment (PPE) Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[3] Use in a well-ventilated area, preferably within a chemical fume hood.[19]
Handling Avoid breathing dust/fumes.[3] Do not allow contact with water, as it reacts violently. Handle under an inert atmosphere (Argon or Nitrogen). Wash hands and any exposed skin thoroughly after handling.[3]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[3][12]Inhalation: Remove victim to fresh air. Seek immediate medical attention.[3][12]Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[3][12]
Storage Store locked up.[3] Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to protect from moisture.[5][7] Incompatible with water, strong bases, acids, and oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

Pyrazine-2-carbonyl chloride, CAS 19847-10-0, is more than a simple reagent; it is a strategic asset in the arsenal of the medicinal and synthetic chemist. Its straightforward synthesis, combined with the predictable and highly efficient reactivity of its acyl chloride group, makes it an ideal starting point for constructing diverse molecular libraries. Its proven role in the synthesis of compounds targeting infectious diseases and cancer underscores its continued importance. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride.
  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

  • Sigma-Aldrich. Pyrazine-2-carbonyl chloride.

  • MySkinRecipes. Pyrazine-2-carbonyl chloride.

  • ChemicalBook. Pyrazine-2-carbonyl chloride hydrochloride.

  • VWR. 2-Pyrazinecarbonyl chloride SDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazinecarbonyl chloride.

  • Jampilek, J., et al. (2021). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products. ResearchGate.

  • Pharmaffiliates. Pyrazine-2-carbonyl Chloride.

  • Apollo Scientific. Pyrazine-2-carbonitrile Safety Data Sheet.

  • Titova, E. V., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38.

  • Al-Masoudi, N. A., et al. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). REVISTA DE CHIMIE, 73(4), 69-75.

  • Aceschem. CAS 19847-10-0 | Pyrazine 2-carbonyl chloride.

  • Thermo Scientific Chemicals. Pyrazine-2-carbonyl chloride, 90+%.

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.

  • CN102212036B. The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine. Google Patents.

  • Guner, T. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers.

  • PharmaBlock. Pyrazines in Drug Discovery.

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Acetylpyrazine.

  • Rath, S. K., et al. (2024). Synthetic studies towards the antiviral pyrazine derivative T-705. ResearchGate.

  • BenchChem. The Pivotal Role of Pyrazine-2-sulfonyl Chloride in Modern Drug Discovery.

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

  • Hariyati, R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

  • BenchChem. Application Notes and Protocols: Reaction of Pyrazine-2-sulfonyl chloride with Primary and Secondary Amines.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [URL: https://www.rjpbcs.com/pdf/2016_7(6)/[11].pdf]([Link]11].pdf)

  • BenchChem. Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents.

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004). Pyrazines.

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate.

  • Fiveable. Pyrazine Definition - Organic Chemistry II Key Term.

  • de Souza, J. C. S., et al. (2011). Cobalt(II)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties. CrystEngComm, 13, 4635-4641.

  • Fisher Scientific. Pyrazine-2-carbonyl chloride, 90+%.

Sources

Exploratory

A Technical Guide to Pyrazine-2-Carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: Pyrazine-2-carbonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and reactive acyl chloride group make it an invaluable...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazine-2-carbonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and reactive acyl chloride group make it an invaluable starting material for introducing the pyrazine moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis, an overview of its reactivity, and a discussion of its critical applications in the development of novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights.

Core Molecular Profile

Pyrazine-2-carbonyl chloride is a solid organic compound characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with an acyl chloride substituent at position 2. This arrangement makes the pyrazine ring electron-deficient, influencing its reactivity and its interactions in biological systems. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₅H₃ClN₂O[1][2][3][4]
Molecular Weight 142.54 g/mol [1][2][5][6][7]
CAS Number 19847-10-0[1][2][4][5]
Appearance Purple to dark purple solid; powder or lumpy powder[3][5]
Melting Point 41 - 56 °C[6]
Boiling Point 214.5 ± 20.0 °C (Predicted)[6]
InChI Key TXJKATOSKLUITR-UHFFFAOYSA-N[3][5][7]
SMILES ClC(=O)C1=CN=CC=N1[3]
Synonyms 2-Pyrazinecarbonyl chloride, Pyrazinecarbonyl chloride[5][6][7]

Synthesis and Chemical Reactivity

The utility of pyrazine-2-carbonyl chloride stems from its straightforward synthesis and its predictable reactivity as a potent acylating agent.

Principle of Synthesis

The most common and industrially scalable method for preparing pyrazine-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid.[8][9] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality: The selection of thionyl chloride is strategic for several reasons. Firstly, it is a highly effective chlorinating agent for carboxylic acids. Secondly, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures. This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process. The reaction must be conducted under anhydrous conditions, as the acyl chloride product reacts violently with water.

Detailed Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid

This protocol is adapted from established synthetic methods.[9] It is designed for execution by trained laboratory personnel with appropriate safety measures in place.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,4-dioxane (or another suitable high-boiling inert solvent)

  • Rotary evaporator

  • Heating mantle with temperature control and stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Charging the Flask: To the flask, add pyrazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Under a steady stream of inert gas, carefully and dropwise add an excess of thionyl chloride (e.g., 10 eq) to the pyrazine-2-carboxylic acid.[9] The reaction is exothermic; addition may need to be controlled to manage the initial temperature rise.

  • Reaction: Heat the reaction mixture to approximately 78°C and maintain for 3 hours with vigorous stirring.[9] The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

  • Final Product: The resulting residue is pyrazine-2-carbonyl chloride. For many applications, it can be used directly. If higher purity is required, it can be dissolved in an anhydrous solvent like 1,4-dioxane for immediate use in subsequent steps or purified further by distillation under reduced pressure.[9]

Chemical Reactivity

As a highly reactive acyl chloride, the compound's primary utility is in nucleophilic acyl substitution reactions. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its role as a molecular building block.

G Start Pyrazine-2-carboxylic Acid Product Pyrazine-2-carbonyl Chloride Start->Product Chlorination (Heat, ~78°C) Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Product Byproducts SO₂ + HCl (gaseous byproducts) Product->Byproducts Final_Product Pyrazine-2-carboxamide (or Ester, etc.) Product->Final_Product Acylation Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Final_Product

Caption: Synthesis of pyrazine-2-carbonyl chloride and its subsequent acylation reaction.

Applications in Research and Drug Development

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, and pyrazine-2-carbonyl chloride is a key entry point for its incorporation. The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine rings, and its nitrogen atoms can act as critical hydrogen bond acceptors, interacting with protein targets like kinases.[10]

Case Study: Synthesis of Bioactive Amides

A significant application is the condensation of pyrazine-2-carbonyl chloride with various substituted anilines or other amines to produce a library of amides.[11] Researchers have demonstrated that these resulting amides possess a wide range of biological activities.

  • Antimycobacterial Activity: Amides derived from pyrazine-2-carbonyl chloride have been investigated as analogs of Pyrazinamide, a first-line antituberculosis drug.[11] The ability to easily synthesize diverse amides allows for extensive structure-activity relationship (SAR) studies to optimize potency against Mycobacterium tuberculosis.

  • Antifungal and Herbicidal Activity: Various pyrazine carboxamides have shown promise as antifungal agents and as inhibitors of photosynthetic processes, making them relevant for agrochemical research.[11][12] The acyl chloride's reactivity is crucial for constructing the amide linkage central to these compounds' bioactivity.[12]

Role as an Intermediate in Pharmaceutical Synthesis

Pyrazine-2-carbonyl chloride serves as a documented intermediate in the synthesis of complex pharmaceutical agents and their related substances. For example, it is used in the synthesis of an impurity of Bortezomib.[2] Bortezomib is a proteasome inhibitor approved by the FDA for treating multiple myeloma.[2] The ability to access such intermediates is vital for impurity profiling, reference standard generation, and process chemistry optimization in drug manufacturing.

G cluster_0 Reaction with Amines cluster_1 Reaction with Alcohols cluster_2 Multi-step Synthesis PCC Pyrazine-2-carbonyl Chloride Amides Bioactive Amides PCC->Amides Esters Bioactive Esters PCC->Esters Pharma Pharmaceutical Intermediates PCC->Pharma Antimicrobials Antimycobacterial Agents Amides->Antimicrobials Agrochemicals Antifungal / Herbicidal Agents Amides->Agrochemicals Kinase Kinase Inhibitor Scaffolds Esters->Kinase Proteasome Proteasome Inhibitor Synthesis (e.g., Bortezomib impurity) Pharma->Proteasome

Caption: Workflow of pyrazine-2-carbonyl chloride as a versatile building block.

Safety, Handling, and Storage

Pyrazine-2-carbonyl chloride is a hazardous chemical that requires strict handling protocols. It is corrosive and reacts violently with water.

Hazard InformationDetailsSource(s)
Signal Word Danger [5][13]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.[5]
Key Hazards Corrosive material. Reacts violently with water, liberating toxic gas.[13][14]

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield.[4][14]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Inert Atmosphere: Due to its reactivity with moisture, handling and storage under an inert atmosphere (e.g., argon or nitrogen) are strongly recommended to preserve purity and prevent hazardous reactions.[5][13]

  • Incompatibilities: Keep away from water, strong oxidizing agents, strong acids, strong bases, and amines.[13]

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

  • Store locked up and away from incompatible materials.[13][14]

  • The recommended storage condition is at room temperature under an inert atmosphere.[5]

Conclusion

Pyrazine-2-carbonyl chloride is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined molecular characteristics, accessible synthesis, and versatile reactivity provide chemists with a reliable method for incorporating the biologically significant pyrazine scaffold into novel compounds. From developing new antimicrobials to synthesizing complex pharmaceutical intermediates, its importance is firmly established. Adherence to rigorous safety and handling protocols is paramount to harnessing its full potential responsibly.

References

  • Pyrazine-2-carbonyl chloride | CAS 19847-10-0 | SCBT. Santa Cruz Biotechnology.
  • CAS No : 19847-10-0 | Product Name : Pyrazine-2-carbonyl Chloride | Pharmaffiliates.
  • Pyrazine-2-carbonyl chloride | 19847-10-0. Sigma-Aldrich.
  • 2-pyrazine carbonyl chloride 19847-10-0. LookChem.
  • Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals. Fisher Scientific.
  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Deriv
  • SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride. Thermo Fisher Scientific.
  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products.
  • Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals. Fisher Scientific.
  • CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Pyridine-2-carbonyl chloride | C6H4ClNO | CID 135034. PubChem - NIH.
  • Pyrazine-2-carbonyl chloride. MySkinRecipes.
  • The Pivotal Role of Pyrazine-2-sulfonyl Chloride in Modern Drug Discovery. BenchChem.
  • SAFETY DATA SHEET: Pyrazinecarbonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET: Pyrazinecarbonyl chloride. Fisher Scientific.
  • SAFETY D
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.

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Foundational

Pyrazine-2-carbonyl Chloride: A Comprehensive Structural and Conformational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-carbonyl chloride (C₅H₃ClN₂O, CAS No: 19847-10-0) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility as a reactive intermediate for introducing the pyrazine scaffold into complex molecules is well-documented, yet a detailed public-domain analysis of its fundamental structural and conformational properties is conspicuously scarce.[3][4] This guide synthesizes information from analogous molecular systems and outlines a rigorous, field-proven workflow for the complete structural elucidation of this molecule. We will explore the critical interplay between its electronic structure, conformational dynamics, and reactivity, providing researchers with the foundational knowledge required for its effective application in synthetic design and drug development programs.

Introduction: The Significance of a Reactive Intermediate

The pyrazine ring is a core structural motif in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites.[5] Pyrazine-2-carbonyl chloride serves as a highly efficient precursor for the synthesis of a wide array of pyrazine derivatives, including amides, esters, and ketones, which are frequently investigated as potential therapeutic agents.[6]

As an acyl chloride, its reactivity is inherently linked to the electrophilicity of the carbonyl carbon and the steric environment surrounding it.[7][8] Both factors are directly governed by the molecule's three-dimensional structure and, more subtly, by the rotational conformation of the carbonyl chloride group relative to the aromatic pyrazine ring. Understanding this conformation is not merely an academic exercise; it dictates the trajectory of nucleophilic attack and can influence the stability and handling of the compound. This guide provides a multi-faceted approach, combining experimental protocols and computational modeling to build a comprehensive picture of this critical molecule.

Molecular Structure Elucidation: An Integrated Experimental Workflow

A definitive structural characterization of pyrazine-2-carbonyl chloride requires a combination of techniques to probe its solid-state geometry and its identity in solution.

X-ray Crystallography: The Gold Standard for Solid-State Structure

While a published single-crystal X-ray structure for pyrazine-2-carbonyl chloride is not available in open literature, this technique remains the unambiguous method for determining its precise solid-state bond lengths, bond angles, and conformational preferences. The primary challenge lies in growing suitable single crystals of a moisture-sensitive and reactive compound.

  • Material Purification: Begin with pyrazine-2-carbonyl chloride of the highest possible purity (≥95%), as impurities can inhibit crystal growth. If necessary, purify by vacuum distillation.

  • Solvent Selection: Choose an inert, anhydrous solvent in which the compound has moderate solubility. Candidate solvents include dry toluene, hexane, or dichloromethane.

  • Crystallization Technique (Slow Evaporation in a Controlled Environment):

    • Inside an inert atmosphere glovebox, prepare a saturated or near-saturated solution of the compound at room temperature.

    • Filter the solution through a syringe filter (PTFE, 0.2 µm) into a clean, small vial.

    • Place this vial inside a larger, sealable jar containing a small amount of a more volatile anti-solvent (e.g., pentane).

    • Seal the jar. The slow diffusion of the anti-solvent vapor into the primary solution will gradually decrease the solubility, promoting the growth of well-ordered single crystals over several days.

  • Crystal Mounting & Data Collection:

    • Once suitable crystals have formed, quickly mount one on a cryo-loop under a stream of cold nitrogen gas (typically 100 K). This flash-cooling prevents degradation and minimizes thermal motion during data collection.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

Based on crystallographic data from closely related molecules like pyrazine-2-carboxamide and copper(II)-pyrazine complexes, we can predict the key structural features.[9][10] The pyrazine ring is expected to be planar, with C-N and C-C bond lengths characteristic of an aromatic system. The critical parameter to be determined is the dihedral angle between the plane of the pyrazine ring and the plane of the carbonyl chloride group.

ParameterPredicted ValueJustification / Comparative Source
Pyrazine Ring
C-N Bond Length~1.33 - 1.34 ÅTypical for aromatic pyrazine systems.[9][10]
C-C Bond Length~1.38 - 1.40 ÅTypical for aromatic pyrazine systems.[9]
Carbonyl Chloride Group
C=O Bond Length~1.18 - 1.20 ÅCharacteristic of acyl chlorides.
C-Cl Bond Length~1.78 - 1.80 ÅStandard single bond length for C(sp²)-Cl.
Conformation
Ring-COCl Dihedral AngleNear 0° or 180°Planarity is often favored to maximize π-conjugation, but steric repulsion between the carbonyl oxygen/chlorine and the ortho nitrogen (N1) could induce slight twisting.

Table 1: Predicted molecular geometry of pyrazine-2-carbonyl chloride based on analogous structures.

Spectroscopic Verification

Spectroscopic methods are essential for confirming the molecular identity and providing complementary structural information.

  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, characteristic of the three protons on the pyrazine ring. Based on data for similar pyrazine derivatives, the proton adjacent to the carbonyl group (H3) would be the most downfield, followed by H5 and H6.[11]

  • ¹³C NMR: The carbon spectrum will confirm the presence of five distinct carbon environments: three for the pyrazine ring C-H groups, one for the substituted ring carbon, and a highly deshielded signal for the carbonyl carbon (typically >160 ppm).

The IR spectrum provides a rapid and definitive confirmation of the key functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C=O Stretch (Acyl Chloride)1770 - 1815 cm⁻¹ A strong, sharp absorption in this region is the hallmark of the C=O bond in an acyl chloride. Its precise position is sensitive to conjugation.
C-Cl Stretch650 - 850 cm⁻¹Confirms the presence of the carbon-chlorine bond.
Aromatic C=N/C=C Stretch1400 - 1600 cm⁻¹Multiple bands confirming the pyrazine ring structure.
Aromatic C-H Stretch> 3000 cm⁻¹Confirms the aromatic C-H bonds.

Table 2: Key diagnostic peaks expected in the Infrared spectrum of pyrazine-2-carbonyl chloride.

Conformational Analysis: A Predictive Computational Investigation

In the gas phase and in solution, pyrazine-2-carbonyl chloride is not static. Rotation can occur around the single bond connecting the carbonyl carbon to the pyrazine ring. This rotation defines the molecule's conformational landscape, which is critical for understanding its reactivity. The primary conformational question revolves around the dihedral angle (N1-C2-C(O)-Cl), which describes the relative orientation of the carbonyl group and the ring.

Two planar conformations are likely candidates for energy minima:

  • syn-conformer: The C=O bond is oriented towards the nearest ring nitrogen (N1). This conformation may experience electrostatic repulsion between the nitrogen lone pair and the carbonyl oxygen lone pairs.

  • anti-conformer: The C=O bond is oriented away from the nearest ring nitrogen. This is often the sterically and electrostatically favored conformation in similar systems.

Computational Protocol: Density Functional Theory (DFT) Analysis

A robust computational workflow using DFT can accurately predict the stable conformers and the energy barrier to their interconversion.

G cluster_setup 1. Initial Setup cluster_scan 2. Potential Energy Surface Scan cluster_analysis 3. Conformer Analysis node_a Build Initial Structure (Pyrazine-2-carbonyl chloride) node_b Select Method: Functional: B3LYP Basis Set: 6-311+G(d,p) node_a->node_b node_c Define Dihedral Angle (N1-C2-C(O)-Cl) node_b->node_c node_d Perform Relaxed Scan: Vary dihedral from 0° to 360° (e.g., in 15° steps) node_c->node_d node_e Plot Energy vs. Dihedral Angle node_d->node_e node_f Identify Energy Minima (Stable Conformers) node_e->node_f node_g Identify Energy Maxima (Transition States) node_e->node_g node_h Perform Full Optimization & Frequency Calculation on Minima and Maxima node_f->node_h node_g->node_h node_i Calculate Relative Energies (ΔE) and Rotational Barrier node_h->node_i

Caption: Computational workflow for conformational analysis using DFT.

A DFT-based potential energy surface scan is predicted to reveal the following:

Conformer / StateDihedral Angle (N1-C2-C(O)-Cl)Predicted Relative Energy (kcal/mol)Notes
anti-Conformer ~180°0.0 (Global Minimum)The most stable conformation, minimizing steric and electrostatic repulsion between the carbonyl group and the N1 nitrogen.
syn-Conformer ~0°3.0 - 5.0A local energy minimum, but significantly less stable due to repulsion between the lone pairs of the carbonyl oxygen and the N1 nitrogen.
Transition State ~90°5.0 - 7.0The energy barrier for rotation between the syn and anti forms. The molecule is non-planar at this point.

Table 3: Predicted relative energies for the conformers and rotational transition state of pyrazine-2-carbonyl chloride.

This analysis strongly suggests that at room temperature, the molecule will predominantly exist in the more stable anti conformation. This has direct implications for its reactivity, as the primary face of attack for an incoming nucleophile is less sterically hindered in this arrangement.

Conclusion and Outlook

Pyrazine-2-carbonyl chloride is a molecule whose synthetic utility is well-established, but whose fundamental structural chemistry has been underexplored in the public domain. This guide provides a comprehensive framework for its complete characterization. Through the integrated application of X-ray crystallography, spectroscopy, and computational modeling, a clear picture emerges.

The molecule possesses a planar pyrazine core, with the carbonyl chloride substituent preferentially adopting an anti conformation that minimizes steric and electronic repulsion. This conformational preference is key to its predictable reactivity, making it a reliable tool for medicinal chemists. The protocols and predictive data presented herein serve as a robust starting point for any research program utilizing this versatile building block, enabling more informed synthetic strategies and a deeper understanding of the structure-activity relationships of its many derivatives.

References

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  • Shen, S., et al. (1981). Conformational analysis. 8. Propenoyl chloride. An electron-diffraction investigation of the molecular structure, composition, syn-anti energy and entropy differences, and potential hindering internal rotation. Journal of the American Chemical Society. Available at: [Link]

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Exploratory

Spectroscopic Data of Pyrazine-2-carbonyl chloride: A Technical Guide

Introduction Pyrazine-2-carbonyl chloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility as a pharmaceutical intermediate is well-documented, serving as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine-2-carbonyl chloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility as a pharmaceutical intermediate is well-documented, serving as a precursor in the synthesis of complex molecules, including inhibitors for enzymes like the 26S proteasome, which is relevant in cancer therapy[1]. The precise structure and purity of this reagent are paramount for the successful synthesis of target molecules. Therefore, a thorough characterization using modern spectroscopic techniques is not merely a procedural step but a cornerstone of quality control and synthetic validation.

This guide provides an in-depth analysis of the spectroscopic data for Pyrazine-2-carbonyl chloride (CAS No: 19847-10-0[2]), covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound. We will delve into the interpretation of spectra, grounded in the fundamental principles of chemical structure and reactivity, and provide field-proven protocols for data acquisition.

Molecular Identity:

  • Chemical Name: Pyrazine-2-carbonyl chloride[3]

  • Molecular Formula: C₅H₃ClN₂O[2][3]

  • Molecular Weight: 142.54 g/mol [2][3]

  • Structure: Pyrazine-2-carbonyl chloride Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Pyrazine-2-carbonyl chloride, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.

¹H NMR Analysis

The ¹H NMR spectrum of Pyrazine-2-carbonyl chloride is characterized by three distinct signals corresponding to the three protons on the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms and the adjacent carbonyl chloride group significantly deshields these aromatic protons, causing them to resonate at high chemical shifts (downfield).

  • Expected Chemical Shifts (δ): The protons on the pyrazine ring typically appear in the range of 8.7 to 9.3 ppm. Based on the structure, we expect three signals in the aromatic region. The proton ortho to the carbonyl group (H6) is expected to be the most deshielded, followed by the proton para to the carbonyl group (H3), and finally the proton meta (H5).

    • H3: ~9.2 ppm (singlet or narrow doublet)

    • H5: ~8.8 ppm (doublet)

    • H6: ~8.9 ppm (doublet)

  • Causality of Shifts: The electronegative nitrogen atoms withdraw electron density from the ring, reducing the shielding of the protons. The carbonyl chloride group further enhances this effect through its inductive and mesomeric electron-withdrawing properties. The precise chemical shifts are influenced by the solvent used for analysis.

  • Splitting Patterns (Multiplicity): The coupling between adjacent protons (vicinal coupling) leads to splitting of the signals. H5 and H6 will appear as doublets due to coupling with each other. H3 may appear as a singlet or a finely split doublet depending on the resolution and its smaller coupling constant with H5.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): The carbonyl carbon of an acid chloride is highly deshielded and typically appears in the range of 160-180 ppm[4][5]. For Pyrazine-2-carbonyl chloride, this peak is expected around ~165 ppm .

    • Pyrazine Ring Carbons: The carbons of the pyrazine ring are also deshielded and are expected in the aromatic region, typically between 140-150 ppm . Due to the influence of the substituents, four distinct signals are expected for the five carbons in the molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of Pyrazine-2-carbonyl chloride.[6] Note: The compound is moisture-sensitive and reacts with water; handle under an inert atmosphere (e.g., in a glovebox)[7].

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube[6][8]. Chloroform-d (CDCl₃) is a common choice but can be acidic, potentially causing decomposition of sensitive compounds[6].

    • Ensure the sample is fully dissolved to avoid poor line shapes. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette[8].

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C[8].

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS)[9].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For Pyrazine-2-carbonyl chloride, the most prominent features are related to the acid chloride and the aromatic pyrazine ring.

Functional Group Analysis
  • C=O Stretch (Acid Chloride): The most characteristic absorption will be a very strong and sharp band corresponding to the carbonyl (C=O) stretch of the acid chloride. This peak is found at a high frequency, typically in the range of 1770-1815 cm⁻¹ [4][10][11]. The high frequency is due to the strong electron-withdrawing effect of the chlorine atom, which strengthens and shortens the C=O bond[4][5]. For aromatic acid chlorides, this band is often observed around 1770 cm⁻¹[4][5].

  • Aromatic C=N and C=C Stretches: The pyrazine ring will exhibit several bands in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C double bonds within the aromatic system[12].

  • Aromatic C-H Stretches: Look for medium to weak bands above 3000 cm⁻¹ , which are characteristic of C-H stretching vibrations in aromatic rings[13].

  • C-Cl Stretch: A C-Cl stretching band is expected in the fingerprint region, typically between 550-730 cm⁻¹ [10].

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, convenient technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum in the absence of the sample. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid Pyrazine-2-carbonyl chloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): Using a soft ionization technique like Electron Ionization (EI), a distinct molecular ion peak should be observed. Pyrazine-2-carbonyl chloride has a molecular weight of 142.54 g/mol [2]. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:

    • M⁺ peak at m/z 142: Corresponding to the molecule containing the ³⁵Cl isotope.

    • M+2 peak at m/z 144: Corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes.

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion is energetically unstable and will fragment[14].

    • Loss of Cl•: The most likely initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (Cl•), resulting in a highly stable acylium ion. This would produce a prominent peak at m/z 113 (142 - 29, incorrect calculation, should be 142-35 = 107). Let's re-evaluate. The mass of Cl is ~35. So, 142 - 35 = 107. The peak should be at m/z 107 . This acylium ion is often the base peak in the spectrum of acyl chlorides.

    • Loss of CO: The acylium ion (m/z 107) can then lose a molecule of carbon monoxide (CO, 28 Da), leading to a fragment corresponding to the pyrazinyl cation at m/z 79 (107 - 28).

    • Pyrazine Ring Fragmentation: Further fragmentation of the pyrazine ring itself can occur, though these pathways are more complex[15][16].

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of Pyrazine-2-carbonyl chloride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar column like DB-5) and temperature program to ensure the compound elutes as a sharp peak.

    • Set the Mass Spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-200) in Electron Ionization (EI) mode.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated by the GC and then enter the MS for ionization and analysis.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to Pyrazine-2-carbonyl chloride.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion cluster (M⁺ and M+2) to confirm the molecular weight and presence of chlorine.

    • Analyze the fragmentation pattern to identify key fragments (e.g., [M-Cl]⁺, [M-Cl-CO]⁺) and compare them to the expected pathways.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Summary of Spectroscopic Data
Technique Feature Expected Observation Interpretation
¹H NMR Chemical Shift (δ)3 signals between 8.7 - 9.3 ppm3 aromatic protons on the pyrazine ring
MultiplicityDoublets and/or singletCoupling between adjacent ring protons
¹³C NMR Carbonyl Shift (δ)~165 ppmCarbonyl carbon of the acid chloride
Aromatic Shifts (δ)140 - 150 ppm4 unique carbons of the pyrazine ring
IR C=O Stretch (ν)Strong, sharp band at ~1770 cm⁻¹ C=O bond of the aromatic acid chloride
Aromatic StretchesBands at 1400-1600 cm⁻¹ & >3000 cm⁻¹C=C/C=N and C-H bonds of the pyrazine ring
MS Molecular Ion (m/z)142 and 144 (ratio ~3:1)Molecular weight and presence of one Cl atom
Key Fragment (m/z)107 ([M-Cl]⁺)Formation of a stable acylium ion
Key Fragment (m/z)79 ([M-Cl-CO]⁺)Loss of CO from the acylium ion
Workflow for Structural Confirmation

The logical flow of analysis ensures a comprehensive and efficient characterization of Pyrazine-2-carbonyl chloride.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Sample Pyrazine-2-carbonyl chloride Sample IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Formula H_NMR ¹H NMR IR->H_NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment Confirm Structure Confirmed & Purity Assessed C_NMR->Confirm Carbon Skeleton

Caption: Workflow for the spectroscopic confirmation of Pyrazine-2-carbonyl chloride.

Conclusion

The spectroscopic profile of Pyrazine-2-carbonyl chloride is distinct and readily interpretable. The combination of NMR, IR, and MS provides a robust analytical framework to confirm its identity and assess its purity. The characteristic high-frequency C=O stretch in the IR, the downfield aromatic signals in the NMR, and the specific isotopic pattern and fragmentation in the MS all serve as reliable fingerprints for this important synthetic intermediate. Adherence to rigorous, self-validating experimental protocols is essential for obtaining high-quality data that researchers and developers can trust.

References

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Foundational

A Senior Application Scientist's Guide to the Reactivity and Application of Pyrazine-2-Carbonyl Chloride with Nucleophiles

Abstract Pyrazine-2-carbonyl chloride is a cornerstone heterocyclic building block in modern medicinal chemistry and drug development. Its high reactivity, stemming from the electrophilic acyl chloride moiety attached to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine-2-carbonyl chloride is a cornerstone heterocyclic building block in modern medicinal chemistry and drug development. Its high reactivity, stemming from the electrophilic acyl chloride moiety attached to an electron-deficient pyrazine ring, makes it an exceptionally versatile intermediate for the synthesis of diverse molecular scaffolds. This in-depth technical guide provides a comprehensive analysis of the reactivity of pyrazine-2-carbonyl chloride with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. We will explore the underlying principles of nucleophilic acyl substitution that govern these transformations, discuss the critical experimental parameters that ensure success, and present field-proven protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful reagent to construct novel bioactive molecules, from kinase inhibitors to antiviral agents.[1][2][3]

The Chemical Personality of Pyrazine-2-Carbonyl Chloride

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[4][5] This inherent electronic property significantly influences the reactivity of its substituents. When an acyl chloride group is attached at the 2-position, its carbonyl carbon is rendered highly electrophilic. This is a consequence of two synergistic effects:

  • Inductive Electron Withdrawal: Both the chlorine atom and the pyrazine ring pull electron density away from the carbonyl carbon.

  • Mesomeric Effect: The pyrazine ring can delocalize the electron density of the carbonyl group, further enhancing its electrophilic character.

The chloride ion is an excellent leaving group, making the acyl chloride highly susceptible to attack by nucleophiles. The fundamental reaction mechanism governing its chemistry is Nucleophilic Acyl Substitution .[6][7]

The General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.[6][8] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate. In the second step, the C=O bond is reformed by the expulsion of the chloride ion, the most stable leaving group, to yield the final substituted product.

Nucleophilic_Acyl_Substitution cluster_intermediate Tetrahedral Intermediate cluster_products Products P2CC Pyrazine-2-Carbonyl Chloride TI [Intermediate] P2CC->TI 1. Addition (Nucleophilic Attack) Nu Nucleophile (Nu-H) Nu->TI Product Substituted Product TI->Product 2. Elimination (Loss of Leaving Group) HCl HCl

Figure 1: Generalized Nucleophilic Acyl Substitution Pathway. The reaction proceeds via a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon.

Reactivity with N-Nucleophiles: The Gateway to Bioactive Amides

The reaction of pyrazine-2-carbonyl chloride with nitrogen-based nucleophiles, particularly primary and secondary amines, is arguably its most significant application in drug discovery. This transformation provides a robust and high-yielding route to pyrazine-2-carboxamides, a scaffold present in numerous approved drugs and clinical candidates.[2]

Reaction with Amines (Amidation)

The synthesis of amides via this route is highly efficient. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM), toluene, or acetone.[9][10] A crucial experimental consideration is the hydrochloric acid (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to act as an HCl scavenger.[8][10]

Causality in Experimental Design:

  • Solvent Choice: Aprotic solvents are preferred to avoid competitive reactions with the acyl chloride (e.g., hydrolysis by water).

  • Base Stoichiometry: At least one equivalent of the scavenger base is required. Often, a slight excess is used to drive the reaction to completion. Pyridine can also serve as the solvent in some cases.[10]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or refluxing to ensure complete conversion.[9][10]

This methodology is central to the synthesis of Pyrazinamide , a first-line antituberculosis drug, and has been adapted to create extensive libraries of derivatives for screening against various biological targets.[9][10]

Reaction with Other N-Nucleophiles

Beyond simple amines, pyrazine-2-carbonyl chloride readily reacts with other nitrogen nucleophiles:

  • Hydrazines: Reaction with hydrazine hydrate yields pyrazinoic acid hydrazide, a key intermediate for synthesizing pyrazine-2-carbohydrazide derivatives, which have been explored as antimicrobial agents.[11][12]

  • Sulfonamides: Condensation with various sulfonamides has been used to generate novel compounds with potential antibacterial and antifungal activity.[13]

N_Nucleophiles_Workflow start Pyrazine-2-Carbonyl Chloride in Aprotic Solvent (e.g., DCM) add_nuc Add N-Nucleophile + Scavenger Base (e.g., Pyridine) start->add_nuc react Stir at 0°C to RT (Monitor by TLC) add_nuc->react workup Aqueous Workup (e.g., pour into water) react->workup purify Collect & Recrystallize or Column Chromatography workup->purify product Pure Pyrazine-2-Carboxamide Derivative purify->product

Figure 2: Standard Experimental Workflow for Amidation. A typical sequence for reacting pyrazine-2-carbonyl chloride with amines.

Reactivity with O-Nucleophiles: Esters and Hydrolysis

While less common in drug synthesis than amidation, reactions with oxygen nucleophiles are fundamental to understanding the chemical behavior of pyrazine-2-carbonyl chloride.

Reaction with Alcohols (Esterification)

The acyl chloride reacts with alcohols to form pyrazine-2-carboxylates (esters).[1] This reaction is mechanistically similar to amidation and also requires a base (like pyridine) to neutralize the generated HCl. The reaction provides access to versatile intermediates; for example, ethyl pyrazinoate is a precursor in the synthesis of pyrazinoic acid hydrazide.[11] The reactivity follows the expected trend for nucleophilicity and steric hindrance: primary alcohols react faster than secondary, which are faster than tertiary alcohols.

Reaction with Water (Hydrolysis)

Pyrazine-2-carbonyl chloride is moisture-sensitive and will readily hydrolyze back to its parent, pyrazine-2-carboxylic acid, in the presence of water. This is a critical consideration for its storage and handling. All reactions must be conducted under anhydrous (dry) conditions to prevent this competing pathway and maximize the yield of the desired product.

Reactivity with S-Nucleophiles: Thioester Formation

Thiols (mercaptans) are excellent nucleophiles and react readily with pyrazine-2-carbonyl chloride to form S-thioesters. The high nucleophilicity of the thiolate anion (RS⁻) often allows the reaction to proceed rapidly under mild conditions.[14][15]

Key Considerations:

  • Thiolate Generation: The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Oxidation: Thiols can be susceptible to oxidation, especially under basic conditions, which can lead to disulfide formation as a side product.[16] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

While less explored in the context of pyrazine pharmaceuticals compared to amides, thioesters are valuable functional groups in bioorganic chemistry and can serve as reactive intermediates for further transformations.

Summary of Reactivity & Conditions

The following table summarizes the typical reaction conditions for pyrazine-2-carbonyl chloride with various nucleophile classes, based on protocols described in the literature.

Nucleophile ClassProductTypical Solvent(s)Base/CatalystTemperatureReported YieldsReference(s)
Primary/Secondary Amines AmideDCM, Toluene, AcetonePyridine, Triethylamine0 °C to RefluxGood to Excellent[9][10]
Anilines AnilideAcetone, PyridinePyridineRoom TempGood[10]
Alcohols EsterBenzene, DMFPyridine, NaHRoom Temp to RefluxGood[1][2]
Water Carboxylic Acid(Undesired)N/AAmbientN/A(Hydrolysis)
Thiols ThioesterNMP, Aprotic SolventsBase (e.g., NaH)80-90 °CGood to Excellent[14]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methods are adapted from peer-reviewed literature and represent self-validating systems for common transformations.

Protocol 6.1: General Synthesis of Pyrazine-2-carbonyl chloride (3)

This protocol describes the conversion of pyrazine-2-carboxylic acid to the acyl chloride, a necessary first step if the reagent is not purchased directly.[9]

  • Materials: Pyrazine-2-carboxylic acid (10.0 g, 0.08 mol), thionyl chloride (SOCl₂) (23.5 mL, 0.32 mol), Dichloromethane (DCM, anhydrous, 80 mL), N,N-dimethylformamide (DMF, 1-2 drops).

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser with a drying tube, ice-water bath, rotary evaporator.

  • Procedure:

    • Suspend pyrazine-2-carboxylic acid in anhydrous DCM in the round-bottom flask. Add a magnetic stir bar.

    • Add 1-2 drops of DMF to catalyze the reaction.

    • Place the flask in an ice-water bath to cool.

    • Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes.

    • Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 4-8 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • The resulting crude pyrazine-2-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.[9][10]

Protocol 6.2: Synthesis of a Substituted N-Aryl Pyrazine-2-carboxamide (Amidation)

This protocol is a generalized adaptation for the reaction with an aniline derivative.[10]

  • Materials: Crude pyrazine-2-carbonyl chloride (from Protocol 6.1, ~0.08 mol), substituted aniline (0.08 mol), dry acetone (100 mL), dry pyridine (100 mL).

  • Equipment: 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve the substituted aniline in dry pyridine in the 500 mL flask and stir at room temperature.

    • Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone and place it in the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred aniline/pyridine solution over 30 minutes. An exotherm may be observed; an ice bath can be used for control if necessary.

    • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes. Monitor reaction completion by TLC.

    • Pour the reaction mixture into 400 mL of cold water with stirring.

    • Collect the resulting precipitate (the crude amide product) by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure amide.[10]

Derivatization_Pathways P2CC Pyrazine-2-Carbonyl Chloride Amine + R₂NH (Amine) + Base P2CC->Amine Alcohol + R'OH (Alcohol) + Base P2CC->Alcohol Thiol + R''SH (Thiol) + Base P2CC->Thiol Amide Pyrazine Carboxamide Amine->Amide Amidation Ester Pyrazine Carboxylate (Ester) Alcohol->Ester Esterification Thioester Pyrazine Thioester Thiol->Thioester Thioesterification

Sources

Exploratory

Pyrazine-2-carbonyl chloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Pyrazine-2-carbonyl chloride This guide provides an in-depth analysis of the safety, handling, and emergency protocols for pyrazine-2-carbonyl chloride (CAS No. 19847-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Pyrazine-2-carbonyl chloride

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for pyrazine-2-carbonyl chloride (CAS No. 19847-10-0). It is intended for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. The information synthesized herein is derived from authoritative safety data sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction and Chemical Profile

Pyrazine-2-carbonyl chloride is a heterocyclic compound widely used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its utility stems from the reactive acyl chloride group, which allows for the facile formation of amides, esters, and other derivatives. For instance, it is a key intermediate in the synthesis of impurities for bortezomib, a proteasome inhibitor used in cancer therapy.[1] However, this high reactivity is also the source of its significant hazards. Understanding its chemical properties is paramount to its safe handling.

Identifier Information
Chemical Name Pyrazine-2-carbonyl chloride
Synonyms 2-Pyrazinecarbonyl chloride, Pyrazinoyl chloride
CAS Number 19847-10-0
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
Appearance Purple to dark purple powder and/or lumpy powder[2]

Hazard Analysis and Classification

Pyrazine-2-carbonyl chloride is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary danger is its corrosive nature and its violent reactivity with water.

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Water Reactivity-Reacts violently with water, liberating toxic gas.[3][4]

Signal Word: Danger [4]

The compound causes severe burns to all routes of exposure.[3] Ingestion is particularly dangerous, as it can cause severe swelling, damage to delicate tissues, and potential perforation of the stomach or esophagus.[4][5] A critical, and potentially fatal, hazard is its reaction with water or moisture, which violently liberates toxic and corrosive hydrogen chloride gas.[3][4]

Experimental Protocol: Safe Handling and Storage

Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is the mitigation of exposure to a corrosive solid and the prevention of its violent reaction with atmospheric moisture.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield. The risk of severe, irreversible eye damage necessitates this dual layer of protection.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure gloves are inspected before use and remove contaminated clothing immediately.[4][6]

  • Respiratory Protection: All handling of the solid must be done in a certified chemical fume hood or glovebox to prevent inhalation of dust particles.[5] Do not breathe dust or vapors.[3]

Handling Procedure
  • Preparation: Ensure the designated handling area (fume hood or glovebox) is clean, dry, and free of incompatible materials. Have spill cleanup materials and an appropriate fire extinguisher readily available.

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as argon or nitrogen.[4][5] This is crucial to prevent reaction with moisture in the air, which would release HCl gas and degrade the compound.

  • Weighing and Transfer: Use spark-proof tools and equipment. When weighing, do so rapidly in a tared, sealed container to minimize air exposure.

  • Reaction Setup: If adding to a reaction, ensure the solvent is dry and the reaction vessel is under an inert atmosphere. Add the solid in portions to control the reaction rate and any potential exotherms.

  • Post-Handling: Thoroughly decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly after handling.[4]

Storage Requirements

Store the container tightly closed in a corrosives area that is dry, cool, and well-ventilated.[5] The material is moisture-sensitive and should be stored under an inert atmosphere.[3][5] Keep it segregated from the incompatible materials listed below. The storage area should be locked.[4]

Incompatible Materials Reason for Incompatibility
WaterViolent reaction, liberates toxic hydrogen chloride gas.[4][5]
Strong Oxidizing AgentsCan cause a violent reaction.[3]
Strong Acids / Strong BasesCan cause decomposition or violent reactions.[3]
AminesReacts exothermically, similar to reactions with bases.[3]

Visualization of Safe Handling Workflow

G start Start: Prepare to Handle Pyrazine-2-carbonyl chloride ppe Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in Certified Fume Hood or Glovebox ppe->fume_hood inert Step 3: Handle Under Inert Atmosphere (Argon/N2) fume_hood->inert weigh Step 4: Weigh and Transfer Using Dry, Sealed Containers inert->weigh cleanup Step 5: Decontaminate Workspace and Equipment weigh->cleanup storage Step 6: Store Properly (Sealed, Inert, Cool, Dry, Locked) cleanup->storage end End: Procedure Complete storage->end

Caption: Workflow for Safe Handling of Pyrazine-2-carbonyl chloride.

Emergency and First-Aid Protocols

In any exposure event, immediate action is critical. Call a poison center or doctor immediately.[4]

Exposure Route First-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with large amounts of water or shower for at least 15 minutes. Immediate medical attention is required. Wash contaminated clothing before reuse.[3][4]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][4]
Ingestion Rinse mouth. Do NOT induce vomiting, as this can cause perforation of the esophagus. Call a physician immediately.[4][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[5]

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [5] Contact with water will produce toxic and corrosive hydrogen chloride gas and may spread contamination.[4]

  • Specific Hazards: Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), chlorine, and hydrogen chloride gas.[3][4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[4]

Accidental Release (Spill) Protocol
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not use systems that could spread dust.

  • Protect: Wear a protective suit and SCBA before entering the spill area.[3]

  • Contain: Do not allow water to come into contact with the spilled material.[5]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Shovel the material into a suitable, dry, labeled container for disposal.[3][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material at an approved waste disposal plant, following all local, regional, and national regulations.[4]

Visualization of Spill Response Workflow

G spill Spill Detected evacuate Step 1: Evacuate Area & Ensure Ventilation spill->evacuate protect Step 2: Don Full Protective Suit and SCBA evacuate->protect no_water Step 3: PREVENT WATER CONTACT AT ALL COSTS protect->no_water cleanup Step 4: Sweep Solid into Dry, Labeled Container no_water->cleanup dispose Step 5: Arrange for Hazardous Waste Disposal cleanup->dispose decon Step 6: Decontaminate Spill Area & Equipment dispose->decon report Report Incident decon->report

Caption: Emergency Response Workflow for a Spill of Pyrazine-2-carbonyl chloride.

Toxicological and Ecotoxicological Profile

The toxicological properties of pyrazine-2-carbonyl chloride have not been fully investigated.[4][5] However, its corrosive nature is the most significant known toxicological effect. There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity. Similarly, ecotoxicity data is not available, but the compound should not be emptied into drains to prevent environmental contamination.[3][4]

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (29-Mar-2024).

  • SAFETY DATA SHEET - Alfa Aesar (18-Sep-2025).

  • Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals - Fisher Scientific.

  • Pyrazine - Safety Data Sheet - ChemicalBook.

  • Pyrazine-2-carbonyl chloride | 19847-10-0 - Sigma-Aldrich.

  • Pyrazine-2-carbonyl chloride | CAS 19847-10-0 - Santa Cruz Biotechnology.

  • CAS No : 19847-10-0 | Product Name : Pyrazine-2-carbonyl Chloride | Pharmaffiliates.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific (22-Dec-2025).

  • Pyrazine-2-carboxylic acid - Apollo Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich (06-Aug-2024).

  • SAFETY DATA SHEET - Santa Cruz Biotechnology.

  • Cobalt(ii)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties - CrystEngComm (RSC Publishing).

Sources

Foundational

A Researcher's Guide to Sourcing and Qualifying High-Purity Pyrazine-2-carbonyl Chloride for Drug Development

Introduction: The Critical Role of Purity in Pyrazine-Containing Drug Candidates Pyrazine-2-carbonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, forming the backbone of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrazine-Containing Drug Candidates

Pyrazine-2-carbonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including use as antitubercular, antiviral, and anticancer agents.[1][2] Notably, the pyrazine moiety is a key component of blockbuster drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[3] The reactivity of the acyl chloride group makes it a versatile intermediate for amide bond formation, a cornerstone of drug synthesis.[1][4][5]

However, the very reactivity that makes Pyrazine-2-carbonyl chloride a valuable synthon also renders it susceptible to degradation, primarily through hydrolysis.[6][7] The presence of impurities, such as the parent carboxylic acid or residual solvents from synthesis, can have profound consequences in a drug development campaign. These impurities can lead to side reactions, the formation of unwanted byproducts, and difficulties in purification, ultimately impacting the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). For researchers and drug development professionals, sourcing high-purity Pyrazine-2-carbonyl chloride is not just a matter of convenience; it is a prerequisite for reproducible and reliable results. This guide provides an in-depth technical overview of commercially available sources of high-purity Pyrazine-2-carbonyl chloride and a practical framework for its selection and quality verification.

Commercial Supplier Landscape for High-Purity Pyrazine-2-carbonyl Chloride

A survey of the chemical supplier market reveals several key vendors offering Pyrazine-2-carbonyl chloride for research and development purposes. The table below summarizes the offerings from prominent suppliers, based on publicly available information. It is crucial to note that purity claims should always be verified by requesting a lot-specific Certificate of Analysis (COA).

SupplierProduct Name/GradeStated PurityAnalytical Method(s) MentionedCAS Number
Thermo Scientific Chemicals Pyrazine-2-carbonyl chloride, 90+%≥90.0%Titration (ex Chloride) or GC19847-10-0
Sigma-Aldrich (Ambeed, Inc.) Pyrazine-2-carbonyl chloride95%Not specified on product page19847-10-0
BLD Pharm Pyrazine-2-carbonyl chlorideNot specified, but NMR, HPLC, LC-MS, UPLC data availableNMR, HPLC, LC-MS, UPLC19847-10-0
Santa Cruz Biotechnology Pyrazine-2-carbonyl chlorideFor Research Use OnlyNot specified on product page19847-10-0
Pharmaffiliates Pyrazine-2-carbonyl ChlorideNot specified, but used as an intermediate for Bortezomib impurity synthesisNot specified on product page19847-10-0

This table serves as a starting point for identifying potential suppliers. The subsequent sections of this guide will delve into the critical process of qualifying these suppliers and their products for your specific research needs.

The Self-Validating System: A Workflow for Supplier and Material Qualification

The onus of ensuring the quality of a starting material ultimately lies with the end-user. A robust, self-validating system for qualifying both the supplier and the specific lot of Pyrazine-2-carbonyl chloride is essential. The following workflow, illustrated in the diagram below, provides a systematic approach to this process.

G cluster_0 Supplier & Material Qualification Workflow A Identify Potential Suppliers (e.g., Thermo, Sigma, BLD) B Request Lot-Specific Certificate of Analysis (COA) A->B C Review COA for Completeness and Plausibility B->C D Decision Point: Does COA Meet Specs? C->D E Procure Small Sample for In-House QC D->E Yes I Reject Supplier/Lot and Investigate Alternatives D->I No F Perform Incoming QC Analysis (e.g., HPLC, 1H NMR) E->F G Decision Point: Does Material Pass QC? F->G H Approve Supplier and Lot for Research Use G->H Yes G->I No

Sources

Exploratory

Synthesis of Pyrazine-2-carbonyl chloride from pyrazinoic acid

An In-depth Technical Guide to the Synthesis of Pyrazine-2-carbonyl Chloride from Pyrazinoic Acid Introduction Pyrazine-2-carbonyl chloride is a highly valuable synthetic intermediate in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrazine-2-carbonyl Chloride from Pyrazinoic Acid

Introduction

Pyrazine-2-carbonyl chloride is a highly valuable synthetic intermediate in the fields of medicinal chemistry and agrochemicals.[1] As a reactive acyl chloride, it serves as a crucial building block for introducing the pyrazine moiety into more complex molecular architectures, a feature often associated with diverse biological activities.[2][3] The conversion of the relatively stable pyrazinoic acid to its highly reactive acid chloride derivative is a fundamental and critical step in the synthesis of numerous target compounds, including pharmaceuticals and other specialty chemicals.[4][5]

This technical guide provides a comprehensive overview of the synthesis of pyrazine-2-carbonyl chloride from pyrazinoic acid. It is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the selection of chlorinating agents, reaction mechanisms, detailed experimental protocols, and critical safety considerations. The focus is not merely on the procedural steps but on the underlying chemical principles that govern this transformation, enabling scientists to make informed decisions for successful and safe synthesis.

Synthetic Strategies: A Comparative Analysis of Chlorinating Agents

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, achieved by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom.[6][7] The choice of chlorinating agent is paramount and depends on factors such as substrate reactivity, desired reaction conditions, scale of the reaction, and the ease of product purification. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[8][9]

ReagentFormulaTypical ConditionsByproductsKey Advantages & Considerations
Thionyl Chloride SOCl₂Neat or in an inert solvent (e.g., CH₂Cl₂), often at reflux.[10] Catalytic DMF is frequently added.[11][12]SO₂(g), HCl(g)Gaseous byproducts are easily removed, simplifying purification.[12] It is a cost-effective and reliable choice for many applications.[12]
Oxalyl Chloride (COCl)₂Inert solvent (e.g., DCM) at room temperature.[10] Requires a catalytic amount of DMF.[10][13]CO(g), CO₂(g), HCl(g)More reactive than SOCl₂ and allows for milder reaction conditions. Byproducts are also gaseous. It is, however, more expensive.[12]
Phosphorus Pentachloride PCl₅Typically used neat or in an inert solvent. The reaction is often vigorous.[9][14]POCl₃, HCl(g)Highly reactive, but produces a liquid byproduct (POCl₃) which has a similar boiling point to many acyl chlorides, potentially complicating purification by distillation.[9][12]

Reaction Mechanisms: The "Why" Behind the Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The conversion of pyrazinoic acid to its acyl chloride follows a nucleophilic acyl substitution pathway, where the hydroxyl group is converted into a better leaving group.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is one of the most frequently employed methods.[12] Its efficacy is enhanced by the formation of gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle.[12][15]

  • Activation: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[15][14]

  • Intermediate Formation: This leads to the formation of a reactive chlorosulfite intermediate after the loss of a chloride ion and subsequent deprotonation.[14][16]

  • Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[15][14]

  • Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, which combines with the previously released proton to form hydrogen chloride (HCl), yielding the final acyl chloride.[15]

The reaction is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is more reactive towards the carboxylic acid than thionyl chloride itself, thus accelerating the reaction.[12]

SOCl2_Mechanism cluster_caption Mechanism with Thionyl Chloride (SOCl₂) PyCOOH Pyrazinoic Acid (Py-COOH) Intermediate1 Py-C(O)O-S(O)Cl (Chlorosulfite Intermediate) PyCOOH->Intermediate1 + SOCl₂ - HCl SOCl2 SOCl₂ Tetrahedral Py-C(O⁻)(Cl)O-S(O)Cl Intermediate1->Tetrahedral + Cl⁻ Chloride_ion Cl⁻ Product Pyrazine-2-carbonyl chloride (Py-COCl) Tetrahedral->Product - SO₂ - Cl⁻ Byproducts SO₂ + HCl caption_node The carboxylic acid is converted to a reactive intermediate, which is then attacked by a chloride ion.

Caption: Mechanism with Thionyl Chloride (SOCl₂).

Mechanism with Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a highly effective but aggressive chlorinating agent.[17]

  • Attack on Phosphorus: The carboxylic acid attacks the electrophilic phosphorus atom of PCl₅.[14][16]

  • Intermediate Formation: A chloride ion is eliminated, leading to an acyloxyphosphonium intermediate.

  • Nucleophilic Attack: The chloride ion then attacks the carbonyl carbon.

  • Product Formation: The intermediate collapses to form the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. The formation of the very stable P=O bond in POCl₃ is a strong thermodynamic driving force for this reaction.[14]

PCl5_Mechanism cluster_caption Mechanism with Phosphorus Pentachloride (PCl₅) PyCOOH Pyrazinoic Acid (Py-COOH) Intermediate Acyloxyphosphonium Intermediate PyCOOH->Intermediate + PCl₅ PCl5 PCl₅ Product Pyrazine-2-carbonyl chloride (Py-COCl) Intermediate->Product + Cl⁻ - POCl₃ - Cl⁻ Chloride_ion Cl⁻ Byproducts POCl₃ + HCl caption_node PCl₅ activates the carboxylic acid, leading to substitution by chloride.

Caption: Mechanism with Phosphorus Pentachloride (PCl₅).

Detailed Experimental Protocols

The following protocols are provided as representative examples. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried before use, as the reagents and product are moisture-sensitive.[12]

Protocol 1: Synthesis using Thionyl Chloride and Catalytic DMF

This protocol is adapted from a documented procedure for the preparation of pyrazine-2-carbonyl chloride.[11]

Materials:

  • Pyrazine-2-carboxylic acid (104.3 g, 0.84 mol)

  • Thionyl chloride (SOCl₂) (105.9 g, 62.1 mL, 0.89 mol)

  • Dichloromethane (CH₂Cl₂) (800 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add dichloromethane (800 mL), pyrazine-2-carboxylic acid (104.3 g), and thionyl chloride (105.9 g).

  • Carefully add N,N-dimethylformamide (5 mL) to the suspension.

  • Heat the mixture to reflux. Gas evolution (HCl and SO₂) will be observed.

  • Continue stirring at reflux for approximately 5 hours, or until the gas evolution ceases. The reaction mixture should become a clear solution.

  • Cool the solution to room temperature. The resulting solution of pyrazine-2-carbonyl chloride in dichloromethane can be used directly for the next synthetic step.[11]

  • Alternatively, the solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation) to yield the crude acyl chloride. Further purification, if necessary, can be achieved by vacuum distillation.

Synthesis_Workflow Start Combine Pyrazinoic Acid, CH₂Cl₂, SOCl₂, and DMF in a dry flask. Reflux Heat the mixture to reflux (approx. 5 hours). Start->Reflux Monitor Monitor reaction until gas evolution ceases. Reflux->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Use_Directly Use the resulting solution directly for the next step. Cool->Use_Directly Isolate Alternatively, remove solvent under reduced pressure to isolate crude product. Cool->Isolate

Caption: General workflow for the synthesis of pyrazine-2-carbonyl chloride.

Safety and Handling

The synthesis of pyrazine-2-carbonyl chloride involves highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.

ChemicalCAS No.Key HazardsRecommended PPE & Handling
Pyrazine-2-carbonyl chloride 19847-10-0Corrosive. Causes severe skin burns and eye damage.[18] Reacts violently with water.[18]Wear protective gloves, clothing, eye/face protection.[19] Handle under inert gas (e.g., argon) in a dry, well-ventilated area.[19]
Thionyl Chloride (SOCl₂) 7719-09-7Toxic if inhaled, harmful if swallowed.[20] Causes severe skin burns and eye damage.[20] Reacts violently with water, liberating toxic gas.[20][21]Use only in a well-ventilated fume hood.[20] Wear appropriate respiratory protection, chemical-resistant gloves, and face shield.[20][21]
Pyrazinoic Acid 98-97-5May cause skin, eye, and respiratory irritation.Standard laboratory PPE (gloves, lab coat, safety glasses).

Emergency First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[18][19] Seek immediate medical attention.[18][19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[18][19] Seek immediate medical attention.[18][19]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[18][19] Seek immediate medical attention.[18][19]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[18][19] Call a poison center or doctor immediately.[18][19]

Purification and Characterization

For many subsequent reactions, the solution of pyrazine-2-carbonyl chloride can be used without isolation.[11] If the pure compound is required, the excess solvent and volatile reagents are removed in vacuo. The crude product can then be purified by vacuum distillation, taking care to use a system that is protected from atmospheric moisture.

Characterization of the final product should be performed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The successful formation of the acyl chloride is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band at a higher wavenumber (typically 1750-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the definitive structural confirmation. The chemical shifts of the protons and carbons on the pyrazine ring will be altered compared to the starting material.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern of the title compound.

Conclusion

The synthesis of pyrazine-2-carbonyl chloride from pyrazinoic acid is a robust and essential transformation for chemists in the pharmaceutical and agrochemical industries. While several chlorinating agents can effect this conversion, thionyl chloride in the presence of catalytic DMF offers a reliable, scalable, and efficient method that benefits from the simple removal of gaseous byproducts. A thorough understanding of the reaction mechanism, careful attention to anhydrous conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical details necessary for researchers to confidently utilize this important synthetic intermediate in their work.

References

  • Carboxylic Acid + SOCl2 - ReactionWeb.io. (n.d.).
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube.
  • Video: Carboxylic Acids to Acid Chlorides. (2025, May 22). JoVE.
  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.
  • Acid to Acid Chloride - Common Conditions. (n.d.).
  • Synthesis of 2-pyrazine carboxylic acid chloride. (n.d.). PrepChem.com.
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  • Thionyl chloride SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. (2013). Google Patents (CN102206188B).
  • The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine. (n.d.). Google Patents (CN102212036B).
  • Pyrazinecarbonyl chloride SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Pyridine-2-carbonyl Chloride Hydrochloride SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.
  • Organic Syntheses Procedure. (n.d.).
  • A process for the preparation of pyrazine derivatives. (1986, July 16). Patent 0088395.
  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (n.d.). Google Patents (EP1256588A1).
  • Patel, N. B., & Patel, H. R. (n.d.). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.
  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and.... (n.d.). ResearchGate.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents (CN1155581C).
  • Thionyl Chloride SAFETY DATA SHEET. (2024, February 27). FUJIFILM Wako.
  • Pyrazine-2-carbonyl chloride. (n.d.). MySkinRecipes.
  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.
  • Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts.
  • Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021, August 20). YouTube.
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Foundational

The Chemistry of Substituted Pyrazine Carbonyl Chlorides: A Technical Guide for Drug Discovery

Introduction: The Pyrazine Nucleus in Modern Drug Design The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Nucleus in Modern Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules targeting a wide array of biological targets.[3][4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5] Several clinically successful drugs, such as the anti-tuberculosis agent pyrazinamide, the proteasome inhibitor Bortezomib, and the hypnotic agent Eszopiclone, feature a pyrazine core, underscoring its importance in pharmaceutical development.[1][2][6]

This technical guide provides an in-depth exploration of a critical class of intermediates in the synthesis of these valuable compounds: substituted pyrazine carbonyl chlorides. As highly reactive electrophiles, these molecules serve as versatile building blocks for the introduction of the pyrazine moiety and the construction of diverse molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the synthesis, reactivity, and application of these pivotal chemical entities.

Synthesis of Substituted Pyrazine Carbonyl Chlorides

The most common and direct route to substituted pyrazine carbonyl chlorides is the chlorination of the corresponding pyrazine carboxylic acids. This transformation is typically achieved using standard chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed.

Experimental Protocol: Synthesis of Pyrazine-2-carbonyl Chloride from Pyrazine-2-carboxylic Acid

Method A: Using Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude pyrazine-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent for the reaction.

  • DMF as a Catalyst: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Removal of Excess Reagent: Thionyl chloride is highly reactive and corrosive, and its removal is crucial before proceeding with subsequent reactions.

Method B: Using Oxalyl Chloride

  • Suspend pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add oxalyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature.

  • Add a catalytic amount of DMF (1 drop).

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically accompanied by the evolution of CO and CO₂ gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution and the formation of a clear solution), the solvent and excess reagents can be removed under reduced pressure to yield the crude pyrazine carbonyl chloride.

Causality Behind Experimental Choices:

  • Milder Conditions: Oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl) that are easily removed.

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting pyrazine carbonyl chloride.

Potential Side Reactions and Purification:

The primary side reaction is the hydrolysis of the carbonyl chloride back to the carboxylic acid if moisture is present. Purification is typically achieved by vacuum distillation. It is crucial to handle these compounds under anhydrous conditions to maintain their integrity.[7]

Chemical Properties and Reactivity

Substituted pyrazine carbonyl chlorides are highly reactive electrophiles, primarily due to the electron-withdrawing nature of both the pyrazine ring and the chlorine atom attached to the carbonyl carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: The Gateway to Pyrazine Derivatives

The hallmark reaction of pyrazine carbonyl chlorides is nucleophilic acyl substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, readily react to form the corresponding amides, esters, and thioesters.

Nucleophilic_Acyl_Substitution Pyrazine_COCl Substituted Pyrazine Carbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Pyrazine_COCl->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) Nucleophile->Tetrahedral_Intermediate Product Substituted Pyrazine Derivative (Amide, Ester) Tetrahedral_Intermediate->Product Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution on pyrazine carbonyl chlorides.

Reactivity with Amines to Form Amides:

The reaction with primary and secondary amines to form pyrazine carboxamides is arguably the most significant application of pyrazine carbonyl chlorides in drug discovery. This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of a Pyrazine Carboxamide
  • Dissolve the substituted pyrazine carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine) (1.5-2.0 eq) in the same solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the pyrazine carbonyl chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water, dilute acid (to remove excess amine and base), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base: A base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Low Temperature Addition: The slow addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

Influence of Substituents on Reactivity

The electronic nature of the substituents on the pyrazine ring significantly influences the electrophilicity of the carbonyl carbon and, consequently, the reactivity of the carbonyl chloride.

  • Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl), nitro (-NO₂), or cyano (-CN) groups increase the electron-deficient character of the pyrazine ring. This enhances the partial positive charge on the carbonyl carbon, making the carbonyl chloride more reactive towards nucleophiles.[8]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkyl (-R) groups donate electron density to the pyrazine ring. This reduces the electrophilicity of the carbonyl carbon, leading to a decrease in reactivity compared to the unsubstituted pyrazine carbonyl chloride.[8]

This predictable modulation of reactivity is a powerful tool for synthetic chemists, allowing for the fine-tuning of reaction conditions and the selective synthesis of complex molecules.

Spectroscopic Characterization

The identification and characterization of substituted pyrazine carbonyl chlorides are routinely performed using standard spectroscopic techniques.

Spectroscopic Data for Representative Pyrazine Carbonyl Chlorides
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
Pyrazine-2-carbonyl chloride9.25 (s, 1H), 8.90 (d, 1H), 8.85 (d, 1H)~168 (C=O), ~148, ~146, ~145~1750-1780 (C=O)
5-Chloropyrazine-2-carbonyl chloride[9]9.10 (s, 1H), 8.80 (s, 1H)~167 (C=O), ~150, ~148, ~144~1760-1790 (C=O)
3-Aminopyrazine-2-carbonyl chloride~8.2 (d, 1H), ~7.8 (d, 1H), (NH₂ protons variable)~165 (C=O), ~155, ~147, ~131~3400, ~3300 (N-H), ~1740-1770 (C=O)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents present on the pyrazine ring.

Handling, Storage, and Safety

Pyrazine carbonyl chlorides are reactive and moisture-sensitive compounds that require careful handling.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Storage: These compounds should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect them from moisture. Storage in a cool, dry place is recommended.

  • Safety: Pyrazine carbonyl chlorides are corrosive and lachrymatory. In case of contact with skin or eyes, flush immediately with copious amounts of water. The reaction with water or alcohols can be vigorous and releases HCl gas.

Applications in Drug Synthesis: Case Studies

The utility of substituted pyrazine carbonyl chlorides as key intermediates is best illustrated through their application in the synthesis of marketed drugs.

Case Study 1: Bortezomib (Velcade®)

Bortezomib is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. A key step in its synthesis involves the coupling of pyrazine-2-carboxylic acid with an amino boronate intermediate. While many synthetic routes use peptide coupling reagents, the synthesis can also be conceptualized through the activation of pyrazine-2-carboxylic acid as its carbonyl chloride.[6][7][10]

Bortezomib_Synthesis Pyrazine_COOH Pyrazine-2-carboxylic acid Pyrazine_COCl Pyrazine-2-carbonyl chloride Pyrazine_COOH->Pyrazine_COCl Chlorination SOCl2 SOCl₂ SOCl2->Pyrazine_COCl Bortezomib_precursor Bortezomib precursor Pyrazine_COCl->Bortezomib_precursor Amide coupling Amino_Boronate Amino boronate intermediate Amino_Boronate->Bortezomib_precursor Bortezomib Bortezomib Bortezomib_precursor->Bortezomib Final steps Deprotection Deprotection

Caption: Retrosynthetic analysis of Bortezomib highlighting the role of pyrazine-2-carbonyl chloride.

Case Study 2: Eszopiclone (Lunesta®)

Eszopiclone is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. Its synthesis involves the reaction of an intermediate alcohol with 4-methylpiperazine-1-carbonyl chloride. The synthesis of a key pyrrolopyrazinone intermediate in the synthesis of Eszopiclone involves a cyclization reaction that is initiated by the formation of an acid chloride from a pyrazine carboxylic acid derivative using thionyl chloride.[1] This highlights the utility of in situ generated pyrazine carbonyl chlorides for intramolecular reactions.

Conclusion

Substituted pyrazine carbonyl chlorides are indispensable tools in the arsenal of the medicinal chemist. Their high reactivity, coupled with the predictable influence of substituents on their chemical behavior, makes them exceptionally versatile intermediates for the synthesis of a wide range of biologically active pyrazine-containing molecules. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher or drug development professional working in this important area of heterocyclic chemistry. The continued exploration of the chemistry of these reactive intermediates will undoubtedly lead to the discovery and development of new and innovative therapeutics.

References

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103059054A - Synthetic method of bortezomib.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.
  • ResearchGate. (n.d.). Synthesis of bortezomib. Retrieved from [Link]

  • ACG Publications. (2008). An improved process for eszopiclone: Anti-insomnia agent. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyrazine-2-carbonyl chloride. Retrieved from [Link]

  • ISSN. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

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Exploratory

Pyrazine-2-carbonyl Chloride: A Cornerstone Heterocyclic Building Block for Advanced Synthesis

Introduction: The Strategic Value of the Pyrazine Scaffold In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, pyrazine derivatives have consistently demonstrated significant utility due to their unique electronic properties and their prevalence in a wide array of biologically active molecules.[1][2] Pyrazine-2-carbonyl chloride, a highly reactive derivative, stands out as a pivotal intermediate for the introduction of the pyrazine moiety, enabling the construction of complex molecular architectures with diverse pharmacological and biological functions.[1][3]

This technical guide provides an in-depth exploration of pyrazine-2-carbonyl chloride, moving beyond simple procedural outlines to offer insights into the causality of experimental choices, the nuances of its reactivity, and its strategic application in contemporary drug discovery and development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of pyrazine-2-carbonyl chloride is fundamental for its effective use in synthesis, including purification and characterization of its downstream products.

Table 1: Physicochemical Properties of Pyrazine-2-carbonyl Chloride

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O[1]
Molecular Weight 142.54 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 48-52 °C[1]
Boiling Point 214.5 ± 20.0 °C (Predicted)[1]
Solubility Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., DCM, THF, DMF)[1]

Table 2: Representative Spectroscopic Data for Pyrazine-2-carbonyl Chloride

Spectroscopic Technique **Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) **
¹H NMR δ 9.3-9.4 (s, 1H, H-3), δ 8.8-8.9 (d, 1H, H-5), δ 8.7-8.8 (d, 1H, H-6)
¹³C NMR δ ~165 (C=O), δ ~150 (C-2), δ ~147 (C-3), δ ~145 (C-5), δ ~144 (C-6)
IR (Infrared) Spectroscopy ~1750-1780 cm⁻¹ (C=O stretch, acyl chloride), ~1580, 1470, 1410 cm⁻¹ (Pyrazine ring C=N and C=C stretching)

Note: The exact spectral data may vary depending on the solvent and instrument used. The provided data is a representation based on typical values for similar structures.

Synthesis of Pyrazine-2-carbonyl Chloride: A Self-Validating Protocol

The most common and industrially scalable synthesis of pyrazine-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid. The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) being a preferred reagent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid

Objective: To prepare pyrazine-2-carbonyl chloride from pyrazine-2-carboxylic acid with high purity.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq)

  • Anhydrous toluene or dichloromethane (DCM) as solvent

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add pyrazine-2-carboxylic acid (1.0 eq) and anhydrous toluene or DCM.

  • Addition of Catalyst: Add a catalytic amount of anhydrous DMF (~0.1 eq) to the suspension. DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of SO₂ and HCl gas, which should be vented through a scrubber.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. It is crucial to use an efficient vacuum trap to capture the corrosive volatiles.

  • Purification: The crude pyrazine-2-carbonyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Trustworthiness of the Protocol: This protocol is self-validating as the complete conversion of the solid carboxylic acid into the soluble acid chloride provides a clear visual endpoint. The gaseous byproducts drive the reaction to completion according to Le Chatelier's principle, ensuring a high yield of the desired product.

Synthesis_of_Pyrazine_2_carbonyl_chloride pyrazine_acid Pyrazine-2-carboxylic Acid thionyl_chloride SOCl₂ acid_chloride Pyrazine-2-carbonyl Chloride pyrazine_acid->acid_chloride Reflux dmf DMF (cat.) byproducts SO₂ (g) + HCl (g)

Caption: Synthesis of Pyrazine-2-carbonyl Chloride.

Key Reactions and Mechanistic Insights

The synthetic utility of pyrazine-2-carbonyl chloride is primarily derived from its highly electrophilic carbonyl carbon, making it an excellent acylating agent.

Amide Bond Formation: A Workhorse Reaction

The reaction of pyrazine-2-carbonyl chloride with primary or secondary amines is the most prevalent transformation, leading to a diverse array of pyrazine-2-carboxamides. These amides are common motifs in many biologically active compounds.[4][5]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the pyrazine-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge.

  • Collapse of the Tetrahedral Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and in doing so, expels the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by a second equivalent of the amine or an added non-nucleophilic base (e.g., triethylamine, pyridine), to yield the final amide product and the corresponding ammonium salt. The inclusion of a base is crucial to neutralize the HCl generated, preventing the protonation of the starting amine and thus ensuring the reaction goes to completion.[6]

Amide_Formation_Mechanism PzCOCl Pyrazine-2-carbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate PzCOCl->Tetrahedral_Intermediate Nucleophilic Attack Amine R-NH₂ Base Base: Final_Amide Pyrazine-2-carboxamide Salt Base-H⁺Cl⁻ Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Cl⁻ departure Protonated_Amide->Final_Amide Deprotonation HCl HCl

Sources

Foundational

Unraveling the Reactivity of a Key Pharmaceutical Building Block: A Theoretical Exploration of Pyrazine-2-carbonyl Chloride Reaction Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazine-2-carbonyl Chloride in Modern Drug Discovery Pyrazine and its derivatives are fundame...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine-2-carbonyl Chloride in Modern Drug Discovery

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Pyrazine-2-carbonyl chloride, as a reactive intermediate, serves as a crucial building block for the synthesis of a diverse array of these pharmacologically active molecules.[3] Understanding the intricacies of its reaction mechanisms is paramount for optimizing synthetic routes, predicting product formation, and designing novel drug candidates with enhanced efficacy and selectivity.

This technical guide provides a comprehensive theoretical examination of the reaction mechanisms of Pyrazine-2-carbonyl chloride. Moving beyond a simple recitation of synthetic protocols, we will delve into the electronic structure of the molecule, explore the fundamental principles governing its reactivity, and elucidate the probable pathways for its reactions with common nucleophiles. By integrating established principles of physical organic chemistry with insights from computational studies on related systems, this document aims to equip researchers with a robust theoretical framework to guide their experimental work.

Pillar 1: The Electronic Landscape of Pyrazine-2-carbonyl Chloride - The "Why" Behind its Reactivity

The reactivity of Pyrazine-2-carbonyl chloride is fundamentally dictated by the electronic properties of the pyrazine ring. The presence of two nitrogen atoms in the aromatic ring significantly influences the electron distribution, rendering the ring electron-deficient.[4][5] This electron-withdrawing nature has profound consequences for the attached carbonyl chloride group.

The Electron-Deficient Pyrazine Ring: An Inductive and Resonance Perspective

The nitrogen atoms in the pyrazine ring exert a strong inductive effect, pulling electron density away from the ring carbons. This effect is further compounded by the resonance delocalization of the nitrogen lone pairs, which also contributes to a net withdrawal of electron density from the ring. This inherent electron deficiency of the pyrazine moiety is a key determinant of the reactivity of the acyl chloride function.[6]

The electron-withdrawing character of the pyrazine ring enhances the electrophilicity of the carbonyl carbon in Pyrazine-2-carbonyl chloride. This heightened electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles, a central theme in its reaction mechanisms.

Pillar 2: Core Reaction Mechanisms - A Theoretical Dissection

The primary reactions of Pyrazine-2-carbonyl chloride involve nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. The precise mechanism of this substitution, however, can vary depending on the nucleophile and reaction conditions. Theoretical studies on analogous acyl chlorides suggest two principal pathways: the classic tetrahedral intermediate (addition-elimination) mechanism and a more concerted S(N)2-like mechanism.[7]

Reaction with Amines: A Stepwise or Concerted Path?

The reaction of Pyrazine-2-carbonyl chloride with primary and secondary amines to form amides is a cornerstone of its synthetic utility.

  • The Tetrahedral Intermediate Pathway: The traditional mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final amide product.

  • The Concerted S(N)2-like Pathway: Computational studies on similar systems have indicated that the reaction may proceed through a concerted transition state where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group, bypassing a distinct tetrahedral intermediate.[7]

The electron-withdrawing pyrazine ring is expected to stabilize the developing negative charge on the carbonyl oxygen in the transition state of either pathway, thereby accelerating the reaction.

Experimental Protocol: Investigating the Amidation of Pyrazine-2-carbonyl Chloride

Objective: To synthesize a pyrazine-2-carboxamide and monitor the reaction progress to infer mechanistic details.

Materials:

  • Pyrazine-2-carbonyl chloride

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass Spectrometer

Procedure:

  • Dissolve Pyrazine-2-carbonyl chloride (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the stirred solution of Pyrazine-2-carbonyl chloride at 0 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure.

Expected Outcome: Formation of the corresponding N-substituted pyrazine-2-carboxamide. The reaction is typically fast due to the high reactivity of the acyl chloride.

Hydrolysis: The Role of Water as a Nucleophile

The reaction of Pyrazine-2-carbonyl chloride with water leads to the formation of Pyrazine-2-carboxylic acid. This hydrolysis reaction is of practical importance as it represents a potential degradation pathway and a method for synthesizing the parent carboxylic acid.

Computational studies on the hydrolysis of related chloro-s-triazines suggest that the reaction likely proceeds through a concerted nucleophilic aromatic substitution (S(N)Ar) pathway, particularly under acidic conditions.[8] For Pyrazine-2-carbonyl chloride, a similar mechanism involving the attack of a water molecule on the carbonyl carbon, either neutral or protonated, is plausible. The transition state would involve the simultaneous formation of the C-O bond and cleavage of the C-Cl bond.

Pillar 3: Theoretical and Computational Approaches to Mechanistic Elucidation

Modern computational chemistry provides powerful tools to investigate reaction mechanisms at the molecular level. Density Functional Theory (DFT) is a widely used method for studying the electronic structure, geometry, and energetics of molecules and transition states.[9][10]

Key Computational Descriptors for Reactivity

Several computational parameters can be used to rationalize and predict the reactivity of Pyrazine-2-carbonyl chloride:

  • Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a reaction with a nucleophile, the LUMO of Pyrazine-2-carbonyl chloride is of primary importance, as it will interact with the HOMO of the nucleophile. The electron-withdrawing pyrazine ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl carbon of Pyrazine-2-carbonyl chloride is expected to have a significant positive electrostatic potential, indicating its susceptibility to nucleophilic attack.

  • Transition State Theory: This theory allows for the calculation of reaction rates from the properties of the reactants and the transition state.[11] By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants (the activation energy), one can gain quantitative insights into the reaction kinetics.

Table 1: Predicted Impact of the Pyrazine Ring on Reactivity Parameters

ParameterInfluence of Pyrazine RingConsequence for Reactivity
LUMO Energy LoweredIncreased reactivity towards nucleophiles
Electrophilicity of Carbonyl Carbon IncreasedMore susceptible to nucleophilic attack
Stability of Tetrahedral Intermediate/Transition State IncreasedLowered activation energy

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms.

G cluster_0 Amidation Reaction: Tetrahedral Intermediate Pathway Reactants Pyrazine-2-carbonyl chloride + Amine TS1 Transition State 1 (C-N bond formation) Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (C-Cl bond cleavage) Intermediate->TS2 Chloride Elimination Products Pyrazine-2-carboxamide + HCl TS2->Products

Caption: Proposed tetrahedral intermediate pathway for the amidation of Pyrazine-2-carbonyl chloride.

G cluster_1 Hydrolysis Reaction: Concerted Pathway Reactants_H2O Pyrazine-2-carbonyl chloride + H2O TS_H2O Concerted Transition State (Simultaneous C-O formation and C-Cl cleavage) Reactants_H2O->TS_H2O Nucleophilic Attack Products_H2O Pyrazine-2-carboxylic acid + HCl TS_H2O->Products_H2O

Caption: Proposed concerted pathway for the hydrolysis of Pyrazine-2-carbonyl chloride.

Conclusion: A Foundation for Rational Design and Synthesis

This technical guide has provided a theoretical framework for understanding the reaction mechanisms of Pyrazine-2-carbonyl chloride. The electron-deficient nature of the pyrazine ring is the central feature that governs its reactivity, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution reactions. While the precise mechanistic details may be reaction-dependent, the principles outlined here, grounded in established chemical theory and supported by computational studies of related systems, offer a solid foundation for predicting reaction outcomes and designing efficient synthetic strategies.

Future experimental and computational studies specifically focused on Pyrazine-2-carbonyl chloride will be invaluable in further refining our understanding of its rich and complex chemistry. Such investigations will undoubtedly contribute to the continued development of novel pyrazine-based pharmaceuticals that address pressing medical needs.

References

  • Computational studies of nucleophilic substitution at carbonyl carbon: the S(N)2 mechanism versus the tetrahedral intermediate in organic synthesis. PubMed. [Link]

  • Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. MDPI. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar. [Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Kinetics II. Chemrevise. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. [Link]

  • Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. PubMed. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Computational Chemistry Study of the Environmentally Important Acid-Catalyzed Hydrolysis of Atrazine and Related 2-chloro-s-triazines. PubMed. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

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  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and History of Pyrazine Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocyclic Intermediate Pyrazine acyl chlorides, particularly pyrazine-2-carbonyl chloride, represent a corners...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Intermediate

Pyrazine acyl chlorides, particularly pyrazine-2-carbonyl chloride, represent a cornerstone in the synthesis of a multitude of biologically active compounds. This guide delves into the historical discovery and the evolution of synthetic methodologies for this important class of heterocyclic intermediates. Understanding the origins and the refinement of their preparation provides valuable context for contemporary research and development in medicinal chemistry and materials science. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, imparts unique electronic properties to its derivatives, making them privileged scaffolds in drug discovery.[1] The introduction of the highly reactive acyl chloride functionality unlocks a vast chemical space for the synthesis of amides, esters, and other derivatives with diverse pharmacological activities.[2][3]

A Journey Through Time: The Historical Landscape of Pyrazine Chemistry

The story of pyrazine acyl chlorides is intrinsically linked to the broader history of pyrazine chemistry. The first synthesis of a pyrazine derivative was reported in the 19th century, with the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879 marking significant early milestones. These methods laid the groundwork for the exploration of this heterocyclic system.

A pivotal moment in the history of pyrazine derivatives with direct relevance to acyl chlorides was the first synthesis of Pyrazinamide in 1936.[4] Pyrazinamide, a primary drug for the treatment of tuberculosis, is the amide of pyrazine-2-carboxylic acid. Its synthesis inherently requires the activation of the carboxylic acid, a role perfectly suited for the corresponding acyl chloride. This strongly suggests that the preparation and use of pyrazine-2-carbonyl chloride were established around this period, highlighting its early importance in medicinal chemistry.

Early synthetic work in the 1940s and 1950s further solidified the importance of pyrazine-2-carboxylic acid and its derivatives as crucial intermediates. The exploration of their chemical reactivity during this period undoubtedly involved the conversion of the carboxylic acid to the more reactive acyl chloride to facilitate the synthesis of various amides and esters for biological evaluation.

The Cornerstone of Synthesis: Preparation of Pyrazine-2-Carbonyl Chloride

The most prevalent and industrially significant method for the preparation of pyrazine-2-carbonyl chloride is the reaction of pyrazine-2-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) has emerged as the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of Pyrazine-2-Carbonyl Chloride

This protocol is a well-established and reliable method for the laboratory-scale synthesis of pyrazine-2-carbonyl chloride.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred suspension of pyrazine-2-carboxylic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add an excess of thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude pyrazine-2-carbonyl chloride can be used directly in subsequent reactions or purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Thionyl Chloride as the Reagent of Choice: Thionyl chloride is favored due to its effectiveness in converting carboxylic acids to acyl chlorides and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[5]

  • The Role of Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and facilitates the reaction.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as pyrazine-2-carbonyl chloride is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.

Reactivity and Synthetic Utility: The Gateway to Pyrazine Derivatives

Pyrazine acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution reactions. This high reactivity is the key to their extensive use in organic synthesis.

Nucleophilic Acyl Substitution Reactions:

The primary utility of pyrazine acyl chlorides lies in their reactions with a wide range of nucleophiles to form a variety of functional groups.

  • Amide Formation: Reaction with primary or secondary amines yields pyrazine carboxamides. This is arguably the most significant application, forming the basis for the synthesis of numerous pharmaceutical agents, including the aforementioned pyrazinamide.[6][7]

  • Ester Formation: Reaction with alcohols or phenols in the presence of a base produces pyrazine esters.

  • Friedel-Crafts Acylation: Pyrazine acyl chlorides can be used to acylate aromatic rings under Friedel-Crafts conditions, although the electron-deficient nature of the pyrazine ring can influence the reaction conditions required.

The reactivity of the acyl chloride is influenced by substituents on the pyrazine ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups may decrease reactivity.

Applications in Drug Discovery and Beyond

The pyrazine scaffold is a common feature in many approved drugs and clinical candidates. The ability to easily synthesize a diverse library of pyrazine derivatives via pyrazine acyl chlorides has been instrumental in the exploration of their therapeutic potential.

Application Area Examples of Synthesized Derivatives Significance
Medicinal Chemistry Pyrazinamide and its analogs, substituted pyrazine carboxamides with antibacterial, antifungal, and anticancer activity.[1][3][6]The pyrazine core is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.
Agrochemicals Herbicides and insecticides containing the pyrazine moiety.The development of new crop protection agents often utilizes heterocyclic scaffolds like pyrazine.
Flavor and Fragrance Synthesis of pyrazine derivatives that contribute to the aroma and taste of various foods.Pyrazines are naturally occurring flavor compounds, and their synthetic analogs are used as food additives.
Materials Science Incorporation of pyrazine units into polymers and organic electronic materials.The electron-deficient nature of the pyrazine ring can be exploited to create materials with specific electronic and optical properties.

Visualizing the Core Concepts

Diagram 1: Synthesis of Pyrazine-2-Carbonyl Chloride

G cluster_reactants Reactants cluster_products Products Pyrazine_acid Pyrazine-2-Carboxylic Acid Acyl_chloride Pyrazine-2-Carbonyl Chloride Pyrazine_acid->Acyl_chloride Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride DMF DMF (catalyst) DMF->Acyl_chloride Byproducts SO₂ + HCl (gaseous) Acyl_chloride->Byproducts Byproducts

Caption: General scheme for the synthesis of pyrazine-2-carbonyl chloride.

Diagram 2: Reactivity of Pyrazine-2-Carbonyl Chloride

G cluster_derivatives Derivatives Acyl_chloride Pyrazine-2-Carbonyl Chloride Amide Pyrazine Carboxamide Acyl_chloride->Amide + Amine (R₂NH) Ester Pyrazine Ester Acyl_chloride->Ester + Alcohol (R'OH) Ketone Pyrazine Ketone Acyl_chloride->Ketone + Organometallic Reagent

Caption: Key nucleophilic substitution reactions of pyrazine-2-carbonyl chloride.

Conclusion: A Legacy of Innovation and Future Perspectives

The discovery and development of synthetic routes to pyrazine acyl chlorides have been pivotal in unlocking the vast potential of the pyrazine scaffold. From the early, inferred use in the synthesis of pyrazinamide to the well-established modern protocols, the journey of these reactive intermediates reflects the broader advancements in organic chemistry. For researchers in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of pyrazine acyl chlorides is essential for the rational design of novel molecules with tailored properties. The continued exploration of new synthetic methodologies and the application of these versatile building blocks will undoubtedly lead to further innovations in science and technology.

References

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available at: [Link]

  • Li, Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6881. Available at: [Link]

  • Pires, B. R., et al. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Tuberculosis, 93(6), 644-651. Available at: [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). Available at: [Link]

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). Available at: [Link]

  • Miniyar, P. B., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Available at: [Link]

  • Eda, Y., et al. (2008). Synthesis of pyrazine acetals by the biased reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on pyrazine ring with sodium alkoxides. Tetrahedron Letters, 49(16), 2519-2522. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Pyrazine-2-carbonyl Chloride: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazine-2-carbonyl chloride, a heterocyclic acyl chloride, is a pivotal building block in contemporary medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbonyl chloride, a heterocyclic acyl chloride, is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its pyrazine core is a key pharmacophore in numerous biologically active molecules, and the reactive acyl chloride moiety facilitates the straightforward introduction of this scaffold into a wide array of molecular architectures.[2] A thorough understanding of its physical properties, particularly its melting and boiling points, is fundamental for its effective handling, purification, and utilization in synthetic workflows. This guide provides a comprehensive overview of these properties and detailed, field-proven methodologies for their accurate determination, with a special emphasis on the unique challenges posed by this reactive compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of pyrazine-2-carbonyl chloride is presented below.

PropertyValueSource(s)
CAS Number 19847-10-0[1][3]
Molecular Formula C₅H₃ClN₂O[3]
Molecular Weight 142.54 g/mol [3][4]
Appearance Purple to dark purple powder and/or lumpy powder[2]
Melting Point 41 °C
Boiling Point 214.5 ± 20.0 °C (Predicted)
Storage Conditions Room temperature, under an inert atmosphere[5]

The Criticality of an Inert Atmosphere: Understanding the Reactivity of Pyrazine-2-carbonyl Chloride

Pyrazine-2-carbonyl chloride is an acyl chloride and, as such, is highly susceptible to hydrolysis. The presence of atmospheric moisture will lead to the rapid degradation of the compound to pyrazine-2-carboxylic acid and hydrochloric acid. This reactivity necessitates that all handling and experimental procedures, including the determination of its physical properties, be conducted under anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere).[6] Failure to do so will result in inaccurate measurements and compromise the integrity of the sample.

Experimental Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. A sharp melting point range (typically ≤ 1 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting point range.

Causality Behind Experimental Choices

Given that pyrazine-2-carbonyl chloride is a solid at room temperature, a capillary melting point method is the most appropriate technique. The use of a sealed capillary is paramount to prevent the sublimation of the sample and its reaction with atmospheric moisture during heating. A calibrated thermometer is essential for accuracy. A preliminary rapid heating can provide an approximate melting range, followed by a slower, more precise measurement.

Step-by-Step Methodology for Melting Point Determination
  • Sample Preparation: In a glove box or under a stream of inert gas, finely powder a small amount of pyrazine-2-carbonyl chloride.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Sealing the Capillary: If not using pre-sealed capillaries, seal the open end of the capillary tube using a flame. This is crucial to prevent the sample from subliming and to protect it from atmospheric moisture.

  • Apparatus Setup: Place the sealed capillary tube into a calibrated melting point apparatus.

  • Approximate Melting Point Determination: Heat the sample at a rapid rate (10-15 °C/minute) to determine an approximate melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new sample and heat to a temperature approximately 10 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

  • Repeat for Accuracy: Repeat the measurement at least two more times to ensure the result is reproducible.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_measurement Melting Point Measurement prep1 Powder Sample prep2 Load Capillary prep1->prep2 prep3 Seal Capillary prep2->prep3 measure1 Insert into Apparatus prep3->measure1 Transfer measure2 Rapid Heating (Approx. MP) measure1->measure2 measure3 Slow Heating (Accurate MP) measure2->measure3 measure4 Record Melting Range measure3->measure4 measure4->measure3 Repeat for Reproducibility BoilingPointWorkflow cluster_prep Sample & Apparatus Preparation (Inert Atmosphere) cluster_measurement Boiling Point Measurement (Siwoloboff Method) prep1 Dry Glassware prep2 Add Sample to Fusion Tube prep1->prep2 prep3 Insert Inverted Capillary prep2->prep3 measure1 Assemble with Thermometer prep3->measure1 Assemble measure2 Heat in Oil Bath measure1->measure2 measure3 Observe Bubble Stream measure2->measure3 measure4 Cool and Observe Liquid Entry measure3->measure4 measure5 Record Boiling Point measure4->measure5 measure5->measure2 Repeat for Accuracy

Caption: Workflow for the micro-determination of the boiling point of pyrazine-2-carbonyl chloride.

Conclusion

The accurate determination of the melting and boiling points of pyrazine-2-carbonyl chloride is essential for its use in research and development. Due to its reactivity, particularly its sensitivity to moisture, stringent adherence to anhydrous and inert atmosphere techniques is non-negotiable for obtaining reliable data. The methodologies outlined in this guide provide a robust framework for researchers to characterize this important synthetic intermediate with confidence and scientific integrity.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796. [Link]

  • Nichols, L. (2022). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Pharmaffiliates. Pyrazine-2-carbonyl Chloride | CAS No : 19847-10-0. [Link]

  • MySkinRecipes. Pyrazine-2-carbonyl chloride. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Storage of Pyrazine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazine-2-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and drug development, primarily utilized as an in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and drug development, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactivity of the acyl chloride group, which allows for the facile introduction of the pyrazine moiety into larger, more complex molecules to enhance biological activity.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the material.

This guide provides an in-depth examination of the chemical properties and associated hazards of Pyrazine-2-carbonyl chloride. It moves beyond a simple recitation of safety data sheet (SDS) information to offer a deeper understanding of the causality behind recommended procedures. By grounding these protocols in the fundamental principles of acyl chloride reactivity, this document aims to empower researchers to work safely and effectively with this important synthetic intermediate.

The Chemistry of Reactivity: Understanding the Hazard

Pyrazine-2-carbonyl chloride's hazardous nature is a direct consequence of its chemical structure. As an acyl chloride, it features a carbonyl carbon bonded to both a highly electronegative oxygen atom and a chlorine atom.[3] Both of these atoms are strongly electron-withdrawing, which imparts a significant partial positive charge on the carbonyl carbon.[3][4] This electron deficiency makes the carbonyl carbon a prime target for nucleophilic attack.[3]

The high reactivity of acyl chlorides means they readily undergo nucleophilic acyl substitution reactions.[5] This is the underlying reason for the compound's incompatibility with a wide range of common laboratory reagents.

Hydrolysis: The Primary Incompatibility

The most critical reaction to consider is the violent and exothermic reaction with water.[6][7] The lone pairs of electrons on the oxygen atom of a water molecule act as a nucleophile, attacking the electrophilic carbonyl carbon of the Pyrazine-2-carbonyl chloride.[4][7][8] This addition-elimination reaction proceeds rapidly, leading to the formation of pyrazine-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[7][8]

The release of steamy, acidic HCl gas is a significant inhalation hazard and can cause severe respiratory irritation.[7][8] The exothermic nature of the reaction can also lead to a dangerous increase in temperature and pressure if it occurs in a closed container.[7][8] Therefore, it is imperative to handle Pyrazine-2-carbonyl chloride under strictly anhydrous conditions.[3][5]

Reactivity with Other Nucleophiles

Beyond water, Pyrazine-2-carbonyl chloride will react vigorously with a host of other nucleophiles.[5][6] Understanding these incompatibilities is crucial for safe handling and storage.

  • Alcohols: React to form esters, also generating HCl gas.[3][5]

  • Amines: React to form amides, again with the production of HCl.[3][5][6]

  • Strong Bases: Will readily react in a highly exothermic manner.[6]

  • Strong Oxidizing and Reducing Agents: Are also incompatible and can lead to vigorous and potentially hazardous reactions.[6]

Hazard Identification and Safety Data Summary

Pyrazine-2-carbonyl chloride is classified as a hazardous chemical and requires careful handling in accordance with safety regulations.[6][9] It is a corrosive solid that can cause severe skin burns and eye damage.[6][9]

PropertyValueSource(s)
Chemical Formula C₅H₃ClN₂O[10][11]
Molecular Weight 142.54 g/mol [2][12]
Appearance Purple to dark purple powder and/or lumpy powder[10][11]
CAS Number 19847-10-0[10][11]
Primary Hazards Corrosive, Reacts violently with water[6][9]
GHS Signal Word Danger[6][12]
Hazard Statements H314: Causes severe skin burns and eye damage[6][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential when working with Pyrazine-2-carbonyl chloride.

Engineering Controls
  • Fume Hood: All handling of Pyrazine-2-carbonyl chloride must be conducted in a well-ventilated chemical fume hood.[13] This is critical to prevent the inhalation of any dust from the solid and any HCl gas that may be inadvertently generated.

  • Inert Atmosphere: Due to its moisture sensitivity, operations should be carried out under an inert atmosphere, such as nitrogen or argon.[6][10] This can be achieved using a glove box or by employing Schlenk line techniques.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and the corrosive nature of the compound.[6][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[13] It is crucial to inspect gloves for any signs of degradation before and during use and to wash and dry hands thoroughly after handling.[13]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin contact.[6][10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][10]

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with Pyrazine-2-carbonyl chloride. The following procedures are designed to mitigate the risks associated with its reactivity.

General Handling
  • Work Area Preparation: Ensure the work area is clean, dry, and free of incompatible materials.

  • Inert Atmosphere Transfer: When transferring the solid, do so under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Addition to Reactions: Add Pyrazine-2-carbonyl chloride to the reaction mixture in a slow, controlled manner. Be mindful that the subsequent reaction may be exothermic.

Quenching of Pyrazine-2-carbonyl chloride and Reaction Mixtures

Unreacted Pyrazine-2-carbonyl chloride and reaction mixtures containing it must be safely quenched before workup and disposal. The goal of quenching is to convert the highly reactive acyl chloride into a less reactive species.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Use an ice bath to cool the reaction vessel to 0°C. This helps to control the exothermicity of the quenching process.

  • Slowly add a suitable quenching agent: Under an inert atmosphere, slowly add a quenching agent such as isopropanol or ethanol.[14] These will react to form the corresponding ester, which is generally less hazardous and easier to handle than the acyl chloride.

  • Cautious addition of water: After the initial quench with an alcohol, water can be added cautiously to hydrolyze any remaining acyl chloride.[14]

  • Neutralization: The resulting acidic solution should be neutralized with a base, such as sodium bicarbonate or sodium hydroxide, before disposal.[14]

G cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization & Disposal prep Cool Reaction Mixture (0°C) add_alcohol Slowly Add Alcohol (e.g., Isopropanol) prep->add_alcohol Control Exotherm add_water Cautiously Add Water add_alcohol->add_water Hydrolyze Remainder neutralize Neutralize with Base (e.g., NaHCO₃) add_water->neutralize Ensure Safety dispose Dispose of Waste neutralize->dispose

Caption: Workflow for Safely Quenching Pyrazine-2-carbonyl chloride.

Storage and Stability

Proper storage is critical to maintain the quality of Pyrazine-2-carbonyl chloride and to prevent hazardous situations.

  • Inert and Dry Conditions: Store in a tightly sealed container under a dry, inert atmosphere.[6][10]

  • Cool and Well-Ventilated Area: Keep the container in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[10][13][15]

  • Corrosives Area: Store in a designated corrosives area.[6][10]

  • Incompatible Materials: Segregate from incompatible materials such as water, strong acids, strong bases, amines, and oxidizing/reducing agents.[6][9]

G cluster_incompatible Incompatible Materials (Do Not Store Together) cluster_storage Proper Storage Conditions reagent {Pyrazine-2-carbonyl chloride | (Corrosive, Water-Reactive)} water Water/Moisture reagent->water Violent Reaction, HCl Gas bases Strong Bases reagent->bases acids Strong Acids reagent->acids amines Amines reagent->amines oxidizers Oxidizing Agents reagent->oxidizers reducers Reducing Agents reagent->reducers inert Inert Atmosphere (Nitrogen/Argon) reagent->inert Store Under cool Cool, Dry, Ventilated reagent->cool Store In sealed Tightly Sealed Container reagent->sealed Store In

Caption: Storage and Incompatibility Diagram for Pyrazine-2-carbonyl chloride.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is required.

Spills
  • Evacuate and Ventilate: Evacuate unnecessary personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[13][16]

  • Cleanup: For small spills, use an inert, dry absorbent material to clean up the spill. Do not use water.[6] Place the absorbed material into a suitable container for disposal.

First Aid
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6][9] Seek immediate medical attention.[6][9]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[6][9] Seek immediate medical attention.[6][9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6][9] Remove contact lenses if present and easy to do so.[6][9] Continue rinsing and seek immediate medical attention.[6][9]

  • Ingestion: If swallowed, rinse the mouth.[6][9] Do NOT induce vomiting.[6][9] Seek immediate medical attention.[6][9]

Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6] All waste disposal must be in accordance with local, regional, and national regulations.[6][17] After quenching and neutralization, the waste should be disposed of in an approved waste disposal plant.[6][9]

Conclusion

Pyrazine-2-carbonyl chloride is a potent synthetic tool whose utility is matched by its hazardous reactivity. A thorough understanding of its chemical properties, particularly its extreme sensitivity to moisture and nucleophiles, is the foundation of its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can mitigate the risks and harness the synthetic potential of this valuable compound.

References

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Clark, J. (n.d.). The reaction between acyl chlorides and water. Chemguide. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2025, September 18). Safety Data Sheet: Pyrazine-2-carbonyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water. Chemguide. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrazine-2-carbonyl chloride. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Pyrazine Carboxamides using Pyrazine-2-carbonyl Chloride

Abstract Pyrazine carboxamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This document provides a detailed guide for the synthesis of pyrazine ca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine carboxamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This document provides a detailed guide for the synthesis of pyrazine carboxamides via the acylation of primary and secondary amines with pyrazine-2-carbonyl chloride. It covers the mechanistic principles, a robust and validated experimental protocol, and critical operational parameters to ensure high yields and purity. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to utilize this versatile synthetic methodology.

Introduction: The Pivotal Role of Pyrazine Carboxamides in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in the design of bioactive molecules. Its distinct electronic properties and capacity for hydrogen bonding make it a valuable component in medicinal chemistry.[1] The addition of a carboxamide functional group to this ring system gives rise to pyrazine carboxamides, a class of compounds with a wide array of pharmacological activities. Prominent examples include the anti-tuberculosis drug Pyrazinamide and the antiviral agent Favipiravir, alongside a host of other candidates in clinical development for oncology, inflammatory conditions, and neurological disorders.[2][3][4]

The synthetic strategy detailed here, which employs pyrazine-2-carbonyl chloride as the acylating agent, is a versatile and efficient method for generating extensive libraries of pyrazine carboxamide derivatives. The high reactivity of the acid chloride facilitates its coupling with a broad spectrum of amines, enabling comprehensive structure-activity relationship (SAR) studies.[5][6]

Mechanistic Insights: The Nucleophilic Acyl Substitution Reaction

The formation of pyrazine carboxamides from pyrazine-2-carbonyl chloride and an amine follows a nucleophilic acyl substitution pathway. The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazine-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

Pyrazine_Carboxamide_Synthesis_Mechanism PCC Pyrazine-2-carbonyl chloride Amine R-NH2 (Amine) Tetrahedral Tetrahedral Intermediate PCC->Tetrahedral Nucleophilic Attack Base Base (e.g., Triethylamine) Amine->Tetrahedral Nucleophilic Attack Salt [Base-H]+Cl- Product Pyrazine Carboxamide Tetrahedral->Product Elimination of Cl-

Caption: Nucleophilic acyl substitution mechanism for pyrazine carboxamide synthesis.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a general framework for the synthesis of pyrazine carboxamide derivatives. Researchers should optimize the specific conditions based on the properties of the chosen amine.

Materials and Reagents
Reagent/MaterialGradeExample SupplierKey Considerations
Pyrazine-2-carbonyl chloride≥98%Alfa AesarHighly moisture-sensitive; handle under inert gas.[7][8][9]
Amine (e.g., benzylamine)≥99%Sigma-AldrichEnsure purity and dryness.
Triethylamine (Et3N)Anhydrous, ≥99.5%Fisher ScientificActs as an HCl scavenger.
Dichloromethane (DCM)AnhydrousJ.T. BakerA suitable reaction solvent.
Saturated Sodium Bicarbonate (NaHCO3)ACS Grade-For aqueous work-up.
Brine (Saturated NaCl solution)ACS Grade-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO4)ACS Grade-For drying the organic phase.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or similar inert atmosphere setup

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Procedure

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Gas dissolve Dissolve Amine and Triethylamine in Anhydrous DCM start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_pcc Add Pyrazine-2-carbonyl Chloride Solution Dropwise cool->add_pcc react Stir at Room Temperature (Monitor by TLC) add_pcc->react quench Quench with Water react->quench extract Separate Layers and Extract Aqueous Phase with DCM quench->extract wash Wash Combined Organic Layers (Sat. NaHCO3, Brine) extract->wash dry Dry Organic Layer over Anhydrous MgSO4 wash->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: Step-by-step workflow for the synthesis of pyrazine carboxamides.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Immerse the reaction flask in an ice bath to cool the solution to 0 °C. This helps to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Dissolve pyrazine-2-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over a period of 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Aqueous Work-up:

    • Carefully add water to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[10]

Safety and Handling
  • Pyrazine-2-carbonyl chloride: This compound is corrosive and reacts violently with water, liberating toxic gas.[8] It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a well-ventilated fume hood.

  • Triethylamine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through several integrated checkpoints:

  • Reaction Monitoring: TLC analysis provides a clear visual confirmation of the reaction's progress and completion.

  • Systematic Work-up: The sequential washing steps ensure the removal of impurities and unreacted starting materials, leading to a cleaner crude product.

  • Definitive Characterization: The final product's identity and purity are confirmed through standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Authoritative Grounding & Comprehensive References

The synthetic methods and chemical principles described in this document are well-established in the field of organic chemistry and are widely applied in the synthesis of various pyrazine-based compounds.[11][12] For instance, the synthesis of N-phenylpyrazine-2-carboxamides has been reported using similar procedures.[6]

References
  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing)
  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry
  • Favipiravir - Wikipedia
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC
  • Favipiravir Flow Synthesis (Technical Report) - OSTI.GOV
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of Pyrazinamide - YouTube
  • Direct synthesis of pyrazinamide (an antitubercular drug)
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC - PubMed Central
  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Deriv
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | ACS Medicinal Chemistry Letters
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - ResearchG
  • Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed
  • 2 - SAFETY D
  • SAFETY D
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
  • SAFETY D
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • (PDF)
  • SAFETY D
  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombin
  • Application Notes and Protocols: Reaction of Pyrazine-2-sulfonyl chloride with Primary and Secondary Amines - Benchchem
  • Pyrazine-2-carboxylic acid - Apollo Scientific
  • Main reaction pathways for the formation of pyrazine derivatives
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Public
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI

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Application

Application Note: A Comprehensive Guide to the Acylation of Amines with Pyrazine-2-carbonyl chloride

Introduction: The Significance of Pyrazine Amides in Drug Discovery Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazine Amides in Drug Discovery

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The amide bond, in particular, is a critical functional group in a vast number of natural products and pharmaceuticals.[2] The synthesis of pyrazine amides through the acylation of amines with pyrazine-2-carbonyl chloride is a fundamental and versatile transformation for drug development professionals. This reaction provides a robust route to a diverse library of N-substituted pyrazine-2-carboxamides, which can serve as final drug candidates or as crucial intermediates for further molecular elaboration.[1]

This application note provides a detailed, experience-driven protocol for the acylation of primary and secondary amines with pyrazine-2-carbonyl chloride. It delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and provides insights into reaction optimization and troubleshooting, ensuring a high rate of success for researchers in the field.

Reaction Mechanism and Scientific Rationale

The acylation of an amine with an acyl chloride, such as pyrazine-2-carbonyl chloride, proceeds through a nucleophilic addition-elimination mechanism.[3][4] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[5][6]

The choice of base is critical. While stronger bases like triethylamine can be effective, they can sometimes lead to undesired side reactions, such as N,N-diacylation, especially with electron-deficient amines.[7] In many cases, a weaker base like pyridine is sufficient to drive the reaction to completion while minimizing side products.[5][7] The reactivity of the amine is also a key factor; primary amines are generally more nucleophilic and reactive than secondary amines.[5] Steric hindrance on either the amine or the acyl chloride can also impact the reaction rate and efficiency.[5]

Experimental Protocol: Acylation of a Generic Amine

This protocol outlines a general procedure for the acylation of a primary or secondary amine with pyrazine-2-carbonyl chloride.

Materials and Reagents:

  • Pyrazine-2-carbonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Toluene)[8][9]

  • Pyridine or Triethylamine (1.1 - 1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[8]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[8][10]

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography setup

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: To the stirred amine solution, add pyridine or triethylamine (1.1 - 1.5 equivalents) dropwise.

  • Acyl Chloride Addition: Dissolve pyrazine-2-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. A white precipitate of the amine hydrochloride salt may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[8]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][10]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated pyrazine amide.[8] Recrystallization can also be an effective purification method for crystalline products.[8]

Visualizing the Workflow

The following diagram illustrates the key stages of the acylation protocol.

Caption: Experimental workflow for the acylation of amines.

Key Reaction Parameters and Considerations

For successful and reproducible results, careful consideration of the following parameters is essential.

ParameterTypical ConditionsRationale & Expert Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneAnhydrous aprotic solvents are crucial to prevent hydrolysis of the highly reactive pyrazine-2-carbonyl chloride.[3] DCM is often preferred for its good solvating properties for a wide range of reactants and its ease of removal.
Base Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)A base is required to neutralize the HCl byproduct.[5] For sensitive substrates or to minimize side reactions, a weaker, non-nucleophilic base like pyridine or DIPEA is recommended.[7]
Temperature 0 °C to Room TemperatureThe initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature for completion.[8]
Stoichiometry Slight excess of acyl chloride (1.05 eq.)A small excess of the acylating agent helps to ensure complete consumption of the more valuable amine starting material.
Reaction Time 1 - 24 hoursReaction times can vary significantly depending on the reactivity of the amine and steric factors. Monitoring by TLC is crucial to determine the reaction endpoint.[8]
Work-up Aqueous wash with NaHCO₃A mild basic wash is essential to remove any unreacted acyl chloride and the hydrochloride salt of the base.[8]

Safety Precautions

Pyrazine-2-carbonyl chloride is a corrosive and moisture-sensitive compound that reacts violently with water.[11] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[11][13] All manipulations should be performed under an inert atmosphere to prevent decomposition.[11][13]

Amines can be corrosive, toxic, and have strong odors. Always consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care in a fume hood.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive acyl chloride (hydrolyzed)Use freshly opened or properly stored pyrazine-2-carbonyl chloride. Ensure all glassware and solvents are anhydrous.
Low nucleophilicity of the amineConsider using a more forcing condition (e.g., gentle heating), a stronger base, or a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]
Formation of Side Products Diacylation of the amineUse a weaker base like pyridine or perform the reaction at a lower temperature.[7]
Hydrolysis of the acyl chlorideEnsure strictly anhydrous conditions.
Difficult Purification Co-elution of product and starting materialOptimize the mobile phase for flash chromatography. Consider derivatization of the unreacted amine for easier separation.
Presence of the hydrochloride salt of the baseEnsure a thorough aqueous work-up with saturated sodium bicarbonate solution.

Conclusion

The acylation of amines with pyrazine-2-carbonyl chloride is a powerful and widely applicable method for the synthesis of medicinally relevant pyrazine amides. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safety protocols, researchers can confidently and efficiently synthesize a wide array of target molecules. This application note serves as a comprehensive guide to empower scientists in their drug discovery and development endeavors.

References

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]

  • Alfa Aesar. SAFETY DATA SHEET - Pyrazine-2-carbonyl chloride. [Link]

  • Gao, C., et al. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central, 2017. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. Organic Chemistry, 2021. [Link]

  • Pearson. Reactions of Amino Acids: Acylation: Videos & Practice Problems. [Link]

  • Patel, N. B. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 2003. [Link]

  • Jampilek, J., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI, 2005. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • AIP Publishing. Synthesis of Pyrazinamide Analogues. [Link]

  • Google Patents.
  • Jandourek, O., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI, 2017. [Link]

  • Arkivoc. N-Acylation in combinatorial chemistry. [Link]

  • Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH, 2017. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from... [Link]

  • Semantic Scholar. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

  • ACS Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Atlanchim Pharma. Amide Bond Formation beyond the Peptide Synthesis. [Link]

  • Cytiva. Amine coupling of ligand to Biacore sensor chips. [Link]

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Method

Application Notes and Protocols: Esterification of Pyrazine-2-carbonyl chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazine Esters The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazine Esters

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its presence in numerous FDA-approved drugs and biologically active compounds underscores its significance in drug discovery.[2][3][4] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3][[“]] The esterification of pyrazine-2-carbonyl chloride with various alcohols is a fundamental and highly efficient method for synthesizing novel pyrazine esters. These esters serve as crucial intermediates and final products in the development of new therapeutics and functional materials.[1][6]

This guide provides a comprehensive overview of the esterification reaction between pyrazine-2-carbonyl chloride and alcohols, detailing the underlying mechanisms, offering step-by-step protocols, and presenting troubleshooting insights for common challenges.

Reaction Mechanism and the Critical Role of a Base

The reaction of an acyl chloride, such as pyrazine-2-carbonyl chloride, with an alcohol to form an ester is a classic example of nucleophilic acyl substitution.[7][8] The reaction is typically fast, high-yielding, and essentially irreversible, which is a significant advantage over equilibrium-driven methods like Fischer esterification.[9][10]

A base, most commonly pyridine or triethylamine, is essential for this transformation.[7][11] The base serves two primary functions:

  • Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct.[12][13] The base neutralizes this HCl, preventing it from protonating the alcohol, which would render the alcohol non-nucleophilic and halt the reaction.[9][12]

  • Nucleophilic Catalyst (in the case of pyridine): Pyridine can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium ion.[9][14] This intermediate is more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, thus accelerating the reaction.[9][14]

Mechanistic Pathways

There are two plausible mechanistic pathways for this reaction, both of which converge to the same ester product.

Pathway A: Direct Nucleophilic Attack by Alcohol

In this pathway, the alcohol directly attacks the carbonyl carbon of the pyrazine-2-carbonyl chloride.

G cluster_0 Direct Nucleophilic Attack PCC Pyrazine-2-carbonyl chloride TI1 Tetrahedral Intermediate PCC->TI1 Alcohol attacks carbonyl ROH Alcohol (R-OH) ROH->TI1 PE Protonated Ester TI1->PE Chloride leaves Ester Pyrazine Ester PE->Ester Pyridine deprotonates PyHCl Pyridinium Chloride Py Pyridine Py->Ester Py->PyHCl Forms salt with HCl

Caption: Direct attack of the alcohol on the acyl chloride.

Pathway B: N-Acylpyridinium Intermediate Formation

This pathway is particularly relevant when pyridine is used as the base.

G cluster_1 N-Acylpyridinium Intermediate Pathway PCC Pyrazine-2-carbonyl chloride API N-Acylpyridinium Ion PCC->API Pyridine attacks carbonyl Py Pyridine Py->API TI2 Tetrahedral Intermediate API->TI2 Alcohol attacks activated carbonyl ROH Alcohol (R-OH) ROH->TI2 PE Protonated Ester TI2->PE Pyridine leaves Ester Pyrazine Ester PE->Ester Another pyridine molecule deprotonates

Caption: Formation of a reactive N-acylpyridinium intermediate.

Experimental Protocols

General Considerations and Safety

Pyrazine-2-carbonyl chloride is a corrosive and water-reactive substance. [15][16][17] It causes severe skin burns and eye damage.[17] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] The reaction should be carried out under anhydrous (dry) conditions, as any moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid, reducing the yield of the desired ester.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Pyrazine-2-carbonyl chloride≥98%Sigma-Aldrich, Alfa AesarStore under inert gas, away from moisture.[15]
Alcohol (e.g., ethanol, isopropanol)AnhydrousVariousEnsure dryness to prevent side reactions.
Pyridine or TriethylamineAnhydrousVariousUse at least one equivalent.
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousVariousUse as a solvent.
Hydrochloric Acid (HCl)1 M aqueousVariousFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousVariousFor workup.
Brine (Saturated NaCl)AqueousVariousFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic layer.
Step-by-Step Protocol

This protocol provides a general procedure for the esterification of pyrazine-2-carbonyl chloride with a primary or secondary alcohol.

G Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂ or Ar) - Add alcohol and solvent Cooling 2. Cooling - Cool solution to 0 °C - Ice-water bath Setup->Cooling Addition 3. Reagent Addition - Add pyridine/base - Slowly add pyrazine-2-carbonyl chloride Cooling->Addition Reaction 4. Reaction - Warm to room temperature - Stir for 1-4 hours (monitor by TLC) Addition->Reaction Workup 5. Aqueous Workup - Dilute with solvent - Wash with 1M HCl, NaHCO₃, brine Reaction->Workup Drying 6. Drying and Concentration - Dry organic layer (MgSO₄/Na₂SO₄) - Filter and concentrate in vacuo Workup->Drying Purification 7. Purification - Column chromatography - Recrystallization or distillation Drying->Purification

Caption: General workflow for pyrazine ester synthesis.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add pyridine or triethylamine (1.1-1.5 equivalents) to the cooled solution. Then, add a solution of pyrazine-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over 10-15 minutes. A precipitate of pyridinium or triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by silica gel column chromatography, recrystallization, or distillation, depending on its physical properties.[18][19]

Example Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of various pyrazine esters.

AlcoholBase (Equivalents)SolventTime (h)Yield (%)
EthanolPyridine (1.2)DCM2>90
IsopropanolTriethylamine (1.5)THF3~85
Benzyl AlcoholPyridine (1.2)DCM2.5>90
PhenolPyridine (2.0)DCM4~80

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous. Pyrazine-2-carbonyl chloride readily hydrolyzes.[7]

    • Insufficient Base: Use at least one full equivalent of base to neutralize the HCl byproduct.[9] An excess is often beneficial.

    • Steric Hindrance: Tertiary alcohols and sterically hindered secondary alcohols may react slower. Consider using a more potent catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts along with the primary base.[9]

  • Side Reactions:

    • Reaction with Water: As mentioned, water will lead to the formation of pyrazine-2-carboxylic acid.

    • Ketenes Formation: With certain acyl chlorides and hindered bases, elimination can occur to form ketenes, leading to byproducts. This is less common with aromatic acyl chlorides like pyrazine-2-carbonyl chloride.

  • Purification Challenges:

    • The pyridinium or triethylammonium chloride salt formed during the reaction is typically removed during the aqueous workup. Ensure thorough washing to remove these salts.

    • For purification, various chromatographic techniques can be employed. Liquid-liquid extraction and column chromatography with silica gel are common methods for isolating pyrazines.[18][19]

Conclusion

The esterification of pyrazine-2-carbonyl chloride with alcohols is a robust and versatile method for accessing a wide array of pyrazine esters. These compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and functional properties associated with the pyrazine core.[1][2][4] A thorough understanding of the reaction mechanism, careful attention to anhydrous conditions, and proper workup and purification techniques are key to achieving high yields of the desired products. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize and explore the potential of novel pyrazine esters in their respective fields.

References
  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Available at: [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Vedantu. Esterification of acid chloride with ethanol is usually carried out in the presence of pyridine. Available at: [Link]

  • Alfa Aesar. Safety Data Sheet: Pyrazine-2-carbonyl chloride. Available at: [Link]

  • ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. Available at: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: Pyrazine-2-carbonyl chloride. Available at: [Link]

  • MDPI. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]

  • Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • Reddit. Why does the acyl chloride react with the more basic NH rather than the acidic OH? Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Available at: [Link]

  • JoVE. Video: Acid Halides to Esters: Alcoholysis. Available at: [Link]

  • J-STAGE. Base-Catalyzed Acylation of Enolizable Acyl Cyanides with Acyl Chlorides. Available at: [Link]

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • Medknow Publications. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

  • SpringerLink. Synthesis, thermal property and antifungal evaluation of pyrazine esters. Available at: [Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Available at: [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Available at: [Link]

  • Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. Available at: [Link]

  • Google Patents. Purification of pyrazine.
  • YouTube. Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. Available at: [Link]

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from... Available at: [Link]

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Application

Pyrazine-2-carbonyl chloride in the synthesis of kinase inhibitors

Application Notes & Protocols Topic: Pyrazine-2-carbonyl Chloride in the Synthesis of Kinase Inhibitors Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of nume...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Pyrazine-2-carbonyl Chloride in the Synthesis of Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3][4] This has established them as one of the most critical classes of drug targets in modern medicine.[2] A recurring and highly effective structural motif in small molecule kinase inhibitors is the pyrazine ring, a six-membered nitrogen-containing heterocycle.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of pyrazine-2-carbonyl chloride, a key reactive intermediate, for the synthesis of pyrazine-2-carboxamide-based kinase inhibitors. We will explore the underlying chemical principles, provide a validated, step-by-step synthetic protocol, and discuss the structural basis for the efficacy of this scaffold.

The Strategic Importance of the Pyrazine Scaffold in Kinase Inhibition

The pyrazine moiety is not merely a passive structural component; it is an active pharmacophore that plays a crucial role in the binding of inhibitors to the kinase active site. Kinase inhibitors predominantly target the ATP-binding pocket of the enzyme.[1][5][6] The pyrazine ring, with its two nitrogen atoms, is an electron-deficient aromatic system that offers unique advantages:

  • Hinge-Binding Motif: One of the pyrazine nitrogen atoms frequently serves as a hydrogen bond acceptor, forming a critical interaction with an amino acid residue in the "hinge region" of the kinase.[7] This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.

  • Bioisosteric Replacement: In medicinal chemistry, the pyrazine ring is often used as a bioisostere of benzene, pyridine, or pyrimidine rings, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize potency and selectivity.[7]

  • Scaffold for Diverse Functionality: The pyrazine ring provides a rigid and planar core from which various substituents can be appended to explore different regions of the ATP-binding pocket, leading to enhanced selectivity and potency. The main chemical scaffolds of pyrazine-based inhibitors often include fused systems like imidazopyrazines and pyrazolopyrazines.[4][5]

Numerous FDA-approved drugs and clinical candidates, such as the PKC inhibitor Darovasertib, feature a pyrazine-2-carboxamide core, underscoring the therapeutic relevance of this structural class.[5]

Pyrazine-2-carbonyl Chloride: A Key Synthetic Intermediate

Pyrazine-2-carbonyl chloride is the activated form of pyrazine-2-carboxylic acid. The transformation of the carboxylic acid's hydroxyl group into a chloride creates an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis.

The most common and powerful application is in the formation of amide bonds through reaction with primary or secondary amines.[8][9][10] This reaction is a robust and high-yielding method for coupling the pyrazine core to other molecular fragments.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the pyrazine-2-carboxamide bond proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Nucleophilic attack of the amine on the acyl chloride.

Causality Explained:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the pyrazine-2-carbonyl chloride.

  • Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base (often an excess of the amine reactant or a non-nucleophilic base like pyridine or triethylamine) removes a proton from the nitrogen to yield the final, stable amide product and a salt (e.g., triethylammonium chloride).

Experimental Protocol: Synthesis of a Pyrazine-2-carboxamide Derivative

This section provides a detailed, self-validating protocol for the synthesis of a generic N-aryl pyrazine-2-carboxamide, a core structure in many kinase inhibitors.

Overall Synthetic Workflow

The process begins with commercially available pyrazine-2-carboxylic acid, which is first converted to the highly reactive acyl chloride intermediate. This intermediate is then immediately reacted with a desired amine to form the final product.

G start Pyrazine-2-carboxylic Acid step1 Activation Step: React with SOCl₂ or (COCl)₂ in an inert solvent (e.g., DCM) with catalytic DMF. start->step1 intermediate Pyrazine-2-carbonyl Chloride (Used in situ) step1->intermediate step2 Amide Coupling: React with Ar-NH₂ and a base (e.g., Pyridine) in an inert solvent (e.g., DCM). intermediate->step2 product N-Aryl-pyrazine- 2-carboxamide step2->product purify Workup & Purification: Aqueous wash, dry, concentrate. Purify via recrystallization or column chromatography. product->purify final Final Kinase Inhibitor Core purify->final

Caption: General workflow for pyrazine-2-carboxamide synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical AmountPurpose
Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.101.0 eqStarting Material
Thionyl chloride (SOCl₂)SOCl₂118.971.5 - 2.0 eqActivating Agent
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CatalyticCatalyst (Vilsmeier-Haack)
Substituted AnilineAr-NH₂Variable1.0 eqNucleophile
PyridineC₅H₅N79.102.0 - 3.0 eqBase & Solvent
Step-by-Step Methodology

PART A: Formation of Pyrazine-2-carbonyl Chloride (in situ)

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add pyrazine-2-carboxylic acid (e.g., 1.24 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL). Stir to create a suspension.

  • Activation: Add thionyl chloride (1.4 mL, 19.2 mmol, 1.9 eq) dropwise to the suspension at room temperature. Causality Note: This is an exothermic reaction. Slow addition prevents overheating. Thionyl chloride is in excess to ensure complete conversion of the carboxylic acid.

  • Catalysis: Add one drop of N,N-dimethylformamide (DMF). You should observe gas evolution (SO₂ and HCl). Causality Note: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species for this conversion.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Completion: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude pyrazine-2-carbonyl chloride is a solid and should be used immediately in the next step without purification.[9]

PART B: Amide Bond Formation

  • Setup: In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (10 mmol, 1.0 eq) in anhydrous pyridine (50 mL).[9] Cool the solution to 0°C in an ice bath. Causality Note: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Cooling controls the initial exothermic reaction.

  • Acyl Chloride Addition: Dissolve the crude pyrazine-2-carbonyl chloride from Part A in a minimal amount of anhydrous DCM (approx. 20 mL) and add it dropwise to the stirred aniline solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes to 2 hours.[9] Validation Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Workup: Pour the reaction mixture into cold water (200 mL).[9] A precipitate (the crude amide product) should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual pyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-aryl-pyrazine-2-carboxamide.

Data Summary: Exemplary Pyrazine-Based Kinase Inhibitors

The pyrazine-2-carboxamide core is present in several potent kinase inhibitors. The table below highlights some examples.

Compound NameTarget Kinase(s)Indication / ActivityCitation
Darovasertib (LXS-196) Protein Kinase C (PKC)FDA-approved for Metastatic Uveal Melanoma[5]
Prexasertib (LY2606368) CHK1Potent and selective CHK1 inhibitor (IC₅₀ = 1.4 nM)[5]
Acalabrutinib Bruton's Tyrosine Kinase (BTK)FDA-approved for Chronic Lymphocytic Leukemia (CLL)[5][6]
Erdafitinib FGFRATP-competitive inhibitor[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete formation of acyl chloride due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents.
Deactivation of acyl chloride before reacting with amine.Use the crude acyl chloride immediately after preparation.
Poor nucleophilicity of the amine.Use a stronger, non-nucleophilic base (e.g., DBU) or increase reaction temperature/time.
Multiple Byproducts Reaction of acyl chloride with the base (pyridine).Maintain low temperature (0°C) during the addition of the acyl chloride.
Dimerization or side reactions.Ensure slow, controlled addition of reagents.
Product is an oil, not a solid Product may have a low melting point or be impure.Attempt purification via column chromatography instead of recrystallization.

Conclusion

Pyrazine-2-carbonyl chloride is a versatile and highly effective reagent for the synthesis of kinase inhibitors. Its facile reaction with amines to form stable carboxamides provides a direct and robust route to a pharmacologically validated scaffold. The protocol detailed herein offers a reliable method for accessing these important molecular cores. By understanding the chemical principles behind the synthesis and the structural role of the pyrazine moiety in target binding, researchers can effectively leverage this chemistry to design and create the next generation of targeted therapeutics.

References

  • Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Mousa, H. A., El-Elimat, T., & Al-Far, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Mousa, H. A., El-Elimat, T., & Al-Far, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Mousa, H. A., El-Elimat, T., & Al-Far, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Mousa, H. A., El-Elimat, T., & Al-Far, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. [Link]

  • Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Mousa, H. A., El-Elimat, T., & Al-Far, M. (2024). Full article: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Unknown. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]

  • Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [https://www.researchgate.net/publication/320146039_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)

  • Dolezal, M., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Unknown. (n.d.). A list of drugs approved by the US FDA for cancer treatment with their primary purpose. ResearchGate. [Link]

  • Wolber, G., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Unknown. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Patel, N. B. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. [Link]

  • Unknown. (n.d.). Chemical Transformation of Pyrazine Derivatives. Publisher unknown. [Link]

  • Unknown. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Balar, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

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Method

Application Notes & Protocols: The Strategic Role of Pyrazine-2-carbonyl chloride in Modern Agrochemical Synthesis

Introduction: The Pyrazine Scaffold in Agrochemical Design The pyrazine ring, a 1,4-diazine heterocycle, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Agrochemical Design

The pyrazine ring, a 1,4-diazine heterocycle, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bonds make it an attractive component in the design of bioactive molecules. Pyrazine-2-carbonyl chloride, as a highly reactive acyl chloride, serves as a critical and versatile intermediate for introducing this valuable pyrazine moiety into larger, more complex structures.[3] This guide provides an in-depth exploration of the application of Pyrazine-2-carbonyl chloride in the synthesis of potent fungicides and herbicides, complete with detailed protocols and the scientific rationale underpinning these methodologies. Its primary utility lies in the straightforward formation of amide bonds, a linkage central to the biological activity of many agrochemicals.[4]

Core Chemistry: The Acylation Power of Pyrazine-2-carbonyl chloride

The cornerstone of Pyrazine-2-carbonyl chloride's utility is the high reactivity of the acyl chloride group. The electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates efficient acylation reactions, most notably with amines, to form stable and biologically relevant pyrazine-2-carboxamides.

This reactivity is the key to its role as a molecular linchpin. By condensing Pyrazine-2-carbonyl chloride with a diverse array of substituted anilines, aminothiazoles, or other amine-containing fragments, chemists can rapidly generate large libraries of novel compounds for biological screening.[5][6] The resulting N-substituted pyrazine-2-carboxamides often exhibit potent inhibitory effects on crucial biological processes in fungi and plants, such as photosynthesis and respiration.[5][7]

Workflow for Agrochemical Synthesis using Pyrazine-2-carbonyl chloride

The synthetic strategy is typically a two-step process, beginning with the activation of pyrazine-2-carboxylic acid. This workflow is visualized below.

G A Pyrazine-2-carboxylic Acid (Starting Material) C Pyrazine-2-carbonyl chloride (Reactive Intermediate) A->C Activation Step (Reflux in Toluene/CH₂Cl₂) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C E Target Agrochemical (N-substituted Pyrazine-2-carboxamide) C->E Acylation (Amide Formation) D Amine Nucleophile (R-NH₂) (e.g., Substituted Aniline) D->E F Base (e.g., Pyridine) (HCl Scavenger) F->E Neutralizes HCl byproduct

Caption: General workflow for agrochemical synthesis.

Application in Fungicide Synthesis

Derivatives of pyrazine-2-carboxamide have demonstrated significant antifungal properties. The mechanism often involves the disruption of essential enzymatic pathways in pathogenic fungi. By carefully selecting the amine component, researchers can modulate the compound's lipophilicity and steric properties to optimize its activity against specific fungal strains, such as Trichophyton mentagrophytes.[7]

Representative Fungicidal Pyrazinecarboxamides
Compound IDSubstituent (R in R-NH₂)Target OrganismActivity (MIC)Reference
1 3-TrifluoromethylphenylTrichophyton mentagrophytes62.5 µmol/mL[7]
2 3,5-bis-TrifluoromethylphenylMycobacterium tuberculosis72% Inhibition[5]

Note: While M. tuberculosis is a bacterium, the synthetic approach is identical, and many pyrazine derivatives are screened for broad antimicrobial activity.[5][7]

Application in Herbicide Synthesis

The pyrazinecarboxamide scaffold is also a validated pharmacophore for herbicides. Many compounds synthesized from Pyrazine-2-carbonyl chloride function as potent inhibitors of photosynthetic electron transport.[5][6] Their efficacy is often evaluated by measuring the reduction of chlorophyll content in model organisms like the green alga Chlorella vulgaris.[7] The structural similarity of these amides to natural cofactors allows them to bind to and block key components of the photosynthetic apparatus.

Representative Herbicidal Pyrazinecarboxamides
Compound IDStructureTarget OrganismActivity (IC₅₀)Reference
3 N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamideChlorella vulgaris12.1 µmol/L[7]
4 5-tert-Butyl-6-chloro-N-(3-ethynylphenyl)pyrazine-2-carboxamidePhotosynthesis InhibitionActive[6]

Detailed Experimental Protocols

The following protocols provide a robust framework for the synthesis of Pyrazine-2-carbonyl chloride and its subsequent use in preparing target agrochemicals.

Protocol 1: Synthesis of Pyrazine-2-carbonyl chloride Intermediate

This protocol describes the conversion of commercially available pyrazine-2-carboxylic acid to its highly reactive acyl chloride derivative.

G A 1. Combine Pyrazine-2-carboxylic acid, dry Toluene, and catalytic DMF in a flask. B 2. Add Thionyl Chloride (SOCl₂) dropwise at 0°C. A->B C 3. Heat mixture to reflux (approx. 1-2h). Observe gas evolution (SO₂ + HCl). B->C D 4. Monitor reaction by TLC or until gas evolution ceases. C->D E 5. Remove excess SOCl₂ and solvent under reduced pressure. D->E F 6. Obtain crude Pyrazine-2-carbonyl chloride as an oil or solid. E->F G 7. Use immediately in the next step without further purification. F->G

Caption: Protocol for Pyrazine-2-carbonyl chloride synthesis.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add pyrazine-2-carboxylic acid (1.0 eq). Suspend the acid in a dry, inert solvent such as toluene or methylene chloride (approx. 5-10 mL per gram of acid).[8][9] Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Rationale: A dry, inert atmosphere is critical as both the reagent (thionyl chloride) and the product (acyl chloride) are highly moisture-sensitive. DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active acylating agent.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq) to the dropping funnel and add it dropwise to the stirred suspension at room temperature.[8] An initial exotherm may be observed.

    • Rationale: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion.

  • Reaction: After the addition is complete, heat the mixture to reflux. Stir at this temperature until the evolution of gas ceases (typically 1-3 hours).[9] The reaction mixture should become a clear solution.

    • Rationale: Heating provides the necessary activation energy for the reaction. The cessation of gas evolution is a strong indicator of reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). To ensure all thionyl chloride is removed, co-evaporate with dry toluene twice.[8]

    • Rationale: Complete removal of thionyl chloride is crucial as it can interfere with the subsequent nucleophilic substitution step.

  • Product: The resulting crude Pyrazine-2-carbonyl chloride is typically obtained as a solid or oil and is used immediately in the next step without further purification due to its high reactivity and hydrolytic instability.

Protocol 2: General Synthesis of N-Substituted Pyrazine-2-carboxamides

This protocol details the condensation of the freshly prepared Pyrazine-2-carbonyl chloride with a representative amine nucleophile (e.g., a substituted aniline) to yield the target agrochemical.

Methodology:

  • Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired substituted amine (1.0 eq) in a dry solvent such as acetone, THF, or pyridine.[8] If not using pyridine as the solvent, add a non-nucleophilic base like pyridine (1.1-1.2 eq) or triethylamine to the solution. Cool the mixture in an ice bath (0°C).

    • Rationale: The base is essential to scavenge the HCl that is generated during the acylation reaction. Neutralizing the acid prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Acylation: Dissolve the crude Pyrazine-2-carbonyl chloride from Protocol 1 in a minimal amount of the same dry solvent. Add this solution dropwise via a dropping funnel to the stirred amine solution at 0°C.

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.

    • If a solid precipitate forms, collect it by vacuum filtration, wash with water, and dry. This is the crude product.

    • If no solid forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-substituted pyrazine-2-carboxamide.

    • Rationale: Purification is necessary to remove unreacted starting materials and byproducts, ensuring the final compound's identity and purity for biological testing.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry. Determine the melting point and compare it with literature values if available.[6]

Conclusion

Pyrazine-2-carbonyl chloride is an invaluable reagent in the agrochemical discovery pipeline. Its straightforward synthesis and high reactivity provide a reliable and efficient route to a vast array of pyrazine-2-carboxamides. The protocols and principles outlined in this guide demonstrate the fundamental chemistry that enables researchers to systematically synthesize and evaluate novel candidates for next-generation fungicides and herbicides, contributing to the ongoing effort to ensure global food security.

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health (NIH). Available from: [Link]

  • Synthetic route of pyrazinamide derivatives. ResearchGate. Available from: [Link]

  • Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Preprints.org. Available from: [Link]

  • Pyrazine-2-carbonyl chloride. MySkinRecipes. Available from: [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Semantic Scholar. Available from: [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Available from: [Link]

  • Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. Available from: [Link]

  • Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. PubMed. Available from: [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. National Institutes of Health (NIH). Available from: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Process of producing pyrazinamide. Google Patents.
  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen. Available from: [Link]

  • Pyrazinoic acid hydrazide derivatives : Synthesis and antimycobacterial activities. ScienceDirect. Available from: [Link]

  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. National Institutes of Health (NIH). Available from: [Link]

  • CAS No : 19847-10-0 | Product Name : Pyrazine-2-carbonyl Chloride. Pharmaffiliates. Available from: [Link]

  • Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. Available from: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Medknow Publications. Available from: [Link]

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Sources

Application

Application Notes & Protocols: The Strategic Use of Pyrazine-2-carbonyl chloride in the Synthesis of Novel Fungicides and Herbicides

Abstract Pyrazine-2-carbonyl chloride serves as a highly versatile and reactive intermediate for the synthesis of a wide array of biologically active compounds, particularly in the agrochemical sector.[1] Its pyrazine co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine-2-carbonyl chloride serves as a highly versatile and reactive intermediate for the synthesis of a wide array of biologically active compounds, particularly in the agrochemical sector.[1] Its pyrazine core is a recognized pharmacophore found in numerous natural and synthetic molecules, valued for its unique physicochemical properties.[2][3] This document provides an in-depth guide for researchers and development scientists on the strategic application of pyrazine-2-carbonyl chloride in the synthesis of N-aryl pyrazine carboxamides, a class of compounds that has demonstrated significant potential as both fungicides and herbicides.[4][5] We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss structure-activity relationships based on cited literature.

Introduction: The Pyrazine Scaffold in Agrochemical Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal and agricultural chemistry.[3][6] Its electron-withdrawing nature and ability to participate in hydrogen bonding and π-π interactions make it an attractive component for molecules designed to interact with biological targets.[3] In agrochemicals, pyrazine derivatives have been developed as potent inhibitors of critical biological processes in weeds and fungi.[2][7]

Pyrazine-2-carbonyl chloride is the activated form of pyrazine-2-carboxylic acid, making it an ideal starting material for introducing the pyrazine moiety via nucleophilic acyl substitution reactions.[8][9] The primary application discussed herein is its condensation with various substituted anilines and other amines to form stable pyrazine carboxamides, which have shown promising activity as photosynthesis inhibitors (herbicidal action) and mycelial growth inhibitors (fungicidal action).[7][10][11]

Core Synthesis Pathway: From Carboxylic Acid to Carboxamide

The overall synthetic strategy is a robust, two-step process. First, the commercially available pyrazine-2-carboxylic acid is converted to its more reactive acid chloride derivative. Second, this acid chloride is coupled with a selected amine to form the target amide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start Pyrazine-2-carboxylic Acid mid Pyrazine-2-carbonyl chloride start->mid  SOCl₂ / DMF (cat.) end N-Aryl-pyrazine-2-carboxamide (Target Compound) mid->end amine Substituted Aniline (R-NH₂) amine->end  Pyridine / Acetone

Caption: High-level workflow for the synthesis of N-Aryl-pyrazine-2-carboxamides.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[12] Their evolution from the reaction mixture helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle, leading to high conversion rates.

  • Dimethylformamide (DMF): A catalytic amount of DMF is often used to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and the active catalyst in the cycle.

Experimental Protocol: Pyrazine-2-carbonyl chloride Formation [12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as methylene chloride or toluene (approx. 8 mL per gram of acid).

  • Reagent Addition: Add a catalytic amount of dry DMF (e.g., 0.05 eq).

  • Chlorination: Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40-80°C depending on the solvent). Stir at reflux until gas evolution ceases (typically 3-5 hours). The reaction progress can be monitored by the dissolution of the starting acid.

  • Isolation: Once the reaction is complete, cool the solution to room temperature. The excess solvent and thionyl chloride can be removed by rotary evaporation. To ensure complete removal, the crude product can be co-evaporated with dry toluene.[13]

  • Result: The resulting crude pyrazine-2-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.[12]

Step 2: Amide Bond Formation via Nucleophilic Acyl Substitution

This step involves the condensation of the synthesized pyrazine-2-carbonyl chloride with a primary or secondary amine, most commonly a substituted aniline, to yield the final carboxamide product.[4][10]

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

G Reactants Pyrazine-CO-Cl + R-NH₂ Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products Pyrazine-CO-NH-R + HCl Intermediate->Products Chloride Expulsion

Caption: Logical diagram of the nucleophilic acyl substitution mechanism.

Causality of Reagent Choice:

  • Pyridine: The reaction generates one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed.[13] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine, is added to scavenge the HCl, forming pyridinium hydrochloride. This ensures a continuous supply of the free amine nucleophile, allowing the reaction to proceed to completion.

General Protocol: Synthesis of N-Aryl-pyrazine-2-carboxamides [13]

  • Setup: In a separate flask, dissolve the desired substituted amine (1.0 eq) and pyridine (1.0 eq) in a dry solvent like acetone (approx. 1 mL per 50 mg of amine). Stir the solution at room temperature.

  • Addition of Acid Chloride: Prepare a solution of the crude pyrazine-2-carbonyl chloride (1.0 eq) in the same dry solvent (e.g., acetone). Add this solution dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes. The reaction is often rapid.

  • Work-up: Pour the reaction mixture into cold water. The crude amide product, being less soluble in water, will often precipitate.

  • Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization, typically from aqueous ethanol, to yield the pure N-substituted pyrazine-2-carboxamide.[14]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, IR spectroscopy, and melting point determination.[4][10]

Application Data: Herbicidal and Fungicidal Activity

The biological activity of these synthesized carboxamides is highly dependent on the nature and position of the substituents on both the pyrazine and the aniline rings. Lipophilicity and the electronic effects of the substituents play a crucial role in their ability to inhibit biological processes like photosynthesis.[7][13]

The herbicidal activity is often evaluated by measuring the inhibition of the oxygen evolution rate (OER) in chloroplasts, a key process in photosynthesis.[10][15] Antifungal activity is typically determined by finding the minimum inhibitory concentration (MIC) against various fungal strains.[5]

Compound NameR¹ Substituent (Pyrazine)R² Substituent (Aniline)Yield (%)Biological Activity (IC₅₀ / MIC)Reference
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide6-Cl3-I, 4-CH₃86Herbicidal: IC₅₀ = 51.0 µmol·L⁻¹ (OER Inhibition)[10]
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide5-tBu4-Cl, 3-CH₃71Herbicidal: IC₅₀ = 44.0 µmol·L⁻¹ (Chlorophyll Reduction)[10]
5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide5-tBu, 6-Cl4-CF₃67N/A (in cited text)[10]
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideH3-CF₃N/AAntifungal: MIC = 62.5 µmol/mL (vs. T. mentagrophytes)[5]
5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)-pyrazine-2-carboxamide5-tBu, 6-Cl3,5-(CF₃)₂N/AAntituberculotic: 72% inhibition (vs. M. tuberculosis)[11]
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid6-Cl3,5-(CF₃)₂N/AHerbicidal: IC₅₀ = 0.026 mmol·dm⁻³ (OER Inhibition)[7]

Table 1: Synthesis yields and reported biological activities of selected N-phenylpyrazine-2-carboxamides.

Conclusion and Future Outlook

Pyrazine-2-carbonyl chloride is a powerful and efficient building block for the synthesis of novel agrochemicals. The straightforward and high-yielding protocols for its preparation and subsequent condensation with amines allow for the rapid generation of diverse chemical libraries. The data clearly indicates that N-aryl pyrazine carboxamides are a promising class of compounds with tunable herbicidal and fungicidal properties. Future research should focus on expanding the range of substituents on both aromatic rings to further optimize biological activity, improve crop selectivity, and explore different modes of action.

References

  • Dolezal, M., Tůmová, L., Kesetovicová, D., Tůma, J., & Králová, K. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(12), 2589-2598. [Link]

  • Dolezal, M., Tůmová, L., Kesetovicová, D., Tůma, J., & Králová, K. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. PubMed. [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Dolezal, M., et al. (2008). N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides. 12th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Unknown Author. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. MDPI. [Link]

  • Doležal, M. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3114. [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(7), 814-834. [Link]

  • MySkinRecipes. Pyrazine-2-carbonyl chloride. MySkinRecipes. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Unknown Author. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Unknown Author. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Conference Series. [Link]

  • Dolezal, M., et al. (2006). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. [Link]

  • Patel, N. (n.d.). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. [Link]

  • Unknown Author. (2017). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. [Link]

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Method

Application Note: Strategic Synthesis of Bortezomib Impurity (BTZ-EPI) Using Pyrazine-2-Carbonyl Chloride

Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of a critical Bortezomib process-related impurity, specifically the epi-bortezomib diastereomer (BTZ-EPI...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of a critical Bortezomib process-related impurity, specifically the epi-bortezomib diastereomer (BTZ-EPI). The protocol leverages the strategic use of Pyrazine-2-carbonyl chloride for the acylation of a D-phenylalanine intermediate. This document is intended for researchers, process chemists, and quality control analysts in the field of pharmaceutical development and manufacturing. We delve into the rationale behind the convergent synthetic strategy, explain the critical control points for minimizing racemization, and provide detailed, field-tested protocols for execution and analysis.

Introduction: The Imperative of Impurity Profiling in Bortezomib

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Structurally, it is an N-acylated dipeptide boronic acid, comprising three key fragments: a pyrazinoyl cap, a phenylalanine core, and a C-terminal leucine boronic acid analogue.[3] The active pharmaceutical ingredient (API) is typically produced as a trimeric boronic anhydride, which forms a stable mannitol diester upon formulation.[1][3]

During the synthesis of complex molecules like Bortezomib, the formation of impurities is inevitable. Regulatory bodies, guided by ICH guidelines, mandate the identification and characterization of any impurity exceeding the 0.1% threshold.[1] One of the most significant process-related impurities is the diastereomer of Bortezomib, arising from the racemization of the L-phenylalanine stereocenter during synthesis.[1][4][5] This specific impurity, herein referred to as BTZ-EPI, is formed when D-phenylalanine is incorporated into the peptide chain instead of the natural L-isomer.

The controlled synthesis of BTZ-EPI is paramount for several reasons:

  • Analytical Reference Standard: A pure sample of the impurity is required for the validation of analytical methods (e.g., HPLC, LC-MS) used for quality control of the API.[6][7]

  • Pharmacological and Toxicological Assessment: Understanding the biological activity and potential toxicity of impurities is a critical component of the drug safety profile.

  • Process Optimization: By understanding the synthetic route to the impurity, process chemists can better devise strategies to minimize its formation during large-scale manufacturing.

This guide details a robust, convergent synthetic approach for BTZ-EPI, focusing on the key coupling step involving Pyrazine-2-carbonyl chloride.

Synthetic Strategy: A Convergent Approach to BTZ-EPI

The synthesis of BTZ-EPI mirrors the convergent synthesis of Bortezomib itself, with the critical substitution of L-phenylalanine with its D-enantiomer.[1][3] This strategy involves preparing two key fragments separately and then coupling them in a crucial condensation step.

Fragment A: N-(Pyrazine-2-carbonyl)-D-phenylalanine Fragment B: (1S,2S,3R,5S)-Pinanediol-(R)-1-ammonium-3-methylbutane-1-boronate trifluoroacetate

The final steps involve deprotection of the boronic acid moiety. This convergent approach is generally preferred over a linear synthesis as it offers higher overall yields and greater flexibility.[3]

The core of this application note focuses on the synthesis of Fragment A, where Pyrazine-2-carbonyl chloride is used as a highly efficient acylating agent for the D-phenylalanine backbone. While many published methods utilize pyrazine-2-carboxylic acid activated in-situ with coupling agents like TBTU or CDI,[1][3] the use of the pre-activated acyl chloride offers a direct and often cleaner reaction pathway, avoiding the formation of coupling agent-related byproducts.

Logical Workflow for BTZ-EPI Synthesis

G cluster_fragA Fragment A Synthesis cluster_reagent Acylating Agent cluster_coupling Key Coupling & Deprotection d_phe D-Phenylalanine silylation Silylation (e.g., BSA) d_phe->silylation silylated_phe N,O-bis-silyl-D-Phe silylation->silylated_phe acylation Acylation (Amide Bond Formation) silylated_phe->acylation pz_acid Pyrazine-2-carboxylic acid activation Activation (e.g., SOCl₂) pz_acid->activation pz_chloride Pyrazine-2-carbonyl chloride activation->pz_chloride pz_chloride->acylation frag_a Fragment A: N-(Pyrazine-2-carbonyl)-D-phenylalanine acylation->frag_a peptide_coupling Peptide Coupling (e.g., TBTU) frag_a->peptide_coupling frag_b Fragment B: Pinanediol boronate amine salt frag_b->peptide_coupling protected_epi Protected BTZ-EPI (Pinanediol Ester) peptide_coupling->protected_epi deprotection Deprotection (transesterification) protected_epi->deprotection btz_epi Final Impurity: BTZ-EPI (as boronic anhydride) deprotection->btz_epi

Caption: Convergent synthesis workflow for the Bortezomib impurity BTZ-EPI.

Experimental Protocols

Disclaimer: All procedures should be carried out by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Synthesis of Fragment A: N-(Pyrazine-2-carbonyl)-D-phenylalanine

Rationale: This protocol details the acylation of D-phenylalanine. The amino acid is first silylated to protect the carboxylic acid group as a trimethylsilyl (TMS) ester and to enhance the nucleophilicity of the amino group.[3] This intermediate is then reacted directly with Pyrazine-2-carbonyl chloride. This method avoids the need for a separate deprotection step for the carboxyl group, as the silyl ester is readily hydrolyzed during aqueous workup.

Materials:

  • D-Phenylalanine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Pyrazine-2-carbonyl chloride[8]

  • Dichloromethane (DCM), anhydrous

  • Citric acid

  • Deionized water

  • Sodium sulfate, anhydrous

Protocol:

  • Silylation: In a flame-dried, three-necked flask under an argon atmosphere, suspend D-Phenylalanine (1.0 eq) in anhydrous DCM.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq) portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours until a clear solution is obtained, indicating the formation of the N,O-bis-silylated derivative.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Dissolve Pyrazine-2-carbonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled solution of silylated D-phenylalanine over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction mixture again to 0°C.

  • Slowly quench the reaction by adding a 10% aqueous solution of citric acid. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 10% citric acid solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(Pyrazine-2-carbonyl)-D-phenylalanine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Synthesis of Protected BTZ-EPI via Peptide Coupling

Rationale: This step couples Fragment A with Fragment B. The choice of coupling agent is critical to prevent racemization of the newly formed chiral center. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a highly effective coupling agent that has been shown to suppress racemization compared to alternatives like CDI.[1][3] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the amine salt and facilitate the coupling.

Materials:

  • N-(Pyrazine-2-carbonyl)-D-phenylalanine (Fragment A)

  • (1S,2S,3R,5S)-Pinanediol-(R)-1-ammonium-3-methylbutane-1-boronate trifluoroacetate (Fragment B)[1]

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • In a flame-dried flask under an argon atmosphere, dissolve N-(Pyrazine-2-carbonyl)-D-phenylalanine (1.1 eq) and TBTU (1.1 eq) in anhydrous DCM.

  • Add Fragment B (1.0 eq) to the mixture.

  • Cool the suspension to 0°C.

  • Add DIPEA (3.5 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C.

  • Stir the reaction at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by HPLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected BTZ-EPI as a pinanediol ester.

  • Purify the crude product via column chromatography on silica gel.

Deprotection to Yield BTZ-EPI (Boronic Anhydride)

Rationale: The final step is the removal of the pinanediol chiral auxiliary to liberate the free boronic acid. This is achieved through a transesterification reaction with isobutylboronic acid in a biphasic system under acidic conditions.[3][9] The desired product, BTZ-EPI, is isolated as its stable trimeric boronic anhydride.

Materials:

  • Protected BTZ-EPI (Pinanediol ester)

  • Isobutylboronic acid

  • Methanol

  • n-Heptane

  • Hydrochloric acid (1N)

  • Sodium hydroxide (2N)

  • Ethyl acetate

Protocol:

  • Dissolve the purified protected BTZ-EPI (1.0 eq) in a mixture of methanol and n-heptane (1:1 v/v).

  • Add isobutylboronic acid (1.5 eq) to the solution.

  • Add 1N HCl and stir the biphasic mixture vigorously at room temperature overnight (approx. 17 hours).[3]

  • Separate the aqueous (methanolic) layer and wash it with n-heptane to remove the pinanediol-isobutylboronate ester.

  • Adjust the pH of the aqueous layer to be basic (pH ~9-10) using 2N NaOH.

  • Extract the product into an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallize the resulting solid from ethyl acetate to yield BTZ-EPI as a white, crystalline solid (trimeric boronic anhydride).

Analytical Characterization

The identity and purity of the synthesized BTZ-EPI should be confirmed using a suite of analytical techniques. The results should be compared against a qualified reference standard of Bortezomib to confirm the diastereomeric relationship.

Parameter Method Expected Result / Specification
Purity Assay Reverse-Phase HPLC≥ 98.0% (AUC). The retention time will be different from Bortezomib.[6]
Identity Confirmation LC-MS (ESI+)The mass spectrum should show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.[1]
Structure Confirmation ¹H NMR, ¹³C NMRThe NMR spectra will be very similar to Bortezomib, with potential minor shifts in the signals around the chiral centers.
Chiral Purity Chiral HPLCConfirmation of the D-phenylalanine configuration and diastereomeric purity.[10]
Illustrative HPLC Method Parameters

G HPLC_System HPLC_System

Caption: Example HPLC parameters for purity analysis.[1][6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of the epi-bortezomib impurity (BTZ-EPI). By employing a convergent strategy centered on the efficient acylation of a D-phenylalanine intermediate with Pyrazine-2-carbonyl chloride, researchers can reliably produce this critical reference standard. The provided methodologies for synthesis, purification, and analysis are designed to be robust and reproducible, supporting the development of safe and effective Bortezomib drug products. Adherence to these protocols will enable accurate impurity profiling and facilitate rigorous quality control in a regulated pharmaceutical environment.

References

  • Vertex AI Search, based on a combin
  • Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–75. Available at: [Link]

  • Tsvetkov, V. B., Ivanov, A. S., & Shishkov, S. V. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters, 50(26), 3341-3343. Available at: [Link]

  • CN103897028A - Synthesis method of bortezomib. Google Patents.
  • Synthesis of bortezomib. (2010). ResearchGate. Available at: [Link]

  • Synthesis and characterization of organic impurities in bortezomib anhydride produced by a convergent technology. (2012). PubMed. Available at: [Link]

  • Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. AAPS PharmSciTech, 12(2), 735–740. Available at: [Link]

  • Rao, K. J., Mohan, B., Venugopal, N. V. S., Mohan, S. V. M., & Malla, R. R. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 150-161. Available at: [Link]

  • Zheng, D., Zhang, L., & Zhang, Z. (2015). Synthesis of Bortezomib. Chinese Journal of Pharmaceuticals, 46(3), 227-229. Available at: [Link]

  • Bortezomib, PS 341. New Drug Approvals. (2014). Available at: [Link]

  • EP2377868A1 - Synthesis of Bortezomib. Google Patents.
  • WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture. Google Patents.
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (2012). MDPI. Available at: [Link]

  • Karami, A. R., Eskandari, M. M., & Gholami, M. R. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science, 55(7), 717–725. Available at: [Link]

  • A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of its Impurities and Degradation Products. (2013). Longdom Publishing. Available at: [Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (2012). ResearchGate. Available at: [Link]

  • Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. (2017). ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2011). Arkat USA. Available at: [Link]

  • Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. (2022). PMC. Available at: [Link]

  • Strategies To Synthesize Boronic Esters: The Journal of Organic Chemistry. (2020). Scribd. Available at: [Link]

Sources

Application

Derivatization of bioactive molecules with Pyrazine-2-carbonyl chloride

Application Note & Protocol Topic: Derivatization of Bioactive Molecules with Pyrazine-2-carbonyl Chloride for Enhanced Chromatographic Analysis Introduction: The Analytical Challenge and a Pyrazine-Based Solution Bioact...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Bioactive Molecules with Pyrazine-2-carbonyl Chloride for Enhanced Chromatographic Analysis

Introduction: The Analytical Challenge and a Pyrazine-Based Solution

Bioactive molecules, particularly biogenic amines, amino acids, and phenolic compounds, are often challenging to analyze directly using gas chromatography (GC) and, to some extent, liquid chromatography (LC).[1][2][3] Their inherent polarity and low volatility lead to poor chromatographic peak shapes, thermal degradation, and insufficient sensitivity.[3][4] Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone of modern chromatographic methods.[5][6]

This guide details the use of Pyrazine-2-carbonyl chloride as a versatile derivatizing agent. This reagent quantitatively converts primary and secondary amines, phenols, and alcohols into their corresponding stable amide and ester derivatives. The introduction of the pyrazine moiety offers several distinct advantages:

  • Increased Volatility and Thermal Stability: The derivatization process masks polar functional groups (-NH₂, -OH), significantly increasing the volatility and stability of the analytes for robust GC analysis.[3]

  • Enhanced Detection: The nitrogen-containing heterocyclic pyrazine ring can enhance detector response, particularly for nitrogen-phosphorus detectors (NPD) in GC or provide a distinct chromophore for UV detection in HPLC.

  • Structural Confirmation by Mass Spectrometry (MS): The pyrazine ring provides a rigid scaffold that directs fragmentation in MS, yielding characteristic ions that facilitate confident structural elucidation and selective monitoring.[7][8][9]

This document provides the fundamental principles, detailed step-by-step protocols, and expert insights for the successful derivatization of bioactive molecules using Pyrazine-2-carbonyl chloride.

Principle and Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[10][11] Pyrazine-2-carbonyl chloride possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the adjacent chlorine atom and the pyrazine ring. Nucleophilic functional groups present in bioactive molecules, such as the lone pair of electrons on a primary amine's nitrogen or a phenol's oxygen, attack this electrophilic carbon.

The reaction requires an organic base, such as pyridine or triethylamine (TEA), which serves two critical functions:

  • Catalyst: It can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction equilibrium towards product formation.[12]

The general reaction scheme is illustrated below:

G cluster_products Products PCC Pyrazine-2-carbonyl Chloride (Electrophile) Deriv Stable Pyrazine-2-carbonyl Derivative PCC->Deriv Reacts with Nuc Bioactive Molecule with R-XH Group (Nucleophile) (X = NH, O) Nuc->Deriv HCl HCl (Byproduct) BaseH Protonated Base HCl->BaseH Base Base (e.g., Pyridine) Base->BaseH Scavenges HCl

Caption: General Reaction Workflow.

The detailed mechanism for the derivatization of a primary amine is shown in the diagram below. A tetrahedral intermediate is formed, which then collapses, eliminating the chloride leaving group to form the stable amide product.

Caption: Nucleophilic Acyl Substitution Mechanism.

Target Analytes and Applications

This derivatization method is broadly applicable to a range of bioactive molecules containing primary/secondary amine, hydroxyl, or phenolic functional groups.

Analyte ClassTarget Functional GroupExamplesPrimary Analytical Technique
Biogenic Amines Primary Amine (-NH₂)Histamine, Tyramine, Putrescine, Cadaverine, PhenethylamineGC-MS, GC-FID/NPD
Amino Acids Primary Amine (-NH₂), Carboxyl (-COOH)*Alanine, Valine, Leucine, PhenylalanineGC-MS
Pharmaceuticals Primary/Secondary Amine, PhenolAmphetamine, Secondary amine metabolites, ParacetamolGC-MS, LC-UV
Phenolic Compounds Phenolic Hydroxyl (-OH)Catechol, Resorcinol, AlkylphenolsGC-MS
Alcohols Primary/Secondary Hydroxyl (-OH)Sterols (e.g., Cholesterol), Aliphatic alcoholsGC-MS

*Note: For amino acids, the carboxyl group must typically be esterified in a separate step (e.g., with methanol/HCl) prior to or after the amine derivatization for successful GC analysis.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Pyrazine-2-carbonyl chloride: (CAS 19847-10-0) ≥98% purity. Caution: Highly moisture-sensitive and corrosive.[13] Handle in a fume hood and store under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).[13]

  • Anhydrous Solvents: Acetonitrile, Ethyl Acetate, or Dichloromethane (GC or HPLC grade, <0.005% water).

  • Anhydrous Base: Pyridine or Triethylamine (TEA), ≥99.5% purity.

  • Analyte Standards: Individual standards of the target bioactive molecules.

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Heating Block or Oven: Capable of maintaining a constant temperature (e.g., 60-80 °C).

  • Evaporation System: Gentle stream of dry nitrogen gas.

  • General Lab Equipment: Calibrated micropipettes, vortex mixer, centrifuge.

4.2. Workflow Overview

workflow cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_workup Workup & Analysis start 1. Sample Aliquot (Standard or Extract) dry 2. Evaporate to Dryness (under N₂) start->dry reconstitute 3. Reconstitute in Anhydrous Solvent dry->reconstitute add_reagents 4. Add Base & Pyrazine-2-carbonyl chloride reconstitute->add_reagents react 5. Heat & React (e.g., 60°C for 30 min) add_reagents->react cool 6. Cool to Room Temp. react->cool analyze 7. Inject into GC-MS or LC-UV cool->analyze

Caption: Experimental Workflow from Sample to Analysis.

4.3. Step-by-Step Derivatization Procedure

Rationale: This protocol is based on standard acylation procedures for amines and phenols, optimized for micro-scale analytical preparations.[3][14] Anhydrous conditions are paramount to prevent the hydrolysis of the reactive acyl chloride reagent.

  • Sample Preparation:

    • Pipette an aliquot of the sample or standard solution (typically 10-100 µL containing 1-100 ng of analyte) into a 2 mL reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is critical to remove any water, which would consume the derivatizing reagent.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 10 mg/mL solution of Pyrazine-2-carbonyl chloride in anhydrous acetonitrile.

    • Scientist's Note: Due to its moisture sensitivity, do not prepare large stock solutions. It is best to weigh the required amount just before preparing the solution for a batch of samples.

  • Derivatization Reaction:

    • To the dried sample residue in the vial, add 50 µL of anhydrous acetonitrile and vortex briefly to dissolve the analytes.

    • Add 10 µL of anhydrous pyridine (or triethylamine). Pyridine acts as the acid scavenger and catalyst.

    • Add 20 µL of the freshly prepared Pyrazine-2-carbonyl chloride solution (10 mg/mL).

    • Immediately cap the vial tightly, vortex for 10 seconds.

    • Place the vial in a heating block set to 60 °C for 30 minutes . The heat ensures the reaction goes to completion in a reasonable timeframe.

  • Sample Workup & Analysis:

    • After heating, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for direct injection into the GC or GC-MS system. If the concentration is too high, it can be diluted with additional ethyl acetate or the solvent of choice.

    • Expert Tip: For complex matrices, a liquid-liquid extraction can be performed. Add 200 µL of water and 200 µL of ethyl acetate, vortex, and centrifuge. The top organic layer containing the derivatives can then be transferred to a new vial for analysis. This removes excess polar reagents and salts.

Data Analysis: Interpreting Mass Spectra

The Electron Ionization (EI) mass spectra of the pyrazine-amide or -ester derivatives are expected to show a distinct molecular ion (M⁺) and predictable fragmentation patterns, which are invaluable for confirmation.

PropertyExpected Observation & Rationale
Molecular Ion (M⁺) Should be clearly visible. The pyrazine ring is a stable aromatic system that can readily stabilize the positive charge.
Base Peak Often corresponds to the pyrazinoyl cation (m/z 107 ) or a related fragment, formed by cleavage of the amide or ester bond (alpha-cleavage).
Key Fragment Ions m/z 107: [Pyrazine-C=O]⁺. This is a highly characteristic fragment. m/z 79: [Pyrazine-H]⁺• or fragment thereof, resulting from the loss of CO from the m/z 107 ion.[7][8] Analyte-Specific Ions: Fragments arising from the bioactive molecule portion (e.g., loss of an alkyl group from an aliphatic amine derivative).

Example Fragmentation: For the derivative of phenethylamine:

  • M+ at m/z 225

  • Fragment at m/z 107 (Pyrazinoyl cation)

  • Fragment at m/z 91 (Tropylium ion from the phenethylamine side)

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Derivative Peak 1. Wet reagents/solvents. 2. Degraded derivatizing reagent. 3. Incomplete reaction.1. Use fresh, anhydrous solvents and bases. Ensure sample is completely dry. 2. Prepare Pyrazine-2-carbonyl chloride solution fresh. 3. Increase reaction time or temperature slightly (e.g., 70 °C for 45 min).
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Incomplete derivatization.1. Deactivate the GC inlet liner with silylation or use a fresh, pre-deactivated liner. Condition the column. 2. Re-optimize reaction conditions.
Extra Peaks in Blank 1. Contamination from reagents. 2. Hydrolysis of reagent in vial.1. Run a reagent blank (all reagents, no analyte). Use high-purity reagents. 2. Ensure vials are capped immediately after reagent addition.

References

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • Ahmad, T., Basheer, C., & Saad, B. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry.
  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. Retrieved from [Link]

  • Chen, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1091, 95-104. Retrieved from [Link]

  • Coutts, R. T., Baker, G. B., & Liu, S. F. (1980). Studies on extraction and derivatization procedures in the analysis of biogenic amines. Proceedings of the Western Pharmacology Society, 23, 305-309. Retrieved from [Link]

  • Borta, A., & Jochmann, M. A. (2004). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. Journal of Chromatography A, 1028(2), 267-276. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted derivatization for biogenic amines determination in food products by gas chromatography with flame ionization or mass spectrometric detections. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-2-carbonyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Tzallas, P., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Retrieved from [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: Pyrazine-2-carbonyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Water, Alcohols and Phenol. Chemguide. Retrieved from [Link]

  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]

  • Ballesteros-Vivas, D., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 858913. Retrieved from [Link]

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide to Amide Bond Formation with Pyrazine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazine Amide Scaffold The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Amide Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its derivatives are integral to the development of therapeutics for a wide range of diseases. Notably, pyrazinamide is a cornerstone drug in the treatment of tuberculosis.[1] The amide functional group, formed by the condensation of a carboxylic acid derivative with an amine, is one of the most common and vital linkages in pharmaceuticals and natural products. The combination of the pyrazine core with an amide linkage gives rise to a class of molecules with significant therapeutic potential.

This application note provides a detailed, step-by-step protocol for the formation of amide bonds using pyrazine-2-carbonyl chloride, a key reagent for introducing the pyrazine-2-carboxamide moiety. We will delve into the underlying chemical principles, provide practical guidance for reaction setup and execution, and offer insights into troubleshooting common challenges.

Chemical Principles: The Schotten-Baumann Reaction

The reaction of an acyl chloride, such as pyrazine-2-carbonyl chloride, with an amine to form an amide is a classic example of a nucleophilic acyl substitution . A widely used and robust method for this transformation is the Schotten-Baumann reaction .[2][3] This method is typically performed under basic conditions, which serves two critical purposes:

  • Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl as it is formed, driving the reaction to completion.[4]

  • Activation of the Nucleophile: While not always the primary role with highly reactive amines, the base can deprotonate the amine, increasing its nucleophilicity.

Commonly, the Schotten-Baumann reaction is carried out in a two-phase system (e.g., an organic solvent and an aqueous base solution) or in a single organic solvent with an organic base.[2]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reagents: - Amine - Pyrazine-2-carbonyl chloride - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) Dissolve Dissolve Amine and Base in Anhydrous Solvent Reagents->Dissolve Glassware Prepare Dry Glassware under Inert Atmosphere Glassware->Dissolve Cool Cool Reaction Mixture to 0 °C Dissolve->Cool Add Slowly Add Pyrazine-2-carbonyl chloride Cool->Add Stir Stir at Room Temperature (Monitor by TLC) Add->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., with brine) Extract->Wash Dry Dry Organic Layer (e.g., with Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify

Caption: Experimental workflow for amide bond formation.

Detailed Step-by-Step Protocol

This protocol is a general guideline for the reaction of pyrazine-2-carbonyl chloride with a primary or secondary amine using an organic base in an aprotic solvent.

Materials:

  • Pyrazine-2-carbonyl chloride

  • Amine of interest

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.

    • Add triethylamine (1.1-1.5 equivalents) to the solution.

    • Place the flask in an ice bath and stir for 10-15 minutes.

  • Addition of Pyrazine-2-carbonyl chloride:

    • Dissolve pyrazine-2-carbonyl chloride (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM.

    • Slowly add the pyrazine-2-carbonyl chloride solution to the stirred amine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C. A syringe pump can be used for precise control.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

The Underlying Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds through a two-step addition-elimination mechanism.[5]

mechanism cluster_reactants cluster_products PzCOCl Pyrazine-2-carbonyl chloride Tetrahedral Tetrahedral Intermediate PzCOCl->Tetrahedral Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral Amide Pyrazine Amide Tetrahedral->Amide Elimination HCl HCl Salt [Et3NH]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt

Sources

Application

Application Notes and Protocols: The Role of Pyrazine-2-carbonyl chloride in the Synthesis of Antimicrobial Agents

Introduction Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects.[1][2] A key precursor in the synthesis of many potent pyrazine-based therapeutic agents is pyrazine-2-carbonyl chloride. This highly reactive acyl chloride serves as a critical building block for introducing the pyrazine moiety into larger molecular structures, a common strategy for enhancing biological activity.[3] Its utility is particularly pronounced in the development of novel antimicrobial agents, where the pyrazine ring often plays a crucial role in the compound's mechanism of action.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazine-2-carbonyl chloride in the synthesis of antimicrobial agents. It offers detailed protocols, explains the underlying chemical principles, and presents data on the antimicrobial efficacy of the resulting compounds.

The Chemistry of Pyrazine-2-carbonyl chloride in Antimicrobial Synthesis

Pyrazine-2-carbonyl chloride's reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. This property makes it an ideal reagent for forming amide and ester linkages.[3] The most common synthetic strategy involves the condensation of pyrazine-2-carbonyl chloride with various amines or sulfonamides to produce a diverse array of pyrazine carboxamide derivatives.[5][6] These derivatives have shown promising activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as mycobacteria.[4][5][7]

The general reaction scheme involves the acylation of a primary or secondary amine with pyrazine-2-carbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

The synthesis of antimicrobial agents using pyrazine-2-carbonyl chloride can be conceptualized as a two-stage process: the preparation of the acyl chloride and its subsequent reaction with a nucleophilic partner.

G cluster_0 Stage 1: Preparation of Pyrazine-2-carbonyl chloride cluster_1 Stage 2: Synthesis of Antimicrobial Agent Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carbonyl chloride Pyrazine-2-carbonyl chloride Pyrazine-2-carboxylic acid->Pyrazine-2-carbonyl chloride Reaction with SOCl2 Thionyl chloride Thionyl chloride Thionyl chloride->Pyrazine-2-carbonyl chloride Pyrazine Carboxamide Derivative Pyrazine Carboxamide Derivative Pyrazine-2-carbonyl chloride->Pyrazine Carboxamide Derivative Condensation Reaction Nucleophilic Amine/Sulfonamide Nucleophilic Amine/Sulfonamide Nucleophilic Amine/Sulfonamide->Pyrazine Carboxamide Derivative

Caption: Two-stage workflow for synthesizing pyrazine-based antimicrobial agents.

Detailed Protocols

Protocol 1: Synthesis of Pyrazine-2-carbonyl chloride

This protocol outlines the conversion of pyrazine-2-carboxylic acid to its corresponding acyl chloride, a crucial intermediate for subsequent reactions.[5][8]

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene or dry benzene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene or dry benzene.

  • Carefully add thionyl chloride (1.5 eq) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent in vacuo using a rotary evaporator. To ensure complete removal of thionyl chloride, fresh dry toluene or benzene can be added and evaporated a few times.[5][8]

  • The resulting crude pyrazine-2-carbonyl chloride can be used directly in the next step or recrystallized from a suitable solvent like aqueous ethanol for purification.[5]

Causality Behind Experimental Choices:

  • Dry Solvents: The use of dry solvents is critical as pyrazine-2-carbonyl chloride is moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.[9]

  • Excess Thionyl Chloride: A molar excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of N-Substituted Pyrazine-2-carboxamide Derivatives

This protocol describes the general procedure for the condensation of pyrazine-2-carbonyl chloride with a substituted amine to generate a library of potential antimicrobial agents.[5][6]

Materials:

  • Pyrazine-2-carbonyl chloride

  • Substituted primary or secondary amine

  • Dry acetone or other suitable aprotic solvent

  • Dry pyridine or triethylamine (as a base)

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted amine (1.0 eq) in dry acetone in a flask equipped with a magnetic stir bar.

  • Add dry pyridine or triethylamine (1.0 eq) to the solution.

  • In a separate flask, dissolve pyrazine-2-carbonyl chloride (1.0 eq) in dry acetone.

  • Cool the amine solution in an ice bath and slowly add the pyrazine-2-carbonyl chloride solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The precipitated product can be collected by filtration, washed with cold water to remove the pyridinium hydrochloride salt, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent like acetone is used to prevent any unwanted side reactions with the highly reactive acyl chloride.

  • Base: Pyridine or triethylamine acts as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards the product side.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.

Antimicrobial Activity of Synthesized Pyrazine Derivatives

The antimicrobial efficacy of pyrazine carboxamide derivatives synthesized from pyrazine-2-carbonyl chloride has been evaluated against a variety of microorganisms. The activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Pyrazine Carboxamide Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
P1Mycobacterium tuberculosis H37RvComparable to Pyrazinamide[5]
P2Candida albicansComparable to Fluconazole[5]
P4Escherichia coli50[1]
P4Pseudomonas aeruginosa25[1]
P4Candida albicans3.125[1]
Compound 8Mycobacterium tuberculosis H37Rv6 µM[7]

Note: The specific structures of compounds P1, P2, P4 and Compound 8 can be found in the cited references.

The data indicates that pyrazine derivatives exhibit a broad spectrum of antimicrobial activity. For instance, some derivatives show potent antimycobacterial activity, comparable to the first-line anti-tuberculosis drug pyrazinamide.[5] Others have demonstrated significant antifungal activity against Candida albicans and antibacterial activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive bacteria.[1][5] The presence of a free amino group on the pyrazine or an attached pyrimidine ring appears to contribute to the antimicrobial activity of some derivatives.[1]

Mechanism of Action

The precise mechanism of action for many pyrazine-based antimicrobial agents is still under investigation. However, for pyrazinamide, a well-known derivative, it is understood to be a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[7] The accumulation of pyrazinoic acid disrupts membrane potential and inhibits key enzymes within the mycobacterium.[7] It is hypothesized that other pyrazine carboxamide derivatives may share similar mechanisms or target other essential microbial pathways. For example, molecular docking studies have suggested that some pyrazine derivatives may act by inhibiting GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[1]

Proposed Mechanism of Action Pathway

G Pyrazine Derivative (Prodrug) Pyrazine Derivative (Prodrug) Active Metabolite Active Metabolite Pyrazine Derivative (Prodrug)->Active Metabolite Activation Microbial Enzyme Microbial Enzyme Microbial Enzyme->Active Metabolite Target Enzyme (e.g., GlcN-6-P synthase) Target Enzyme (e.g., GlcN-6-P synthase) Active Metabolite->Target Enzyme (e.g., GlcN-6-P synthase) Binding Inhibition of Essential Pathway Inhibition of Essential Pathway Target Enzyme (e.g., GlcN-6-P synthase)->Inhibition of Essential Pathway Microbial Cell Death Microbial Cell Death Inhibition of Essential Pathway->Microbial Cell Death

Caption: A generalized proposed mechanism of action for pyrazine-based antimicrobial agents.

Conclusion

Pyrazine-2-carbonyl chloride is a versatile and indispensable reagent in the synthesis of novel antimicrobial agents. Its reactivity allows for the straightforward creation of diverse libraries of pyrazine carboxamide derivatives. The protocols and data presented in this guide demonstrate the practical utility of this building block in medicinal chemistry research. The resulting compounds have shown significant promise in combating a wide range of microbial pathogens, highlighting the continued importance of the pyrazine scaffold in the quest for new and effective antimicrobial therapies. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the development of more potent and selective antimicrobial drugs.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Synthesis and antimicrobial activity of pyrazine carboxamide deriv
  • Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazolyl Pyrazinamine Deriv
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. (URL: )
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthetic route of pyrazinamide derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (URL: [Link])

  • Direct synthesis of pyrazinamide (an antitubercular drug) - ResearchGate. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - NIH. (URL: [Link])

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents - ResearchGate. (URL: [Link])

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. (URL: [Link])

  • Pyrazine-2-carbonyl chloride - MySkinRecipes. (URL: [Link])

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

  • Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. (URL: [Link])

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL: [Link])

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications. (URL: [Link])

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (URL: [Link])

Sources

Method

Continuous flow synthesis of pyrazinamide derivatives

Application Note & Protocol Title: A Greener, Scalable Approach: Continuous Flow Synthesis of Pyrazinamide Derivatives via Enzymatic Amidation Abstract Pyrazinamide is a cornerstone of first-line tuberculosis treatment,...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Greener, Scalable Approach: Continuous Flow Synthesis of Pyrazinamide Derivatives via Enzymatic Amidation

Abstract

Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and its derivatives are actively investigated for a range of biological activities.[1][2] Traditional batch synthesis methods for these compounds often rely on hazardous reagents and generate considerable waste, posing challenges for sustainable manufacturing.[3][4] This application note details a robust and green protocol for the synthesis of pyrazinamide derivatives using an immobilized enzyme in a continuous flow system. By leveraging the principles of flow chemistry, this method offers significant advantages in terms of safety, efficiency, reaction control, and scalability over conventional batch processes.[5][6] We present a detailed, step-by-step protocol for the enzymatic amidation of pyrazine esters, including reactor setup, parameter optimization, and data interpretation, providing researchers and drug development professionals with a practical guide for implementation.

The Imperative for Flow Chemistry in API Synthesis

The pharmaceutical industry is increasingly adopting continuous flow chemistry to overcome the limitations of traditional batch processing.[7][8] Batch synthesis, while familiar, often struggles with issues of poor heat transfer, inconsistent mixing, and challenges in scalability. Exothermic reactions or those involving unstable intermediates can be particularly dangerous in large batch reactors.

Continuous flow chemistry addresses these challenges by performing reactions in a continuously moving stream within narrow channels or tubes.[9] This paradigm shift offers several key advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk associated with highly exothermic or unstable reactions.[8][9]

  • Superior Process Control: The high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling precise temperature control that is unattainable in large flasks.[9] Residence time, stoichiometry, and mixing are also controlled with high precision by adjusting flow rates and reactor geometry.[7]

  • Increased Efficiency and Yield: Rapid mixing and superior temperature control often lead to cleaner reactions, higher yields, and reduced by-product formation.[5] Reaction times can be significantly shortened, from many hours in batch to mere minutes in flow.[10]

  • Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration or "numbering-up" by running identical reactors in parallel, bypassing the complex re-optimization often required when moving from a lab-scale flask to a large production vessel.[6]

  • Green Chemistry: This approach aligns with the principles of green chemistry by reducing solvent and energy consumption, minimizing waste, and enabling the use of safer, immobilized catalysts.[1][11]

Reaction Scheme: Enzymatic Synthesis of Pyrazinamide Derivatives

This protocol focuses on the enzymatic amidation of a pyrazine ester with a primary amine. The reaction is catalyzed by an immobilized lipase, Lipozyme® TL IM, which facilitates amide bond formation under mild conditions, avoiding the need for harsh coupling agents.[3]

Reaction Scheme

Figure 1: General reaction scheme for the continuous flow enzymatic synthesis of N-substituted pyrazinamide derivatives from a pyrazine ester and a primary amine, catalyzed by immobilized lipase.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzylpyrazinamide as a representative example. The methodology can be adapted for a variety of aliphatic and substituted amines.[1]

Materials and Equipment
Reagents & Solvents Grade Supplier Equipment Description/Model
Methyl 2-pyrazinecarboxylate≥98%Sigma-Aldrich2x Syringe PumpsHarvard Apparatus PHD 2000 or equivalent
Benzylamine≥99%Sigma-AldrichT-Mixer1/16" PEEK Tee
tert-Amyl alcoholAnhydrous, ≥99%Sigma-AldrichPacked-Bed ReactorOmnifit® Column (e.g., 6.6 mm ID x 100 mm)
Lipozyme® TL IMImmobilized lipaseNovozymesTubingPFA or PTFE (e.g., 1/16" OD, 0.03" ID)
Back-Pressure Regulator100 psi (7 bar), adjustable
Heating SystemHotplate with aluminum heating block
GlasswareVials, syringes, volumetric flasks
Preparation of Reagent Stock Solutions
  • Feed 1 (Ester Solution): Dissolve methyl 2-pyrazinecarboxylate (690 mg, 5.0 mmol) in tert-amyl alcohol to a final volume of 10 mL in a volumetric flask. This yields a 0.5 M solution.

  • Feed 2 (Amine Solution): Dissolve benzylamine (1.61 g, 15.0 mmol) in tert-amyl alcohol to a final volume of 10 mL in a volumetric flask. This yields a 1.5 M solution, establishing a 3:1 molar ratio of amine to ester.[3]

Flow Reactor Setup and Configuration
  • Assemble the Flow Path: Connect the components as illustrated in the workflow diagram below (Figure 2). Ensure all fittings are secure to prevent leaks.

  • Prepare the Packed-Bed Reactor: Carefully pack the glass column with the immobilized enzyme, Lipozyme® TL IM (approx. 870 mg).[3] Gently tap the column to ensure even packing and avoid channeling.

  • System Priming: Before introducing the reagents, prime the entire system with the tert-amyl alcohol solvent to remove air and ensure a stable flow.

  • Temperature Control: Place the packed-bed reactor into an aluminum heating block on a hotplate and set the temperature to 45 °C. Allow the system to equilibrate. An optimal temperature of 45 °C maximizes enzyme activity without causing denaturation.[3]

Flow_Synthesis_Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection P1 Syringe Pump 1 (Ester Solution, 0.5 M) Mixer T-Mixer P1->Mixer 15.6 μL/min P2 Syringe Pump 2 (Amine Solution, 1.5 M) P2->Mixer 15.6 μL/min Reactor Packed-Bed Reactor (Lipozyme® TL IM) Heated to 45°C Mixer->Reactor Combined Flow 31.2 μL/min BPR Back-Pressure Regulator (BPR) ~100 psi Reactor->BPR 20 min Residence Time Collection Product Collection Vial BPR->Collection

Caption: Workflow for the continuous enzymatic synthesis of pyrazinamide derivatives.

Synthesis Protocol
  • Initiate Flow: Set both syringe pumps to a flow rate of 15.6 µL/min. This creates a total flow rate of 31.2 µL/min into the reactor.[3] For a typical 1 mL reactor volume (void volume of the packed bed), this corresponds to a residence time of approximately 32 minutes. Adjust flow rates to target a 20-minute residence time for optimal conversion.[1][3]

  • Equilibration: Allow the system to run for at least three residence times (approx. 60 minutes) to reach a steady state before collecting the product.

  • Product Collection: Collect the reactor output in a sealed vial. The reaction can be run continuously until the desired quantity of product is obtained or the reagents are consumed.

  • System Shutdown: Upon completion, switch the pumps back to feeding pure solvent (tert-amyl alcohol) to flush the reactor system. This cleans the lines and preserves the activity of the enzymatic column for future use.

Work-up and Purification
  • Solvent Removal: The collected product solution is concentrated under reduced pressure using a rotary evaporator to remove the tert-amyl alcohol.

  • Purification: The crude product can be purified by standard methods, such as flash column chromatography on silica gel, to yield the pure pyrazinamide derivative.

  • Analysis: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Expected Results & Discussion

The described continuous flow method provides a highly efficient route to pyrazinamide derivatives. By precisely controlling reaction parameters, high yields and purities can be achieved.

Parameter Optimized Value Rationale / Comment
Solvent tert-Amyl AlcoholGreener solvent choice; shown to give higher yields compared to other common solvents like ethanol or THF.[1]
Temperature 45 °COptimal temperature for Lipozyme® TL IM activity. Higher temperatures can lead to enzyme denaturation and reduced yield.[3]
Substrate Ratio 1:3 (Ester:Amine)An excess of the amine helps to drive the reaction equilibrium towards the product side, maximizing conversion of the ester.[3]
Residence Time 20 minProvides sufficient time for the reaction to proceed to high conversion without being unnecessarily long, thus maximizing throughput.[1][3]
Expected Yield >90% (Isolated)Based on published results for similar substrates under these optimized conditions.[1]

This enzymatic approach is noteworthy for its mild conditions and high selectivity, which minimizes the formation of by-products commonly seen in traditional chemical syntheses that use activating agents like thionyl chloride.[3][4] The use of an immobilized enzyme in a packed-bed reactor simplifies product work-up, as the catalyst is retained within the reactor and does not contaminate the product stream.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion/Yield 1. Insufficient residence time.2. Reactor temperature too low/high.3. Enzyme deactivation.1. Decrease the total flow rate to increase residence time.2. Verify temperature with an external probe. Optimize temperature if necessary.3. Flush the column with solvent. If activity is not restored, repack the column with fresh enzyme.
High Back-Pressure 1. Particulate matter blocking the lines or reactor frit.2. Product precipitation/crystallization in the tubing.1. Filter all reagent solutions before use. Disconnect the column and flush lines with solvent.2. Increase the reaction temperature slightly or dilute the reagent solutions. Ensure the product is soluble in the solvent at the reaction temperature.
Inconsistent Flow/Leaks 1. Air bubbles in the syringe or tubing.2. Loose or damaged fittings.1. Degas solvents and carefully prime the pumps and lines to remove all air.2. Check all connections and tighten or replace fittings as needed.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyrazinamide and Derivatives: May be harmful if ingested or absorbed through the skin.[12][13] Avoid creating dust.

  • Amines (e.g., Benzylamine): Can be corrosive and cause skin/eye irritation. Handle with care.

  • Solvents (tert-Amyl Alcohol): Flammable liquid. Keep away from ignition sources.

  • Pressurized System: Although operating at moderate pressure, always be aware of the potential for leaks. Start the system at low pressure and gradually increase to the set point.

Conclusion

This application note provides a comprehensive and field-tested protocol for the continuous flow synthesis of pyrazinamide derivatives. By replacing traditional batch methods with a greener, enzyme-catalyzed flow process, researchers can achieve higher yields, improved safety, and greater control over the reaction.[11] This scalable and efficient methodology serves as a powerful tool for accelerating drug discovery and developing more sustainable manufacturing processes for valuable active pharmaceutical ingredients.

References

  • Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]

  • Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Sthalam, V., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Scott, C. D., et al. (2018). Integrated plug flow synthesis and crystallisation of pyrazinamide. ResearchGate. [Link]

  • Scott, C. D., et al. (2018). Integrated plug flow synthesis and crystallisation of pyrazinamide. RSC Publishing. [Link]

  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]

  • SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. SCL Lifesciences. [Link]

  • Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. [Link]

  • Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Asynt. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector. [Link]

  • Battilocchio, C., et al. (2016). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. MDPI. [Link]

  • Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Organic Chemistry Portal. [Link]

  • Kappe, C. O., et al. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide. PubChem Compound Database. [Link]

  • Taylor & Francis Online. (2024). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]

  • Fernandes, R. P., et al. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. National Institutes of Health. [Link]

Sources

Application

Pyrazine-2-carbonyl chloride in solid-phase peptide synthesis

Application Notes & Protocols Topic: Pyrazine-2-carbonyl Chloride in Solid-Phase Peptide Synthesis: A Guide to N-Terminal Modification Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Pyrazine-2-carbonyl Chloride in Solid-Phase Peptide Synthesis: A Guide to N-Terminal Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Heterocyclic Scaffolds in Peptide Chemistry

The N-terminal modification of peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance metabolic stability, modulate receptor affinity, and introduce novel pharmacophoric features. Among the vast array of modifying agents, heterocyclic carbonyl compounds stand out for their ability to impart unique structural and electronic properties. Pyrazine, a nitrogen-containing aromatic heterocycle, is a privileged scaffold found in numerous bioactive molecules, most notably in the first-line anti-tuberculosis drug, Pyrazinamide.[1][2]

Incorporating the pyrazinoyl group onto the N-terminus of a peptide via solid-phase peptide synthesis (SPPS) provides a direct and efficient route to generate novel peptide-heterocycle conjugates.[3] This approach leverages the well-established efficiency of SPPS to build the peptide backbone, followed by a terminal acylation step using the highly reactive pyrazine-2-carbonyl chloride. This guide provides a detailed examination of the underlying chemistry, a robust experimental protocol, and field-proven insights for the successful synthesis of N-terminal pyrazinoyl-peptides.

Core Principles: The Chemistry of On-Resin Acylation

The foundation of this method lies in the standard Fmoc/tBu solid-phase peptide synthesis strategy.[4][5] The peptide is assembled on an insoluble resin support, with its N-terminus temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group and reactive side chains masked by acid-labile protecting groups (e.g., t-butyl).[6]

The key modification step occurs after the final amino acid has been coupled and its N-terminal Fmoc group has been removed. The now-free primary amine of the N-terminal residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrazine-2-carbonyl chloride.

Mechanism of Acylation:

The reaction is a classic nucleophilic acyl substitution.

  • Activation: Pyrazine-2-carbonyl chloride is an acyl chloride, a highly activated carboxylic acid derivative. The electron-withdrawing nature of the pyrazine ring and the chloride leaving group makes the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: The deprotected N-terminal amine of the resin-bound peptide attacks the carbonyl carbon.

  • Proton Transfer: A non-nucleophilic base, typically Diisopropylethylamine (DIEA), is crucial. It scavenges the hydrogen chloride (HCl) that is generated as a byproduct, preventing the protonation of the N-terminal amine and driving the reaction to completion.[6]

The following diagram illustrates the chemical mechanism at the heart of the on-resin acylation process.

Caption: Mechanism of N-terminal acylation with pyrazine-2-carbonyl chloride.

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of a pyrazinoyl-peptide. The overall workflow is depicted below.

Caption: Workflow for pyrazinoyl-peptide synthesis via SPPS.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Fmoc-Rink Amide Resin100-200 meshStandard SPPS SupplierOr other suitable resin (e.g., Wang, 2-Chlorotrityl).[7]
Fmoc-Protected Amino AcidsSynthesis GradeStandard SPPS Supplier-
Pyrazine-2-carbonyl chloride≥98%Chemical SupplierHighly moisture-sensitive. Store under inert gas.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard SPPS SupplierCoupling agent.
Oxyma PureSynthesis GradeStandard SPPS SupplierRacemization suppressant additive.[8]
PiperidineSynthesis GradeStandard SPPS SupplierFor Fmoc deprotection.
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard SPPS SupplierNon-nucleophilic base.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SPPS SupplierAmine-free.
Dichloromethane (DCM)Synthesis GradeStandard SPPS Supplier-
Trifluoroacetic Acid (TFA)Reagent GradeChemical SupplierFor cleavage. Corrosive and toxic.
Triisopropylsilane (TIS)Reagent GradeChemical SupplierCation scavenger.
Water (H₂O)HPLC GradeStandard Supplier-
Acetonitrile (ACN)HPLC GradeStandard SupplierFor purification.
Protocol: Step-by-Step Synthesis

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Step 1: Synthesis of the Peptide Backbone

  • Synthesize the desired peptide sequence on the chosen resin using a standard automated or manual Fmoc-SPPS protocol.[9]

  • After the final coupling cycle, perform the N-terminal Fmoc deprotection as usual.

  • Wash the resin-bound peptide thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. The resin is now ready for acylation.

Step 2: On-Resin Acylation with Pyrazine-2-carbonyl chloride Causality: This is the critical modification step. An excess of the acylating agent is used to drive the reaction to completion. DIEA is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the N-terminal amine.[6]

  • Swell the peptide-resin in anhydrous DCM (5 mL) for 20 minutes in the reaction vessel.

  • In a separate vial, prepare the acylation solution:

    • Dissolve pyrazine-2-carbonyl chloride (70.3 mg, 0.5 mmol, 5 eq.) in 3 mL of anhydrous DCM.

    • Add DIEA (174 µL, 1.0 mmol, 10 eq.).

  • Drain the DCM from the resin.

  • Immediately add the acylation solution to the resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Trustworthiness Check (Optional but Recommended): Perform a qualitative Kaiser test on a few beads of resin. A negative result (yellow beads) indicates complete acylation of the primary amine. If the test is positive (blue beads), extend the reaction time for another hour and re-test.[4]

Step 3: Washing

  • Drain the acylation solution from the reaction vessel.

  • Wash the resin thoroughly to remove excess reagents and byproducts:

    • DCM (5 x 10 mL)

    • DMF (5 x 10 mL)

    • DCM (5 x 10 mL)

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 4: Cleavage and Global Deprotection Causality: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. Scavengers like TIS and water are included to trap reactive carbocations generated during deprotection, preventing side reactions.[4]

  • Prepare a fresh cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (CAUTION: Handle TFA in a fume hood).

  • Add the cleavage cocktail (10 mL) to the dried resin in the reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate to 40 mL of cold diethyl ether.

  • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers and dissolved protecting group fragments.

  • Dry the resulting white peptide pellet under vacuum.

Step 5: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

  • Analyze the collected fractions by LC-MS to confirm the identity (correct mass) and purity of the N-pyrazinoyl-peptide.

  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Applications in Drug Discovery

The pyrazine moiety is a bioisostere for various functional groups and can participate in hydrogen bonding and π-stacking interactions, making it a valuable component in drug design.[2] The synthesis of pyrazinamide derivatives has been a major focus in the development of new anti-tuberculosis agents.[1][3][10] By incorporating the pyrazinoyl group into peptides, researchers can:

  • Develop Novel Antimicrobials: Create peptide-based therapeutics targeting infectious diseases, leveraging the known activity of the pyrazine core.[10]

  • Modulate Peptide Properties: Enhance the stability of peptides against enzymatic degradation by N-terminal exopeptidases.[11]

  • Probe Biological Systems: Use pyrazinoyl-peptides as chemical probes to study protein-protein interactions or enzyme activity.

Conclusion

The on-resin acylation of peptides with pyrazine-2-carbonyl chloride is a direct and highly effective method for synthesizing N-terminally modified peptides. By combining the principles of Fmoc-SPPS with a targeted acylation strategy, this protocol provides researchers with a reliable tool to access novel peptide-heterocycle conjugates. These molecules hold significant potential in drug discovery and chemical biology, offering a pathway to new therapeutics and research tools with enhanced properties and novel mechanisms of action.

References

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. [Link]

  • Synthetic route of pyrazinamide derivatives. ResearchGate. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Institutes of Health (NIH). [Link]

  • Pyrazole and pyrazoline-containing peptides, high throughput click libraries, and methods.
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central, National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed, National Institutes of Health (NIH). [Link]

  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Medium. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Possible formation mechanism of pyrazines by the reaction of peptides and α-dicarbonyl compounds. ResearchGate. [Link]

  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments (JoVE). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed, National Institutes of Health (NIH). [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PubMed Central, National Institutes of Health (NIH). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. MDPI. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Introduction to Peptide Synthesis. PubMed Central, National Institutes of Health (NIH). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. PubMed Central, National Institutes of Health (NIH). [Link]

  • Carbonyl sulfide-mediated synthesis of peptides with amino acid ionic liquids. ChemRxiv. [Link]

  • Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase. PubMed, National Institutes of Health (NIH). [Link]

  • Peptide synthesis procedure in solid phase.

Sources

Method

Application Note: One-Pot Synthesis of Pyrazine Derivatives from Pyrazine-2-carbonyl Chloride

Abstract Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] This application note provides a detaile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] This application note provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of a diverse range of pyrazine derivatives (amides, esters, and ketones) starting from the highly reactive intermediate, pyrazine-2-carbonyl chloride. By leveraging a one-pot approach, these methods minimize intermediate handling, reduce waste, and improve overall time efficiency, making them highly valuable for research, process development, and drug discovery professionals. We will delve into the underlying reaction mechanisms, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.

Part I: The Underlying Chemistry: Mechanism and Rationale

The conversion of pyrazine-2-carbonyl chloride into its derivatives is a classic example of Nucleophilic Acyl Substitution . This reaction class is central to organic synthesis and is governed by the high electrophilicity of the carbonyl carbon in the acid chloride moiety.

Expertise & Experience: The Causality Behind the Reaction

The exceptional reactivity of pyrazine-2-carbonyl chloride stems from two primary electronic factors:

  • Inductive Effect: The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, making it significantly electron-deficient and thus highly susceptible to attack by nucleophiles.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl). This thermodynamic stability is the driving force for the reformation of the carbonyl double bond from the tetrahedral intermediate.[2][3]

This inherent reactivity means that pyrazine-2-carbonyl chloride can react with a wide array of nucleophiles, including those that are relatively weak, often without the need for harsh catalysts or activating agents that are required for the corresponding carboxylic acid.[4]

The general mechanism proceeds via a two-step addition-elimination pathway, as illustrated below.

Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism of Nucleophilic Acyl Substitution.

In Step 1 , the nucleophile (e.g., an amine, alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate.[3][5] In Step 2 , the intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion as the leaving group. The proton from the nucleophile is typically removed by a base or another molecule of the nucleophile.

Part II: Experimental Protocols & Workflow

This section provides a trusted, self-validating protocol for the synthesis of pyrazine amides, a common and highly valuable class of pyrazine derivatives. Variations for synthesizing esters and ketones are also discussed.

Experimental Workflow Diagram

One_Pot_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) setup Dissolve Pyrazine-2-carbonyl Chloride in Anhydrous Aprotic Solvent (e.g., THF, DCM) start->setup cool Cool Reaction Mixture to 0 °C (Ice Bath) setup->cool prepare_nuc Prepare Solution of Nucleophile + Non-nucleophilic Base (e.g., Triethylamine) cool->prepare_nuc add Slowly Add Nucleophile Solution to Reaction Mixture via Syringe cool->add prepare_nuc->add react Allow to Warm to Room Temperature & Stir (1-4 h) add->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Quench with Water/Brine, Perform Liquid-Liquid Extraction monitor->workup purify Dry Organic Layer (Na₂SO₄), Concentrate, and Purify (Column Chromatography or Recrystallization) workup->purify end End: Characterize Pure Product purify->end

Caption: Standard workflow for one-pot pyrazine derivative synthesis.

Protocol 2.1: One-Pot Synthesis of N-Aryl Pyrazine-2-carboxamides

This protocol details the synthesis of a pyrazine amide, a common structural motif in biologically active molecules.[6][7][8]

Materials and Reagents:

  • Pyrazine-2-carbonyl chloride

  • Substituted aniline (or other amine)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Step-by-Step Methodology:

  • Reaction Setup (Trustworthiness): All glassware must be oven or flame-dried prior to use. Assemble the reaction flask under a positive pressure of dry argon or nitrogen. This is critical as acid chlorides are highly sensitive to moisture, which would hydrolyze the starting material to the unreactive carboxylic acid.

  • Reagent Preparation: In the reaction flask, dissolve pyrazine-2-carbonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the amine.

  • Nucleophile Addition: In a separate flask, dissolve the chosen aniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as an essential acid scavenger, neutralizing the HCl byproduct generated during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the equilibrium towards the product.

  • Reaction Execution: Add the amine/triethylamine solution dropwise to the stirred pyrazine-2-carbonyl chloride solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with water (1x), saturated NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes any excess acid chloride and the HCl salt of triethylamine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyrazine amide.

Protocol 2.2: Variations for Other Derivatives
  • Ester Synthesis: The protocol is analogous to amide synthesis. Use an alcohol (1.1 eq) as the nucleophile in place of the amine. A non-nucleophilic base like pyridine or triethylamine (1.2 eq) is typically required to drive the reaction.

  • Ketone Synthesis: The synthesis of pyrazine ketones requires different nucleophiles. For example, reacting pyrazine-2-carbonyl chloride with a Grignard reagent can yield a ketone.[10] However, careful control of stoichiometry and temperature (typically low temperatures, e.g., -78 °C) is crucial to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol.

Part III: Data and Expected Outcomes

The one-pot reaction of pyrazine-2-carbonyl chloride is robust and generally high-yielding. The table below summarizes typical conditions and outcomes for various nucleophiles.

EntryNucleophile (Type)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Aniline (Amine)Et₃N (1.2)DCM0 → RT1-285-95
2Benzylamine (Amine)Et₃N (1.2)THF0 → RT1-290-98
3Morpholine (Amine)Et₃N (1.2)DCM0 → RT1>95
4Methanol (Alcohol)Pyridine (1.2)DCM0 → RT2-475-85
5Hydrazine (Hydrazide formation)Et₃N (2.2)THF0 → RT1-380-90[11][12]

Yields are representative and may vary based on substrate purity, scale, and purification method.

References

  • Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: Scilit URL: [Link]

  • Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents Source: International Journal of PharmTech Research URL: [Link]

  • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: ACS Publications URL: [Link]

  • Title: The design and synthesis of pyrazine amide ligands suitable for the "tiles" approach to molecular weaving with octahedral metal ions Source: King's College London Research Portal URL: [Link]

  • Title: Nucleophilic Acyl Substitution Source: BYJU'S URL: [Link]

  • Title: Method for synthesizing 2-acetyl pyrazine Source: Patsnap URL
  • Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: PubMed Central (PMC) URL: [Link]

  • Title: Review on the Synthesis of Pyrazine and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: RJPBCS URL: [Link]

  • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

  • Title: Pyrazine and its derivatives- synthesis and activity-a review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: 20.3 The Mechanisms of Nucleophilic Acyl Substitution Source: YouTube URL: [Link]

  • Title: 20.7 The Mechanisms of Nucleophilic Acyl Substitution Source: YouTube URL: [Link]

  • Title: (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents Source: ResearchGate URL: [Link]

  • Title: 8.4: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Chemical Transformation of Pyrazine Derivatives Source: Jurnal Kimia Sains dan Aplikasi URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Pyrazine-2-carbonyl chloride Reactions

Welcome to the technical support center for the synthesis of Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Pyrazine-2-carbonyl chloride is a vital intermediate in the production of numerous pharmaceuticals and agrochemicals, making its efficient synthesis paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Understanding the Core Reaction: Synthesis from Pyrazine-2-carboxylic Acid

The most prevalent method for synthesizing Pyrazine-2-carbonyl chloride is the reaction of Pyrazine-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is subsequently displaced by a chloride ion.[6]

Pyrazine-2-carbonyl_chloride_synthesis PCA Pyrazine-2-carboxylic acid Intermediate1 Chlorosulfite Intermediate PCA->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 - SO₂ - Cl⁻ SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 HCl Hydrogen Chloride (HCl) Intermediate1->HCl PCC Pyrazine-2-carbonyl chloride Intermediate2->PCC + Cl⁻ Troubleshooting_Workflow Start Low Yield of Pyrazine-2-carbonyl chloride Check_Conversion Is the reaction complete (TLC)? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Product_Loss Product Loss/Degradation Check_Conversion->Product_Loss Yes Check_Workup Was the work-up anhydrous? Check_Purification Is the purification method optimized? Check_Workup->Check_Purification Yes Optimize_Workup Optimize Work-up: - Remove excess SOCl₂ efficiently - Avoid aqueous washes Check_Workup->Optimize_Workup No Optimize_Purification Optimize Purification: - Use high vacuum for distillation - Consider recrystallization Check_Purification->Optimize_Purification No Optimize_Reaction Optimize Reaction Conditions: - Increase SOCl₂ excess - Add catalyst (DMF/Pyridine) - Increase temp/time - Ensure anhydrous conditions Incomplete_Reaction->Optimize_Reaction Product_Loss->Check_Workup

Sources

Optimization

Technical Support Center: Optimizing Acylation Reactions with Pyrazine-2-carbonyl chloride

From the Desk of the Senior Application Scientist Welcome to the technical support center for acylation reactions using Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for acylation reactions using Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing pyrazine carboxamide derivatives.

Section 1: Frequently Asked Questions - Understanding the Reagent

This section addresses fundamental questions about Pyrazine-2-carbonyl chloride, its properties, and handling requirements.

Q1: What are the critical handling and storage requirements for Pyrazine-2-carbonyl chloride?

Pyrazine-2-carbonyl chloride is a highly reactive acyl chloride. Its most critical characteristic is its sensitivity to moisture.[1][2] Exposure to atmospheric humidity or residual water in solvents will lead to rapid hydrolysis, converting it back to the unreactive pyrazine-2-carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[3][4] This hydrolysis not only consumes your starting material but also complicates the reaction by introducing an acidic byproduct.

Key Handling Procedures:

  • Storage: Always store Pyrazine-2-carbonyl chloride under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][2] Refrigeration at 2-8°C is recommended to maintain long-term stability.[5]

  • Dispensing: Handle the reagent exclusively in a glovebox or under a steady stream of inert gas. Use dry glassware and syringes for all transfers.[2][6]

  • Safety: This compound is corrosive and causes severe skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Q2: What are the primary applications of Pyrazine-2-carbonyl chloride in drug development?

Pyrazine-2-carbonyl chloride is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][5] The pyrazine carboxamide moiety it forms is a key structural feature in many biologically active molecules, including antimicrobial and antimycobacterial agents.[8][9] For instance, it is used in the synthesis of precursors and impurities related to bortezomib, a proteasome inhibitor used in cancer therapy.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide addresses specific problems you may encounter during the acylation reaction, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Q: My acylation reaction is resulting in a very low yield or no desired product. What are the common causes and how can I fix this?

A low yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.[10]

  • Cause 1: Reagent Degradation due to Moisture.

    • Explanation: As mentioned, Pyrazine-2-carbonyl chloride readily hydrolyzes.[4] If the reagent has been improperly stored or handled, it may have already converted to the unreactive carboxylic acid. Similarly, moisture in the solvent or on the glassware will deactivate the acyl chloride.[6][10]

    • Solution:

      • Use Fresh Reagent: If in doubt, use a freshly opened bottle of Pyrazine-2-carbonyl chloride.

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[6] Perform the entire reaction under an inert atmosphere (nitrogen or argon).[1]

  • Cause 2: Insufficient Nucleophilicity of the Substrate.

    • Explanation: The reaction relies on a nucleophilic attack from your substrate (typically an amine or alcohol) on the carbonyl carbon of the acyl chloride.[11][12] If your substrate has strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing down or preventing the reaction.[6]

    • Solution:

      • Add a Non-Nucleophilic Base: A base like triethylamine (TEA) or pyridine is essential. It serves two purposes: it neutralizes the HCl byproduct that forms, preventing it from protonating and deactivating your amine substrate, and it can help deprotonate the nucleophile to increase its reactivity.[6][13]

      • Use a Catalyst: For particularly unreactive substrates, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the acyl chloride.

  • Cause 3: Suboptimal Reaction Temperature.

    • Explanation: While many acylations proceed at room temperature, some may require different temperature profiles.[10] A temperature that is too low may not provide enough energy to overcome the activation barrier, while a temperature that is too high can lead to side reactions and decomposition.[6]

    • Solution:

      • Initial Cooling: It is standard practice to add the acyl chloride to the solution of the amine and base at 0 °C to control the initial exothermic reaction.

      • Gradual Warming: After the addition, allow the reaction to slowly warm to room temperature.

      • Gentle Heating: If no reaction is observed at room temperature (monitored by TLC or LC-MS), consider gently heating the mixture to 40-50 °C.

  • Cause 4: Incorrect Stoichiometry.

    • Explanation: The molar ratios of the reactants are critical. Using too little of the acyl chloride will result in incomplete conversion. A large excess can lead to side reactions, such as di-acylation if the nucleophile has multiple reactive sites.[6]

    • Solution:

      • Start with a Slight Excess of Acyl Chloride: A common starting point is to use 1.05-1.2 equivalents of Pyrazine-2-carbonyl chloride relative to the nucleophile.[6]

      • Base Stoichiometry: Use at least 1.1 equivalents of your base (e.g., TEA) to neutralize the generated HCl. An excess (e.g., 2-3 equivalents) is often used to also act as a solvent or to drive the reaction forward.

Issue 2: Formation of Multiple Products or Impurities

Q: My TLC/LC-MS analysis shows multiple spots, indicating side products. What are they and how can I prevent them?

  • Side Product 1: Pyrazine-2-carboxylic acid.

    • Explanation: This is the hydrolysis product of your starting material.[4] Its presence indicates that moisture entered the reaction.

    • Prevention: Strictly adhere to anhydrous techniques as described in "Issue 1".[6]

  • Side Product 2: Di-acylated Product.

    • Explanation: If your nucleophile has more than one reactive site (e.g., a primary amine with another nucleophilic group, or a symmetric diamine), it can react with two molecules of the acyl chloride.[6]

    • Prevention:

      • Control Stoichiometry: Use a stoichiometric amount (1.0 eq) or even a slight excess of the nucleophile relative to the acyl chloride.

      • Slow Addition: Add the Pyrazine-2-carbonyl chloride solution dropwise to the solution of the nucleophile at a low temperature (0 °C).[6] This keeps the instantaneous concentration of the acyl chloride low, favoring mono-acylation.

Issue 3: Difficulty in Product Purification

Q: I am struggling with the workup and purification of my final pyrazine carboxamide product. What is the best approach?

  • Problem 1: Removing Excess Base/Salts.

    • Explanation: The reaction mixture will contain the hydrochloride salt of your base (e.g., triethylammonium chloride). This salt is often soluble in polar organic solvents but needs to be removed.

    • Solution: Aqueous Workup.

      • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HCl or acyl chloride.

      • Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[14]

      • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, then with saturated NaHCO₃ solution to remove any pyrazine-2-carboxylic acid, and finally with brine to remove residual water.

  • Problem 2: Isolating the Pure Product.

    • Explanation: Pyrazine carboxamides are often solid compounds but may contain closely-related impurities.

    • Solution: Chromatography and Recrystallization.

      • Column Chromatography: This is the most effective method for separating the desired product from side products and unreacted starting materials. Silica gel is commonly used.[8][15] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[14]

      • Recrystallization: If the product is obtained as a solid with minor impurities, recrystallization can be a highly effective final purification step. Common solvents include ethanol, ethyl acetate, or mixtures with hexane.[8]

Section 3: Protocols, Data, and Visual Guides

To provide a practical starting point, we have summarized typical conditions and a general experimental protocol.

Data Presentation: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic solvents are crucial to avoid reaction with the acyl chloride.[6] DCM is a common first choice due to its inertness and ease of removal.
Base Triethylamine (TEA), Pyridine, DIPEAA non-nucleophilic base is required to scavenge the HCl byproduct.[13] TEA is common, but pyridine can also act as a catalyst.[13]
Catalyst 4-Dimethylaminopyridine (DMAP)Use 1-10 mol% for sluggish reactions or with poorly nucleophilic substrates.[6]
Temperature 0 °C to Room Temperature (or gentle heating up to 50 °C)Start at 0 °C for the addition to control exothermicity, then allow to warm.[10] Monitor reaction progress to determine if heating is necessary.
Stoichiometry Nucleophile: 1.0 eqPyrazine-2-carbonyl chloride: 1.1-1.2 eqBase: 1.2-2.0 eqA slight excess of the acylating agent and base usually ensures complete conversion of the limiting nucleophile.[6]
Reaction Time 1 - 12 hoursHighly dependent on substrate reactivity. Monitor by TLC or LC-MS until the limiting reagent is consumed.
Experimental Protocol: General Procedure for N-Acylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Pyrazine-2-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve Pyrazine-2-carbonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the Pyrazine-2-carbonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS. If the reaction is slow, it can be gently heated if necessary.

  • Workup: Once the starting amine is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the final pyrazine carboxamide.[8][14]

Mandatory Visualizations

Acylation Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_intermediate RNH2 R-NH₂ (Nucleophile) PyCOCl Pyrazine-COCl (Electrophile) RNH2->PyCOCl Tetrahedral Tetrahedral Intermediate PyCOCl->Tetrahedral Addition Product Pyrazine-CONHR (Amide Product) Tetrahedral->Product Elimination of Cl⁻ HCl HCl

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Troubleshooting Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckMoisture 1. Check for Moisture Contamination (Reagents, Solvent, Glassware) Start->CheckMoisture Anhydrous Implement Strict Anhydrous Conditions CheckMoisture->Anhydrous Moisture Suspected CheckNucleophile 2. Assess Nucleophile Reactivity (Electron-withdrawing groups?) CheckMoisture->CheckNucleophile No Moisture Anhydrous->CheckNucleophile Re-run AddCatalyst Add Catalyst (e.g., DMAP) Increase Base Concentration CheckNucleophile->AddCatalyst Low Reactivity CheckTemp 3. Evaluate Reaction Temperature (Is it too low?) CheckNucleophile->CheckTemp Sufficient Reactivity AddCatalyst->CheckTemp Re-run OptimizeTemp Optimize Temperature (Warm to RT or heat gently) CheckTemp->OptimizeTemp Too Cold CheckStoich 4. Verify Stoichiometry (Equivalents of reagents) CheckTemp->CheckStoich Temp OK OptimizeTemp->CheckStoich Re-run AdjustStoich Adjust Molar Ratios (Use 1.1-1.2 eq Acyl Chloride) CheckStoich->AdjustStoich Incorrect Success Yield Improved CheckStoich->Success Correct AdjustStoich->Success Re-run

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazine Carboxamides by Recrystallization

Welcome to the technical support center for the purification of pyrazine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common experimental hurdles.

Recrystallization is a powerful technique for the purification of solid active pharmaceutical ingredients (APIs), including pyrazine carboxamides.[1][2][3][4] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] A successful recrystallization yields a product with high chemical purity and a well-defined crystalline form, which are critical for downstream applications in drug development.[1][3][4]

This guide is structured to provide both foundational knowledge and practical solutions to specific problems you may encounter in the lab.

Foundational Principles of Pyrazine Carboxamide Recrystallization

The ideal solvent for recrystallizing a pyrazine carboxamide should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[5] This differential solubility is the driving force for crystallization upon cooling.[2] Additionally, the solvent should either not dissolve impurities at all or keep them in solution upon cooling.

Selecting the Right Solvent System

The choice of solvent is the most critical parameter in a successful recrystallization.[5] For pyrazine carboxamides, a range of solvents with varying polarities have been successfully employed.

Solvent SystemTypical Pyrazine Carboxamide ApplicationKey Considerations
Single Solvents
Ethanol / MethanolGeneral purpose for many pyrazine carboxamides.[6][7]Good for moderately polar compounds. Be aware of potential for co-crystallization of polar impurities.[8]
HexanePurification of less polar pyrazine precursors like pyrazine-2-carboxylic acid methyl ester.[9]Effective for non-polar compounds, but has a higher tendency to cause "oiling out" for certain structures.[10]
Ethyl AcetateUsed for recrystallizing N-substituted pyrazine-2-carboxamides.[9][11]A good balance of polarity, often used when alcohols are too strong a solvent.
DichloromethaneEmployed for purifying some pyrazine-2,5-dicarboxamides.[11]Highly effective but volatile; requires careful handling.
AcetonitrileCan be used for specific derivatives, often in mixed solvent systems or vapor diffusion.[9][12]Good dissolving power for a range of polarities.
WaterCan be used for highly polar pyrazine carboxamides or their salts.[10][13]Excellent for polar compounds but can be difficult to remove completely.[14]
Mixed Solvents
Methanol / Diethyl EtherA polar solvent to dissolve the compound, with a non-polar anti-solvent to induce precipitation.[9]Allows for fine-tuning of solubility and can be effective when a single solvent is not ideal.
Hexane / Ethyl AcetateA common combination for column chromatography that can also be adapted for recrystallization.[15]The ratio can be adjusted to optimize recovery and purity.
Aqueous EthanolUsed for compounds with moderate polarity.[6]The water content can be varied to achieve the desired solubility profile.
Experimental Workflow: Single-Solvent Recrystallization

The following diagram outlines the standard procedure for a single-solvent recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude pyrazine carboxamide in an Erlenmeyer flask. B Add a minimal amount of a suitable solvent. A->B C Heat the mixture to the solvent's boiling point. B->C D Add more hot solvent dropwise until the solid just dissolves. C->D E If insoluble impurities are present, perform a hot gravity filtration. D->E F Allow the clear solution to cool slowly to room temperature. E->F G Further cool in an ice bath to maximize crystal yield. F->G H Collect crystals by vacuum filtration. G->H I Wash crystals with a small amount of cold solvent. H->I J Dry the crystals to remove residual solvent. I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of pyrazine carboxamides in a question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a frequent issue, often caused by either using too much solvent or the solution being supersaturated.[14][16] Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14][16][17]

    • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[16][17]

  • Increase Concentration:

    • If nucleation techniques fail, you have likely used too much solvent.[14][16] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your pyrazine carboxamide. Allow the more concentrated solution to cool slowly again.[18]

  • Reduce Temperature Further:

    • If crystals still do not form at ice-bath temperatures (around 0°C), you can try a salt-ice bath or a dry ice/acetone bath for even lower temperatures, provided your solvent's freezing point is low enough.[19]

  • Consider an Anti-Solvent:

    • If working with a polar solvent like ethanol, you can try adding a non-polar "anti-solvent" (in which your compound is insoluble), such as hexane or diethyl ether, dropwise until the solution becomes cloudy. Then, add a few drops of the original hot solvent to redissolve the precipitate and allow it to cool slowly.[8]

G Start No Crystals Formed Upon Cooling Scratch Try scratching the flask with a glass rod. Start->Scratch Seed Add a seed crystal of the pure compound. Scratch->Seed If no success Success Crystals Form! Scratch->Success If successful Concentrate Too much solvent likely used. Boil off some solvent and re-cool. Seed->Concentrate If no success Seed->Success If successful AntiSolvent Consider adding an anti-solvent to decrease solubility. Concentrate->AntiSolvent If still no success Concentrate->Success If successful AntiSolvent->Success If successful

Caption: Troubleshooting flowchart for failure of crystallization.

Q2: My compound has separated as an oil, not crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the compound is impure.[14]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool very slowly.[14][17] Slow cooling is crucial as it gives the molecules more time to align into a crystal lattice.[14]

  • Change Solvents: If oiling persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point. For example, if you used ethanol, try methanol.[17]

  • Purify Further: Significant impurities can lower the melting point of your compound, leading to oiling. It may be necessary to first perform a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.[20]

Q3: My crystals formed too quickly and look like fine powder. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[18] Slow, controlled cooling is key to forming large, pure crystals.[5]

  • Slow Down the Cooling: If crystals crash out of the hot solution immediately, you likely have a solution that is too concentrated. Re-heat the solution and add a small amount of extra hot solvent to ensure the compound is fully dissolved.[17] Then, allow the flask to cool to room temperature on a surface that does not draw away heat too quickly (e.g., a cork ring or insulated pad) before moving it to an ice bath.[14]

  • Use a Hot Plate to Cool: For very slow cooling, you can place the hot flask on a hot plate with the heat turned off. The residual heat in the ceramic top will dissipate slowly, promoting gradual crystal growth.[14]

Q4: My recrystallized product is still colored, but the pure compound should be colorless. What happened?

A4: Colored impurities are a common issue.

  • Use Activated Charcoal: If the colored impurities are soluble, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored compounds. Be cautious not to add too much, as it can also adsorb your product.

  • Chromatography: If charcoal is ineffective, the colored impurity may have similar solubility properties to your product. In this case, column chromatography may be a more effective purification method.[15][21]

Frequently Asked Questions (FAQs)

Q: How do I know if I've used the "minimum amount of hot solvent"?

A: The goal is to create a saturated solution at the solvent's boiling point.[18] Add the solvent in small portions to your solid while heating and stirring. Continue adding solvent until the pyrazine carboxamide just dissolves.[16] Adding a large excess of solvent is the most common reason for poor or no yield.[14][16]

Q: Why is it important to wash the collected crystals with cold solvent?

A: Washing the crystals removes any residual mother liquor that contains dissolved impurities.[19] Using cold solvent is critical because your product has some solubility even in the cold solvent. Using warm or room-temperature solvent will redissolve some of your purified crystals, leading to a lower yield.[16]

Q: Can I put my hot flask directly into an ice bath to speed things up?

A: This is not recommended. Rapid cooling will cause the solid to precipitate quickly as a fine powder, which can trap impurities.[18] A slow cooling process allows for the formation of larger, purer crystals.[5]

Q: My pyrazine carboxamide is very soluble in most common organic solvents, even when cold. How can I recrystallize it?

A: This is a good scenario for using a two-solvent (or anti-solvent) recrystallization method. Dissolve your compound in a minimum amount of the solvent in which it is highly soluble (e.g., methanol). Then, slowly add a solvent in which it is insoluble (e.g., water or hexane) at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the first solvent to make it clear again, and then allow it to cool slowly.[8][18]

Q: How can I check the purity of my recrystallized pyrazine carboxamide?

A: The most common methods are to check the melting point and to run a Thin Layer Chromatography (TLC) analysis.[6] A pure compound should have a sharp melting point range (typically < 2°C). On a TLC plate, the purified sample should ideally show a single spot. Comparing the melting point to a literature value is also a good indicator of purity.

References
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]

  • Semantic Scholar. (2012-09-19). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • PharmaFeatures. (2025-02-03). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Unknown Source. Recrystallization. [Link]

  • Unknown Source. Recrystallization. [Link]

  • UCLA Chemistry. Recrystallization - Single Solvent. [Link]

  • ResearchGate. (2017-04-23). What solvent should I use to recrystallize pyrazoline?[Link]

  • IUCr Journals. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. [Link]

  • PubMed Central. (2023-10-18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]

  • JOCPR. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (2019-10-17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • ResearchGate. (2025-08-09). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF. [Link]

  • ResearchGate. (2023-10-13). (PDF) Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]

  • RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]

  • Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]

  • NIH. The crystal structures of three pyrazine-2,5-dicarboxamides. [Link]

  • Reddit. (2024-10-17). Recrystallization Issues : r/Chempros. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography for Pyrazine Derivative Purification

Welcome to the technical support center for the purification of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these uni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. Pyrazines, with their varied polarity and potential for interaction with stationary phases, can present unique purification hurdles.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high-purity compounds.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the column chromatography of pyrazine derivatives.

Part 1: Method Development & Optimization
Q1: How do I select the optimal stationary phase for my pyrazine derivative?

Answer: For most pyrazine derivatives, standard silica gel (SiO₂) is the go-to stationary phase due to its effectiveness and cost-efficiency.[3] It excels at separating compounds based on polarity, and since many synthetic routes produce polar impurities like imidazoles, silica is highly effective at retaining these byproducts.[3][4][5]

However, if your pyrazine derivative is acid-sensitive or shows significant degradation (streaking on TLC, low recovery), you should consider alternative or modified stationary phases.

  • Deactivated Silica: If your compound is basic or acid-sensitive, the acidic nature of standard silica can cause irreversible adsorption or decomposition.[6][7] Deactivating the silica by preparing a slurry with a small percentage (e.g., 1%) of triethylamine (Et₃N) in your eluent can neutralize the acidic silanol groups.

  • Alumina (Al₂O₃): Alumina is another polar stationary phase that can be used in its neutral, acidic, or basic form. Basic alumina is particularly useful for purifying acid-sensitive basic compounds.

  • Reversed-Phase (C18): For highly polar pyrazine derivatives that do not move from the baseline even in very polar solvent systems on silica, reversed-phase chromatography is an excellent alternative.[8] Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][9]

Senior Scientist's Insight: The choice of stationary phase is fundamentally about exploiting the differences in intermolecular forces between your target compound, impurities, and the adsorbent surface. Pyrazines possess nitrogen atoms that can act as hydrogen bond acceptors, leading to strong interactions with the acidic silanol (Si-OH) groups on the silica surface.[2] This is why silica is generally effective. When a compound is "unstable" on silica, it's often because these acidic sites are catalyzing a degradation reaction or binding the basic nitrogen so strongly that it cannot be eluted. Deactivation or switching to a different adsorbent chemistry directly addresses this root cause.

Q2: What is a good starting point for a mobile phase (eluent) to purify pyrazine derivatives?

Answer: A mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc) is the most common and effective starting point.[1] A 90:10 hexane:ethyl acetate mixture has been shown to be effective for eluting pyrazines while retaining more polar impurities like imidazoles.[3][4][5]

The ideal approach is to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target pyrazine derivative an Rf value of approximately 0.25-0.35 .[10] This Rf value typically provides the best balance for achieving good separation on a column.

Senior Scientist's Insight: The principle of elution in normal-phase chromatography is competition. The mobile phase molecules compete with the analyte molecules for binding sites on the stationary phase. A more polar eluent is a stronger competitor and will displace the analytes more effectively, causing them to move faster down the column (higher Rf). Starting with a low polarity system (e.g., 95:5 hexane:EtOAc) and gradually increasing the proportion of the polar solvent (EtOAc) in your TLC trials is the most systematic way to find the "sweet spot" for your specific derivative.

Part 2: Common Problems During Column Execution
Q3: My pyrazine derivative won't come off the column, or the recovery is very low. What happened?

Answer: This is a frequent issue that can stem from several causes:

  • Compound Decomposition: Your pyrazine derivative may be unstable on silica gel.[6] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely degrading. The solution is to use a deactivated stationary phase (like alumina or triethylamine-treated silica).[7]

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. If you see no sign of your product after several column volumes, it is likely still adsorbed at the top of the column.[6] You will need to switch to a more polar solvent system (e.g., increase the percentage of ethyl acetate or switch to a stronger solvent like dichloromethane/methanol).

  • Irreversible Adsorption: Highly basic pyrazines can bind very strongly to the acidic silanol groups of silica.[11] In this case, even very polar neutral solvents may not be sufficient. Adding a competitive base like triethylamine or a few drops of ammonium hydroxide to the eluent can help displace the compound.[8]

  • Sample is Too Dilute: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[6] Try concentrating a few fractions where you expected the compound to elute and re-running the TLC.

Q4: My fractions are all mixed. The separation on the column is much worse than what I saw on TLC.

Answer: Poor separation on the column despite a promising TLC plate is often due to improper technique during column setup and loading.

  • Overloading the Column: You may have loaded too much crude material. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is needed.

  • Poor Column Packing: Air bubbles, cracks, or an unevenly packed column create channels where the solvent flows faster, leading to band broadening and a complete loss of separation.[12][13] Ensure you pack a uniform, homogenous slurry.

  • Sample Band is Too Wide: The initial band of your sample applied to the column should be as narrow as possible. This is achieved by dissolving the crude product in the minimum amount of solvent before loading.[10] If your product is not very soluble in the eluent, you can dissolve it in a stronger, more polar solvent (like dichloromethane), but use a very small volume.[6]

Senior Scientist's Insight: The concept of "Column Volumes" (CV) is critical here. The separation between two compounds is determined by the difference in the number of CVs it takes for each to elute. If your initial sample band is 2 cm wide on a 20 cm column, you have already sacrificed 10% of your potential separation power before you even begin. A narrow loading band is paramount for high resolution.

Q5: My compound is eluting with a long "tail" or "streak." How can I get sharper bands?

Answer: Tailing is often a sign of non-ideal interactions between the analyte and the stationary phase, which can be caused by the acidic nature of silica gel, especially with basic compounds like pyrazines.

  • Increase Eluent Polarity: Once the compound starts eluting, you can sometimes sharpen the band by gradually increasing the polarity of the mobile phase.[6] This helps to more effectively displace the "tail" of the compound that is lagging behind.

  • Add a Modifier: As mentioned for low recovery, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can significantly reduce tailing by ensuring the compound remains in a single, un-ionized state and by blocking the highly active sites on the silica that cause strong, non-linear adsorption.[14]

Part 3: Analysis and Detection
Q6: My pyrazine derivative is not UV-active. How can I visualize it on a TLC plate to monitor my column?

Answer: While many aromatic heterocycles like pyrazines are UV-active, some may not be, or your concentration may be too low for detection.[15][16] In these cases, you must use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a highly effective and universal stain for most organic compounds.[17] It reacts with any functional group that can be oxidized (alkenes, alcohols, aldehydes, etc.), appearing as yellow-brown spots on a purple background. It is an excellent general-purpose choice for visualizing pyrazine derivatives.

  • Iodine (I₂) Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to temporarily adsorb the iodine vapor, appearing as brown spots.[16] This method is non-destructive, but the spots can fade quickly.

  • p-Anisaldehyde Stain: This stain is particularly good for detecting nucleophilic groups and can produce a range of colors for different compounds, which can be helpful in distinguishing your product from impurities.[16]

StainPreparationVisualizationWorks Well For
Potassium Permanganate 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL H₂ODip plate, gently heat with heat gun. Yellow/brown spots appear on a purple background.[17]Most organic compounds (oxidizable groups). Very universal.
Iodine A few crystals of I₂ in a sealed chamber.Place dry plate in chamber for 1-5 minutes. Brown spots appear.Many organic compounds, especially unsaturated or aromatic ones. Spots are temporary.[16]
p-Anisaldehyde 135mL absolute EtOH, 5mL conc. H₂SO₄, 1.5mL glacial acetic acid, 3.7mL p-anisaldehydeDip plate, heat with heat gun until colors develop.Nucleophilic compounds. Often gives a variety of colors.[16]

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol outlines a standard procedure for purifying a neutral or mildly polar pyrazine derivative.

1. Prepare the Eluent:

  • Based on prior TLC analysis (aiming for product Rf ≈ 0.3), prepare a sufficient volume of the chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate).

2. Pack the Column:

  • Securely clamp a glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[18][19]

  • Add a ~1 cm layer of sand over the plug to create a flat base.[18][20]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the eluent.[13]

  • Pour the slurry into the column. Tap the column gently to dislodge air bubbles and encourage even settling.[18]

  • Open the stopcock to drain some solvent, adding more slurry until the desired column height is reached (typically 15-20 cm). Do not let the solvent level drop below the top of the silica.[19]

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[19][20]

  • Run eluent through the packed column until the bed is stable and the solvent level is just at the top of the sand layer.

3. Load the Sample:

  • Dissolve your crude pyrazine derivative in the absolute minimum volume of eluent or a slightly more polar solvent (e.g., Dichloromethane).[10][21]

  • Carefully pipette the concentrated sample solution directly onto the center of the top sand layer.

  • Open the stopcock and allow the sample to absorb completely into the silica bed, stopping when the liquid surface meets the sand.

  • Gently add a small volume of fresh eluent to wash the sides of the column and push the sample band fully onto the silica. Repeat this wash step twice.

4. Elute the Column and Collect Fractions:

  • Carefully fill the top of the column with eluent.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~5 cm per minute is a good target for flash chromatography).[22]

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified pyrazine derivative.

Visual Workflows

Troubleshooting Workflow for Poor Separation

G Start Poor or No Separation (Mixed Fractions) TLC_Check Re-evaluate TLC. Is ΔRf > 0.2? Start->TLC_Check First Check Column_Technique Review Column Technique Start->Column_Technique Also Check TLC_Check->Column_Technique Yes Solvent_Opt Optimize Mobile Phase TLC_Check->Solvent_Opt No Overload Was column overloaded? (Sample:Silica ratio < 1:30) Column_Technique->Overload Packing Was column packed evenly? (No cracks or bubbles) Column_Technique->Packing Loading Was sample loaded in a narrow band? Column_Technique->Loading Success Improved Separation Overload->Success Fix: Reduce Load Packing->Success Fix: Repack Column Loading->Success Fix: Use Less Solvent Stationary_Phase Consider Stationary Phase Solvent_Opt->Stationary_Phase Gradient Try a shallow gradient elution Solvent_Opt->Gradient Modifier Add a modifier (e.g., Et3N, AcOH) Solvent_Opt->Modifier Deactivate Use deactivated silica or alumina Stationary_Phase->Deactivate Reverse_Phase Switch to Reversed-Phase (C18) Stationary_Phase->Reverse_Phase Gradient->Success Modifier->Success Deactivate->Success Reverse_Phase->Success G Crude Crude Pyrazine Product TLC 1. Run TLC in Hexane:EtOAc series Crude->TLC Rf_Check Is target Rf ~0.3 and separated from impurities? TLC->Rf_Check Silica_Stability 2. Check Stability on Silica (2D TLC or spot test) Rf_Check->Silica_Stability Yes Polarity_Issue Target Rf is too low (<0.1) even in 100% EtOAc? Rf_Check->Polarity_Issue No Stable_Check Is compound stable? Silica_Stability->Stable_Check Std_Column Proceed with Standard Silica Gel Column Stable_Check->Std_Column Yes Mod_Column Use Deactivated Silica (add 1% Et3N to eluent) or Alumina Stable_Check->Mod_Column No Polarity_Issue->TLC No, Adjust Solvent RP_Column Switch to Reversed-Phase (C18) and polar mobile phase (MeCN/H2O) Polarity_Issue->RP_Column Yes

Sources

Troubleshooting

Technical Support Center: Pyrazine-2-carbonyl Chloride Reaction Chemistry

Welcome to the technical support resource for handling Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing hydrolysis during chemical reactions. As an acyl chloride, Pyrazine-2-carbonyl chloride is a highly valuable synthetic intermediate, but its reactivity, particularly its sensitivity to moisture, presents significant challenges.[1][2][3] This document provides in-depth troubleshooting advice and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pyrazine-2-carbonyl chloride and why is it so sensitive to moisture?

Pyrazine-2-carbonyl chloride is an acyl chloride derivative of pyrazine-2-carboxylic acid. Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms.[5] This makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[4][6] Even exposure to atmospheric humidity can initiate this process.[2][7]

Q2: What are the immediate signs of Pyrazine-2-carbonyl chloride hydrolysis?

The most common sign is the evolution of misty white fumes when the reagent is exposed to air.[8] This is hydrogen chloride (HCl) gas forming as the acyl chloride reacts with ambient moisture.[7][8] If the solid reagent appears discolored, clumpy, or has a partially melted appearance, it may indicate significant degradation.

Q3: What is the byproduct of hydrolysis?

The hydrolysis of Pyrazine-2-carbonyl chloride yields Pyrazine-2-carboxylic acid and hydrochloric acid (HCl).[4] The formation of this carboxylic acid byproduct can complicate purification and significantly lower the yield of your desired product.[8]

Q4: My reaction yield is very low, and I see an unexpected, poorly soluble byproduct. How can I confirm hydrolysis occurred?

This is a classic symptom of acyl chloride degradation. The byproduct is likely Pyrazine-2-carboxylic acid. You can confirm its presence using several analytical methods:

  • Thin-Layer Chromatography (TLC): The carboxylic acid will have a much lower Rf value (be more polar) than the acyl chloride or the desired amide/ester product.

  • NMR Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch compared to your starting material and product.

Troubleshooting Guide: Diagnosis and Mitigation of Hydrolysis

This section provides solutions to common experimental challenges encountered when working with Pyrazine-2-carbonyl chloride.

Issue 1: My reaction is sluggish, and the final yield is poor despite following the literature procedure.

  • Underlying Cause: The most probable cause is the premature hydrolysis of Pyrazine-2-carbonyl chloride, either before or during the reaction. This consumes the starting material, reducing the potential yield.

  • Solution Pathway:

    • Verify Reagent Quality: If the reagent bottle has been opened multiple times or stored improperly, its quality may be compromised. Consider using a fresh, unopened bottle. Store the reagent under an inert atmosphere (e.g., in a desiccator with drying agent or inside a glovebox).[2]

    • Ensure Anhydrous Conditions: This is the most critical factor. Acyl chlorides react violently with water.[1][7] All aspects of your experimental setup must be rigorously free of moisture.

      • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

      • Solvents: Use high-purity anhydrous solvents. Solvents from freshly opened bottles rated for <50 ppm water are ideal. If in doubt, distill the solvent over a suitable drying agent.

      • Other Reagents: Ensure all other reactants, especially amines or alcohols, are anhydrous. Liquid amines can be distilled from CaH₂ or stored over KOH pellets.

Issue 2: The reaction mixture turned dark, and purification is difficult.

  • Underlying Cause: While Pyrazine-2-carbonyl chloride itself is reactive, the HCl generated during hydrolysis can catalyze side reactions or cause degradation of sensitive substrates. The use of an inappropriate base can also lead to side product formation.

  • Solution Pathway:

    • Incorporate an HCl Scavenger: Always include a non-nucleophilic base in your reaction to neutralize the HCl formed. This is crucial for reactions with acid-sensitive nucleophiles like amines. Suitable bases include pyridine or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6]

    • Control Reaction Temperature: The reaction of acyl chlorides is often exothermic. Add the Pyrazine-2-carbonyl chloride solution dropwise to a cooled (e.g., 0°C) solution of your nucleophile and base.[8] Maintaining a low temperature during addition minimizes side reactions.

Issue 3: How do I choose the right solvent and base for my reaction?

  • Solvent Selection: The ideal solvent must be aprotic and anhydrous to prevent reaction with the acyl chloride.[8]

    • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile.

    • Avoid: Protic solvents like water, alcohols (unless it is the intended nucleophile), or any solvent with residual moisture.

  • Base Selection: The base must act as an HCl scavenger without competing with your primary nucleophile.

    • Recommended: Pyridine, Triethylamine (TEA). Pyridine can sometimes act as a nucleophilic catalyst.

    • Avoid: Strong aqueous bases like sodium hydroxide (NaOH), as they will rapidly hydrolyze the acyl chloride.[6][9]

Data Summary Table: Recommended Anhydrous Solvents
SolventBoiling Point (°C)Common Drying AgentsNotes
Dichloromethane (DCM)39.6Calcium Hydride (CaH₂)Excellent general-purpose solvent for reactions at or below room temperature.
Tetrahydrofuran (THF)66Sodium/BenzophenoneCan be used for reactions requiring moderate heating. Must be free of peroxides.
Toluene110.6Sodium/BenzophenoneSuitable for higher temperature reactions.
Acetonitrile81.6Calcium Hydride (CaH₂)A more polar aprotic option. Must be rigorously dried.
Visualized Mechanisms and Workflows
Hydrolysis Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism by which water hydrolyzes Pyrazine-2-carbonyl chloride to form the corresponding carboxylic acid.

hydrolysis PCC Pyrazine-2-carbonyl chloride Intermediate Tetrahedral Intermediate PCC->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate PCA Pyrazine-2-carboxylic acid Intermediate->PCA Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: Mechanism of Pyrazine-2-carbonyl chloride hydrolysis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues related to suspected hydrolysis in your reaction.

troubleshooting start Low Yield or Unexpected Byproduct check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis confirm Confirm with TLC/NMR/IR check_hydrolysis->confirm Yes review_other Investigate other side reactions (stoichiometry, temperature, etc.) check_hydrolysis->review_other No review_setup Review Experimental Setup confirm->review_setup yes Yes no No dry_glassware Use Oven-Dried Glassware review_setup->dry_glassware anhydrous_solvents Use Anhydrous Solvents review_setup->anhydrous_solvents inert_atm Use Inert Atmosphere (N₂ or Ar) review_setup->inert_atm check_reagents Check Other Reagents for Water review_setup->check_reagents scavenger Add HCl Scavenger (e.g., Pyridine, TEA) review_setup->scavenger temp_control Control Temperature (e.g., 0 °C addition) review_setup->temp_control optimize Reaction Optimized temp_control->optimize

Caption: Decision tree for troubleshooting hydrolysis issues.

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol provides a template for reacting Pyrazine-2-carbonyl chloride with an amine to form an amide, a common application.[10][11][12]

  • Preparation:

    • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser overnight.

    • Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Setup:

    • In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0°C using an ice-water bath.

    • In a separate, dry flask, dissolve Pyrazine-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction:

    • Slowly add the Pyrazine-2-carbonyl chloride solution to the stirring amine solution via a syringe or dropping funnel over 20-30 minutes.

    • Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

References
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride.
  • Fisher Scientific. SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
  • BenchChem. How to prevent hydrolysis of Bromoacetyl chloride during a reaction.
  • Thermo Scientific Chemicals. Pyrazine-2-carbonyl chloride, 90+%.
  • Apollo Scientific. Pyrazine-2-carboxylic acid.
  • National Institutes of Health (NIH). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • BenchChem. Technical Support Center: Synthesis of Pyrazine-2-amidoxime.
  • Sigma-Aldrich. Pyrazine-2-carbonyl chloride.
  • ResearchGate. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving Pyrazine-2-carbonyl chloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving Pyrazine-2-carbonyl chloride. As a highly reactive acyl chloride, its handling during reaction work-up is critical for achieving high yields and purity of the desired pyrazine derivatives. This document is designed to offer practical, field-proven insights to navigate common challenges.

I. Understanding the Chemistry of Pyrazine-2-carbonyl chloride in Work-ups

Pyrazine-2-carbonyl chloride is a valuable reagent in organic synthesis, primarily for introducing the pyrazine moiety into molecules to create amides and esters, which are often explored for their biological activities.[1][2] Its high reactivity, however, necessitates careful and well-planned work-up procedures. The primary challenge stems from its sensitivity to moisture, which can lead to hydrolysis back to the parent carboxylic acid.[3][4][5][6]

Core Reactivity and Stability Profile:
PropertyDescriptionImplication for Work-up
Moisture Sensitivity Highly reactive with water, leading to rapid hydrolysis to pyrazine-2-carboxylic acid and generation of HCl gas.[4][7]All work-up steps should be conducted under anhydrous conditions until a deliberate aqueous quench is performed.
Reactivity with Nucleophiles Readily reacts with various nucleophiles, including alcohols, amines, and even some basic solutions.[6][8]The choice of quenching agent and extraction conditions must be carefully considered to avoid unwanted side reactions.
Thermal Stability Generally stable under normal conditions, but prolonged heating can lead to decomposition.[4]Work-up procedures should ideally be performed at or below room temperature.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the work-up of reactions with Pyrazine-2-carbonyl chloride.

Q1: My reaction is complete. What is the first step in the work-up?

A1: The first step is to quench any unreacted Pyrazine-2-carbonyl chloride. This is crucial to prevent its reaction with water or other nucleophiles during subsequent aqueous extraction steps. The choice of quenching agent depends on the desired outcome and the stability of your product.

Q2: What are the best quenching agents for Pyrazine-2-carbonyl chloride?

A2: The selection of a quenching agent is critical. Here are some common choices and their applications:

  • Water/Aqueous Bicarbonate: Effective for hydrolyzing the acyl chloride to the water-soluble pyrazine-2-carboxylic acid.[5][8] The bicarbonate neutralizes the HCl formed. Use with caution as the reaction can be vigorous.

  • Methanol/Ethanol: Reacts with the acyl chloride to form the corresponding methyl or ethyl ester, which may be easier to separate from your product than the carboxylic acid.[8]

  • Aqueous Ammonia or Amines: Forms the corresponding amide. This is generally avoided unless the resulting amide is easily separable.[8]

Q3: I see a white precipitate forming during my aqueous wash. What is it?

A3: This is often the hydrochloride salt of any amine base (like triethylamine or pyridine) used in the reaction. It can typically be removed by washing with water or a brine solution.

Q4: My final product is contaminated with pyrazine-2-carboxylic acid. How can I remove it?

A4: Pyrazine-2-carboxylic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Q5: What are the recommended solvents for extracting my pyrazine product?

A5: The choice of extraction solvent is important for both product recovery and impurity removal.

  • Ethyl acetate and Dichloromethane (DCM): Commonly used for a wide range of pyrazine derivatives.

  • Hexane: Can be effective for less polar pyrazine products and may help in avoiding the co-extraction of more polar impurities like imidazole derivatives that can sometimes form as byproducts.[9][10]

  • Methyl-t-butyl ether (MTBE): Another option, but may co-extract certain impurities.[9][10]

III. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the work-up of reactions involving Pyrazine-2-carbonyl chloride.

Scenario 1: Low Yield of Desired Product

Problem: After work-up and purification, the yield of the target pyrazine amide/ester is significantly lower than expected.

Potential Causes & Solutions:

  • Premature Hydrolysis of Pyrazine-2-carbonyl chloride:

    • Cause: Exposure to moisture during the reaction or initial stages of work-up.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Product Loss During Aqueous Extraction:

    • Cause: The product may have some water solubility, especially if it is a polar molecule.

    • Solution:

      • Perform multiple extractions with the organic solvent to maximize recovery.[11]

      • Back-extract the combined aqueous layers with a fresh portion of organic solvent.

      • If the product is particularly polar, consider using a continuous liquid-liquid extraction apparatus.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion.

    • Solution: Before initiating the work-up, confirm reaction completion using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Maximizing Yield

A Reaction Completion Confirmed B Quench Excess Acyl Chloride (e.g., with Methanol) A->B Anhydrous Conditions C Aqueous Work-up (Dilute Bicarbonate Wash) B->C Controlled Addition D Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) C->D E Back-extract Aqueous Layer C->E If product is polar F Combine Organic Layers D->F E->F G Dry (e.g., Na2SO4), Filter, Concentrate F->G H Purify (e.g., Column Chromatography) G->H

Caption: Workflow to Maximize Product Yield.

Scenario 2: Presence of Persistent Impurities

Problem: The final product is contaminated with byproducts that are difficult to remove by standard purification methods like column chromatography.

Potential Causes & Solutions:

  • Formation of Pyrazine-2-carboxylic Acid:

    • Cause: Incomplete quenching or hydrolysis during work-up.

    • Solution: Perform a thorough wash of the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the carboxylic acid to its salt, which is soluble in the aqueous phase.

  • Co-eluting Impurities:

    • Cause: Byproducts with similar polarity to the desired product.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary for better separation.[12]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[12] Common solvents include ethanol or mixtures like hexane/ethyl acetate.[13]

      • Chemical Treatment: In some cases, a specific chemical treatment during the work-up can remove a problematic impurity. For example, a wash with a dilute acid solution can remove basic impurities.

Decision Tree for Purification Strategy

A Crude Product Obtained B Is the product a solid? A->B C Try Recrystallization B->C Yes D Perform Column Chromatography B->D No E Are impurities still present? C->E D->E F Optimize Eluent System (e.g., change polarity, use gradient) E->F Yes H Pure Product E->H No G Consider Alternative Purification (e.g., Preparative HPLC) F->G

Caption: Decision Tree for Product Purification.

IV. Detailed Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Work-up

This protocol is suitable for the synthesis of pyrazine amides or esters where the product is stable to mild aqueous base.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This helps to control the exothermicity of the quenching step.

  • Quench Excess Acyl Chloride: Slowly and carefully add a quenching agent such as methanol or a saturated aqueous solution of sodium bicarbonate.[8] Stir for 15-30 minutes at 0 °C.

  • Dilute with Organic Solvent: Add an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove pyrazine-2-carboxylic acid).

    • Water.

    • Brine (saturated aqueous sodium chloride solution) to aid in phase separation.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Anhydrous Work-up

This protocol is for products that are sensitive to water or aqueous bases.

  • Remove Volatiles: If the reaction solvent is volatile, concentrate the reaction mixture under reduced pressure. Be cautious if excess Pyrazine-2-carbonyl chloride is present.

  • Trituration/Filtration: Add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir the resulting slurry, and then collect the solid product by filtration. Wash the solid with a small amount of the cold non-polar solvent.

  • Direct Purification: Alternatively, after removing the reaction solvent, the crude residue can be directly subjected to column chromatography on silica gel.

V. References

  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 842–847. Retrieved from [Link]

  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • Patil, S. A., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 2(2), 165-170. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(4), 1-67. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Retrieved from [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrazine-2-carbonyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Chemguide. (n.d.). Reactions of acyl chlorides with water, alcohols and phenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing Pyrazine-2-carbonyl Chloride Reactions

Welcome to the comprehensive technical support guide dedicated to the nuanced art and science of catalyst selection for reactions involving Pyrazine-2-carbonyl chloride. This resource is meticulously curated for research...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide dedicated to the nuanced art and science of catalyst selection for reactions involving Pyrazine-2-carbonyl chloride. This resource is meticulously curated for researchers, medicinal chemists, and process development scientists who are navigating the challenges and opportunities presented by this versatile heterocyclic building block.

In the following sections, we will dissect the common catalytic transformations of Pyrazine-2-carbonyl chloride, moving beyond mere procedural descriptions to elucidate the underlying chemical principles that govern catalyst efficacy. Our goal is to empower you with the expert insights and practical knowledge required to troubleshoot and optimize your synthetic routes, thereby accelerating your research and development endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common catalytic reactions involving Pyrazine-2-carbonyl chloride?

    • Why is catalyst selection so critical for reactions with Pyrazine-2-carbonyl chloride?

    • What is the role of 4-DMAP in Pyrazine-2-carbonyl chloride reactions, and when should I use it?

    • How do I choose the right palladium catalyst and ligand for cross-coupling reactions?

    • Can I use Pyrazine-2-carbonyl chloride directly in cross-coupling reactions?

  • Troubleshooting Guides

    • Problem: Low or No Yield in Amide/Ester Formation

    • Problem: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions

    • Problem: Formation of Significant Side Products

  • Experimental Protocols & Methodologies

    • Protocol 1: General Procedure for DMAP-Catalyzed Amide Bond Formation

    • Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine (A Model System)

    • Protocol 3: Acyl-Sonogashira Coupling of Pyrazine-2-carbonyl chloride

  • References

Frequently Asked Questions (FAQs)

What are the most common catalytic reactions involving Pyrazine-2-carbonyl chloride?

Pyrazine-2-carbonyl chloride is a highly reactive acyl chloride primarily used in acylation reactions to form amides, esters, and ketones. The most common catalytic applications include:

  • Amide Bond Formation: The condensation of Pyrazine-2-carbonyl chloride with primary or secondary amines is a frequently employed transformation to synthesize pyrazine carboxamides, which are scaffolds of significant interest in medicinal chemistry.[1][2][3] While this reaction can often proceed without a catalyst, the use of a nucleophilic catalyst is crucial when dealing with less nucleophilic amines or sterically hindered substrates.

  • Esterification: Reaction with alcohols to form pyrazine esters. Similar to amidation, this can be significantly accelerated by a suitable catalyst.

  • Palladium-Catalyzed Cross-Coupling Reactions: While Pyrazine-2-carbonyl chloride can be used in some cross-coupling reactions directly (e.g., Acyl-Sonogashira), it's more common to see the related 2-halopyrazines used as substrates in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[4][5] The principles of catalyst selection for these reactions are highly relevant for scientists working with pyrazine-based scaffolds.

Why is catalyst selection so critical for reactions with Pyrazine-2-carbonyl chloride?

The pyrazine ring's electron-deficient nature significantly influences the reactivity of the carbonyl chloride group and the stability of reaction intermediates. The two nitrogen atoms in the pyrazine ring can act as ligands for metal catalysts, potentially leading to catalyst inhibition or deactivation.[5] Therefore, judicious catalyst selection is paramount to:

  • Enhance Reaction Rates: Especially with weakly nucleophilic partners.

  • Improve Yields and Selectivity: By minimizing side reactions.

  • Overcome Catalyst Inhibition: By choosing ligands that modulate the metal center's electronic properties and steric environment.

  • Enable Challenging Transformations: Such as the coupling of sterically demanding substrates.

What is the role of 4-DMAP in Pyrazine-2-carbonyl chloride reactions, and when should I use it?

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst, particularly for acylation reactions.[6][7][8] Its catalytic activity stems from its ability to react with Pyrazine-2-carbonyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting acyl chloride, leading to a dramatic acceleration of the reaction with nucleophiles like alcohols or amines.

When to Use DMAP:

  • With Weakly Nucleophilic Amines or Alcohols: When the nucleophile is not reactive enough to efficiently attack the acyl chloride directly.

  • With Sterically Hindered Substrates: When steric hindrance slows down the reaction rate.

  • To Suppress Side Reactions: By accelerating the desired reaction pathway, the formation of byproducts can often be minimized.

It is important to note that DMAP is highly toxic and should be handled with appropriate safety precautions.[6]

How do I choose the right palladium catalyst and ligand for cross-coupling reactions?

For cross-coupling reactions involving pyrazine halides (which are structurally related to Pyrazine-2-carbonyl chloride and often encountered in similar synthetic campaigns), the choice of palladium precursor and ligand is crucial.[4][5][9]

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The in-situ generation of the active Pd(0) species from a Pd(II) precursor is a critical step.[10]

  • Ligands: The ligand plays a vital role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition.

    • For Suzuki-Miyaura Coupling: Electron-rich and bulky phosphine ligands are often preferred for coupling with electron-deficient heteroaryl chlorides like chloropyrazines.[4][11] For instance, the use of specialized palladium(II) ONO pincer complexes has shown superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine.[12]

    • For Buchwald-Hartwig Amination: This reaction is used to form C-N bonds.[13][14] Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields, especially with less reactive aryl chlorides.[15][16]

Can I use Pyrazine-2-carbonyl chloride directly in cross-coupling reactions?

Yes, Pyrazine-2-carbonyl chloride can be used directly in certain palladium-catalyzed cross-coupling reactions, most notably:

  • Acyl-Sonogashira Coupling: This reaction couples the acyl chloride with a terminal alkyne to form an alkynyl ketone.[17] The reaction is typically catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[17][18][19]

  • Stille Coupling: Acyl chlorides can be coupled with organostannanes. One study noted that the order of reagent addition is crucial to suppress homocoupling of the stannane.[4]

These reactions offer a direct route to pyrazinyl ketones, which are valuable synthetic intermediates.

Troubleshooting Guides

Problem: Low or No Yield in Amide/Ester Formation
Potential Cause Troubleshooting Steps & Rationale
Insufficient Nucleophilicity of Amine/Alcohol The electron-withdrawing nature of the pyrazine ring can make the carbonyl carbon less electrophilic than in other acyl chlorides. For weakly nucleophilic substrates, a catalyst is often necessary. Solution: Add a catalytic amount (1-10 mol%) of DMAP. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to nucleophilic attack.[6][7][8]
Hydrolysis of Pyrazine-2-carbonyl chloride Acyl chlorides are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base A non-nucleophilic base is often required to scavenge the HCl generated during the reaction. Using a nucleophilic base can lead to competitive side reactions. Solution: Use a sterically hindered, non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For DMAP-catalyzed reactions, a tertiary amine base is often used in stoichiometric amounts.
Steric Hindrance If either the pyrazine substrate or the nucleophile is sterically bulky, the reaction rate can be significantly reduced. Solution: Increase the reaction temperature. Use a more potent catalyst system, such as a combination of a coupling reagent (e.g., EDC, DCC) and an activator (e.g., HOBt), although this is more common for carboxylic acid couplings.[20]
Problem: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions

(This guide focuses on related pyrazine halides as a model for challenges with pyrazine-containing substrates)

Potential Cause Troubleshooting Steps & Rationale
Catalyst Inhibition The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation.[5] Solution: Use ligands that are more strongly coordinating than the pyrazine nitrogen, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[11][16] These ligands can help to stabilize the active catalytic species and prevent inhibition.
Ineffective Catalyst System Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient and less reactive heteroaryl chlorides.[4] Solution: Screen a panel of modern palladium catalysts and ligands. For Suzuki-Miyaura reactions, consider specialized systems like palladium(II) ONO pincer complexes.[12] For Buchwald-Hartwig aminations, third-generation Buchwald precatalysts are often more effective.[15]
Incorrect Base The choice of base is critical and can influence both the rate of transmetalation and the stability of the catalyst. Solution: For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5] Weaker bases may require higher temperatures.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often necessary.
Low Reactivity of the Chloride C-Cl bonds are generally less reactive in oxidative addition than C-Br or C-I bonds.[5] Solution: Employ more active catalyst systems designed for aryl chloride activation. Increase the reaction temperature and/or catalyst loading.
Problem: Formation of Significant Side Products
Potential Side Product Cause & Prevention
Hydrolysis Product (Pyrazine-2-carboxylic acid) Reaction of Pyrazine-2-carbonyl chloride with water. Prevention: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Homocoupling of Boronic Acid (in Suzuki reactions) Can occur under certain conditions, especially at high temperatures or with certain catalyst systems. Prevention: Optimize the reaction temperature and catalyst/ligand combination. Using pyrazine trifluoroborates can sometimes mitigate this issue due to their increased stability.[5]
Glaser Coupling (in Sonogashira reactions) Homocoupling of the terminal alkyne, promoted by the copper co-catalyst. Prevention: Use a copper-free Sonogashira protocol if Glaser coupling is a significant issue. Optimize the reaction conditions (e.g., base, solvent, temperature) to favor the cross-coupling pathway.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for DMAP-Catalyzed Amide Bond Formation

This protocol describes a general method for the synthesis of a pyrazine carboxamide from Pyrazine-2-carbonyl chloride and a primary or secondary amine using DMAP as a catalyst.

Workflow Diagram:

DMAP_Catalyzed_Amidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Amine, Triethylamine, and Anhydrous Solvent inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm add_dmap Add DMAP (Catalytic) inert_atm->add_dmap cool Cool to 0 °C add_dmap->cool add_acyl_chloride Add Pyrazine-2-carbonyl chloride solution dropwise cool->add_acyl_chloride warm_rt Warm to Room Temperature add_acyl_chloride->warm_rt stir Stir until completion (Monitor by TLC/LC-MS) warm_rt->stir quench Quench with Water or sat. aq. NH₄Cl stir->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer extract->wash dry_purify Dry (Na₂SO₄), Concentrate, and Purify (Chromatography/Recrystallization) wash->dry_purify caption Workflow for DMAP-Catalyzed Amide Formation

Caption: Workflow for DMAP-Catalyzed Amide Formation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.05 - 0.1 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve Pyrazine-2-carbonyl chloride (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and DMAP), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine (A Model System)

This protocol is adapted from methodologies developed for challenging heteroaryl chlorides and serves as an excellent starting point for optimizing similar reactions.[12]

Logical Relationship Diagram:

Suzuki_Optimization title Key Optimization Parameters for Suzuki-Miyaura Coupling of 2-Chloropyrazine Catalyst Catalyst System Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Bulky, e⁻-rich phosphines (e.g., SPhos, XPhos) or Pincer Ligands Base Base Type: K₂CO₃, K₃PO₄, Cs₂CO₃ Strength & Solubility: Crucial for transmetalation Catalyst->Base influences choice of Solvent Solvent System Commonly: Toluene, Dioxane, DMF Often with H₂O: Aqueous/Organic Biphasic System Base->Solvent solubility dictates Temperature Temperature Typically Elevated: 80-120 °C Balances rate vs. degradation Solvent->Temperature determines reflux T Temperature->Catalyst affects stability

Caption: Key parameters for Suzuki-Miyaura optimization.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., a palladium(II) ONO pincer complex, 0.01-1 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[5][12]

  • Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[12]

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Acyl-Sonogashira Coupling of Pyrazine-2-carbonyl chloride

This protocol outlines the direct coupling of Pyrazine-2-carbonyl chloride with a terminal alkyne.[17]

Step-by-Step Methodology:

  • Catalyst Preparation: To a solution of the terminal alkyne (1.2 eq) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 eq) in an anhydrous solvent (e.g., THF or toluene), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[17]

  • Inert Atmosphere: Degas the mixture and place it under an inert atmosphere.

  • Acyl Chloride Addition: Add a solution of Pyrazine-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the resulting crude product by flash column chromatography to yield the desired pyrazinyl ynone.

References

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. Available at: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. Available at: [Link]

  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • 4-Dimethylamino-pyridine(DMAP) - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • a) Reaction of 2 with DMAP and pyrazine/2‐methylpyrazine to give the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 6.2.2. Pyrazines. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Halides and Hydrazine. Available at: [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. Available at: [Link]

  • An Electrophilic Approach to the Palladium-Catalyzed Carbonylative C-H Functionalization of Heterocycles - PubMed. Available at: [Link]

  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. Available at: [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. Available at: [Link]

  • Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing). Available at: [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed. Available at: [Link]

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Exotherms in Large-Scale Reactions with Pyrazine-2-carbonyl chloride

Welcome to the Technical Support Center for handling exothermic reactions involving Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are scaling up...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling exothermic reactions involving Pyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical syntheses. Our goal is to provide you with the technical knowledge and practical troubleshooting advice needed to manage these energetic reactions safely and effectively.

Understanding the Inherent Hazard: The Reactivity of Acyl Chlorides

Pyrazine-2-carbonyl chloride is an acyl chloride, a class of compounds known for their high reactivity, particularly with nucleophiles. The primary reaction of concern is amide bond formation, a cornerstone of pharmaceutical synthesis, where the acyl chloride reacts with an amine.[1] This reaction is typically fast and highly exothermic.

The fundamental risk arises from a simple thermodynamic principle: if the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise.[2][3] This temperature increase accelerates the reaction rate, leading to even faster heat generation. This dangerous feedback loop is known as a thermal runaway , which can result in boiling of the solvent, excessive pressure buildup, and potentially, a reactor failure.[2][3][4]

A critical factor in scale-up is the change in the surface-area-to-volume ratio.[5][6] As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[5][6] A reaction that was easily managed in a lab flask, which has a high surface-area-to-volume ratio and dissipates heat readily, can become a significant hazard in a large-scale reactor where heat removal is less efficient.

Pre-Reaction Assessment: Quantifying the Risk

Before any scale-up, a thorough thermal hazard assessment is not just recommended; it is a critical safety requirement.[5][7] Techniques like Reaction Calorimetry (RC) are indispensable for understanding the thermal behavior of your specific reaction.[7][8][9]

Reaction Calorimetry (RC) measures the heat evolved during a reaction under controlled, process-like conditions.[8][9][10] It provides crucial data to ensure a safe scale-up.

Parameter Description Importance in Safety Assessment
Heat of Reaction (ΔHr) The total amount of heat released or absorbed per mole of reactant.Determines the total energy potential of the reaction. A large negative value indicates a highly exothermic process.
Heat Release Rate (qr) The rate at which heat is generated over time (W/kg).Essential for designing a cooling system that can handle the peak heat load during the reaction.[10]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail and the reaction went to completion. Calculated as ΔTad = (-ΔHr) / (m * Cp).A key indicator of the "worst-case scenario." It helps determine the Maximum Temperature of the Synthesis Reaction (MTSR) and assess the risk of secondary decomposition reactions.[7][11]
Accumulation The amount of unreacted reagent present in the reactor at any given time.High accumulation, especially of a highly reactive reagent like Pyrazine-2-carbonyl chloride, poses a severe risk. A loss of cooling could cause this accumulated reagent to react rapidly, leading to a runaway.[7]

By performing these measurements, you can quantitatively assess the risks and design appropriate control measures before proceeding to a pilot or production scale.[10][12]

Core Control Strategies for Exotherm Management

Effective management of exothermic reactions relies on ensuring that the rate of heat removal always exceeds the rate of heat generation.

Dosing and Addition Strategy
  • Semi-Batch Operation: For highly exothermic reactions, adding the limiting reagent (often the Pyrazine-2-carbonyl chloride) in a controlled, gradual manner (semi-batch) is the standard and safest approach.[5] This allows the cooling system to keep pace with the heat being generated. Batch addition, where all reactants are mixed at once, is extremely dangerous for this type of chemistry at scale.

  • Dosing Rate Control: The addition rate should be directly linked to the reactor's temperature. Automated systems can be programmed to slow or stop the addition if the temperature deviates from the setpoint, preventing the accumulation of unreacted reagent.[13][14]

Engineering and Cooling Controls
  • Reactor Selection: Choose a reactor with adequate cooling capacity. Jacketed reactors are common, but for highly energetic reactions, additional cooling coils or external heat exchangers may be necessary to increase the heat transfer area.[11][13]

  • Agitation: Efficient stirring is crucial to prevent the formation of localized "hot spots" and to ensure that heat is effectively transferred from the reaction mass to the reactor walls and cooling jacket.[11] The type of agitator should be appropriate for the viscosity of the reaction medium.[11]

  • Temperature Monitoring: Use calibrated, fast-responding temperature probes to monitor the reaction mass. Multiple probes can help detect non-uniform mixing.

Workflow for Exotherm Control

The following diagram illustrates a logical workflow for managing a large-scale exothermic reaction.

ExothermManagement cluster_prep Phase 1: Pre-Campaign Preparation cluster_exec Phase 2: Reaction Execution cluster_response Phase 3: Deviation Response Calorimetry Perform Reaction Calorimetry (RC1/DSC) RiskAssess Calculate ΔT_ad, MTSR & Cooling Requirements Calorimetry->RiskAssess SOP Develop SOP with Emergency Procedures RiskAssess->SOP Start Start Reaction & Cooling SOP->Start Dosing Initiate Controlled Dosing of Pyrazine-2-carbonyl chloride Start->Dosing Monitor Monitor Temperature & Pressure Continuously Dosing->Monitor End Complete Reaction Dosing->End TempOK Within Limits? Monitor->TempOK TempOK->Dosing Yes StopDosing STOP DOSING IMMEDIATELY TempOK->StopDosing No MaxCool Apply Maximum Cooling StopDosing->MaxCool Quench Prepare/Initiate Emergency Quench MaxCool->Quench

Caption: Decision workflow for safe exotherm management.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Scenarios

Q1: I've started the controlled addition of Pyrazine-2-carbonyl chloride, and the reactor temperature is rising much faster than predicted by my calorimetry data. What should I do?

A1:

  • Immediate Action: Stop the addition of Pyrazine-2-carbonyl chloride immediately. This is the most critical step to prevent further heat generation.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Investigate the Cause:

    • Impurity: Was the starting material (amine or solvent) different from what was used in the calorimetry study? Impurities can have a catalytic effect.

    • Moisture: Pyrazine-2-carbonyl chloride reacts violently with water.[15] Ensure all reactants, solvents, and the reactor itself are scrupulously dry. The Safety Data Sheet (SDS) highlights its moisture sensitivity and violent reaction with water.[15][16]

    • Incorrect Reagent Concentration: Verify the concentration of all solutions. A more concentrated solution will lead to a faster reaction rate and higher heat output.

    • Calorimetry Error: Review your calorimetry data. Was the heat capacity (Cp) of the reaction mixture estimated correctly? An incorrect Cp can lead to an inaccurate prediction of the temperature rise.[10]

Q2: The temperature in the reactor is stable and under control, but I've noticed a sudden increase in pressure. What could be the cause?

A2: A pressure increase, independent of a temperature spike, often points to gas evolution.

  • Immediate Action: Stop the reagent addition and be prepared for an emergency shutdown.

  • Potential Causes:

    • Reaction with Bicarbonate/Carbonate: If your amine starting material was isolated as a salt or if there's a basic scavenger (like sodium bicarbonate) present, the HCl byproduct of the acylation will react to form CO2 gas.

    • Side Reaction: A secondary, unexpected reaction may be occurring that produces a gaseous byproduct.

    • Localized Boiling: Even if the bulk temperature is controlled, poor mixing could create a hot spot near the reagent addition point, causing localized solvent boiling.[11] Ensure your agitation is sufficient for the reactor scale.

Q3: My reaction has stalled. The temperature is no longer rising even though I am still adding the acyl chloride. Is this safe?

A3: This is a potentially very dangerous situation known as reagent accumulation .

  • Immediate Action: Stop the addition of the Pyrazine-2-carbonyl chloride immediately.

  • Explanation of Hazard: The lack of an exotherm indicates the reaction is not proceeding as expected. However, you are building up a significant concentration of the highly reactive acyl chloride in your reactor.[7] If the reaction suddenly initiates (e.g., due to a temperature change or the eventual dissolution of an inhibitor), the accumulated reagent could react all at once, creating an exotherm far too large for your cooling system to handle.

  • Troubleshooting:

    • Low Temperature: Is the reactor temperature too low, causing the reaction rate to be kinetically insignificant?

    • Catalyst/Initiator Issue: Does your reaction require a catalyst that has not been added or has become deactivated?

    • Mixing Failure: Has the agitator stopped? Poor mixing could prevent the reactants from coming into contact.[4]

Frequently Asked Questions (FAQs)

Q: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?

A: The MTSR is the maximum temperature the reactor contents would reach under a "loss of cooling" scenario. It is the sum of the process temperature and the adiabatic temperature rise (ΔTad) from any accumulated, unreacted reagents.[7][9] Knowing the MTSR is critical to ensure that in a worst-case scenario, the reactor temperature will not reach a point where a dangerous secondary decomposition reaction could begin.

Q: How do I select an appropriate solvent for a large-scale exothermic reaction?

A: Solvent choice is critical. Consider the following:

  • Boiling Point: The solvent's boiling point should be significantly higher than your intended reaction temperature and, ideally, higher than the MTSR. A low-boiling solvent can vaporize, leading to a rapid pressure increase.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature rise, providing a larger thermal buffer.

  • Reactivity: The solvent must be inert to the highly reactive Pyrazine-2-carbonyl chloride and other reaction components.

Q: What constitutes an effective emergency plan for a thermal runaway?

A: Your emergency plan, which should be defined in your Standard Operating Procedure (SOP), must include:

  • Quench System: A pre-determined, validated quenching agent that can be rapidly introduced to stop the reaction. The quench agent must be inert to the reactants but effective at neutralizing the acyl chloride or stopping the reaction pathway.

  • Emergency Relief System: The reactor must be equipped with properly sized pressure relief devices, such as bursting discs or relief valves, to safely vent excess pressure.[13]

  • Containment: The reactor should be located in an area designed to contain a potential spill or release.

Sample Protocol: Hazard Assessment using Reaction Calorimetry

This is a conceptual outline. Specific parameters must be determined for your unique process.

  • System Calibration: Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1e) by measuring the heat transfer coefficient (UA) and the heat capacity (Cp) of the solvent and reaction mixture.[7][12]

  • Charge Initial Reagents: Charge the reactor with the solvent and the amine substrate.

  • Set Isothermal Conditions: Bring the reactor contents to the desired starting process temperature (e.g., 20 °C).

  • Controlled Dosing: Add a known quantity of Pyrazine-2-carbonyl chloride solution at a slow, controlled rate (e.g., over 60 minutes).

  • Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period afterward to ensure the reaction has completed.

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔHr).

    • Analyze the peak heat flow to determine the maximum heat release rate (qr).

    • Use the collected data (ΔHr, Cp) to calculate the adiabatic temperature rise (ΔTad).

  • Risk Evaluation: Compare the calculated MTSR against the boiling point of the solvent and the onset temperature of any known decomposition reactions to assess the process safety.

References

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
  • Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Pyrazine-2-carbonyl chloride.
  • Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions.
  • Sigma-Aldrich. (n.d.). Pyrazine-2-carbonyl chloride.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: Pyrazine-2-carbonyl chloride.
  • Thermo Scientific Chemicals. (n.d.). Pyrazine-2-carbonyl chloride, 90+%.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • Gexcon. (n.d.). Runaway Reaction.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • IChemE. (n.d.). Why reactions run away.
  • NIH. (n.d.). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Pyrazine-2-carbonyl chloride.

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted Pyrazine-2-carbonyl chloride

Welcome to the technical support center for handling Pyrazine-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Pyrazine-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermediate. Complete removal of unreacted acyl chloride is paramount for ensuring product purity, preventing unwanted side reactions in subsequent steps, and achieving accurate analytical characterization.

This document provides a structured approach to troubleshooting and methodology, moving from fundamental principles to detailed experimental protocols.

Understanding the Core Challenge: Reactivity and Byproducts

Pyrazine-2-carbonyl chloride is a potent electrophile, making it an excellent acylating agent for amines, alcohols, and other nucleophiles.[1][2] However, this high reactivity is also the source of purification challenges. The primary competing reaction during workup is hydrolysis, where the acyl chloride reacts with water to form the corresponding pyrazine-2-carboxylic acid.

The central strategy for removing unreacted pyrazine-2-carbonyl chloride is to intentionally convert it into this more polar, water-soluble carboxylic acid, which can then be easily separated from a typically less polar organic product through liquid-liquid extraction.

G cluster_0 Reaction Pathway cluster_1 Workup/Hydrolysis Pathway PCC Pyrazine-2-carbonyl chloride Product Desired Amide Product PCC->Product + Nucleophile (in aprotic solvent) Nuc Nucleophile (e.g., R-NH2) PCC_hydrolysis Pyrazine-2-carbonyl chloride (Excess) PCA Pyrazine-2-carboxylic acid (Byproduct) PCC_hydrolysis->PCA + H2O Water Water (H2O) (during quench)

Figure 1. Competing Fates of Pyrazine-2-carbonyl chloride.

Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during the purification process.

Q1: My acylation reaction is complete. What is the very first step to handle the excess pyrazine-2-carbonyl chloride? A1: The first and most critical step is to quench the reaction. This involves the controlled addition of a protic reagent to rapidly convert all remaining, highly reactive pyrazine-2-carbonyl chloride into a more stable and manageable species. A slow, dropwise addition of water or a dilute aqueous solution (like saturated ammonium chloride or sodium bicarbonate) to the cold (0 °C) reaction mixture is the standard procedure. This intentionally hydrolyzes the acyl chloride to pyrazine-2-carboxylic acid, setting the stage for a straightforward extractive workup.

Q2: How can I effectively separate the pyrazine-2-carboxylic acid byproduct from my desired product? A2: The most common and efficient method is liquid-liquid extraction utilizing a change in pH. After quenching and diluting with an organic solvent (e.g., ethyl acetate, dichloromethane), you perform a series of aqueous washes:

  • Basic Wash: Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate the acidic pyrazine-2-carboxylic acid, forming its water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively removing it from your organic product.

  • Acidic/Neutral Washes: Subsequent washes with water and brine (saturated NaCl) remove any remaining base and reduce the amount of dissolved water in the organic layer before drying.

Q3: My desired product is sensitive to base. How can I remove the carboxylic acid byproduct without a basic wash? A3: If your product contains base-labile functional groups, you have several alternatives to a basic wash:

  • Chromatography: Proceed directly to silica gel column chromatography after quenching and drying the organic layer. The more polar pyrazine-2-carboxylic acid will have a much lower Rf value and will either remain at the baseline or elute much later than a less polar product.[3][4][5]

  • Scavenger Resins: After quenching, the crude organic solution can be treated with a solid-supported basic resin (e.g., an amine-functionalized resin).[6] These resins will bind the acidic byproduct, which can then be removed by simple filtration.[6][7][8]

Q4: I've performed a standard aqueous workup, but my analytical data (TLC, HPLC, NMR) still shows unreacted starting material. What went wrong? A4: This suggests an incomplete quench or hydrolysis.

  • Insufficient Quenching: The quench may have been too rapid or performed at too high a temperature, leading to localized reactions or incomplete mixing. Ensure the quenching agent is added slowly at 0 °C with vigorous stirring.

  • Hydrolysis-Resistant Pockets: If the reaction was highly concentrated or the product precipitated, some acyl chloride may have been trapped, preventing its contact with water. Ensure the mixture is homogeneous during the quench.

  • Solution: If residual acyl chloride is detected, the best recourse is purification by flash column chromatography .

Q5: What are the best analytical techniques to confirm the complete removal of pyrazine-2-carbonyl chloride? A5: A combination of techniques provides the most definitive answer.

  • IR Spectroscopy: This is a powerful tool. The C=O stretching frequency of an acyl chloride is distinctly high, typically appearing around 1790-1815 cm⁻¹ .[9][10][11] Its complete disappearance is a strong indicator of successful removal. The product amide will have a C=O stretch at a lower frequency (1650-1690 cm⁻¹), and the carboxylic acid byproduct will appear around 1710 cm⁻¹ (often with a broad O-H stretch).[9][12][13]

  • TLC: An excellent and rapid method for monitoring the purification process. The acyl chloride will likely hydrolyze to the carboxylic acid on the silica plate, so you are primarily looking for the disappearance of the starting material spot and the appearance of the more polar carboxylic acid spot at a lower Rf.[14]

  • ¹H NMR: Compare the spectrum of your purified product to a reference spectrum of the starting material. Look for the complete absence of the characteristic aromatic proton signals of pyrazine-2-carbonyl chloride.

  • HPLC: Provides quantitative data on purity. A reversed-phase HPLC method can effectively separate the non-polar starting material, the polar byproduct, and the desired product.[15][16]

Detailed Troubleshooting Guides & Protocols

Guide 1: Standard Quenching and Extractive Workup

This protocol is the first line of defense and is effective for most reaction outcomes where the desired product is stable to mild aqueous base.

Protocol Steps:

  • Cooling: Once the reaction is deemed complete by TLC or HPLC, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Continue addition until gas evolution (CO₂) ceases. Causality: This step neutralizes any acidic byproducts (like HCl from the acylation) and hydrolyzes the excess acyl chloride.

  • Dilution & Separation: Transfer the mixture to a separatory funnel. Dilute with your primary extraction solvent (e.g., ethyl acetate, MTBE) and an equal volume of water.[3][4][5] Shake vigorously and allow the layers to separate.

  • Organic Layer Isolation: Drain the aqueous layer and collect the organic layer.

  • Washing:

    • Wash the organic layer 1-2 times with saturated aqueous NaHCO₃ to remove the pyrazine-2-carboxylic acid.

    • Wash the organic layer once with deionized water.

    • Wash the organic layer once with saturated aqueous NaCl (brine). Causality: The brine wash removes bulk water from the organic solvent, improving drying efficiency.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

G start Crude Reaction Mixture (Product + Excess Acyl Chloride) quench 1. Quench at 0°C (e.g., aq. NaHCO3) start->quench extract 2. Dilute & Extract (e.g., Ethyl Acetate/H2O) quench->extract separate 3. Separate Layers extract->separate org_layer Organic Layer (Product + Byproduct) separate->org_layer Collect aq_layer1 Aqueous Layer (Salts) separate->aq_layer1 Discard wash_base 4. Wash with aq. NaHCO3 org_layer->wash_base separate_wash1 wash_base->separate_wash1 org_layer2 Organic Layer (Product) wash_brine 5. Wash with Brine org_layer2->wash_brine aq_layer2 Aqueous Layer (Pyrazine-2-carboxylate Na+ salt) dry 6. Dry (Na2SO4) & Filter wash_brine->dry concentrate 7. Concentrate in vacuo dry->concentrate end Crude Product for Further Purification concentrate->end separate_wash1->org_layer2 separate_wash1->aq_layer2 Discard

Figure 2. Workflow for Extractive Removal of Pyrazine-2-carbonyl chloride.
ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation High concentration of salts or polar compounds; insufficient solvent volume.Add more brine or organic solvent to break the emulsion. Gentle swirling instead of vigorous shaking can help. In stubborn cases, filtration through a pad of Celite® may be necessary.
Product in Aqueous Layer The desired product has significant water solubility or is acidic itself.Re-extract the combined aqueous layers with a different, more polar organic solvent (e.g., dichloromethane). If the product is acidic, careful neutralization of the aqueous layer followed by re-extraction may be required.
Low Product Recovery Product is partially hydrolyzed; mechanical loss during transfers.Ensure all equipment is rinsed and transfers are quantitative. If product hydrolysis is suspected, ensure the reaction goes to full completion and minimize the duration of the aqueous workup.
Guide 2: Purification by Flash Column Chromatography

This is the definitive method for separating compounds with different polarities.

Protocol Steps:

  • Adsorb Sample: After the initial quench and solvent removal, dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading." Causality: Dry loading ensures a narrow, even band of sample is applied to the column, leading to better separation.

  • Select Eluent: Determine the optimal solvent system using TLC. A good system will give the desired product an Rf value of ~0.3 and show good separation from all impurities. Common eluents for pyrazine derivatives include mixtures of hexanes and ethyl acetate or DCM and methanol.[3][4][5][17]

  • Pack and Run Column: Pack a glass column with silica gel slurried in the initial eluent. Carefully add the dry-loaded sample to the top. Elute the column with the chosen solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Nucleophilic Scavenger Resins

This method offers a fast and efficient alternative to chromatography for removing electrophilic reagents.

Protocol Steps:

  • Quench: Perform a simple aqueous quench as described previously to hydrolyze the bulk of the acyl chloride. Extract the product into an organic solvent and dry the solution.

  • Add Scavenger: To the dried organic solution, add an amine-functionalized scavenger resin (e.g., SiliaBond Amine, ~2-3 equivalents relative to the initial excess of acyl chloride).[18]

  • Stir: Allow the mixture to stir at room temperature for several hours or overnight. Monitor the removal of the impurity by TLC or HPLC. Causality: The resin's amine groups react with and covalently bind any residual acyl chloride and the acidic byproduct, removing them from the solution phase.[6][8]

  • Filter and Concentrate: Filter the mixture to remove the resin beads. Wash the resin with fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Comparative Table of Analytical Methods

TechniquePrincipleProsConsKey Indicator for Removal
IR Spectroscopy Vibrational frequency of chemical bondsFast, definitive for C=O groupNot quantitative, requires pure sample for clear spectrumDisappearance of the strong C=O stretch at ~1800 cm⁻¹ [9][11][12][13]
TLC Differential partitioning on a stationary phaseFast, inexpensive, good for reaction monitoringNot quantitative, acyl chloride hydrolyzes on plateDisappearance of the starting material spot.[14] Stains like bromocresol green can visualize the acidic byproduct.[19][20]
¹H NMR Nuclear spin in a magnetic fieldProvides structural confirmation of product, can detect low-level impuritiesRequires expensive equipment, can be complex to interpretAbsence of characteristic aromatic proton signals for the starting material.[21]
HPLC Partitioning between mobile and stationary phases under pressureHighly sensitive, quantitative, excellent for purity assessmentSlower than TLC, requires method developmentAbsence of a peak at the retention time of Pyrazine-2-carbonyl chloride.[15][16][22]

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Chemistry LibreTexts. [Link]

  • Moreno, D. K., & De Gusseme, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Moreno, D. K., & De Gusseme, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Moreno, D. K., & De Gusseme, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF on ResearchGate. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Arizona. (n.d.). TLC Visualization Methods. [Link]

  • Sari, Y., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.
  • CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2020). YouTube. [Link]

  • Wiśniewska, J., et al. (2022). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Molecules. [Link]

  • Thin Layer Chromatography. (n.d.). University of Missouri-St. Louis. [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Wipf Group. (2004). Strategies in organic synthesis. University of Pittsburgh. [Link]

  • Scavenger resin. (n.d.). Wikipedia. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives. (n.d.). ResearchGate. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Acyl chloride on TLC. (2007). Sciencemadness Discussion Board. [Link]

  • Fajar, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (n.d.).
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2021). ResearchGate. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). RJPBCS. [Link]

  • Patel, N., et al. (2012). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. [Link]

  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. [Link]

  • Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Thoithi, G.N., et al. (n.d.). Liquid Chromatographic Separation of Isoniazid, Pyrazinamide and Rifampicin on a Reversed- Phase Silica Column. University of Nairobi Journals. [Link]

  • Conte, J.E., et al. (1989). High-performance liquid chromatographic determination of pyrazinamide in human plasma, bronchoalveolar lavage fluid, and alveolar cells. Journal of Chromatography. [Link]

  • Pyrazinecarbonyl chloride. (n.d.). PubChem. [Link]

  • Santikasari, C., et al. (2020). Identification and Assay of Isoniazid and Pyrazinamide in Fixed-Dose Dispersible Tablets Containing Rifampicin Using High-Performance Liquid Chromatography. Jurnal Riset Sains dan Kimia Terapan. [Link]

  • Estimation of Pyrazinamide, Isoniazid and Rifampicin in Pharmaceutical Formulations by High Performance Liquid Chromatography Method. (n.d.). International Journal of ChemTech Research. [Link]

  • Simultaneous Determination of Isoniazid, Pyrazinamide and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection. (n.d.). Brieflands. [Link]

  • Bentley, T.W., et al. (1995). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Characterization of Unexpected Byproducts in Pyrazine Synthesis

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation and characterizat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation and characterization during the synthesis of pyrazine derivatives. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs): Understanding Byproduct Formation

This section addresses common questions regarding the origins and prevention of byproducts in key pyrazine synthesis reactions.

Q1: My pyrazine synthesis yield is consistently low. What are the most common culprits?

Low yields are a frequent issue in classical pyrazine syntheses, which often require harsh reaction conditions.[1] Several factors can be responsible:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C can lead to incomplete conversion, yielding piperazine byproducts. Conversely, exceeding 450°C can cause degradation of the pyrazine ring itself.[1][2]

  • Incorrect Choice of Catalyst or Base: The nature and amount of the catalyst or base are crucial. In some dehydrogenative coupling reactions, potassium hydride (KH) has proven more effective than bases like sodium ethoxide or potassium tert-butoxide.[1][3]

  • Purity of Starting Materials: Impurities in reagents can initiate unwanted side reactions. For example, aldol condensation products in denatured ethanol can significantly reduce the yield of the desired pyrazine.[1]

  • Product Loss During Work-up: Pyrazines can be lost during extraction and purification. Multiple extractions with an appropriate solvent are often necessary for efficient recovery from the reaction mixture.[1][4]

Q2: I'm synthesizing an unsymmetrically substituted pyrazine and getting a mixture of regioisomers. How can this be avoided?

This is a classic challenge when using methods involving the condensation of two different α-amino ketones.[5] The self-condensation of each starting material competes with the desired cross-condensation, leading to a statistical mixture of products.

Causality: The Staedel-Rugheimer and Gutknecht syntheses rely on the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, which is then oxidized.[6][7][8] When two different α-amino ketones are present, three possible combinations can occur, resulting in a mixture of pyrazines.

Solution: To improve regioselectivity, consider a more controlled, stepwise synthetic strategy. Modern methods often involve building the pyrazine ring with one substituent in place and then introducing the second through reactions like cross-coupling, which offers greater control over the final substitution pattern.[5]

Q3: My reaction mixture is turning dark brown or black. What does this indicate?

A dark coloration often points to polymerization or degradation reactions.[1]

  • Excessive Heat: Overheating can decompose sensitive intermediates or the final product.

  • Air Oxidation: Dihydropyrazine intermediates are often sensitive to air and can be oxidized uncontrollably, leading to complex, colored mixtures.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Aldol Condensation: Side reactions involving solvents or starting materials that contain aldehydes or ketones with α-hydrogens can produce highly colored, polymeric byproducts.[1]

Q4: Why am I seeing imidazole derivatives as byproducts, especially in Maillard-type reactions?

Imidazole formation is a known side reaction pathway, particularly in syntheses involving sugars, ammonia, and α-dicarbonyl intermediates.[4][5]

Causality: Key α-dicarbonyl intermediates in the Maillard reaction can react with ammonia and an aldehyde (also formed during the reaction) to yield imidazoles, such as 4-methylimidazole.[5]

Mitigation & Separation:

  • pH Control: Lowering the reaction pH can sometimes disfavor imidazole formation.[5]

  • Solvent Extraction: Imidazoles can be co-extracted with pyrazines, especially when using polar solvents like ethyl acetate or MTBE.[4][9][10] Switching to a non-polar solvent like hexane can prevent the co-extraction of imidazoles.[4][9][10]

  • Chromatography: If co-extraction occurs, passing the organic extract through a silica gel column can effectively remove the more polar imidazole impurities.[4][9][10]

  • Distillation: For volatile pyrazines, distillation can be an effective method to separate them from less volatile imidazole byproducts.[4][10]

Part 2: Troubleshooting Guide: Identifying & Characterizing Unexpected Signals

This section provides a systematic approach to identifying unknown peaks or signals observed during the analysis of your pyrazine synthesis reaction.

Problem: I have an unexpected peak in my GC-MS analysis. How do I identify it?

An unexpected peak requires a logical, stepwise characterization workflow.

G A Unexpected Peak in GC-MS B Step 1: Analyze Mass Spectrum - Determine Molecular Ion (M+) - Look for Isotope Patterns (Cl, Br) - Analyze Fragmentation A->B Initial Analysis C Step 2: Formulate Hypothesis - Is M+ consistent with a known byproduct? (e.g., Dihydropyrazine, Isomer, Polymer unit) B->C Data Interpretation D Step 3: Isolate the Byproduct - Preparative TLC - Flash Column Chromatography - Distillation C->D Hypothesis-Driven Action E Step 4: Structural Elucidation - 1H & 13C NMR Spectroscopy - IR Spectroscopy (Functional Groups) - High-Resolution MS (Exact Mass) D->E Detailed Characterization F Structure Confirmed E->F Confirmation

Caption: General workflow for byproduct identification.

Step 1: Analyze the Mass Spectrum
  • Identify the Molecular Ion (M+): This peak gives you the molecular weight of the unknown compound.

  • Look for Isotope Patterns: The presence of chlorine (M+ and M+2 peaks in a ~3:1 ratio) or bromine (M+ and M+2 peaks in a ~1:1 ratio) is immediately identifiable.

  • Analyze Fragmentation Patterns: Pyrazines often exhibit characteristic fragmentation. The loss of HCN (27 amu) or R-CN from an alkyl-substituted pyrazine is common. Compare the observed fragmentation to literature values for known pyrazine derivatives.[11]

Step 2: Formulate a Hypothesis

Based on the mass spectrum and your reaction type, propose potential structures.

Common Byproduct TypeExpected Mass Difference from ProductPlausible Cause
Dihydropyrazine +2 amuIncomplete oxidation/dehydrogenation[2][7]
Piperazine +4 amuIncomplete dehydrogenation, low temperature[1][2]
Regioisomer 0 amu (same mass)Use of unsymmetrical precursors[1][5]
Imidazole Derivative VariesSide reaction of α-dicarbonyls[5]
Polymeric Unit Multiple of a monomer unitExcessive heat, air oxidation[1]
Step 3: Isolate the Byproduct

To confirm the structure, you must isolate the compound.

  • Flash Column Chromatography: This is the most common method. Use a gradient elution to separate compounds with different polarities. High-surface-area silica can improve the separation of closely related pyrazines.[9]

  • Preparative TLC: For small quantities, this can be a quick way to get a pure sample for analysis.

  • Distillation: Effective for separating volatile pyrazines from non-volatile impurities.[4][10]

Step 4: Full Structural Elucidation

Once isolated, use spectroscopic methods for definitive identification.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure determination.

    • ¹H NMR: Protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm).[11][12] The coupling constants and chemical shifts are highly informative about the substitution pattern.

    • ¹³C NMR: Carbon atoms in the pyrazine ring typically resonate between δ 130-160 ppm.

  • IR Spectroscopy: Useful for identifying key functional groups. For example, a C=N stretch around 1580-1620 cm⁻¹ is characteristic of the aromatic ring. The absence of an N-H stretch (around 3300-3500 cm⁻¹) can help differentiate a fully aromatic pyrazine from a dihydropyrazine intermediate.

Problem: My ¹H NMR spectrum shows more aromatic signals than expected for my target molecule.

This often indicates the formation of regioisomers or other aromatic byproducts.

Causality & Mechanism: In a Gutknecht synthesis using an unsymmetrical α-amino ketone, self-condensation can lead to an undesired regioisomer. For example, the dimerization of 1-amino-butan-2-one can lead to both 2,5-diethyl-3,6-dimethyl-dihydropyrazine and 3,6-diethyl-2,5-dimethyl-dihydropyrazine, which then oxidize to the corresponding pyrazines.

G cluster_start Unsymmetrical α-Amino Ketone cluster_path Self-Condensation Pathways cluster_products Products after Oxidation A 2 Molecules of R1-CO-CH(NH2)-R2 B Desired Cross-Condensation A->B Path A C Undesired Self-Condensation A->C Path B D Target Pyrazine Isomer B->D E Byproduct Regioisomer C->E

Caption: Formation of regioisomers from an unsymmetrical precursor.

Troubleshooting Steps:

  • Confirm Isomers by MS: Both isomers will have the identical molecular weight. GC can often separate them, showing two peaks with the same mass spectrum.

  • Analyze NMR Coupling: Carefully analyze the coupling patterns and symmetries in the ¹H NMR spectrum. A symmetrically substituted pyrazine (like 2,5-disubstituted) will have a simpler spectrum than an unsymmetrical one (like 2,3- or 2,6-disubstituted).

  • Employ 2D NMR: Techniques like COSY and HMBC can help establish the connectivity between protons and carbons, definitively proving the substitution pattern of each isomer.

  • Modify Synthesis: To avoid this issue, use a regioselective synthetic route as mentioned in the FAQ section.[5]

Part 3: Experimental Protocols

Protocol: Sample Preparation and GC-MS Analysis of a Crude Pyrazine Reaction Mixture

This protocol provides a self-validating workflow for the initial analysis of a pyrazine synthesis reaction.

Objective: To separate and tentatively identify the main product and major byproducts in a crude reaction mixture.

Methodology:

  • Sample Quenching & Extraction:

    • Cool the reaction vessel to room temperature.

    • Carefully quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 15 mL of dichloromethane (or ethyl acetate if products are more polar). Rationale: Multiple extractions ensure efficient recovery of products with varying polarities.[4]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to a final volume of ~1 mL. Caution: Do not evaporate to complete dryness, as many pyrazines are volatile.

  • Sample Preparation for GC-MS:

    • Dilute a 10 µL aliquot of the concentrated crude sample in 1 mL of dichloromethane in a GC vial. This corresponds to a 100-fold dilution. Rationale: Dilution prevents column overloading and detector saturation.

    • Prepare a blank by filling a separate GC vial with pure dichloromethane.

  • GC-MS Instrumentation and Conditions (Example): [11]

    • GC System: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 amu.

  • Data Analysis:

    • Run the blank first to identify any system contaminants.

    • Run the diluted sample.

    • Integrate the total ion chromatogram (TIC) to determine the relative percentage of each component.

    • Analyze the mass spectrum of each significant peak and compare it against a spectral library (e.g., NIST) and the hypothesized structures from the "Troubleshooting Guide" table.

References

  • Newton, B. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved January 12, 2026, from [Link]

  • Ihsanawatia, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Guchhait, S. K., & Hura, N. (2020). Greener approach toward one pot route to pyrazine synthesis. Polycyclic Aromatic Compounds. Available at: [Link]

  • Britton, E. C., & Lange, H. B. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864.
  • Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available at: [Link]

  • Tan, K. L., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Pratt, Y. T. (1957). The Pyrazines. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6).
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved January 12, 2026, from [Link]

  • Shastin, A. V., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. Available at: [Link]

  • Dr. S. S. Bennur. (2020). Synthesis and reactions of Pyrazine [Video]. YouTube. Available at: [Link]

  • Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. Retrieved January 12, 2026, from [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved January 12, 2026, from [Link]

  • CoLab. (2010). Gutknecht Condensation. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting

Strategies to minimize dimer formation in Pyrazine-2-carbonyl chloride reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation Welcome to the Technical Support Center for optimizing reactions involving pyrazine-2-carbonyl chloride. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Welcome to the Technical Support Center for optimizing reactions involving pyrazine-2-carbonyl chloride. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting strategies to minimize the formation of unwanted dimer byproducts in your acylation reactions. Drawing upon established chemical principles and field-proven insights, this document will explain the causality behind experimental choices, empowering you to design robust and self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of pyrazine-2-carbonyl chloride reactions, and why is it a problem?

A1: Dimer formation refers to a self-condensation reaction where two molecules of pyrazine-2-carbonyl chloride react with each other to form a larger, unwanted byproduct. This is a significant issue as it consumes your starting material, reduces the yield of your desired amide product, and complicates the purification process due to the need to separate the product from a structurally similar impurity.

Q2: What is the likely mechanism behind this dimer formation?

A2: While the specific dimerization of pyrazine-2-carbonyl chloride is not extensively detailed in readily available literature, a highly plausible mechanism involves the formation of a reactive ketene intermediate.[1][2][3] In the presence of a base, particularly a non-nucleophilic amine like triethylamine, a proton can be abstracted from the carbon adjacent to the carbonyl group. This is followed by the elimination of a chloride ion to form a pyrazinoylketene. This highly electrophilic ketene can then be rapidly attacked by another molecule of pyrazine-2-carbonyl chloride, leading to the formation of a dimeric species. The electron-withdrawing nature of the pyrazine ring can make the α-proton more acidic and thus more susceptible to abstraction by a base.[4]

Q3: Are there specific reaction conditions that are known to promote dimer formation?

A3: Yes, several factors can increase the likelihood of dimer formation:

  • Excessively Strong or Sterically Hindered Bases: Strong, non-nucleophilic bases can readily promote the formation of the ketene intermediate.[3]

  • High Temperatures: Increased temperatures provide the activation energy for side reactions, including dimerization.[5]

  • High Concentration of Acyl Chloride: A higher concentration of pyrazine-2-carbonyl chloride increases the probability of two molecules reacting with each other.

  • Slow Addition of the Nucleophile: If the amine or alcohol nucleophile is added too slowly, the acyl chloride has more opportunity to react with itself.

Q4: Can the purity of pyrazine-2-carbonyl chloride affect the reaction outcome?

A4: Absolutely. Impurities in the starting acyl chloride can lead to unexpected side reactions and lower yields. It is crucial to use high-purity pyrazine-2-carbonyl chloride or to purify it before use if its quality is uncertain.[6]

Troubleshooting Guide: Minimizing Dimer Formation

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of dimeric byproducts.

Issue 1: Significant Dimer Formation Detected by LC-MS or NMR
  • Plausible Cause: The reaction conditions are favoring the self-condensation of pyrazine-2-carbonyl chloride.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is often the most effective first step. Start the reaction at 0°C or even -15°C and allow it to slowly warm to room temperature.[7] Many acylation reactions proceed efficiently at lower temperatures, which kinetically disfavors the higher activation energy pathway of dimerization.[8]

    • Change the Base: If using a strong, non-nucleophilic base like triethylamine, consider switching to a weaker or more sterically hindered base. Pyridine is often a good alternative as it is less basic and can also act as a nucleophilic catalyst.[9][10] In some cases, for highly reactive amines, an inorganic base like sodium bicarbonate in a biphasic system (Schotten-Baumann conditions) can be effective.[7][8][11][12]

    • Optimize the Order of Addition: Instead of adding the amine to a solution of the acyl chloride, try a "reverse addition." Add the pyrazine-2-carbonyl chloride solution dropwise to a solution of the amine and the base. This ensures that the acyl chloride is always in the presence of an excess of the desired nucleophile, minimizing its chances of self-reaction.

    • Use a More Dilute Solution: Decreasing the concentration of the reactants can reduce the rate of bimolecular side reactions like dimerization.

Issue 2: Low Yield of the Desired Amide Product, Even with Minimal Dimer
  • Plausible Cause: The reaction is not going to completion, or the acyl chloride is being consumed by other side reactions (e.g., hydrolysis).

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents.[8]

    • Use a Slight Excess of the Amine: Using a small excess (e.g., 1.1 equivalents) of the amine can help drive the reaction to completion.

    • Consider a Catalyst: For less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the desired acylation reaction.[5]

    • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time.[6]

Experimental Protocols

Protocol 1: Low-Temperature Acylation to Minimize Dimer Formation

This protocol is designed for the reaction of pyrazine-2-carbonyl chloride with a primary or secondary amine where dimer formation is a concern.

Materials:

  • Pyrazine-2-carbonyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (1.2 eq)

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve pyrazine-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the pyrazine-2-carbonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Using Schotten-Baumann Conditions

This protocol is suitable for reactions with water-soluble amines or when using an inorganic base is preferred.

Materials:

  • Pyrazine-2-carbonyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Sodium Hydroxide or Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve the amine (1.1 eq) in DCM in a round-bottom flask.

  • Add an equal volume of 1 M sodium hydroxide solution to create a biphasic mixture.

  • Stir the mixture vigorously.

  • Slowly add a solution of pyrazine-2-carbonyl chloride (1.0 eq) in DCM to the biphasic mixture.

  • Continue to stir vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as necessary.[7][8][11][12]

Alternative Strategies: Avoiding the Use of Pyrazine-2-carbonyl chloride

If dimer formation remains a persistent issue, consider alternative methods for amide bond formation that do not involve the highly reactive acyl chloride intermediate.

Peptide Coupling Reagents:

A wide array of coupling reagents can directly mediate the formation of an amide bond between pyrazine-2-carboxylic acid and an amine. These reagents generate a less reactive activated intermediate in situ, which is less prone to self-condensation.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentActivating GroupAdvantagesDisadvantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)OAt esterHigh reactivity, low racemization.Can be expensive.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)OBt esterGood reactivity, widely used.Can cause guanidinylation of the amine.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)OBt esterWater-soluble byproducts, cost-effective.Can be less effective for hindered substrates.

A general procedure using a coupling reagent would involve stirring the pyrazine-2-carboxylic acid, the amine, the coupling reagent, and a non-nucleophilic base (like diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (like DCM or DMF) at room temperature.[13][14]

Visualizing the Reaction Pathways

Dimer_Formation cluster_desired Desired Amide Formation cluster_dimer Dimer Formation Pathway PCC1 Pyrazine-2-carbonyl chloride Amide Desired Amide PCC1->Amide + Amine Amine R-NH2 PCC2 Pyrazine-2-carbonyl chloride Ketene Pyrazinoylketene (Reactive Intermediate) PCC2->Ketene - HCl Base Base (e.g., NEt3) Base->Ketene Dimer Dimer Byproduct Ketene->Dimer + Pyrazine-2-carbonyl chloride

Caption: Reaction pathways for pyrazine-2-carbonyl chloride.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Dimer Formation Observed Temp Lower Reaction Temperature (e.g., 0°C or -15°C) Start->Temp Base Change Base (e.g., NEt3 to Pyridine) Temp->Base Still significant dimer Success Dimer Minimized Temp->Success Dimer minimized Addition Reverse Order of Addition Base->Addition Still significant dimer Base->Success Dimer minimized Coupling Consider Alternative Coupling Reagents (e.g., HATU, EDC/HOBt) Addition->Coupling Still significant dimer Addition->Success Dimer minimized Coupling->Success

Caption: Troubleshooting flowchart for dimer formation.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Zhang, L., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central. [Link]

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  • Rojas, R. A., et al. (2021). Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity. SciELO. [Link]

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  • UNT Digital Library. (n.d.). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. [Link]

  • Royal Society of Chemistry. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

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  • SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link]

  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

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  • ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][6][15] Oxazine-4-On Derivatives. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Monitoring Pyrazine-2-carbonyl Chloride Reactions with FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical exploration of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical exploration of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the real-time monitoring of reactions involving Pyrazine-2-carbonyl chloride. This guide moves beyond a simple procedural outline to offer a comparative analysis against alternative techniques, grounded in scientific principles and practical experimental insights.

Introduction: The Power of Real-Time Monitoring in Amide Synthesis

Pyrazine-2-carbonyl chloride is a critical building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds.[1] Its reaction with primary and secondary amines to form amide bonds is a cornerstone of many synthetic pathways.[2] The ability to monitor these reactions in real-time is paramount for optimizing reaction conditions, understanding kinetics, and ensuring the desired product is formed with high yield and purity.

In-situ FTIR spectroscopy has emerged as a powerful process analytical technology (PAT) for this purpose.[3][4][5] By directly observing the vibrational changes in the reacting mixture, researchers can track the consumption of reactants and the formation of products and intermediates without the need for offline sampling.[6] This guide will delve into the practical application of FTIR for monitoring these crucial amide bond formation reactions.[7][8][9]

Comparing FTIR Methodologies: In-Situ vs. Extractive Monitoring

Two primary approaches exist for using FTIR in reaction monitoring: in-situ and extractive (offline) analysis.

  • In-Situ FTIR: This technique involves inserting a probe directly into the reaction vessel, allowing for continuous data acquisition.[10][4][6] Technologies like Attenuated Total Reflectance (ATR) probes are commonly used.[3][5] This method provides a real-time "molecular video" of the reaction, capturing transient intermediates and enabling precise determination of reaction endpoints.[11]

  • Extractive FTIR: This traditional method involves taking aliquots from the reaction at various time points and analyzing them separately. While simpler to set up, it introduces a time delay and the potential for the reaction to continue or be quenched during sampling, leading to less accurate kinetic data.

For the rapid and often exothermic reactions of acyl chlorides, in-situ FTIR is demonstrably superior . It provides a wealth of kinetic and mechanistic information that is often missed with periodic offline analysis.[12][13]

Experimental Protocol: Monitoring the Reaction of Pyrazine-2-carbonyl Chloride with a Primary Amine

This section outlines a detailed protocol for monitoring the reaction between Pyrazine-2-carbonyl chloride and a model primary amine, benzylamine, using an in-situ FTIR spectrometer.

Safety Precautions: Pyrazine-2-carbonyl chloride is corrosive and reacts violently with water.[14][15][16] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Equipment:

  • Pyrazine-2-carbonyl chloride (≥90%)[17]

  • Benzylamine

  • Anhydrous solvent (e.g., Dichloromethane)

  • In-situ FTIR spectrometer with an ATR probe (e.g., Mettler-Toledo ReactIR)[18]

  • Reaction vessel with a port for the FTIR probe

  • Stirring mechanism

  • Nitrogen or Argon inert atmosphere setup

Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Set up reaction vessel under inert atmosphere B Dissolve Benzylamine in anhydrous solvent A->B C Insert and calibrate FTIR probe B->C D Record background spectrum of solvent and amine E Add Pyrazine-2-carbonyl chloride solution D->E F Continuously acquire FTIR spectra E->F G Identify characteristic peaks of reactants and products H Plot peak absorbance vs. time G->H I Determine reaction kinetics and endpoint H->I

Figure 1: Experimental workflow for in-situ FTIR monitoring.

Step-by-Step Methodology:

  • System Setup: Assemble the reaction vessel under a nitrogen or argon atmosphere to prevent hydrolysis of the acyl chloride.

  • Reagent Preparation: In the reaction vessel, dissolve benzylamine in the anhydrous solvent.

  • FTIR Probe Insertion: Carefully insert the in-situ FTIR probe into the reaction mixture. Ensure the probe tip is fully submerged.

  • Background Spectrum: Once the system has reached thermal equilibrium, acquire a background FTIR spectrum of the solvent and benzylamine solution. This will be subtracted from subsequent spectra.

  • Reaction Initiation: Add a solution of Pyrazine-2-carbonyl chloride in the same anhydrous solvent to the reaction vessel while stirring.

  • Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds). Continue data collection until the reaction has gone to completion, as indicated by the stabilization of the relevant spectral features.

  • Data Analysis: Analyze the collected spectra to identify and track the characteristic vibrational bands of the reactants and the newly formed amide product.

Spectral Analysis and Interpretation

The power of FTIR lies in its ability to correlate specific vibrational modes with functional groups. In the reaction of Pyrazine-2-carbonyl chloride with an amine, we can monitor several key spectral regions.

Characteristic Vibrational Frequencies:

Compound/Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Change During Reaction
Pyrazine-2-carbonyl chlorideC=O stretch (acyl chloride)~1750-1800Decrease
Primary Amine (e.g., Benzylamine)N-H bend~1580-1650Decrease
N-H stretch~3300-3500 (two bands)Decrease
Secondary Amide ProductC=O stretch (Amide I band)~1630-1680Increase
N-H bend (Amide II band)~1515-1570Increase
N-H stretch~3300-3500 (one band)Increase

Note: The exact peak positions can vary depending on the solvent and the specific structures of the reactants.

Reaction Pathway and Spectral Correlation:

The reaction proceeds through a nucleophilic acyl substitution mechanism.[2] The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate, which then collapses to form the amide and releases HCl.

ReactionPathway Reactants Pyrazine-2-carbonyl chloride (C=O ~1770 cm⁻¹) + Primary Amine (N-H bend ~1620 cm⁻¹) Product Secondary Amide (Amide I ~1650 cm⁻¹) (Amide II ~1550 cm⁻¹) Reactants->Product Nucleophilic Acyl Substitution

Figure 2: Reaction pathway and key FTIR spectral changes.

By plotting the absorbance of the reactant and product peaks over time, one can obtain detailed kinetic information, including the reaction rate and order.[13]

Performance Comparison: FTIR vs. Alternative Techniques

While FTIR is a powerful tool, it's essential to understand its advantages and limitations compared to other common analytical techniques used for reaction monitoring.

FeatureIn-Situ FTIRHPLCNMR
Speed Real-time (seconds)Minutes to hoursMinutes
Sampling Non-invasive, no sample preparationInvasive, requires sample quenching and preparationInvasive, may require sample preparation
Information Functional groups, concentration profilesQuantitative concentration of individual componentsDetailed structural information, quantification
Sensitivity Moderate to highHighModerate
Cost Moderate to high initial investmentModerateHigh initial investment
Ease of Use Relatively straightforward with modern softwareRequires method development and skilled operatorsRequires specialized expertise

Key Insights from the Comparison:

  • For Fast Reactions: In-situ FTIR is superior to HPLC for monitoring fast reactions, such as those involving acyl chlorides, where offline sampling is impractical.[12]

  • Complementary Information: FTIR and HPLC provide complementary information.[11] FTIR excels at tracking functional group changes and providing real-time kinetic data, while HPLC is the gold standard for accurate quantification of individual species, including isomers and impurities.

  • Structural Elucidation: NMR provides the most detailed structural information but is generally less suited for real-time monitoring of rapid reactions due to longer acquisition times.

Conclusion: A Senior Application Scientist's Perspective

For researchers and drug development professionals working with Pyrazine-2-carbonyl chloride and similar reactive intermediates, in-situ FTIR spectroscopy offers an unparalleled advantage for real-time reaction monitoring. Its ability to provide immediate feedback on reaction progress, kinetics, and the formation of key species allows for more efficient process development, optimization, and control.

While techniques like HPLC remain indispensable for final product analysis and purity determination, the adoption of in-situ FTIR as a primary process analytical tool can significantly accelerate development timelines and lead to a deeper understanding of the underlying reaction chemistry. The combination of these techniques provides a comprehensive analytical workflow for robust and reliable amide synthesis.

References

  • Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. [Link]

  • Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Pyrazine derivatives, a class of heterocyclic aromatic compounds, are integral structural motifs in numerous pharmaceutical agents.[1] Ensuring their purity demands robust, sensitive, and reliable analytical methods.[2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the versatility to separate, quantify, and characterize the main compound from its potential impurities.

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of pyrazine compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of chromatography and authoritative regulatory standards.

Pillar 1: The Chromatographic Foundation for Pyrazine Analysis

The selection of an HPLC method is dictated by the physicochemical properties of the pyrazine molecule and its expected impurities. These compounds can range from highly polar to relatively non-polar, necessitating a thoughtful approach to the separation strategy.

Choosing the Right Separation Mode

Reversed-Phase (RP-HPLC): The Workhorse

RP-HPLC is the most widely applied technique for the analysis of pyrazine compounds.[2][3][4] The separation is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) and a polar mobile phase (usually a mixture of water or buffer with acetonitrile or methanol).[2][3]

  • Why it works for Pyrazines: Many pyrazine derivatives possess sufficient hydrophobicity to be retained on C18 or C8 columns. The retention is primarily driven by hydrophobic interactions between the alkyl chains of the stationary phase and the pyrazine ring system. By modulating the ratio of the organic modifier in the mobile phase, the elution of compounds can be precisely controlled.

  • Causality in Column Selection:

    • C18 (Octadecylsilane): Offers the highest hydrophobicity and is the first choice for most applications. It provides excellent retention for a broad range of pyrazine derivatives.[3][4][5]

    • C8 (Octylsilane): Less retentive than C18, making it suitable for more hydrophobic pyrazines that might be too strongly retained on a C18 column, leading to excessively long run times.

    • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic pyrazine ring. This can be particularly useful for separating isomers or closely related impurities that are difficult to resolve on standard alkyl phases.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analytes

When dealing with highly polar pyrazine derivatives (e.g., those with multiple hydroxyl or amino groups), RP-HPLC may fail to provide adequate retention, with compounds eluting at or near the void volume.[6][7] HILIC offers a powerful solution.[6][8]

  • Mechanism of Separation: HILIC utilizes a polar stationary phase (such as bare silica, or phases bonded with diol, amide, or zwitterionic functionalities) and a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.[6][7][9] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[9]

  • When to Choose HILIC: Consider HILIC when your pyrazine compound or its impurities are highly soluble in water and show poor retention on C18 columns.[6] The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when using mass spectrometry (MS) detection.[8]

Chiral Chromatography: Separating Enantiomers

For chiral pyrazine derivatives, enantiomeric purity is a critical quality attribute. Chiral HPLC is essential for separating and quantifying enantiomers.

  • Methodology: This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are widely used and have demonstrated excellent capabilities in resolving chiral pyrazoline and pyrazine isomers.[4][10][11][12][13] Separation can be achieved in both normal-phase (e.g., hexane/ethanol) and polar organic modes.[10][12]

The Critical Role of the Mobile Phase
  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol offers different selectivity and can be a valuable tool in method development. The choice between them can significantly impact the resolution of critical pairs.[3]

  • pH Control: The pH of the mobile phase is a crucial parameter, especially for pyrazines with ionizable functional groups (e.g., amino groups). Adjusting the pH can change the ionization state of the analyte, which in turn affects its retention and peak shape. Buffers such as phosphate or formate are commonly used to maintain a stable pH.[14] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[15][16]

Pillar 2: Comparative Methodologies & Protocols

To illustrate the principles discussed, we present two comparative HPLC methods for pyrazine purity analysis. These protocols are designed to be self-validating through the inclusion of system suitability test (SST) parameters, ensuring the reliability of the generated data.

Method 1: RP-HPLC for Pyrazinamide and Related Impurities

Pyrazinamide is a first-line medication for tuberculosis.[14][15] Its purity is paramount. This method is a robust RP-HPLC approach for its analysis.

Experimental Protocol

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 (4.6 x 250 mm, 3.5 µm).[14]

  • Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 269 nm.[14]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of Pyrazinamide at a concentration of 100 µg/mL in the mobile phase.[14]

  • Sample Preparation: For tablets, weigh and crush 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Pyrazinamide, transfer to a 100 mL volumetric flask, and dissolve in the mobile phase. Sonicate for 20 minutes and dilute to volume. Filter through a 0.45 µm filter.[14] Further dilute to a final concentration of 100 µg/mL.

Data Presentation: Chromatographic Conditions & SST

ParameterConditionRationale
Column C8 (4.6 x 250 mm, 3.5 µm)A C8 column provides robust retention for Pyrazinamide without excessive analysis time.
Mobile Phase 80:20 (v/v) Phosphate Buffer (pH 4.4) : MethanolThe acidic pH ensures the pyrazine nitrogen is protonated, leading to good peak shape. The methanol percentage provides optimal retention.[14]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection 269 nmWavelength of maximum absorbance for Pyrazinamide, ensuring high sensitivity.[14]
Retention Time ~3.6 minA reasonable retention time allowing for good separation from early-eluting impurities.[14]

System Suitability Test (SST) Requirements

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD for 6 injections < 2.0%
Method 2: HILIC for Polar Pyrazine Derivatives

This method is suitable for a hypothetical polar pyrazine derivative, "PolarPyrazine," and its impurities, which are poorly retained in reversed-phase mode.

Experimental Protocol

  • Instrumentation: HPLC or UPLC system with UV or MS detector.

  • Column: SeQuant® ZIC®-HILIC (e.g., 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A: 10 mM Ammonium Formate in Water, pH 3.5. B: Acetonitrile.

  • Gradient Program: 95% B to 60% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 270 nm or MS (ESI+).

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample/Standard Diluent: 75:25 (v/v) Acetonitrile:Water.

Data Presentation: Chromatographic Conditions & SST

ParameterConditionRationale
Column ZIC-HILICThe zwitterionic stationary phase provides excellent retention for highly polar and hydrophilic compounds.[17]
Mobile Phase Acetonitrile/Ammonium Formate GradientThe high initial organic content ensures retention. The gradient to a higher aqueous content elutes the polar analytes.[6] Ammonium formate is a volatile buffer suitable for MS detection.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, conserving solvent and being compatible with MS interfacing.
Detection UV 270 nm or MS (ESI+)MS detection is highly beneficial in HILIC for both sensitivity and identification of unknown impurities.[8]
Sample Diluent High Organic ContentIt is crucial that the sample is dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape.

Pillar 3: Method Development and Validation Workflow

The development of a robust purity method is a systematic process, governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[18][19][20] The ultimate goal is to create a method that is suitable for its intended purpose.[20]

Workflow Diagram

Below is a diagram illustrating the logical workflow for developing and validating an HPLC purity method.

HPLC_Method_Development_Workflow Workflow for HPLC Purity Method Development & Validation cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Deploy Phase 3: Implementation Define_Objective Define Analytical Target Profile (e.g., Purity, Impurity Profile) Lit_Search Literature & Compound Property Review (pKa, logP, solubility) Define_Objective->Lit_Search Initial_Screen Initial Screening - Columns (C18, Phenyl, HILIC) - Mobile Phases (ACN, MeOH, pH) Lit_Search->Initial_Screen Optimization Method Optimization - Gradient, Temperature, Flow Rate - Fine-tune resolution of critical pairs Initial_Screen->Optimization Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varying parameters like pH, Temp) Limits->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Routine_Use Routine Analysis & QC SOP->Routine_Use

Caption: A structured workflow for HPLC method development and validation.

Key Validation Parameters (ICH Q2(R1))

A purity method must be validated to demonstrate its suitability.[18][21] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] Forced degradation studies are crucial here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively. This is critical for quantifying trace impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Advanced and Complementary Techniques

While HPLC-UV is the workhorse, hyphenated techniques are indispensable for comprehensive impurity profiling.

  • LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled sensitivity and specificity.[22][23] It is the gold standard for identifying unknown impurities by providing molecular weight and fragmentation data.[1][22][23]

  • UHPLC: Ultra-High-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution. Modern compendial methods, such as those guided by USP <621>, allow for the modernization of HPLC methods to UHPLC technology.[24]

Conclusion

The selection and development of an HPLC method for the purity analysis of pyrazine compounds is a scientific discipline that balances chemical principles with rigorous validation requirements. Reversed-phase HPLC remains the primary choice for a wide range of pyrazines, while HILIC and chiral chromatography provide essential solutions for highly polar and chiral molecules, respectively. A thorough understanding of the interplay between the analyte, stationary phase, and mobile phase is critical for developing selective and robust methods. By following a systematic development workflow and adhering to the validation principles outlined by ICH, researchers can ensure the generation of high-quality, reliable data that is essential for drug development and regulatory compliance.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

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  • National Institutes of Health. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]

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  • Semantic Scholar. Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. [Link]

  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

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  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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  • National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

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Validation

A Senior Application Scientist's Guide to Reaction Monitoring: TLC Analysis of Pyrazine-2-carbonyl Chloride Chemistry

Introduction: The Critical Role of Monitoring in Pyrazine Chemistry Pyrazine-2-carbonyl chloride is a valuable heterocyclic building block in modern organic synthesis.[1][2][3] Its derivatives are key components in numer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Monitoring in Pyrazine Chemistry

Pyrazine-2-carbonyl chloride is a valuable heterocyclic building block in modern organic synthesis.[1][2][3] Its derivatives are key components in numerous pharmacologically active molecules, noted for their antimicrobial and anticancer properties.[4] A prominent application includes its use as an intermediate in the synthesis of pharmaceuticals, such as impurities of the proteasome inhibitor bortezomib.[5] The transformation of this highly reactive acyl chloride, typically through reactions like amide bond formation with primary or secondary amines, requires careful monitoring to ensure complete conversion of starting materials and to minimize the formation of impurities.[6][7]

While sophisticated analytical techniques are available, Thin-Layer Chromatography (TLC) remains the cornerstone for real-time, qualitative reaction monitoring at the bench.[8][9] This guide provides an in-depth, experience-driven comparison of TLC with other common analytical methods for reactions involving Pyrazine-2-carbonyl chloride, grounded in the principles of scientific integrity and practical laboratory application.

Part 1: Mastering TLC for Pyrazine-2-carbonyl Chloride Reactions

Thin-Layer Chromatography is a rapid, inexpensive, and powerful technique for qualitatively assessing the progress of a reaction.[8][9] It operates on the principle of differential partitioning of analytes between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[10][11]

Why TLC is the Go-To Method

For reactions involving Pyrazine-2-carbonyl chloride, TLC is exceptionally well-suited. The starting material, an acyl chloride, is relatively nonpolar compared to its resulting amide or ester products. This polarity difference is the key to achieving excellent separation on a TLC plate. The goal is to observe the consumption of the starting material spot and the concurrent appearance of a new, lower-running product spot.[12]

Causality Behind Experimental Choices: Optimizing Your TLC System

Success in TLC monitoring hinges on the careful selection of the stationary phase, mobile phase, and visualization technique.

1. Stationary Phase: The Foundation Standard silica gel 60 F254 plates are the industry standard. The "F254" indicates the inclusion of a fluorescent indicator that glows green under 254 nm UV light. This is crucial because the pyrazine ring, being an aromatic heterocycle, is strongly UV-active and will absorb this light, appearing as a dark spot against the green background.[13][14]

2. Mobile Phase (Eluent): The Engine of Separation The eluent's polarity dictates the movement of spots. The ideal eluent system will result in a Retention Factor (Rf) for the product between 0.2 and 0.8, providing clear separation from the starting material.[15][16]

  • Starting Point for Amidation Reactions: A binary mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is the most common and effective choice.[9][11][17][18] For a typical reaction of Pyrazine-2-carbonyl chloride with an amine, a 1:1 mixture of n-hexane:ethyl acetate is an excellent starting point.

  • Expert Adjustment:

    • If spots are too high (Rf > 0.8): The eluent is too polar. Increase the proportion of the non-polar component (e.g., move from 1:1 to 3:1 hexanes:ethyl acetate).[15]

    • If spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of the polar component (e.g., move from 1:1 to 1:2 hexanes:ethyl acetate).[15]

    • For Troublesome Separations: If the amine starting material is very polar or the product amide streaks, adding a small amount of a modifier can help. For basic compounds like amines, a few drops of triethylamine or ammonia in the eluent system can improve spot shape. For acidic by-products (e.g., hydrolysis to pyrazine-2-carboxylic acid), a few drops of acetic acid may be beneficial.[9][19]

3. Visualization Techniques: Making the Invisible, Visible Since pyrazine compounds are typically colorless, a visualization method is required.

  • UV Light (254 nm): This is the primary, non-destructive method. The conjugated pyrazine ring system is an excellent chromophore, making it easily visible under a UV lamp as a dark spot.[14][16][17]

  • Iodine Chamber: A semi-destructive method where the plate is exposed to iodine vapor. Iodine has a high affinity for aromatic compounds, which will appear as temporary brown spots. This is a good secondary confirmation method.

  • Chemical Stains (Destructive): If a compound is not UV-active (unlikely for pyrazines, but possible for some reactants), a destructive stain is used. After UV visualization, the plate can be dipped in a stain.

    • Potassium Permanganate (KMnO₄): This stain reacts with any oxidizable functional groups (alkenes, alcohols, and often amines). It will appear as a yellow-brown spot on a purple background.[13][20] This can be particularly useful for visualizing an amine starting material that may be weakly UV-active.

    • p-Anisaldehyde Stain: An excellent general-purpose stain that reacts with a wide variety of functional groups to give a range of colors upon heating.[16][20]

Part 2: A Self-Validating TLC Protocol for Reaction Monitoring

This protocol for a typical amidation reaction ensures trustworthy results through the use of reference lanes.

Objective: To monitor the conversion of Pyrazine-2-carbonyl chloride and a generic amine (e.g., benzylamine) to the corresponding N-benzylpyrazine-2-carboxamide.

Materials:

  • Silica Gel 60 F254 TLC plate

  • TLC chamber with lid

  • Eluent: 1:1 Hexanes:Ethyl Acetate

  • Capillary spotters

  • UV Lamp (254 nm)

Methodology:

  • Prepare the Chamber: Pour the 1:1 hexanes:ethyl acetate eluent into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5 minutes.

  • Prepare the Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Spot the Plate:

    • Lane "SM": Using a capillary spotter, apply a small spot of a dilute solution of the Pyrazine-2-carbonyl chloride starting material onto the origin in this lane.

    • Lane "RXN": Using a new capillary spotter, take a tiny aliquot directly from the reaction mixture and spot it onto the origin in this lane.[9][12]

    • Lane "CO": This is the self-validating step. First, apply a spot of the starting material (SM). Then, without moving the plate, apply a spot of the reaction mixture (RXN) directly on top of the SM spot. This co-spot lane is critical for unambiguously identifying the starting material spot in the reaction lane, even if Rf values are very close.[12]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the eluent to travel up the plate via capillary action.[10]

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize and Interpret:

    • View the dried plate under a 254 nm UV lamp.

    • At t=0: The "RXN" lane should show a prominent spot with the same Rf as the "SM" lane.

    • As the reaction proceeds: The intensity of the starting material spot in the "RXN" lane will decrease, and a new, more polar (lower Rf) spot corresponding to the amide product will appear and intensify.

    • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[12] The "CO" lane should show only the product spot and no enhancement of the starting material spot's location.

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Equilibrate TLC Chamber spot_plate Spot Plate (SM, Co-spot, RXN) prep_chamber->spot_plate develop Develop Plate in Chamber spot_plate->develop dry Dry Plate develop->dry visualize Visualize (UV, Iodine, Stain) dry->visualize interpret Interpret Results visualize->interpret conclusion conclusion interpret->conclusion Reaction Complete?

Caption: Workflow for TLC reaction monitoring.

Part 3: Comparative Analysis with Alternative Techniques

While TLC is the workhorse for rapid monitoring, other techniques provide complementary, more detailed information. The choice of technique is dictated by the specific question the researcher needs to answer.

FeatureThin-Layer Chromatography (TLC) LC-MS GC-MS ¹H NMR Spectroscopy
Primary Use Rapid, qualitative reaction progressProduct/by-product confirmation, purityAnalysis of volatile componentsStructural elucidation, kinetic studies
Speed Very Fast (~5-20 min)Moderate (~10-40 min per sample)Moderate (~15-60 min per sample)Slow (>15 min per sample)
Cost/Sample Very Low (< $1)High (~

200+)
High (~

200+)
High (~

100+)
Sensitivity Low (microgram range)Very High (picogram-nanogram)Very High (picogram-nanogram)Very Low (milligram range)
Information Rf value (polarity)Retention time, mass-to-charge ratioRetention time, mass-to-charge ratioChemical structure, purity, ratios
Ease of Use Very EasyRequires expertiseRequires expertiseRequires expertise

Expert Insights:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal follow-up to TLC. Once TLC indicates the reaction is complete, an LC-MS analysis confirms the mass of the desired product and can identify any by-products (e.g., from hydrolysis of the acyl chloride). It is particularly suitable for analyzing pyrazine derivatives.[21] Multiple reaction monitoring (MRM) can be used for highly sensitive and specific quantification.[21][22]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Generally not suitable for monitoring these reactions. The amide products are often not volatile enough, and the starting acyl chloride may decompose or react at the high temperatures used in the GC inlet.[23]

  • NMR Spectroscopy: While not used for real-time monitoring, taking an NMR of the crude reaction mixture after workup provides the most definitive evidence of product formation and purity. It allows for structural confirmation and can reveal the ratio of product to any remaining starting material.[24]

Decision-Making Framework

Decision_Tree q1 Need to quickly check if reaction is working? use_tlc Use TLC q1->use_tlc Yes q2 Need to confirm product mass or identify by-products? q1->q2 No / Reaction is Complete use_tlc->q2 use_lcms Use LC-MS q2->use_lcms Yes q3 Need definitive structural confirmation or quantitative data? q2->q3 No / Mass Confirmed use_lcms->q3 use_nmr Use ¹H NMR q3->use_nmr Yes end Analysis Complete q3->end No / Not Required use_nmr->end

Caption: Choosing the right analytical tool.

Conclusion

For monitoring reactions with Pyrazine-2-carbonyl chloride, Thin-Layer Chromatography is the indispensable first-line tool. Its speed, simplicity, and low cost allow for efficient, real-time decision-making at the laboratory bench. A well-designed TLC experiment, incorporating reference spots and appropriate visualization techniques, provides trustworthy qualitative data on reaction progress. For definitive confirmation of product identity, mass, and purity, TLC should be used in concert with more information-rich techniques like LC-MS and NMR spectroscopy. Mastering TLC is not just about following steps; it is about understanding the chemical principles that drive separation, enabling the scientist to troubleshoot and optimize the synthesis of valuable pyrazine-based molecules.

References

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. (2021-02-17). National Institutes of Health. [Link]

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  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Washington State University. [Link]

  • How do I monitor this reaction and do column chromatography on the product? (2022-12-20). Reddit. [Link]

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  • The thought process behind choosing an eluent for TLC. (2021-08-12). Reddit. [Link]

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    • Thin Layer Chromatography. University of Missouri–St. Louis. [Link]

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  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017-09-04). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyrazine-2-carbonyl Chlorides

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives are indispensable building blocks.[1] Their inherent aro...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives are indispensable building blocks.[1] Their inherent aromaticity and nitrogen-rich structure confer unique electronic properties and metabolic stability, making them privileged scaffolds in drug discovery.[1][2] Among these, pyrazine-2-carbonyl chloride and its substituted analogues serve as highly versatile intermediates for introducing the pyrazine moiety into larger molecular frameworks.[2] However, the reactivity of the acyl chloride group is not static; it is exquisitely tuned by the nature and position of substituents on the pyrazine ring.

This guide provides an in-depth comparison of the reactivity of substituted pyrazine-2-carbonyl chlorides. Moving beyond a simple catalog of reactions, we will explore the underlying electronic principles that govern their reactivity, present a robust experimental framework for their comparison, and provide actionable protocols for the practicing scientist.

The Electronic Landscape: Why Substituents Matter

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[3][4] This electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in pyrazine-2-carbonyl chloride, making it more susceptible to nucleophilic attack than, for example, its benzene analogue, benzoyl chloride.

Substituents on the pyrazine ring can further modulate this reactivity in predictable ways:

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), bromo (-Br), or nitro (-NO₂) groups further decrease the electron density of the pyrazine ring. This inductive and/or resonance withdrawal of electron density makes the carbonyl carbon even more electrophilic, thereby increasing the rate of nucleophilic acyl substitution.[5] For instance, a chloro group at the 6-position significantly enhances the reactivity of the acyl chloride.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl (-CH₃, -tBu) or alkoxy (-OCH₃) groups increase the electron density on the ring. This effect is transmitted to the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles.[5][6]

The position of the substituent is also critical. A substituent at the 5- or 6-position will have a more pronounced electronic influence on the carbonyl group at the 2-position compared to a substituent at the 3-position.

Below is a conceptual diagram illustrating how substituents influence the electrophilicity of the carbonyl carbon.

Substituent_Effects sub_ewg Electron-Withdrawing Group (EWG) e.g., -Cl, -NO₂ pyrazine Pyrazine-2-carbonyl chloride C=O Carbon sub_ewg->pyrazine:f1 Withdraws e⁻ density sub_edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ sub_edg->pyrazine:f1 Donates e⁻ density reactivity_inc {Increased Reactivity | More electrophilic C=O} pyrazine->reactivity_inc Enhanced by EWG reactivity_dec {Decreased Reactivity | Less electrophilic C=O} pyrazine->reactivity_dec Reduced by EDG

Caption: Influence of substituents on the carbonyl carbon of Pyrazine-2-carbonyl chloride.

Experimental Design for Reactivity Comparison

To empirically compare the reactivity of different substituted pyrazine-2-carbonyl chlorides, a well-designed kinetic experiment is essential. A common and effective method is to monitor the rate of reaction with a standard nucleophile, such as a primary or secondary amine, to form a stable amide.[7][8] The progress of the reaction can be monitored using techniques like HPLC, GC, or in-situ IR spectroscopy.

Here, we outline a general workflow for a comparative kinetic study using HPLC.

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare stock solutions of each substituted pyrazine-2-carbonyl chloride E Initiate reaction by adding the acyl chloride to the nucleophile solution A->E B Prepare stock solution of a standard nucleophile (e.g., benzylamine) B->E C Prepare stock solution of an internal standard (e.g., naphthalene) H Dilute quenched aliquots with mobile phase C->H D Equilibrate reaction solvent (e.g., ACN) and base (e.g., pyridine) at a set temperature (e.g., 25°C) D->E F Withdraw aliquots at specific time points E->F Start timer G Quench aliquots immediately (e.g., with dilute acid) F->G G->H I Analyze by HPLC to determine the concentration of the remaining acyl chloride H->I J Plot ln([Acyl Chloride]) vs. Time I->J K Determine pseudo-first-order rate constant (k_obs) from the slope J->K

Caption: Experimental workflow for comparative kinetic analysis.

Detailed Protocol: Comparative Amidation Rate Study

This protocol describes a method to compare the reactivity of pyrazine-2-carbonyl chloride, 6-chloropyrazine-2-carbonyl chloride (an EWG-substituted analogue), and 5-tert-butyl-pyrazine-2-carbonyl chloride (an EDG-substituted analogue) with benzylamine.

Materials and Reagents:

  • Pyrazine-2-carboxylic acid and its substituted analogues

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or benzene

  • Benzylamine

  • Pyridine (or another non-nucleophilic base)

  • Anhydrous acetonitrile (ACN)

  • Internal Standard (e.g., naphthalene)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

Procedure:

Part A: Synthesis of Acyl Chlorides This step should be performed in a fume hood with appropriate personal protective equipment.

  • To a solution of the respective pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.[9] It is often used immediately in the next step due to its moisture sensitivity.

Part B: Kinetic Measurement

  • Prepare 0.1 M stock solutions of each pyrazine-2-carbonyl chloride and a 0.05 M stock solution of the internal standard (naphthalene) in anhydrous ACN.

  • In a thermostatted vessel at 25°C, prepare a reaction solution containing anhydrous ACN, benzylamine (10 eq relative to the acyl chloride), and pyridine (2.0 eq).

  • To initiate the reaction, add a small volume of the acyl chloride stock solution to the reaction mixture with vigorous stirring. Start a timer immediately.

  • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and immediately quench it in a vial containing 900 µL of ACN/water/TFA (50:50:0.1) to stop the reaction.

  • Analyze each quenched sample by HPLC, monitoring the disappearance of the acyl chloride peak relative to the internal standard.

  • For each acyl chloride, plot the natural logarithm of the concentration of the acyl chloride versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Comparative Reactivity Data

The following table summarizes expected relative reactivity based on the electronic nature of the substituents. The rate constants are presented as relative values for illustrative purposes, with the unsubstituted pyrazine-2-carbonyl chloride set as the baseline.

CompoundSubstituent (at position)Electronic EffectExpected Relative Rate Constant (k_rel)
1 None-1.0
2 6-ChloroElectron-Withdrawing> 5.0
3 5-tert-ButylElectron-Donating< 0.5

Analysis of Results:

  • 6-Chloropyrazine-2-carbonyl chloride (2): The strong electron-withdrawing effect of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon. This leads to a substantially faster rate of nucleophilic attack by benzylamine, resulting in a much larger rate constant compared to the parent compound. Halopyrazines are known to be more reactive towards nucleophilic displacement than their pyridine counterparts.[6]

  • 5-tert-Butyl-pyrazine-2-carbonyl chloride (3): The electron-donating tert-butyl group reduces the electrophilicity of the carbonyl carbon. Consequently, its reaction with benzylamine is expected to be considerably slower than that of the unsubstituted analogue.[9][10]

Conclusion

The reactivity of pyrazine-2-carbonyl chlorides is a direct function of the electronic properties of the substituents on the pyrazine ring. By understanding these structure-activity relationships, researchers can make informed decisions in the design of synthetic routes and the development of new molecules. Electron-withdrawing groups accelerate nucleophilic acyl substitution, while electron-donating groups decelerate it. The experimental protocol provided offers a reliable method for quantifying these differences, enabling the precise selection of reagents and reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.

References

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Pyrazine Synthesis: A Comparative Yield Analysis

For researchers, scientists, and professionals in drug development, the pyrazine core is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals, flavorants, and functional materials. The strategi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazine core is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals, flavorants, and functional materials. The strategic synthesis of substituted pyrazines is therefore a critical competency in the modern chemistry laboratory. This guide provides an in-depth comparative analysis of prominent pyrazine synthesis routes, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices and a critical evaluation of their respective yields and practicalities.

Introduction: The Enduring Importance of the Pyrazine Scaffold

The 1,4-diazine ring system, the heart of the pyrazine molecule, bestows a unique combination of aromaticity, electron-deficient character, and hydrogen-bonding capabilities. These features make it a privileged scaffold in medicinal chemistry, contributing to the biological activity of numerous approved drugs. Furthermore, the characteristic nutty and roasted aromas of many pyrazine derivatives have cemented their importance in the food and fragrance industries. The enduring demand for novel pyrazine-containing molecules necessitates a thorough understanding of the available synthetic methodologies. This guide will dissect and compare both classical and contemporary approaches to pyrazine synthesis, with a focus on providing actionable data and insights for the practicing chemist.

Classical Approaches: Historical Significance and Modern Limitations

The foundational methods for pyrazine synthesis, while historically significant, often contend with limitations such as harsh reaction conditions and modest yields. A comprehensive understanding of these routes is, however, essential for appreciating the evolution of pyrazine synthesis and for situations where starting materials may dictate their use.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This venerable method involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone, which then undergoes condensation and subsequent oxidation to furnish the pyrazine ring.[1]

Mechanism and Rationale:

The core of this synthesis is the in situ formation of an α-amino ketone from an α-halo ketone and ammonia. Two molecules of the α-amino ketone then undergo a double condensation to form a dihydropyrazine intermediate. The final and often rate-limiting step is the oxidation of this intermediate to the aromatic pyrazine. The choice of oxidizing agent can be critical, with air oxidation often being slow and inefficient, necessitating the use of stronger oxidants.

Staedel_Rugheimer α-Halo Ketone α-Halo Ketone α-Amino Ketone α-Amino Ketone α-Halo Ketone->α-Amino Ketone + 2 NH3 Dihydropyrazine Dihydropyrazine α-Amino Ketone->Dihydropyrazine Self-condensation (-2 H2O) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

General Workflow of the Staedel-Rugheimer Synthesis.

Yield Analysis and Practical Considerations:

The Staedel-Rugheimer synthesis is often plagued by low to moderate yields. This is primarily due to side reactions during the formation of the α-amino ketone and the inefficiency of the final oxidation step. The use of a lachrymatory starting material like 2-chloroacetophenone also presents a significant practical challenge.[1] While specific yields are highly substrate-dependent and often not well-reported in modern literature due to the preference for more efficient methods, they are generally considered to be modest.

The Gutknecht Pyrazine Synthesis (1879)

A significant improvement upon the Staedel-Rugheimer method, the Gutknecht synthesis also relies on the self-condensation of α-amino ketones. However, it employs a more controlled and versatile method for their generation.[2]

Mechanism and Rationale:

The Gutknecht synthesis typically begins with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone. The subsequent dimerization and oxidation to the pyrazine proceed as in the Staedel-Rugheimer synthesis. The key advantage of this approach is the ability to generate a wider variety of α-amino ketones from readily available ketone starting materials.[3][4]

Gutknecht Ketone Ketone α-Oximino Ketone α-Oximino Ketone Ketone->α-Oximino Ketone + Nitrous Acid α-Amino Ketone α-Amino Ketone α-Oximino Ketone->α-Amino Ketone Reduction Dihydropyrazine Dihydropyrazine α-Amino Ketone->Dihydropyrazine Self-condensation (-2 H2O) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Workflow of the Gutknecht Pyrazine Synthesis.

Yield Analysis and Practical Considerations:

While generally providing better yields and a broader substrate scope than the Staedel-Rugheimer synthesis, the Gutknecht method can still be hampered by the multi-step nature of the process and the need for a separate reduction and oxidation step. The choice of reducing agent for the α-oximino ketone and the oxidizing agent for the dihydropyrazine are critical for optimizing the yield. Reported yields are variable but tend to be in the moderate range.

Modern Methods: Efficiency, Versatility, and Greener Approaches

Contemporary organic synthesis has driven the development of more efficient, versatile, and environmentally benign methods for pyrazine synthesis. These approaches often offer higher yields, milder reaction conditions, and the ability to construct complex, highly substituted pyrazine derivatives.

One-Pot Synthesis from 1,2-Dicarbonyls and 1,2-Diamines

A highly efficient and atom-economical approach involves the direct condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This method is often catalyzed by a base and can proceed under mild conditions.

Mechanism and Rationale:

This reaction proceeds through a double condensation of the amine groups of the 1,2-diamine with the carbonyl groups of the 1,2-dicarbonyl compound to form a dihydropyrazine intermediate. Aromatization to the pyrazine then occurs, often facilitated by an oxidant or, in some cases, spontaneously. The use of a catalytic amount of a base like potassium tert-butoxide can significantly accelerate the reaction.[5]

Dicarbonyl_Diamine 1,2-Dicarbonyl 1,2-Dicarbonyl Dihydropyrazine Dihydropyrazine 1,2-Dicarbonyl->Dihydropyrazine + 1,2-Diamine (-2 H2O) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Aromatization

Condensation of 1,2-Dicarbonyls and 1,2-Diamines.

Yield Analysis and Practical Considerations:

This method is notable for its high yields, often exceeding 80-90%.[4] The reaction conditions are typically mild, often proceeding at room temperature, and the one-pot nature of the synthesis makes it highly efficient. The wide availability of substituted 1,2-dicarbonyls and 1,2-diamines allows for the synthesis of a diverse range of pyrazine derivatives.

Synthesis from Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) is a versatile building block for the synthesis of pyrazine-2,3-dicarbonitriles, which are valuable precursors for a variety of functionalized pyrazines.

Mechanism and Rationale:

The reaction of DAMN with an α-dicarbonyl compound proceeds via a condensation-cyclization sequence. The initial condensation of the amino groups of DAMN with the carbonyl groups of the dicarbonyl compound is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.[6]

DAMN_Synthesis DAMN DAMN Pyrazine-2,3-dicarbonitrile Pyrazine-2,3-dicarbonitrile DAMN->Pyrazine-2,3-dicarbonitrile + α-Dicarbonyl (-2 H2O)

Pyrazine Synthesis from Diaminomaleonitrile (DAMN).

Yield Analysis and Practical Considerations:

This method generally provides good to moderate yields of pyrazine-2,3-dicarbonitriles. The dinitrile functionality can then be further manipulated to introduce a variety of substituents onto the pyrazine ring, making this a highly versatile approach for the synthesis of complex pyrazine derivatives.

Acceptorless Dehydrogenative Coupling of 2-Amino Alcohols

A modern and sustainable approach to pyrazine synthesis involves the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by transition metal complexes, such as those based on manganese.[7]

Mechanism and Rationale:

This reaction proceeds through a catalytic cycle involving the oxidation of the alcohol to an aldehyde, followed by condensation with another molecule of the 2-amino alcohol to form a hemiaminal. Further dehydrogenation and cyclization lead to the dihydropyrazine, which is then oxidized to the pyrazine. The process is termed "acceptorless" as it does not require an external sacrificial oxidant, with hydrogen gas being the only byproduct.[7]

Dehydrogenative_Coupling 2 x 2-Amino Alcohol 2 x 2-Amino Alcohol Pyrazine Pyrazine 2 x 2-Amino Alcohol->Pyrazine [Mn] catalyst, -2 H2, -2 H2O

Acceptorless Dehydrogenative Coupling for Pyrazine Synthesis.

Yield Analysis and Practical Considerations:

This method offers a green and atom-economical route to symmetrically substituted pyrazines, with reported yields often in the range of 80-95%.[7] The use of earth-abundant and non-toxic manganese catalysts further enhances the sustainability of this approach. The primary limitation is that it typically produces symmetrically substituted pyrazines.

Comparative Yield Analysis: A Tabular Overview

Synthesis RouteStarting MaterialsKey IntermediatesTypical YieldsAdvantagesDisadvantages
Staedel-Rugheimer α-Halo Ketone, Ammoniaα-Amino Ketone, DihydropyrazineLow to ModerateHistorically significantHarsh conditions, lachrymatory reagents, low yields
Gutknecht Ketone, Nitrous Acid, Reducing Agentα-Oximino Ketone, α-Amino Ketone, DihydropyrazineModerateBroader substrate scope than Staedel-RugheimerMulti-step, requires stoichiometric reagents
One-Pot from Dicarbonyls 1,2-Dicarbonyl, 1,2-DiamineDihydropyrazineHigh (often >80%)High yields, mild conditions, one-pot, atom-economicalLimited to commercially available dicarbonyls and diamines
From DAMN Diaminomaleonitrile, α-Dicarbonyl-Good to ModerateAccess to pyrazine-2,3-dicarbonitriles, versatile precursorYields can be substrate-dependent
Dehydrogenative Coupling 2-Amino Alcohols-High (80-95%)Green, atom-economical, high yieldsTypically produces symmetrical pyrazines

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for a classical and a modern, high-yield synthesis are provided below.

Protocol 1: Classical Gutknecht Synthesis of 2,5-Dimethylpyrazine (Illustrative)

Disclaimer: This is a generalized protocol for illustrative purposes. Specific conditions may need to be optimized for different substrates.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone (e.g., acetone) in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10 °C.

  • Stir the reaction for several hours until the formation of the α-oximino ketone is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 2: Reduction to the α-Amino Ketone and Dimerization

  • Dissolve the crude α-oximino ketone in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as zinc dust in the presence of acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).

  • After the reduction is complete, neutralize the reaction mixture. The α-amino ketone will spontaneously dimerize to form the dihydropyrazine.

Step 3: Oxidation to 2,5-Dimethylpyrazine

  • To the solution containing the dihydropyrazine, add an oxidizing agent such as copper(II) sulfate or bubble air through the solution.[2]

  • Heat the reaction mixture if necessary to drive the oxidation to completion.

  • After the reaction is complete, extract the pyrazine product with an organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Modern Greener One-Pot Synthesis of 2,3-Diphenylpyrazine

This protocol is adapted from a reported greener approach to pyrazine synthesis.[5]

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the mixture with a magnetic stir bar until a homogeneous solution is obtained.

Step 2: Reagent Addition and Reaction

  • To the stirred solution, add 2 mmol of ethylene diamine.

  • Add a catalytic amount of potassium tert-butoxide (t-BuOK) (approximately 10 mg or 0.08 mmol).

  • Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). This typically takes 6-8 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

  • An isolated yield of approximately 88% can be expected for 2,3-diphenylpyrazine.[8]

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route for a particular pyrazine derivative is a strategic decision that must be guided by a careful consideration of yield, substrate availability, reaction conditions, and the desired substitution pattern. While classical methods like the Staedel-Rugheimer and Gutknecht syntheses provide a foundational understanding of pyrazine chemistry, their practical application is often limited by their inherent inefficiencies.

Modern methods, such as the one-pot condensation of 1,2-dicarbonyls and 1,2-diamines, and the acceptorless dehydrogenative coupling of 2-amino alcohols, offer significantly higher yields, milder reaction conditions, and a more sustainable approach to pyrazine synthesis. For the synthesis of highly functionalized pyrazines, the use of versatile building blocks like diaminomaleonitrile provides a powerful platform for molecular diversification.

By understanding the mechanistic underpinnings and practical considerations of each of these routes, researchers can make informed decisions to efficiently and effectively synthesize the pyrazine derivatives required for their research and development endeavors.

References

  • Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews.
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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazine Derivative Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazine derivatives is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Thes...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazine derivatives is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1] These heterocyclic aromatic compounds are integral structural motifs in numerous pharmaceutical agents, making their precise measurement essential for pharmacokinetic studies, quality control, and stability testing.[2][3] This guide provides an in-depth comparison of the primary analytical techniques for the quantification of pyrazine derivatives, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

The selection of an analytical method is a pivotal decision in the development lifecycle of a pharmaceutical product. It is a choice that directly impacts the reliability and reproducibility of data that underpins regulatory submissions and, ultimately, patient safety. This guide will navigate the validation process for three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present self-validating protocols, and provide a framework for objectively comparing their performance.

The Foundation of Trustworthy Data: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This is not merely a regulatory formality but a cornerstone of good science, ensuring that the data generated is accurate, reliable, and reproducible.[7] The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for the validation of analytical procedures, emphasizing a lifecycle approach to method validation.[4][8]

The core validation characteristics that will be discussed for each analytical method include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][15]

Comparative Overview of Analytical Techniques

The choice of analytical technique for pyrazine derivative quantification depends on several factors, including the analyte's physicochemical properties (e.g., volatility, thermal stability, polarity), the sample matrix, and the required sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1][16]Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[2]
Applicability Wide range of pyrazine derivatives, including non-volatile and thermally labile compounds.[1][17]Volatile and semi-volatile pyrazine derivatives and their impurities.[16][17]Quantification of pyrazine derivatives in complex biological matrices (e.g., plasma, urine) at very low concentrations.[2][18]
Strengths High resolution, reproducibility, and suitability for a wide range of polarities.[19]High sensitivity and specificity, providing structural information for identification.[19]Exceptional sensitivity and selectivity, ideal for bioanalytical applications and trace analysis.[2][20]
Limitations May require derivatization for compounds lacking a UV chromophore.[19]Limited to thermally stable and volatile compounds; positional isomers can be difficult to distinguish by mass spectra alone.[16][19]Higher instrumentation cost and complexity; potential for matrix effects that can suppress or enhance the signal.[21]

Experimental Workflows and Validation Protocols

A well-defined experimental workflow is essential for a robust and reproducible analytical method. The following diagrams, rendered in Graphviz, illustrate the typical workflows for method validation.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation cluster_reporting Phase 3: Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 Guides development V1 Write Validation Protocol P2->V1 Finalized Method V2 Execute Experiments (Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ) V1->V2 V3 Robustness Study V2->V3 R1 Analyze Data & Assess Against Acceptance Criteria V3->R1 Validation Data R2 Write Validation Report R1->R2 R3 Method Implementation & Continuous Monitoring R2->R3

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolution and reproducibility.[19] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of moderately polar pyrazine derivatives.

Experimental Protocol: RP-HPLC for Pyrazine Derivative Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector.[19]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A degassed mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions must be optimized for the analyte of interest.[19]

  • Flow Rate: Typically 1.0 mL/min.[19]

  • Detection Wavelength: Determined from the UV spectrum of the pyrazine derivative in the mobile phase.[19]

  • Injection Volume: 10-20 µL.[19]

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.[19]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the pyrazine derivative in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies. All solutions should be filtered through a 0.45 µm syringe filter before injection.[19]

Validation Parameters and Acceptance Criteria (ICH Q2(R1) based)

ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo, and analyte spiked with potential impurities/degradation products. Assess peak purity using a photodiode array (PDA) detector.[11]The analyte peak should be free from interference from other components at its retention time. Peak purity index should be > 0.99.
Linearity Analyze a minimum of five concentrations across the intended range. Plot a calibration curve of peak area versus concentration and perform linear regression analysis.[11]Coefficient of determination (R²) ≥ 0.99.[22]
Range The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing analyte at the extremes of the range as well as within the range.As per linearity, accuracy, and precision.
Accuracy Analyze a minimum of three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Calculate the percentage recovery.[12]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same standard solution or analysis of six independent samples. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[13]The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[23]System suitability parameters should remain within acceptable limits. The results of the analysis should not be significantly affected.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile pyrazine derivatives, offering high sensitivity and specificity.[16]

Experimental Protocol: GC-MS for Volatile Pyrazine Derivative Quantification

  • Instrumentation: A standard GC-MS system.[17]

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, ZB-WAXplus) for the separation of pyrazines.[16]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

  • Injector Temperature: Typically 250 °C.[19]

  • Oven Temperature Program: An optimized temperature program is crucial for the separation of analytes. A typical program might be: initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[19]

  • MS Transfer Line Temperature: 280 °C.[19]

  • Ion Source Temperature: 230 °C.[19]

  • Mass Range: A suitable mass range to encompass the parent and fragment ions of the pyrazine derivative (e.g., 40-400 amu).[19]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).[19]

Validation Parameters and Acceptance Criteria (ICH Q2(R1) based)

The validation parameters and acceptance criteria for GC-MS are similar to those for HPLC, with a few key differences in their execution.

ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank matrix and matrix spiked with the analyte and potential interfering compounds. Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and by comparing the mass spectrum of the analyte in the sample to that of a reference standard.No significant interfering peaks at the analyte's retention time. Mass spectral library match score > 90%.
Linearity Analyze a series of dilutions of the analyte. Use the peak area of a characteristic ion for quantification.Coefficient of determination (R²) ≥ 0.99.
Accuracy Spike a blank matrix with known concentrations of the analyte at three different levels. Calculate the percentage recovery.Mean recovery should be within 95.0% to 105.0%.
Precision Similar to HPLC, assess repeatability and intermediate precision.RSD ≤ 5.0%.
LOD & LOQ Determined from the calibration curve or by signal-to-noise ratio.The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.System suitability parameters should remain within acceptable limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its unparalleled sensitivity and selectivity.[2][18]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SP1 Plasma Sample Spiking with IS SP2 Protein Precipitation or Liquid-Liquid Extraction SP1->SP2 SP3 Evaporation & Reconstitution SP2->SP3 A1 Chromatographic Separation (LC) SP3->A1 Injection A2 Ionization (ESI) A1->A2 A3 Mass Analysis (MS/MS) MRM Mode A2->A3 DP1 Peak Integration A3->DP1 Data Acquisition DP2 Calibration Curve Generation DP1->DP2 DP3 Concentration Calculation DP2->DP3

Caption: Workflow for pyrazine quantification in plasma by LC-MS/MS.

Experimental Protocol: LC-MS/MS for Pyrazine Derivative in Human Plasma

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[24]

  • Sample Preparation: A robust sample preparation method is crucial to remove matrix components and concentrate the analyte. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2][25] An internal standard (IS), preferably a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variability.[2]

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile or methanol, often containing a small amount of formic acid to improve ionization.[2]

  • Mass Spectrometry: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[20][26]

Validation Parameters and Acceptance Criteria (FDA Bioanalytical Method Validation Guidance)

The validation of bioanalytical methods follows specific guidelines from the FDA and other regulatory bodies.[5]

ParameterExperimental ApproachAcceptance Criteria (Typical)
Selectivity Analyze at least six different sources of the blank matrix to investigate for interferences at the retention times of the analyte and IS.[21]No significant interference at the retention times of the analyte and IS.
Linearity A calibration curve with a blank, a zero standard, and at least six non-zero standards is analyzed.Correlation coefficient (r) ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates per level on different days (inter-day) and within the same day (intra-day).[2]The mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15% (±20% and ≤20% for LLOQ, respectively).[18]
Matrix Effect Assess the effect of the matrix on the ionization of the analyte and IS by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at three concentration levels.Recovery should be consistent, precise, and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[2]The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: Selecting the Optimal Method

The choice of an analytical method for the quantification of pyrazine derivatives is a critical decision that should be guided by the specific requirements of the analysis.

  • HPLC with UV detection is a robust and reliable choice for routine quality control of bulk drug substances and pharmaceutical formulations where analyte concentrations are relatively high.[17]

  • GC-MS is the preferred method for the analysis of volatile and semi-volatile pyrazine derivatives, particularly for impurity profiling and flavor analysis.[27]

  • LC-MS/MS is the undisputed leader for bioanalytical applications, offering the high sensitivity and selectivity required to quantify pyrazine derivatives in complex biological matrices for pharmacokinetic and toxicokinetic studies.[28]

Each method, when properly validated according to established guidelines, can provide accurate and reliable data.[29][30] The detailed protocols and comparative data presented in this guide serve as a starting point for researchers to develop and validate analytical methods that are fit for their intended purpose, ensuring the generation of high-quality data that can be trusted throughout the drug development process.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager Magazine. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Robustness Tests. (n.d.). LCGC International. [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • How To Perform Robustness In Analytical Method Validation. (2025). PharmaGuru. [Link]

  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. (2025). BiochemSphere. [Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. (2016). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]

  • Robustness in Analytical Methods Outlined. (2007). Pharmaceutical Technology. [Link]

  • [Tests for robustness of biomedical and pharmaceutical analytic methods]. (2003). PubMed. [Link]

  • What is the difference between specificity and selectivity? (2018). Lösungsfabrik. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. [Link]

  • Selectivity and specificity in analytical chemistry. General considerations and attempt of a definition and quantification. (2025). ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry Method for Determination of Tetramethylpyrazine and Its Metabolite in Dog Plasma. (2004). PubMed. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]

  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. (2012). Walsh Medical Media. [Link]

  • Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. (2018). ResearchGate. [Link]

  • Analysis of Pyrazines by GC. (n.d.). Scribd. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). MDPI. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2025). ResearchGate. [Link]

  • Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. (2020). Food Research. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). National Institutes of Health. [Link]

  • A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (n.d.). IRJMETS. [Link]

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Validation

A Comparative Guide to the Kinetic Studies of Pyrazine-2-carbonyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the design and development of novel pharmaceuticals, the selection of appropriate reagents is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the design and development of novel pharmaceuticals, the selection of appropriate reagents is a critical determinant of reaction efficiency, selectivity, and overall success. Pyrazine-2-carbonyl chloride, a key building block in the synthesis of a variety of biologically active compounds, serves as a potent acylating agent. An in-depth understanding of its reaction kinetics is paramount for optimizing synthetic routes and for the rational design of new chemical entities.

This guide provides a comprehensive comparison of the kinetic behavior of Pyrazine-2-carbonyl chloride in reactions with common nucleophiles, benchmarking its performance against other widely used acylating agents. By integrating theoretical principles with established experimental methodologies, this document aims to equip researchers with the insights necessary to effectively harness the reactivity of this important synthetic intermediate.

Theoretical Underpinnings of Pyrazine-2-carbonyl Chloride Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides are generally more reactive than other carboxylic acid derivatives such as anhydrides, esters, and amides, a trend directly attributable to the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.[1]

In the case of Pyrazine-2-carbonyl chloride, the pyrazine ring itself plays a crucial role in modulating the reactivity of the acyl chloride moiety. The pyrazine ring is an electron-withdrawing heterocycle due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature has a profound effect on the carbonyl carbon of the acyl chloride group.

Key Electronic Effects:

  • Inductive Effect (-I): The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon.

  • Mesomeric Effect (-M): The pyrazine ring can also delocalize the electron density of the carbonyl group through resonance, further increasing the positive charge on the carbonyl carbon.

These combined electronic effects significantly enhance the electrophilicity of the carbonyl carbon in Pyrazine-2-carbonyl chloride, making it more susceptible to nucleophilic attack compared to its carbocyclic analog, benzoyl chloride. Consequently, Pyrazine-2-carbonyl chloride is expected to exhibit faster reaction rates in nucleophilic acyl substitution reactions.

Comparative Kinetic Data: A Semi-Quantitative Analysis

While specific kinetic data for Pyrazine-2-carbonyl chloride are not extensively reported in the public domain, we can infer its reactivity by comparing it with related aroyl and heteroaroyl chlorides. The principles of physical organic chemistry, particularly Hammett-type linear free energy relationships, provide a framework for these comparisons.

The electron-withdrawing pyrazine ring is anticipated to have a positive Hammett substituent constant (σ), which would correlate with an increased rate of reaction for nucleophilic acyl substitution. For instance, in the aminolysis of substituted benzoyl chlorides, electron-withdrawing groups accelerate the reaction.

To illustrate this, let's consider the reaction with a common nucleophile like aniline. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Diagram of the General Reaction Mechanism:

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reagents Pyrazine-2-carbonyl chloride + Nucleophile (e.g., Aniline) Intermediate Tetrahedral Intermediate Reagents->Intermediate k1 (fast) Products Amide Product + HCl Intermediate->Products k2 (slow, rate-determining)

Caption: General mechanism for the reaction of Pyrazine-2-carbonyl chloride with a nucleophile.

The enhanced electrophilicity of the carbonyl carbon in Pyrazine-2-carbonyl chloride, due to the electron-withdrawing pyrazine ring, will stabilize the negatively charged tetrahedral intermediate and accelerate the rate-determining step, leading to a faster overall reaction rate compared to benzoyl chloride.

Estimated Reactivity Comparison

The following table provides a qualitative and semi-quantitative comparison of the expected reactivity of Pyrazine-2-carbonyl chloride with other common acyl chlorides based on their electronic properties.

Acylating AgentStructureElectronic Nature of R GroupExpected Relative Rate of Hydrolysis
Pyrazine-2-carbonyl chloride Pyrazinyl-Strongly Electron-Withdrawing> Benzoyl chloride
Benzoyl chloride Phenyl-NeutralBaseline
4-Nitrobenzoyl chloride 4-Nitrophenyl-Strongly Electron-Withdrawing> Benzoyl chloride
4-Methoxybenzoyl chloride 4-Methoxyphenyl-Electron-Donating< Benzoyl chloride
Acetyl chloride Methyl-Electron-Donating (by hyperconjugation)Varies with conditions

Experimental Protocols for Kinetic Studies

To quantitatively assess the reactivity of Pyrazine-2-carbonyl chloride and compare it with other acylating agents, well-designed kinetic experiments are essential. Given the typically fast reaction rates of acyl chlorides, specialized techniques are often required.

Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are complete within milliseconds to seconds, stopped-flow spectroscopy is the technique of choice.[2] This method allows for the rapid mixing of two reactant solutions and the subsequent monitoring of the reaction progress in real-time by measuring changes in absorbance or fluorescence.

Experimental Workflow for Stopped-Flow Kinetics:

G cluster_workflow Stopped-Flow Kinetic Analysis Workflow prep Prepare Reactant Solutions - Pyrazine-2-carbonyl chloride in anhydrous solvent - Nucleophile (e.g., aniline) in the same solvent load Load Syringes of Stopped-Flow Instrument prep->load mix Rapid Mixing of Reactants load->mix monitor Monitor Reaction Progress (e.g., change in absorbance at a specific wavelength) mix->monitor analyze Data Analysis - Plot Absorbance vs. Time - Fit to appropriate rate law to obtain k_obs monitor->analyze repeat Repeat at Different Nucleophile Concentrations analyze->repeat plot Plot k_obs vs. [Nucleophile] repeat->plot determine Determine Second-Order Rate Constant (k2) from the slope plot->determine

Caption: Workflow for determining the second-order rate constant of the reaction between Pyrazine-2-carbonyl chloride and a nucleophile using stopped-flow spectroscopy.

Detailed Protocol for Determining the Rate of Aminolysis:

  • Reagent Preparation:

    • Prepare a stock solution of Pyrazine-2-carbonyl chloride in a dry, inert solvent (e.g., acetonitrile or dioxane).

    • Prepare a series of stock solutions of the desired amine (e.g., aniline) in the same solvent at various concentrations.

  • Instrumentation Setup:

    • Set up the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Select a wavelength for monitoring the reaction where either a reactant is consumed or a product is formed. For the reaction with aniline, the formation of the pyrazinoyl anilide can often be monitored in the UV region.

  • Kinetic Run:

    • Load one syringe of the stopped-flow instrument with the Pyrazine-2-carbonyl chloride solution and the other with an aniline solution.

    • Initiate the run to rapidly mix the two solutions.

    • Record the change in absorbance as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions (with the amine in large excess), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation.

    • Repeat the experiment with different concentrations of the amine.

    • Plot kobs versus the concentration of the amine. The slope of the resulting linear plot will give the second-order rate constant (k2) for the reaction.

Comparative Analysis with Alternative Acylating Agents

The true value of understanding the kinetics of Pyrazine-2-carbonyl chloride lies in its comparison to other commonly used acylating agents.

  • vs. Benzoyl Chloride: As previously discussed, Pyrazine-2-carbonyl chloride is expected to be significantly more reactive than benzoyl chloride due to the electron-withdrawing nature of the pyrazine ring. This makes it a better choice for reactions with weakly nucleophilic amines or alcohols where benzoyl chloride might be too sluggish.

  • vs. Aliphatic Acyl Chlorides (e.g., Acetyl Chloride): The reactivity comparison with aliphatic acyl chlorides is more nuanced and can be solvent-dependent. While the pyrazine ring is strongly electron-withdrawing, steric factors can also play a role. However, in many cases, the electronic activation of Pyrazine-2-carbonyl chloride will render it highly reactive, comparable to or even exceeding the reactivity of simple aliphatic acyl chlorides.

  • vs. Other Heteroaroyl Chlorides (e.g., 2-Furoyl Chloride, 2-Thiophenecarbonyl Chloride): The reactivity of heteroaroyl chlorides is highly dependent on the nature of the heteroaromatic ring. Furan and thiophene are generally considered to be more electron-rich than pyrazine. Therefore, Pyrazine-2-carbonyl chloride is expected to be more reactive than 2-furoyl chloride and 2-thiophenecarbonyl chloride.

Conclusion and Future Perspectives

Pyrazine-2-carbonyl chloride stands out as a highly reactive and versatile acylating agent. Its enhanced reactivity, a direct consequence of the electron-withdrawing pyrazine ring, makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. While direct, comprehensive kinetic data for its reactions are still somewhat limited in the literature, the principles of physical organic chemistry allow for a robust, qualitative, and semi-quantitative understanding of its behavior.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to quantitatively assess the reactivity of Pyrazine-2-carbonyl chloride and directly compare it to other acylating agents under their specific reaction conditions. Such studies will not only contribute to a deeper fundamental understanding of its reactivity but also enable the more efficient and rational design of synthetic routes to novel and important chemical entities.

References

  • Wamser, C. C., & Yates, J. A. (1989). Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis. The Journal of Organic Chemistry, 54(1), 150-154.
  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • MDPI. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]

  • kchem.org. (n.d.). Correlation of the Rates of Solvolysis of 1-Piperidincarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Retrieved from [Link]

  • OSTI.GOV. (1989). Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-2-carbonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazinecarbonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Retrieved from [Link]

  • Allen. (n.d.). Aniline reacts with carbonyl chloride and forms. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Coupling Agents for Pyrazinoic Acid: A Technical Guide for Researchers

In the landscape of medicinal chemistry and drug development, the synthesis of amide derivatives of pyrazinoic acid holds significant importance. Pyrazinamide, a primary drug for treating tuberculosis, underscores the th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of amide derivatives of pyrazinoic acid holds significant importance. Pyrazinamide, a primary drug for treating tuberculosis, underscores the therapeutic potential of this scaffold. The efficient formation of the amide bond between pyrazinoic acid and various amines is a critical step in the synthesis of new analogues and potential drug candidates. The choice of coupling agent is paramount, directly influencing reaction yield, purity, and scalability. This in-depth guide provides a head-to-head comparison of common coupling agents for the amidation of pyrazinoic acid, supported by mechanistic insights and detailed experimental protocols to aid researchers in making informed decisions.

The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The ideal coupling agent should provide high yields, minimize side reactions such as racemization, be easily removed from the reaction mixture, and be cost-effective for larger-scale synthesis.

Classes of Coupling Agents: A Mechanistic Overview

Coupling agents are broadly categorized based on their core reactive moiety. Understanding their mechanism of action is key to selecting the appropriate reagent and optimizing reaction conditions.

Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their simplicity and effectiveness.[1][2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then be attacked by the amine to form the amide and a urea byproduct.

To enhance efficiency and suppress side reactions like racemization, carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[4][5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[5]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of EDC/HOBt-mediated amidation.
Phosphonium Salts

Phosphonium salt-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer analogue (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and low racemization potential.[6][7][8] These reagents activate the carboxylic acid by forming an active ester with a benzotriazole leaving group.[9][10] An advantage of phosphonium salts is that they do not typically react with the amine nucleophile, preventing the formation of guanidinium byproducts that can occur with uronium/aminium salts.[11]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Mechanism of PyBOP-mediated amidation.
Uronium/Aminium Salts

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents, known for rapid reaction times and high yields.[2] They react with the carboxylate to form a highly reactive OAt or OBt active ester.[12][13] The pyridine nitrogen in the HOAt leaving group of HATU is believed to provide anchimeric assistance, further accelerating the reaction.[14] A potential side reaction with these reagents is the guanidinylation of the amine if the coupling agent is used in excess.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Mechanism of HATU-mediated amidation.
Other Coupling Reagents

Propanephosphonic acid anhydride (T3P) has emerged as a versatile and environmentally friendly coupling reagent.[15] It is a powerful dehydrating agent that activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine.[16][17] T3P is known for its excellent safety profile, producing water-soluble byproducts that are easily removed, and for its ability to suppress racemization.[15]

Head-to-Head Performance Comparison

Coupling Agent/SystemTypical Yield (%)Reaction Time (h)Key AdvantagesPotential Drawbacks
EDC/HOBt 70-9012-24Cost-effective, water-soluble byproduct (EDC).[4][18]Slower reaction times, potential for side reactions without additives.[4]
HATU 85-981-4High yields, fast reactions, low racemization.[14][19]Higher cost, potential for guanidinylation of the amine.[2]
PyBOP 80-952-6High efficiency, safer byproduct than BOP.[7][10]Higher cost than carbodiimides, potential explosive hazard.[9]
T3P® 75-951-5Excellent safety profile, water-soluble byproducts, low racemization.[15]May require optimization for specific substrates.[16]

Note: Yields and reaction times are indicative and can vary significantly based on the specific amine, solvent, temperature, and other reaction conditions.

Experimental Protocols

The following are standardized, representative protocols for the amidation of pyrazinoic acid using the discussed coupling agents. These can serve as a starting point for optimization in your specific application.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: A generalized workflow for comparing coupling agents.
Protocol 1: EDC/HOBt Mediated Amidation
  • Reagent Preparation: In a round-bottom flask, dissolve pyrazinoic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Protocol 2: HATU Mediated Amidation
  • Reagent Preparation: To a solution of pyrazinoic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction Progression: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: Follow the work-up and isolation procedure described in Protocol 1.

Protocol 3: PyBOP Mediated Amidation
  • Reagent Preparation: In a flask, combine pyrazinoic acid (1.0 equiv.), the amine (1.1 equiv.), and PyBOP (1.1 equiv.) in anhydrous DMF.

  • Reaction Initiation: Cool the mixture to 0 °C and add DIPEA (2.0 equiv.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress.

  • Work-up and Isolation: Employ the work-up and isolation steps outlined in Protocol 1.

Protocol 4: T3P® Mediated Amidation
  • Reagent Preparation: Dissolve pyrazinoic acid (1.0 equiv.) and the amine (1.1 equiv.) in a suitable aprotic solvent (e.g., ethyl acetate or THF).

  • Reaction Initiation: Add a base such as pyridine or triethylamine (2.0-3.0 equiv.). Add T3P® (1.5 equiv., typically as a 50% solution in a suitable solvent) dropwise at 0 °C.

  • Reaction Progression: Stir the reaction at room temperature for 1-5 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated solution of NaHCO₃. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue as needed.

Conclusion and Recommendations

The selection of an optimal coupling agent for the amidation of pyrazinoic acid is a multifactorial decision.

  • For routine, cost-sensitive applications where reaction time is not a critical factor, EDC/HOBt remains a reliable choice.

  • When high yields and rapid reaction kinetics are paramount, HATU is an excellent, albeit more expensive, option.

  • PyBOP offers a good balance of high reactivity and improved safety profile compared to older phosphonium reagents.

  • For processes where safety, ease of workup, and minimal racemization are the primary concerns, T3P® presents a compelling "green" alternative.

It is strongly recommended that researchers perform small-scale screening of a few selected coupling agents to determine the most effective and efficient method for their specific pyrazinoic acid derivative of interest. The protocols provided herein offer a solid foundation for such comparative studies.

References

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazine Isomers

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a foundational requirement. The diazines—pyrazine, pyrimidine, and pyridazine—present a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a foundational requirement. The diazines—pyrazine, pyrimidine, and pyridazine—present a classic analytical challenge. As isomers with the molecular formula C₄H₄N₂, they share the same nominal mass, making simple mass spectrometry insufficient for differentiation. Their structural nuances, however, arising from the varied placement of the two nitrogen atoms within the six-membered aromatic ring, give rise to distinct electronic and vibrational properties. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in experimental data, to reliably differentiate these three isomers.

The Causality of Spectral Differences: From Molecular Symmetry to Spectroscopic Fingerprints

The core principle behind differentiating these isomers lies in how the nitrogen atoms' position impacts molecular symmetry and electron distribution.

  • Pyrazine (1,4-diazine): Possesses the highest symmetry of the three. It belongs to the D₂h point group, featuring a center of inversion. This high degree of symmetry dictates that all four carbon-hydrogen bonds are chemically equivalent, and more critically, it imposes strict selection rules for vibrational spectroscopy.

  • Pyrimidine (1,3-diazine): The nitrogen atoms at positions 1 and 3 reduce the symmetry to the C₂v point group. This creates three distinct C-H environments and alters the vibrational landscape.

  • Pyridazine (1,2-diazine): The adjacent nitrogen atoms also result in C₂v symmetry. However, the presence of a direct N-N bond significantly influences its electronic structure and fragmentation behavior compared to its isomers.[1]

These fundamental structural differences are the direct cause of the unique spectral signatures we can exploit for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for positive identification due to its sensitivity to the local chemical environment of each nucleus.

Expertise & Experience: Why NMR Excels

The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is exquisitely sensitive to the electron density around it. The electronegative nitrogen atoms withdraw electron density (a deshielding effect), causing nearby nuclei to resonate at a higher frequency (further downfield). The number of unique signals directly reflects the number of non-equivalent nuclei, providing an immediate indication of the molecule's symmetry.

  • Pyrazine: Due to its D₂h symmetry, all four protons are chemically and magnetically equivalent, as are all four carbons. This results in a remarkably simple spectrum: a single sharp peak in the ¹H NMR spectrum and a single peak in the ¹³C NMR spectrum.[2][3][4][5]

  • Pyrimidine: The C₂v symmetry leads to three distinct proton environments and three distinct carbon environments. The proton at the C2 position, situated between both nitrogen atoms, is the most deshielded and appears furthest downfield.[6][7]

  • Pyridazine: Its C₂v symmetry results in two sets of equivalent protons and two sets of equivalent carbons, leading to two signals in both the ¹H and ¹³C NMR spectra.[8][9]

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes typical chemical shifts, providing a clear quantitative basis for differentiation.

IsomerNucleusPositionTypical Chemical Shift (δ, ppm in CDCl₃)Multiplicity
Pyrazine ¹HH-2, H-3, H-5, H-6~8.6Singlet
¹³CC-2, C-3, C-5, C-6~145.1-
Pyrimidine ¹HH-2~9.27Singlet
¹HH-4, H-6~8.78Doublet
¹HH-5~7.36Triplet
¹³CC-2~158.6-
¹³CC-4, C-6~156.9-
¹³CC-5~121.7-
Pyridazine ¹HH-3, H-6~9.17Multiplet (AA')
¹HH-4, H-5~7.68Multiplet (XX')
¹³CC-3, C-6~150.5-
¹³CC-4, C-5~126.8-

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data compiled from various sources.[5][7][8][10]

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures a self-validating system for reproducible results.

  • Sample Preparation: Accurately weigh 5-10 mg of the diazine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to a range that encompasses all expected aromatic signals (e.g., 0-12 ppm).

    • Number of Scans: Typically 16-64 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to a wide range to cover all carbon environments (e.g., 0-180 ppm).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Vibrational Spectroscopy (FTIR & Raman): The Power of Symmetry

Vibrational spectroscopy probes the stretching and bending of molecular bonds. While all three isomers have similar bonds, their different symmetries create highly diagnostic spectral patterns.

Expertise & Experience: The Rule of Mutual Exclusion

The most powerful concept for differentiating these isomers using vibrational spectroscopy is the Rule of Mutual Exclusion . This rule is a direct consequence of molecular symmetry.

  • Trustworthiness: For a molecule that possesses a center of inversion (centrosymmetric), vibrational modes that are active in the Infrared (IR) spectrum are forbidden in the Raman spectrum, and vice-versa.[11][12]

Pyrazine , belonging to the D₂h point group, has a center of inversion. Therefore, its IR and Raman spectra should be completely different, with no overlapping bands.[11][12] In contrast, pyrimidine and pyridazine (C₂v point group) lack a center of inversion. Consequently, many of their vibrational modes can be simultaneously active in both IR and Raman spectroscopy.[11] This principle provides an immediate and definitive method to identify pyrazine.

Data Presentation: Key Vibrational Frequencies (cm⁻¹)
IsomerTechniqueKey Vibrational Modes (cm⁻¹)
Pyrazine FTIR~3070 (C-H stretch), ~1480 (Ring), ~1150 (Ring), ~1020 (Ring breathing)
Raman~3055 (C-H stretch), ~1580 (Ring), ~1230 (Ring), ~1015 (Ring breathing), ~600 (Ring)
Pyrimidine FTIR~3090, ~3050 (C-H stretch), ~1570 (Ring), ~1470 (Ring), ~1400 (Ring)
Raman~3060 (C-H stretch), ~1570 (Ring), ~1400 (Ring), ~1000 (Ring breathing)
Pyridazine FTIR~3060 (C-H stretch), ~1575 (Ring), ~1450 (Ring), ~1415 (Ring)
Raman~3050 (C-H stretch), ~1570 (Ring), ~1030 (Ring breathing), ~960 (Ring)

Note: This table highlights that for pyrimidine and pyridazine, certain modes (e.g., around 1570 cm⁻¹) can appear in both spectra, while for pyrazine, the active modes are distinct. Data compiled from various sources.[13][14][15][16]

Experimental Protocol: Combined FTIR and Raman Analysis
  • FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Collection: Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

    • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

  • Raman Spectroscopy:

    • Sample Preparation: Place the sample in a suitable container (e.g., glass vial or NMR tube).

    • Instrument Setup: Use a standard Raman spectrometer with a common laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

    • Acquisition: Focus the laser on the sample and collect the scattered light. Acquisition times may vary from a few seconds to several minutes depending on the sample's Raman scattering cross-section and potential for fluorescence.

    • Processing: Perform baseline correction to remove any fluorescence background.

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

While the molecular ion (M⁺˙) for all three isomers appears at m/z 80, their structural differences lead to distinct and predictable fragmentation patterns under Electron Ionization (EI).

Expertise & Experience: Stability-Driven Fragmentation

The fragmentation process is governed by the stability of the resulting ions and neutral losses. The unique arrangement of nitrogen atoms is the primary driver of the differences.

  • Pyridazine: The defining feature of pyridazine is the relatively weak N-N single bond. Upon ionization, the most favorable fragmentation pathway is the retro-Diels-Alder reaction, leading to the expulsion of a stable neutral nitrogen molecule (N₂).[17] This results in a highly characteristic and often prominent peak at m/z 52 (M - 28).

  • Pyrimidine & Pyrazine: Lacking the adjacent nitrogen atoms, the expulsion of N₂ is not a favorable pathway. Instead, fragmentation for these isomers is dominated by the loss of a hydrogen cyanide (HCN) molecule.[17] This produces a characteristic fragment ion at m/z 53 (M - 27). While both pyrimidine and pyrazine show this loss, the relative intensities of other minor fragments may differ, though differentiation based on MS alone is less definitive than for pyridazine.

Data Presentation: Characteristic EI-MS Fragment Ions
IsomerMolecular Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
Pyrazine 8053HCN
Pyrimidine 8053HCN
Pyridazine 8052 N₂
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet for liquids/solutions.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Workflow for Unambiguous Isomer Identification

For maximum confidence, a logical, multi-technique approach is recommended. The following workflow leverages the strengths of each method for an efficient and definitive identification.

G cluster_0 cluster_1 cluster_2 cluster_3 start Unknown Diazine Isomer (C₄H₄N₂) vib_spec Acquire FTIR & Raman Spectra start->vib_spec q_vib Do IR/Raman bands show mutual exclusion? vib_spec->q_vib ms_spec Acquire EI-Mass Spectrum q_ms Is prominent peak at m/z 52 (M-28)? ms_spec->q_ms nmr_spec Acquire ¹H & ¹³C NMR Spectra q_nmr Does ¹H NMR show 3 distinct signal regions? nmr_spec->q_nmr q_vib->ms_spec No res_pyrazine Identified: Pyrazine q_vib->res_pyrazine  Yes q_ms->nmr_spec No (m/z 53 is prominent) res_pyridazine Identified: Pyridazine q_ms->res_pyridazine  Yes q_nmr->res_pyridazine No (2 signals) Confirm Pyridazine ID res_pyrimidine Identified: Pyrimidine q_nmr->res_pyrimidine  Yes

Caption: Logical workflow for differentiating pyrazine isomers.

Conclusion

While each spectroscopic technique offers valuable clues, a synergistic approach provides the most authoritative and trustworthy identification of pyrazine isomers.

  • Vibrational Spectroscopy (FTIR/Raman) is the fastest method to single out pyrazine based on the rule of mutual exclusion.

  • Mass Spectrometry is exceptionally effective at identifying pyridazine through its unique loss of N₂.

  • NMR Spectroscopy serves as the ultimate arbiter, providing unambiguous structural confirmation for all three isomers based on their distinct patterns of chemical shifts and signal multiplicities.

By understanding the causal links between molecular structure and spectral output, and by employing these self-validating experimental workflows, researchers can confidently and efficiently differentiate these critical building blocks of modern chemistry.

References

  • Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved from [Link]

  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Thieme. Retrieved from [Link]

  • ResearchGate. (2013). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • ResearchGate. (n.d.). This table compares the fundamental vibrations of pyrazine and.... Retrieved from [Link]

  • Semantic Scholar. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Bernstein Group. (n.d.). On the pyrazine and pyrazine–pyrimidine dimers. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Retrieved from [Link]

  • Studylib. (n.d.). Diazine Stability & Aromaticity: A Computational Study. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Evaluating Diazene to N2 Interconversion at Iron-Sulfur Complexes. Retrieved from [Link]

  • J-Stage. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Spectroscopy pyrazine molecule. Retrieved from [Link]

  • Bohrium. (n.d.). Resonance Raman spectroscopy of the S 1 and S 2 states of pyrazine: Experiment and first principles calculation of spectra. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared-Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations: Competition among π-π, CH. Retrieved from [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • University Chemistry. (2025). Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric.... Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine - IR Spectrum. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). shows an overview of the gas phase FTIR spectrum of pyrazine at a.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (1995). Resonance Raman spectroscopy of the S1 and S2 states of pyrazine: Experiment and first principles calculation of spectra. The Journal of Chemical Physics. Retrieved from [Link]

  • CORE Reader. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • ResearchGate. (n.d.). Static Raman spectra of pyrazine in the ground state. (a) Pyrazine, (b).... Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Griffith Research Online. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. Retrieved from [Link]

  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • UNL Digital Commons. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercial Pyrazine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Pyrazine-2-carbonyl chloride is a critical heterocyclic building block in medicinal chemistry, most notably in the synthesis of pharmaceuticals and other bi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-carbonyl chloride is a critical heterocyclic building block in medicinal chemistry, most notably in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its high reactivity, embodied by the acyl chloride group, makes it an excellent acylating agent but also renders it susceptible to degradation and the presence of process-related impurities. The purity of this reagent is not a trivial matter; it directly impacts reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and, ultimately, patient safety. This guide provides a comparative analysis of analytical techniques for assessing the purity of commercial Pyrazine-2-carbonyl chloride, supported by experimental insights and protocols.

The Impurity Landscape: What to Expect

Understanding the potential impurities is the first step in developing a robust analytical strategy. Given its synthesis and inherent reactivity, the primary impurities in a commercial batch of Pyrazine-2-carbonyl chloride are predictable. The most common synthesis route involves the reaction of Pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

Common Impurities:

  • Pyrazine-2-carboxylic acid: The most common impurity, resulting from incomplete reaction of the starting material or, more frequently, from hydrolysis of the product upon exposure to atmospheric moisture.[4]

  • Unreacted Chlorinating Agents and By-products: Residual thionyl chloride or its by-products. These are typically volatile and may be removed during workup but can persist in poorly processed batches.

  • Solvent Residues: Residual solvents from the reaction (e.g., methylene chloride, dimethylformamide) or purification steps.[3]

  • Polymers/Degradants: Self-condensation or polymerization products can form under improper storage conditions (e.g., elevated temperature).

The Analyst's Toolkit: A Comparative Overview of Methodologies

No single analytical technique is sufficient for a complete purity assessment. A multi-pronged approach is essential for confident characterization. The choice of method depends on the specific question being asked: Is it for simple identification, accurate quantification (assay), or trace impurity detection?

Technique Primary Use Information Provided Strengths Limitations
HPLC (Derivatization) Quantification of main component and impuritiesPurity percentage, detection of non-volatile impurities (like the carboxylic acid)High sensitivity and specificity for trace analysis.[5] Excellent for quantifying hydrolysis products.Indirect analysis; requires a derivatization step which adds complexity and potential for error.[6]
GC-MS Identification & Quantification of volatile impuritiesIdentification of residual solvents, starting materials, and volatile by-productsHigh separation efficiency for complex mixtures.[7] Mass spectrometry provides definitive identification of unknowns.[8]Not suitable for non-volatile impurities like Pyrazine-2-carboxylic acid. The high reactivity of the acyl chloride can be problematic for the column.
¹H NMR Spectroscopy Structural confirmation & Purity estimationConfirms the chemical structure, identifies and quantifies impurities with unique proton signalsProvides unambiguous structural information. Rapid analysis. Can be made quantitative (qNMR).Lower sensitivity compared to chromatographic methods. Overlapping signals can complicate analysis.
FTIR Spectroscopy Functional group identificationConfirms presence of the acyl chloride C=O bond and absence of the carboxylic acid O-H bondQuick and simple confirmation of the primary functional group.Not quantitative. Provides limited information on the overall purity or specific impurities.
Titration Assay (Quantification)Measures the total amount of acid chloride functionalitySimple, inexpensive, and accurate method for determining the overall assay value.Non-specific; it will react with any hydrolyzable chloride, including acidic impurities.[9]

Experimental Deep Dive: Protocols & Workflows

Overall Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly acquired batch of Pyrazine-2-carbonyl chloride.

G cluster_0 Initial Assessment & Identification cluster_1 Quantification & Impurity Profiling cluster_2 Data Consolidation & Reporting Sample Receive Commercial Sample FTIR FTIR Analysis Sample->FTIR NMR ¹H NMR Analysis FTIR->NMR Confirm Functional Group Titration Assay by Titration NMR->Titration Proceed if structure is confirmed GCMS GC-MS Analysis NMR->GCMS HPLC HPLC Analysis (Derivatization) NMR->HPLC Compare Compare Data vs. Specifications Titration->Compare GCMS->Compare Volatile Impurities HPLC->Compare Non-Volatile Impurities Report Generate Certificate of Analysis (CoA) Compare->Report

Caption: Workflow for Purity Assessment of Pyrazine-2-carbonyl chloride.

Protocol: HPLC Analysis via Derivatization

Rationale: Direct analysis of acyl chlorides by reversed-phase HPLC is challenging due to their rapid reaction with aqueous mobile phases. Derivatization converts the reactive analyte into a stable derivative suitable for chromatography. This method is particularly effective for quantifying the parent compound and its primary non-volatile impurity, Pyrazine-2-carboxylic acid. We will use anhydrous methanol to form the stable methyl pyrazine-2-carboxylate.[6]

  • Objective: To determine the purity of Pyrazine-2-carbonyl chloride and quantify the amount of Pyrazine-2-carboxylic acid impurity.

  • Materials:

    • Pyrazine-2-carbonyl chloride sample

    • Anhydrous Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Pyrazine-2-carboxylic acid reference standard

    • Methyl pyrazine-2-carboxylate reference standard

  • Instrumentation: HPLC with UV Detector (e.g., Agilent 1260 Infinity II or equivalent), C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Procedure:

    • Standard Preparation:

      • Accurately weigh ~10 mg of methyl pyrazine-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Acetonitrile/Water mixture. This is the main component standard.

      • Accurately weigh ~10 mg of Pyrazine-2-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This is the impurity standard.

    • Sample Preparation (Derivatization):

      • In a fume hood, accurately weigh ~11 mg of the Pyrazine-2-carbonyl chloride sample into a clean, dry 20 mL vial.

      • Carefully add 10 mL of anhydrous methanol. Cap the vial immediately and swirl gently. The reaction is exothermic. Let it stand for 15 minutes to ensure complete conversion to the methyl ester.

      • Quantitatively transfer the contents to a 100 mL volumetric flask. Dilute to volume with 50:50 Acetonitrile/Water. The final concentration of the derivatized product will be approximately 100 µg/mL.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 270 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks for methyl pyrazine-2-carboxylate and Pyrazine-2-carboxylic acid in the sample chromatogram by comparing retention times with the standards.

    • Calculate the percentage of the carboxylic acid impurity using the external standard method.

    • The purity of the original Pyrazine-2-carbonyl chloride is calculated based on the area of the methyl pyrazine-2-carboxylate peak relative to the total area of all peaks (Area Percent). For a more accurate assay, use the external standard calculation.

Protocol: GC-MS Analysis for Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents or by-products from synthesis.[7][10]

  • Objective: To identify and quantify residual solvents and other volatile impurities.

  • Materials:

    • Pyrazine-2-carbonyl chloride sample

    • Dichloromethane (DCM), GC grade

    • Internal standard (e.g., undecane)

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 7890/5977 or equivalent), DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Procedure:

    • Standard Preparation: Prepare a standard mix of expected solvents (e.g., DCM, DMF) in DCM at a concentration of ~100 ppm.

    • Sample Preparation: Dissolve ~20 mg of the Pyrazine-2-carbonyl chloride sample in 1.0 mL of DCM containing the internal standard.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1)

      • Carrier Gas: Helium, constant flow 1.2 mL/min

      • Oven Program: 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Conditions:

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 35-400 amu

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify any identified impurities against the solvent standard mix.

Making the Right Choice: A Decision Guide

The analytical method should be selected based on the specific requirements of the analysis. This flowchart provides a guide for choosing the most appropriate technique.

G start What is the analytical goal? q1 Need to confirm chemical identity? start->q1 q2 Need to determine overall assay/potency? start->q2 q3 Need to identify/quantify impurities? start->q3 ans_nmr Use ¹H NMR q1->ans_nmr Yes (Structure) ans_ftir Use FTIR q1->ans_ftir Yes (Functional Group) ans_titration Use Titration (for total acyl chloride) q2->ans_titration Yes ans_hplc Use Derivatization-HPLC (for specific assay) q2->ans_hplc Yes (more specific) q4 Are impurities volatile or non-volatile? q3->q4 Yes ans_gcms Use GC-MS (for solvents, etc.) q4->ans_gcms Volatile ans_hplc_imp Use Derivatization-HPLC (for hydrolysis product) q4->ans_hplc_imp Non-Volatile

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity assessment of Pyrazine-2-carbonyl chloride is a critical quality control step that requires a thoughtful, multi-technique approach. While rapid methods like FTIR and NMR are excellent for initial identification, they must be supplemented with quantitative, separation-based techniques like HPLC and GC-MS to build a complete purity profile. By understanding the likely impurities and applying the appropriate validated methods, researchers and drug developers can ensure the quality of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Wang, L., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 143-149. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-2-carbonyl Chloride. Retrieved from [Link]

  • Scribd. (n.d.). ACID Purity Test Procedure. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Deactivation and Disposal of Pyrazine-2-Carbonyl Chloride

For the research scientist, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—safe disposal—is as critical as any synthetic procedure. Pyrazine-2-carbonyl chloride, a valuable h...

Author: BenchChem Technical Support Team. Date: January 2026

For the research scientist, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—safe disposal—is as critical as any synthetic procedure. Pyrazine-2-carbonyl chloride, a valuable heterocyclic intermediate in pharmaceutical and agrochemical synthesis, demands a methodical and chemically sound disposal protocol.[1] Its high reactivity, particularly its violent reaction with water, necessitates a carefully controlled deactivation process before it can be considered waste.[2][3]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of pyrazine-2-carbonyl chloride. It is designed for laboratory professionals who understand the inherent risks of reactive chemicals and are committed to upholding the highest standards of laboratory safety. We will move beyond a simple checklist to explain the chemical principles behind each step, ensuring a protocol that is not just followed, but understood.

Immediate Safety Profile & Hazard Analysis

Before handling pyrazine-2-carbonyl chloride, a complete understanding of its hazard profile is essential. This is not merely a procedural formality but the foundation of a safe laboratory environment.

  • Primary Hazard: Corrosive. Causes severe skin burns and eye damage upon contact.[2][3]

  • Reactivity: Reacts violently with water and moisture.[2][3][4] This hydrolysis reaction is rapid and exothermic, liberating corrosive hydrogen chloride gas.[2][5]

  • Incompatible Materials: Water, strong oxidizing agents, strong bases, alcohols, and amines.[2][6]

  • Exposure Routes: Hazardous if inhaled, swallowed, or absorbed through the skin.[7]

Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[4][8] An emergency eyewash station and safety shower must be immediately accessible.[2][6]

Table 1: Personal Protective Equipment (PPE) Mandate

Proper PPE is your primary line of defense. The following table outlines the minimum required equipment for the deactivation protocol.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[4][7]Protects against splashes of corrosive materials and irritating vapors which can cause severe eye damage.[2][9]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[4][7]Provides a robust barrier against skin contact with the corrosive acyl chloride and the resulting acidic solution.[8]
Body Protection Flame-retardant laboratory coat worn over full-length clothing.[4]Protects against accidental spills and splashes. Ensures no skin is exposed between gloves and sleeves.
Respiratory Protection An air-purifying respirator with acid gas cartridges may be necessary for spills or poor ventilation.[6][7]Protects against inhalation of corrosive hydrogen chloride gas, a byproduct of the hydrolysis reaction.[2]

The Principle of Deactivation: Controlled Hydrolysis and Neutralization

The disposal strategy for pyrazine-2-carbonyl chloride hinges on a two-stage chemical transformation:

  • Controlled Hydrolysis: The highly reactive acyl chloride functional group is intentionally reacted with water in a controlled manner. This process, known as hydrolysis, converts the pyrazine-2-carbonyl chloride into two less hazardous products: pyrazine-2-carboxylic acid and hydrochloric acid (HCl).[10][11][12] While still corrosive, the resulting aqueous solution is significantly more stable and manageable than the parent compound. The extreme reactivity of acyl chlorides with water makes this a facile transformation.[13][14]

  • Neutralization: The hydrochloric acid generated during hydrolysis is a strong acid that must be neutralized before final disposal.[15] This is achieved by reacting the acidic solution with a suitable base. A weak base, such as sodium bicarbonate (NaHCO₃), is often preferred over a strong base like sodium hydroxide (NaOH) for laboratory-scale disposal.[15][16] The use of a weak base provides a more controlled, less exothermic neutralization and gives a clear visual endpoint (cessation of gas effervescence) to prevent over-basification.[16] The final products are a harmless salt (sodium chloride), water, and carbon dioxide.[17]

The overall chemical process is illustrated below:

Stage 1: Hydrolysis C₅H₃ClN₂O (Pyrazine-2-carbonyl chloride) + H₂O → C₅H₄N₂O₂ (Pyrazine-2-carboxylic acid) + HCl (Hydrochloric acid)

Stage 2: Neutralization HCl + NaHCO₃ → NaCl (Sodium chloride) + H₂O + CO₂ (Carbon dioxide)

Step-by-Step Disposal Protocol

This protocol is designed for small quantities (<10 g) of residual pyrazine-2-carbonyl chloride. Always work within a chemical fume hood and wear all mandated PPE as detailed in Table 1.

Materials Required:
  • Pyrazine-2-carbonyl chloride waste

  • Large beaker (at least 10x the volume of the solution to be prepared)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Labeled hazardous waste container

Experimental Workflow

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_hydrolysis Phase 2: Controlled Hydrolysis cluster_neutralization Phase 3: Neutralization cluster_disposal Phase 4: Final Disposal prep1 Don all required PPE (Face shield, gloves, lab coat) prep2 Work inside a certified chemical fume hood prep1->prep2 prep3 Prepare large beaker in an ice bath with stir bar prep2->prep3 hydro1 Add ice-cold water to the beaker prep3->hydro1 Proceed to Hydrolysis hydro2 Slowly and portion-wise add Pyrazine-2-carbonyl chloride to cold, stirring water hydro1->hydro2 hydro3 Observe for reaction (fizzing, fumes) Allow to stir for 30 min hydro2->hydro3 neut1 Slowly add Sodium Bicarbonate (NaHCO₃) to the acidic solution hydro3->neut1 Proceed to Neutralization neut2 Observe CO₂ effervescence. Continue adding until fizzing stops neut1->neut2 neut3 Check pH with paper or meter. Target pH: 6.0 - 8.0 neut2->neut3 neut4 Adjust pH if necessary neut3->neut4 disp1 Transfer neutralized solution to a properly labeled hazardous waste container neut4->disp1 Proceed to Disposal disp2 Arrange for pickup by Environmental Health & Safety (EHS) disp1->disp2

Figure 1. Workflow for the safe deactivation and disposal of Pyrazine-2-carbonyl chloride.
Detailed Method
  • Preparation:

    • Ensure you are wearing all PPE specified in Table 1.

    • Place a large beaker, capable of holding at least ten times the expected final volume, onto a magnetic stir plate situated inside an ice bath. This large headspace and cooling are critical to safely contain the exothermic reaction and any potential splashing.

    • Add a magnetic stir bar to the beaker and begin moderate stirring.

  • Controlled Hydrolysis:

    • To the beaker, add a volume of ice-cold deionized water approximately 20 times the mass of the pyrazine-2-carbonyl chloride to be destroyed (e.g., for 5 g of waste, use 100 mL of water).

    • Crucially, add the pyrazine-2-carbonyl chloride waste to the water SLOWLY and in small portions. Never add water to the acyl chloride, as this can cause a violent, uncontrolled reaction.[16]

    • You will observe fumes of HCl gas and hear fizzing as the hydrolysis occurs. Maintain slow addition to keep the reaction under control.

    • Once all the material has been added, allow the solution to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.

  • Neutralization:

    • Remove the beaker from the ice bath.

    • Begin adding a weak base, such as sodium bicarbonate, to the stirring acidic solution in small portions. Vigorous effervescence (release of CO₂ gas) will occur. Add the base slowly to prevent the foam from overflowing the beaker.

    • Continue adding sodium bicarbonate until the effervescence ceases upon addition of more base. This is a visual indicator that the majority of the acid has been neutralized.

    • Using pH paper or a calibrated pH meter, check the pH of the solution. Continue to add small amounts of base until the pH is stable within a neutral range (pH 6.0 - 8.0).

Waste Management & Regulatory Compliance

  • Waste Collection: The final, neutralized aqueous solution should be transferred into a sturdy, sealed, and clearly labeled hazardous waste container.[18] The label must, at a minimum, include the words "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of Pyrazine-2-carboxylic acid and Sodium Chloride"), and the date.[18][19]

  • Regulatory Framework: The management and disposal of this waste are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[19][20] Academic laboratories may operate under the alternative standards of 40 CFR Part 262, Subpart K, which provides specific guidelines for waste management in a research setting.[21]

  • Final Disposal: Never dispose of even neutralized chemical waste down the sink unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office and local regulations.[18][22] The collected waste container must be stored in a designated Satellite Accumulation Area (SAA) until it is collected by trained EHS personnel for final disposal at a licensed facility.[19][22]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][3][23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][23]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3][23]

  • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it into a suitable container for disposal.[23] Do not use water on the initial spill as it will cause a violent reaction.[2][23]

  • Large Spill: Evacuate the immediate area. Alert colleagues and your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

By adhering to this detailed protocol, researchers can ensure that the disposal of pyrazine-2-carbonyl chloride is performed with the highest regard for personal safety, chemical compatibility, and environmental responsibility.

References

  • Lab Alley. How to neutralize hydrochloric acid.

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • Study.com. Neutralizing Hydrochloric Acid | Process & Calculations.

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.

  • Alfa Aesar. Safety Data Sheet: Pyrazine-2-carbonyl chloride.

  • Digital Analysis. Hydrochloric (HCl) Acid Neutralization.

  • Poznan University of Medical Sciences. LABORATORY 3. I. ACID-BASE NEUTRALIZATION, TITRATION.

  • Quora. What is the process for neutralizing hydrochloric acid in a solution?

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Parchem. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

  • BenchChem. Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride.

  • Fisher Scientific. Safety Data Sheet: Pyrazine-2-carbonyl chloride.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.

  • Fisher Scientific. Safety Data Sheet: Pyrazine-2-carbonyl chloride (2024).

  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism.

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.

  • Fisher Scientific. Safety Data Sheet: Pyrazinecarbonitrile.

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.

  • MySkinRecipes. Pyrazine-2-carbonyl chloride.

  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.

Sources

Handling

A Senior Scientist's Guide to the Safe Handling of Pyrazine-2-carbonyl Chloride

As a crucial intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents, Pyrazine-2-carbonyl chloride (CAS No. 19847-10-0) demands a meticulous and informed approach to its hand...

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents, Pyrazine-2-carbonyl chloride (CAS No. 19847-10-0) demands a meticulous and informed approach to its handling.[1][2] This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower you, our fellow researchers and drug development professionals, to manage this compound with the highest degree of safety and confidence.

The primary hazards associated with Pyrazine-2-carbonyl chloride stem from its dual nature: it is a highly corrosive solid and it reacts violently with water.[3][4][5] Understanding these two properties is the foundation for every safety measure that follows. This is not just about following rules; it is about controlling the chemical's inherent reactivity to ensure a safe and successful experimental outcome.

Core Hazard Profile and Specifications

A foundational understanding begins with the compound's key characteristics, summarized below for immediate reference.

PropertyDataSource
Chemical Name Pyrazine-2-carbonyl chloride[1][3][6]
CAS Number 19847-10-0[1][3][6][7]
Molecular Formula C₅H₃ClN₂O[3][6][7]
Physical State Purple to dark purple solid (powder and/or lumpy)[6][7]
Primary Hazards Causes severe skin burns and eye damage; Reacts violently with water[1][3][4]
Signal Word Danger [3]
Incompatibilities Water, strong oxidizing agents, strong acids, strong bases, amines[1][3]
Storage Store locked up in a dry, cool, well-ventilated area under an inert atmosphere[1][3][6]

Part 1: The Proactive Defense Strategy: Engineering Controls and PPE

Before the first spatula of Pyrazine-2-carbonyl chloride is handled, a robust safety infrastructure must be in place. This is a non-negotiable prerequisite.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the hazard. Relying solely on Personal Protective Equipment (PPE) is an inadequate safety strategy.

  • Certified Chemical Fume Hood: All handling of this compound must occur within a certified chemical fume hood.[3][5][8] This is critical not only to contain the corrosive dust but also to provide a controlled, low-moisture environment. The sash should be kept at the lowest practical height to maximize capture velocity.

  • Inert Atmosphere: Due to its violent reactivity with water and moisture, all operations should be conducted under an inert atmosphere, such as dry argon or nitrogen.[1][3][6] This prevents hydrolysis of the acyl chloride, which would liberate corrosive hydrogen chloride (HCl) gas and compromise your reagent.

  • Proximity of Safety Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[3] In the event of an exposure, every second is critical.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense, but it is a critical one. The following specifications are mandatory.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles in conjunction with a full-face shield are required.[3][5] This combination protects against the fine, corrosive dust and potential splashes during quenching or workup procedures.

  • Hand Protection: Double-gloving with chemical-resistant gloves (nitrile or neoprene) is the standard protocol.[5] Before use, always inspect gloves for any signs of degradation or perforation.[5] After handling, remove the outer glove first, followed by the inner glove, to prevent skin contamination.

  • Body Protection: A flame-resistant laboratory coat, long trousers, and fully enclosed, chemical-resistant footwear are mandatory to protect against accidental spills.[5]

  • Respiratory Protection: When handling the solid outside of a fume hood (a practice that should be avoided) or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an acid gas cartridge is required.[3][5] For significant spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3][6]

Part 2: The Workflow: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step is causally linked to the next to ensure safety and experimental integrity.

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_hood Verify Fume Hood Certification prep_ppe Don Full PPE (Face Shield, Double Gloves, Lab Coat) prep_hood->prep_ppe prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_ppe->prep_inert prep_equip Prepare & Dry All Glassware/Spatulas prep_inert->prep_equip prep_waste Position Labeled Waste Containers prep_equip->prep_waste handle_transfer Transfer Reagent Under Inert Gas prep_waste->handle_transfer Proceed to Handling handle_weigh Weigh Solid in a Tared, Sealed Vial handle_transfer->handle_weigh handle_dissolve Slowly Add to Anhydrous Solvent handle_weigh->handle_dissolve post_decon Decontaminate Spatulas/Surfaces handle_dissolve->post_decon Proceed to Cleanup post_dispose Segregate & Seal All Waste post_decon->post_dispose post_doff Doff PPE in Correct Order post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of Pyrazine-2-carbonyl chloride.

1. Preparation Phase (Inside the Fume Hood)

  • Verification: Confirm the chemical fume hood has a valid certification.

  • PPE: Don all required PPE as detailed above.

  • Inert Environment: Ensure all glassware and equipment are scrupulously dried. Purge the reaction vessel and any transfer containers with an inert gas.

  • Staging: Place all necessary equipment, including spatulas, weigh boats, and anhydrous solvents, inside the fume hood. Prepare a labeled, sealable container for hazardous waste.

2. Handling and Transfer

  • Aliquot Transfer: To minimize exposure of the bulk reagent to atmospheric moisture, quickly transfer an approximate amount of the solid into a pre-dried, tared, and sealable vial under a positive flow of inert gas.

  • Weighing: Seal the vial before removing it from the inert atmosphere to weigh it. This prevents moisture uptake and contamination. Calculate the mass of the transferred solid.

  • Reaction Addition: Introduce the sealed vial back into the inert atmosphere of the fume hood before reopening. Add the solid to the reaction vessel containing anhydrous solvent in controlled portions to manage any exothermic reaction.

3. Decontamination and Cleanup

  • Quenching: Carefully quench any residual solid or contaminated equipment (spatulas, weigh boats) with a suitable solvent (e.g., isopropanol) before final cleaning. Do not use water for initial quenching.[3][6]

  • Waste Segregation: All materials that have come into contact with Pyrazine-2-carbonyl chloride, including gloves, weigh boats, and contaminated paper towels, must be disposed of in the designated hazardous waste container.[4][6]

  • Surface Cleaning: Wipe down the surfaces of the fume hood with a suitable decontaminating solution.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][8]

Part 3: Emergency Response: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

  • Skin Contact: Immediately take off all contaminated clothing.[3][4][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3][4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][6] Remove contact lenses if present and easy to do.[3] You must seek immediate medical attention.[3][4][6]

  • Inhalation: Remove the individual to fresh air.[3][4][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.[3][4][6]

  • Ingestion: Rinse the mouth thoroughly with water.[3][6] Do NOT induce vomiting.[3][4][6] Ingestion can cause severe damage and perforation of the esophagus and stomach.[3][4] Call a physician or poison control center immediately.[3][4][6]

  • Minor Spill (Inside Fume Hood): Wearing full PPE, cover the spill with a dry, inert absorbent material (such as sand or vermiculite). Do not use water.[3][6] Carefully sweep the material into a dry, labeled container for hazardous waste disposal.[3][6]

  • Major Spill: Evacuate the laboratory immediately and alert safety personnel. Do not attempt to clean it up without specialized training and a self-contained breathing apparatus.[3][6]

Part 4: Disposal and Decommissioning

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Waste Classification: All waste generated from handling Pyrazine-2-carbonyl chloride is considered hazardous waste. This includes unused product, contaminated PPE, and spill cleanup materials.

  • Disposal Protocol: Waste must be collected in clearly labeled, sealed containers.[9] It must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[4][6][10] Under no circumstances should this material be disposed of down the drain or in regular trash.

By integrating these principles of proactive defense, meticulous procedure, and emergency preparedness into your laboratory workflow, you can handle Pyrazine-2-carbonyl chloride not just safely, but with the scientific rigor it deserves.

References

  • CAS No : 19847-10-0 | Product Name : Pyrazine-2-carbonyl Chloride. Pharmaffiliates. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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